molecular formula C40H54N8O8 B1266298 Angiotensin IV CAS No. 23025-68-5

Angiotensin IV

カタログ番号: B1266298
CAS番号: 23025-68-5
分子量: 774.9 g/mol
InChIキー: QSBGWDDCOJYQGY-KOQODJNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Angiotensin IV is a bioactive hexapeptide (Val-Tyr-Ile-His-Pro-Phe) derived from the proteolytic degradation of Angiotensin II within the renin-angiotensin system (RAS) . Initially considered a less active metabolite, research has revealed its significant and distinct physiological roles, primarily mediated through its high-affinity binding to the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP) . By acting as a potent inhibitor of IRAP, this compound modulates the cleavage of neuropeptides such as vasopressin and oxytocin, thereby influencing cognitive processes . A primary area of research for this compound is its well-documented cognitive-enhancing effects. Studies in animal models have shown that administration of this compound, both centrally and peripherally, can enhance acquisition, consolidation, and recall in various learning and memory tasks, including passive avoidance and object recognition tests . These effects are believed to be facilitated through mechanisms that may include enhanced neuronal glucose uptake and modulation of central cholinergic and dopaminergic systems . Furthermore, recent electrophysiological studies indicate that this compound can inhibit N-methyl-D-aspartate (NMDA) receptor currents in pyramidal neurons of the prefrontal cortex, suggesting a role in regulating excitatory neurotransmission and providing a potential mechanism for its neuroprotective and cognitive actions . In addition to its central nervous system applications, this compound is a valuable tool for investigating cerebral blood flow, as it has been observed to increase microcirculation in the brain . Its role in the broader RAS also makes it relevant for research into cardiovascular and renal physiology . This product is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

特性

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347717
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23025-68-5, 12676-15-2
Record name Angiotensin II, des-asp(1)-des-arg(2)-ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Emergence of a Novel Player in the Renin-Angiotensin System: The Discovery and Historical Context of Angiotensin IV

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the discovery and historical context of Angiotensin IV (Ang IV), a bioactive peptide fragment of the renin-angiotensin system (RAS). Once considered an inactive metabolite, Ang IV has emerged as a significant modulator of a variety of physiological processes, particularly in the central nervous system and renal system. This document details the key experiments, methodologies, and conceptual shifts that led to the identification of Ang IV's unique biological functions and its dedicated receptor, the AT4 receptor, later identified as insulin-regulated aminopeptidase (B13392206) (IRAP).

From Inactive Fragment to Bioactive Peptide: A Paradigm Shift

The classical understanding of the renin-angiotensin system centered on the potent vasoconstrictor, Angiotensin II (Ang II), and its role in blood pressure regulation. For decades, shorter fragments of Ang II, such as the (3-8) hexapeptide, were largely dismissed as inactive degradation products. The turning point in this narrative came in the late 1980s and early 1990s, driven by the pioneering work of researchers like Joseph W. Harding and J.W. Wright. Their investigations revealed that this fragment, which they would later term this compound, possessed distinct biological activities and bound to a novel receptor site, fundamentally altering the landscape of RAS research.

A pivotal 1992 publication by Swanson et al. marked a significant breakthrough by reporting the discovery of a unique and high-affinity binding site for the Ang II(3-8) fragment in various tissues.[1] This binding site was pharmacologically distinct from the well-characterized AT1 and AT2 receptors, signaling the existence of a new angiotensin receptor subtype.[1]

Key Milestones in the Discovery of this compound

The journey to understanding this compound was not a single event but a series of crucial discoveries that progressively unveiled its significance.

  • Early 1990s: Identification of a Novel Binding Site: Researchers Harding, Wright, and their colleagues were instrumental in demonstrating that the Angiotensin II (3-8) fragment bound with high affinity to a specific site in the brain and peripheral tissues.[1] This site was insensitive to classical Ang II receptor antagonists, providing strong evidence for a new receptor.

  • 1995: Formal Naming Convention: The IUPHAR Nomenclature Committee formally designated the Angiotensin II (3-8) fragment as this compound and its receptor as the AT4 receptor, solidifying its place within the RAS.[2]

  • Mid-1990s: Elucidation of Physiological Functions: Subsequent research focused on the physiological roles of the Ang IV/AT4 system. Studies revealed its involvement in cognitive functions, particularly learning and memory, as well as in regulating cerebral and renal blood flow.[3]

  • 2001: Molecular Identification of the AT4 Receptor: A major leap in understanding the AT4 receptor came with its molecular identification as insulin-regulated aminopeptidase (IRAP), a transmembrane enzyme.[2] This discovery opened new avenues for investigating the signaling mechanisms of this compound.

Experimental Protocols: The Methodologies that Uncovered this compound

The characterization of this compound and its receptor relied on a combination of meticulous experimental techniques.

Radioligand Binding Assays

The initial identification of the AT4 receptor was achieved through radioligand binding assays. These experiments were crucial in demonstrating the specific, saturable, and high-affinity binding of Ang IV to its receptor and in differentiating it from AT1 and AT2 receptors.

Typical Protocol:

  • Tissue Preparation: Membranes were prepared from various tissues (e.g., guinea pig hippocampus, bovine adrenal cortex) through homogenization and centrifugation.

  • Radioligand: 125I-labeled this compound was commonly used as the radioligand.

  • Incubation: Tissue membranes were incubated with the radioligand in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.2% bovine serum albumin, and protease inhibitors) at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Competition Assays: To determine the specificity of binding, competition experiments were performed by co-incubating the radioligand and tissue membranes with increasing concentrations of unlabeled Ang IV or other angiotensin peptides and receptor antagonists.

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters was measured using a gamma counter to determine the amount of bound ligand.

Passive Avoidance Task

To investigate the role of this compound in learning and memory, researchers employed behavioral assays such as the passive avoidance task. This task assesses an animal's ability to learn and remember an association between a specific environment and an aversive stimulus.

Typical Protocol:

  • Apparatus: A two-chambered apparatus was used, consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a door.

  • Training (Acquisition): A rodent was placed in the lit compartment. Upon entering the dark compartment, the door was closed, and a mild foot shock was delivered.

  • Drug Administration: this compound or saline (as a control) was administered intracerebroventricularly (ICV) at various time points before or after the training session.

  • Testing (Retention): At a later time (e.g., 24 hours), the animal was returned to the lit compartment, and the latency to enter the dark compartment was measured. A longer latency was interpreted as better retention of the aversive memory.

Quantitative Data from Early Studies

The following tables summarize key quantitative data from the seminal studies that characterized the binding and physiological effects of this compound.

Ligand Tissue/Cell Line Binding Affinity (Kd/Ki, nM) Reference
125I-Angiotensin IVGuinea Pig Hippocampus~1.5 nM (Kd)Harding et al., 1992
This compoundBovine Adrenal Membranes~3.7 nM (IC50)Swanson et al., 1992[1]
Angiotensin IIBovine Adrenal Membranes>1000 nM (IC50)Swanson et al., 1992[1]
Angiotensin IIIBovine Adrenal Membranes>1000 nM (IC50)Swanson et al., 1992[1]
Losartan (AT1 antagonist)Bovine Adrenal MembranesNo significant displacementSwanson et al., 1992[1]
PD123177 (AT2 antagonist)Bovine Adrenal MembranesNo significant displacementSwanson et al., 1992[1]
Table 1: Early Binding Affinity Data for the AT4 Receptor.
Experimental Model Treatment Observed Effect Reference
Rat (Passive Avoidance Task)ICV this compoundIncreased latency to enter the dark chamber (improved memory retention)Wright et al., 1993
Anesthetized RatsIntra-arterial this compoundIncreased renal cortical blood flowHanda et al., 1996
Table 2: Early Physiological Effects of this compound.

Signaling Pathways and Experimental Workflows

The identification of the AT4 receptor as insulin-regulated aminopeptidase (IRAP) revealed a unique signaling mechanism distinct from the G-protein coupled receptors of the classical RAS.

AngIV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds to allosteric site AngIV->IRAP Inhibits Catalytic Activity CleavedSubstrate Inactive Fragments IRAP->CleavedSubstrate Catalytic Activity Signaling Downstream Signaling Cascades (e.g., MAPK, PI3K/Akt) IRAP->Signaling Conformational Change Initiates Signaling Substrate Endogenous Peptide Substrate Substrate->IRAP Binds to catalytic site BiologicalEffect Biological Effects (e.g., Enhanced Memory, Increased Blood Flow) Signaling->BiologicalEffect

Caption: this compound signaling through the AT4 receptor (IRAP).

The binding of this compound to an allosteric site on IRAP is thought to inhibit its enzymatic activity, preventing the breakdown of other endogenous peptides. This may lead to the potentiation of their effects. Additionally, Ang IV binding may induce a conformational change in IRAP, triggering intracellular signaling cascades.

Experimental_Workflow cluster_discovery Discovery & Characterization cluster_function Functional Analysis cluster_identification Molecular Identification A1 Hypothesis: AngII fragments may have biological activity A2 Radioligand Binding Assays (125I-AngIV) A1->A2 A3 Identification of a novel, high-affinity binding site A2->A3 A4 Pharmacological Characterization: Differentiation from AT1/AT2 A3->A4 B1 Behavioral Assays (e.g., Passive Avoidance) A4->B1 B2 Physiological Measurements (e.g., Renal Blood Flow) A4->B2 B3 Demonstration of cognitive enhancement and vasodilatory effects B1->B3 B2->B3 C1 Protein Purification & Amino Acid Sequencing B3->C1 C2 Identification of AT4 receptor as Insulin-Regulated Aminopeptidase (IRAP) C1->C2

Caption: Experimental workflow for the discovery of this compound's function.

Conclusion

The discovery of this compound and its AT4 receptor represents a significant evolution in our understanding of the Renin-Angiotensin System. It transformed the perception of Ang II metabolism from a simple inactivation pathway to a cascade that generates further bioactive peptides with unique functions. The elucidation of the Ang IV/AT4 system has opened up new therapeutic avenues for cognitive disorders and diseases related to vascular and renal dysfunction. Continued research into the intricate signaling mechanisms and physiological roles of this once-overlooked peptide promises to yield further insights and novel drug development opportunities.

References

The Synthesis of Angiotensin IV: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Enzymatic Cascade from Angiotensinogen (B3276523) to a Key Neuromodulator

This technical guide provides a comprehensive overview of the synthesis pathway of Angiotensin IV (Ang IV), a hexapeptide with significant roles in cognitive function and cardiovascular regulation. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic cascade, presents key quantitative data, outlines experimental protocols for pathway analysis, and visualizes the intricate molecular interactions involved.

The Core Synthesis Pathway: From Precursor to Bioactive Peptide

The generation of this compound is a multi-step enzymatic process originating from the precursor protein, angiotensinogen. This cascade involves a series of proteolytic cleavages by specific enzymes, each representing a potential point of therapeutic intervention.

A. Angiotensinogen to Angiotensin I: The pathway is initiated by the enzyme renin , an aspartyl protease primarily secreted by the juxtaglomerular cells of the kidney. Renin cleaves the N-terminal of angiotensinogen, a glycoprotein (B1211001) produced mainly in the liver, to yield the decapeptide Angiotensin I (Ang I) [1]. This initial step is the rate-limiting step of the entire renin-angiotensin system (RAS)[1].

B. Angiotensin I to Angiotensin II: Angiotensin I is subsequently converted to the octapeptide Angiotensin II (Ang II) by Angiotensin-Converting Enzyme (ACE) , a dipeptidyl carboxypeptidase found predominantly on the surface of endothelial cells, particularly in the lungs[1]. ACE removes the C-terminal dipeptide from Ang I.

C. Angiotensin II to Angiotensin III: The conversion of the potent vasoconstrictor Ang II to the heptapeptide (B1575542) Angiotensin III (Ang III) is catalyzed by Aminopeptidase (B13392206) A (APA) , also known as glutamyl aminopeptidase. APA cleaves the N-terminal aspartate residue from Angiotensin II[2][3].

D. Angiotensin III to this compound: The final step in the synthesis of this compound involves the action of Aminopeptidase N (APN) , also known as alanyl aminopeptidase. APN removes the N-terminal arginine residue from Angiotensin III to produce the hexapeptide This compound (Ang IV) , which has the amino acid sequence Val-Tyr-Ile-His-Pro-Phe.

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and peptides in the this compound synthesis pathway. These values are essential for understanding the kinetics of the system and for designing experiments to study its components.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Source
ReninAngiotensinogen0.5 - 5 µM3.8 s⁻¹7.6 x 10⁵ - 7.6 x 10⁶[4]
ACEAngiotensin I10 - 70 µM-1.8 x 10⁵[5]
Aminopeptidase A (APA)Angiotensin II0.13 mM--[2]
Aminopeptidase N (APN)Angiotensin III0.24 mM--[2]

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition.

Table 2: Angiotensin Peptide Concentrations in Different Tissues

PeptideTissueConcentrationSource
Angiotensin IIRat Kidney Cortex (Interstitial Fluid)3.07 ± 0.43 nmol/L[6][7][8]
Angiotensin IIRat Brain (Hypothalamus)18 ± 3 fmol/g[9]
Angiotensin IIIRat Kidney528 ± 107 pg/g[10]
Angiotensin IIIHuman Brain (Mid-frontal cortex)Significantly higher in AD[11]
This compoundRat Brain10.7 ± 2.2 pg/g (total Ang peptides)[12]

Note: Peptide concentrations can vary significantly based on the physiological state of the organism and the specific microenvironment within the tissue.

Table 3: Inhibitor Affinity (IC50 and Ki Values)

EnzymeInhibitorIC50KiSource
ReninAliskiren0.6 nM-[13]
ReninZankiren1.1 nM-[14]
ACECaptopril1.79 - 15.1 nM-[15]
ACEEnalaprilat2.4 nM0.2 nM[13]
ACELisinopril1.1 nM0.1 nM[13]
Aminopeptidase A (APA)EC33-0.29 µM[16]
Aminopeptidase N (APN)Bestatin-31.59 µM[17]
Aminopeptidase N (APN)PC18-0.008 µM[16]

Note: IC50 and Ki values are dependent on the assay conditions and the substrate used.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the core synthesis pathway of this compound, an alternative pathway, and a typical experimental workflow for quantifying angiotensin peptides.

Core Synthesis Pathway of this compound

Angiotensin_IV_Synthesis Angiotensinogen Angiotensinogen Ang_I Ang_I Angiotensinogen->Ang_I Renin Ang_II Ang_II Ang_I->Ang_II ACE Ang_III Ang_III Ang_II->Ang_III Aminopeptidase A (APA) Ang_IV Ang_IV Ang_III->Ang_IV Aminopeptidase N (APN) Renin Renin ACE ACE APA APA APN APN

Core enzymatic cascade for this compound synthesis.
Alternative Chymase Pathway for Angiotensin II Formation

Alternative_Pathway Angiotensinogen Angiotensinogen Ang_I Ang_I Angiotensinogen->Ang_I Renin Ang_II_ACE Angiotensin II Ang_I->Ang_II_ACE ACE Pathway Ang_II_Chymase Angiotensin II Ang_I->Ang_II_Chymase Chymase Pathway Renin Renin ACE ACE Chymase Chymase

ACE-independent formation of Angiotensin II via chymase.
Experimental Workflow for Angiotensin Peptide Quantification by LC-MS/MS

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue_Homogenization Tissue Homogenization (e.g., Kidney, Brain) SPE Solid Phase Extraction (C18) (Peptide Enrichment) Tissue_Homogenization->SPE HPLC HPLC Separation (C18 Reverse Phase) SPE->HPLC MSMS Tandem Mass Spectrometry (Quantification) HPLC->MSMS Peak_Integration Peak Integration MSMS->Peak_Integration Quantification Quantification vs. Internal Standards Peak_Integration->Quantification

Workflow for angiotensin peptide quantification.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound synthesis pathway.

Renin Activity Assay (Fluorometric FRET-based)

This protocol describes a method to measure renin activity using a Fluorescence Resonance Energy Transfer (FRET)-based substrate.

A. Reagents and Materials:

  • Renin enzyme standard

  • Fluorogenic renin substrate (FRET peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with kinetic read capabilities

B. Procedure:

  • Prepare Reagents: Thaw all components to room temperature before use. Prepare serial dilutions of the renin standard in Assay Buffer to generate a standard curve.

  • Reaction Setup: Add 50 µL of Assay Buffer to each well. Add 10 µL of renin standard or sample to the appropriate wells.

  • Initiate Reaction: Add 40 µL of the FRET substrate solution to each well.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 540/590 nm for a TF3/TQ3 FRET peptide)[18].

  • Data Analysis: Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence vs. time curve). Plot the rate of fluorescence increase against the renin concentration to generate a standard curve. Determine the renin activity in the samples from the standard curve.

ACE Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay for ACE activity based on the cleavage of a synthetic substrate and subsequent reaction with o-phthaldialdehyde (OPA).

A. Reagents and Materials:

  • ACE enzyme (e.g., from rabbit lung)

  • Hippuryl-His-Leu-OH (HHL) substrate

  • Assay Buffer (100 mM Borate Buffer, 300 mM NaCl, pH 8.3)

  • o-phthaldialdehyde (OPA) reagent

  • 2-mercaptoethanol

  • 0.34 M NaOH (Stop Solution 1)

  • 3 M HCl (Stop Solution 2)

  • 96-well microplate

  • Fluorescence plate reader

B. Procedure:

  • Reaction Setup: In a 96-well plate, add 25 µL of sample or ACE standard.

  • Pre-incubation: Pre-incubate the plate at 37°C for 20 minutes[13].

  • Initiate Enzymatic Reaction: Add 10 µL of 7 mM HHL substrate to each well[13].

  • Enzymatic Incubation: Incubate the plate at 37°C for 2 hours[13].

  • Stop Enzymatic Reaction: Terminate the reaction by adding 150 µL of 0.34 M NaOH to each well[13].

  • Labeling Reaction: Add 10 µL of OPA reagent to each well and incubate at room temperature for 10 minutes, protected from light[13].

  • Stop Labeling Reaction: Stop the labeling reaction by adding 50 µL of 3 M HCl[13].

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~535 nm[13].

  • Data Analysis: The fluorescence intensity is directly proportional to the ACE activity.

Aminopeptidase N Activity Assay (Colorimetric)

This protocol describes a colorimetric assay for Aminopeptidase N (APN) activity using L-Leucine p-Nitroanilide as a substrate.

A. Reagents and Materials:

  • APN enzyme

  • L-Leucine p-Nitroanilide

  • Tricine Buffer (e.g., 200 mM, pH 8.0)

  • 96-well microplate

  • Spectrophotometer or microplate reader

B. Procedure:

  • Prepare Reaction Mixture: Prepare a reaction cocktail containing 20 mM Tricine buffer and 0.18 mM L-Leucine p-Nitroanilide.

  • Reaction Setup: Add 90 µL of the reaction cocktail to each well of a 96-well plate.

  • Initiate Reaction: Add 10 µL of the APN enzyme solution or sample to the wells. For the blank, add 10 µL of enzyme diluent.

  • Measurement: Immediately mix and record the increase in absorbance at 405 nm for approximately 5 minutes at 25°C.

  • Data Analysis: Calculate the rate of change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve. The enzyme activity is proportional to this rate.

Quantification of Angiotensin Peptides by LC-MS/MS

This protocol provides a general framework for the quantification of angiotensin peptides in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A. Sample Preparation:

  • Tissue Homogenization: Homogenize tissue samples (e.g., kidney cortex) in an appropriate buffer containing protease inhibitors on ice.

  • Protein Precipitation: Precipitate proteins from the homogenate or plasma sample using a suitable method (e.g., addition of acetonitrile).

  • Solid Phase Extraction (SPE): Use a C18 SPE cartridge to enrich and clean up the angiotensin peptides.

    • Condition the cartridge with methanol (B129727) followed by water.

    • Load the sample.

    • Wash the cartridge with a low percentage of organic solvent to remove salts and other polar impurities.

    • Elute the peptides with a higher percentage of organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Dry and Reconstitute: Dry the eluate under vacuum and reconstitute in the initial mobile phase for LC-MS/MS analysis.

B. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to separate the peptides. For example, 5% to 60% B over 10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Select specific precursor-to-product ion transitions for each angiotensin peptide and their stable isotope-labeled internal standards. For example:

      • Angiotensin II: m/z 523.8 -> 684.4

      • Angiotensin III: m/z 467.3 -> 585.3

      • This compound: m/z 425.3 -> 528.3 (Note: These are example transitions and should be optimized for the specific instrument used).

C. Data Analysis:

  • Peak Integration: Integrate the peak areas of the MRM transitions for each analyte and internal standard.

  • Quantification: Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of the angiotensin peptides in the samples from this standard curve.

Conclusion

This technical guide provides a detailed overview of the this compound synthesis pathway, from its origin in angiotensinogen to the final bioactive hexapeptide. By presenting key quantitative data, detailed experimental protocols, and clear visual representations of the involved pathways, this document aims to serve as a valuable resource for researchers in the fields of neuroscience, cardiovascular biology, and drug development. A thorough understanding of this enzymatic cascade is crucial for the development of novel therapeutic strategies targeting the renin-angiotensin system and its downstream effectors.

References

An In-depth Technical Guide to Angiotensin IV: Chemical Structure, Peptide Sequence, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Angiotensin IV (Ang IV), a bioactive hexapeptide with significant implications in neuroscience and renal physiology. This document details its chemical properties, peptide sequence, and its interaction with its primary receptor, the insulin-regulated aminopeptidase (B13392206) (IRAP), also known as the AT4 receptor. Detailed experimental protocols and a summary of quantitative data are provided to support further research and drug development efforts in this area.

This compound: Chemical Identity and Structure

This compound is a hexapeptide fragment derived from the potent vasoconstrictor Angiotensin II. It is formed by the enzymatic cleavage of the N-terminal aspartic acid and arginine residues from Angiotensin II.

Peptide Sequence: The amino acid sequence of this compound is Val-Tyr-Ile-His-Pro-Phe .[1][2]

Chemical Formula: C₄₀H₅₄N₈O₈

Molecular Weight: 774.92 g/mol

The structure of this compound is critical for its biological activity, with the N-terminal valine residue and the C-terminal phenylalanine residue playing key roles in its binding to the AT4 receptor.

Quantitative Data: Receptor Binding and Inhibitory Potency

The biological effects of this compound are primarily mediated through its interaction with the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (IRAP).[1][3][4] this compound acts as a competitive inhibitor of IRAP.[5] The following table summarizes key quantitative data from various in vitro studies.

ParameterValueCell/Tissue TypeRadioligandReference
IC₅₀ 32 nMHEK 293T cells transfected with IRAP[¹²⁵I]Nle¹-Angiotensin IV[1][3]
IC₅₀ 540 nMRecombinant human IRAP-[6]
Kᵢ 62 nM--[7]
K🇦 1.8 nMBovine heart-[8]

Experimental Protocols

Radioligand Binding Assay for AT4 Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the AT4 receptor (IRAP).

Materials:

  • Membrane Preparation: Brain tissue (e.g., hippocampus, cortex) or cells expressing the AT4 receptor (e.g., HEK293-AT4).

  • Radioligand: [¹²⁵I]-Angiotensin IV or a stable analog like [¹²⁵I]Nle¹-Angiotensin IV.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 1 µM).

  • Test Compounds: Serial dilutions of the compounds of interest.

  • GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of membrane preparation (typically 10-50 µg protein).

    • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of test compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 25°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked GF/C filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

  • Counting: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K🇦), where [L] is the concentration of the radioligand and K🇦 is its dissociation constant.

IRAP Enzymatic Activity Assay

This protocol measures the inhibition of IRAP enzymatic activity by this compound or other test compounds.

Materials:

  • Enzyme Source: Recombinant human IRAP or membrane preparations containing IRAP.

  • Substrate: Leucine-p-nitroanilide (L-pNA) or another suitable fluorogenic or chromogenic substrate.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Serial dilutions of this compound or other inhibitors.

  • Microplate reader.

Procedure:

  • Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Add 50 µL of the test compound dilutions or assay buffer (for control wells).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.

  • Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the substrate used.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

Morris Water Maze for Cognitive Enhancement Assessment

This protocol outlines the Morris water maze test, a widely used behavioral assay to assess spatial learning and memory in rodents, which can be used to evaluate the cognitive-enhancing effects of this compound.[9][10][11]

Materials:

  • Circular pool (typically 1.5-2 m in diameter) filled with water made opaque with non-toxic paint.

  • Escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • Video tracking system to record the animal's swim path and latency to find the platform.

  • Test animals: Rats or mice.

  • This compound solution for administration (e.g., intracerebroventricular or peripheral injection).

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.

  • Pre-training (Visible Platform): For one or two days, train the animals to find a visible platform. This ensures the animals are not visually impaired and can learn the basic task of escaping the water.

  • Acquisition Phase (Hidden Platform):

    • Administer this compound or vehicle to the animals according to the study design.

    • Place the animal into the pool at one of four randomized starting positions.

    • Allow the animal to swim and find the hidden platform for a maximum of 60 or 90 seconds.

    • If the animal finds the platform, allow it to remain there for 15-30 seconds.

    • If the animal does not find the platform within the time limit, gently guide it to the platform.

    • Conduct 4 trials per day for 4-5 consecutive days. Record the escape latency and swim path for each trial.

  • Probe Trial: On the day after the last acquisition trial, remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Analyze the escape latencies during the acquisition phase to assess learning. Analyze the time spent in the target quadrant during the probe trial to assess memory retention.

Signaling Pathways

The interaction of this compound with IRAP is thought to elicit its biological effects through several potential mechanisms. One prominent hypothesis involves the modulation of the PI3K/Akt signaling pathway, which is a key regulator of cell growth, survival, and metabolism.[2][12][13][14] Inhibition of IRAP by this compound may lead to an increase in the availability of substrates that activate this pathway.

A significant downstream effect of this pathway is the translocation of the glucose transporter type 4 (GLUT4) to the cell membrane, particularly in neurons.[4][15][16] This enhanced glucose uptake is believed to be a key mechanism underlying the cognitive-enhancing effects of this compound.[4]

Below are Graphviz diagrams illustrating the proposed signaling pathway and the experimental workflow for a radioligand binding assay.

AngIV_Signaling_Pathway AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds and Inhibits PI3K PI3K IRAP->PI3K GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter Akt Akt (PKB) PI3K->Akt Akt->GLUT4_vesicle Promotes Translocation Glucose Glucose Glucose->GLUT4_transporter Uptake

Caption: Proposed signaling pathway of this compound.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell/Tissue Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competitive) prep_membranes->setup_assay add_reagents Add Radioligand and Test Compounds setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Filter and Wash incubate->filter count Measure Radioactivity filter->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

References

Angiotensin IV in the Central Nervous System: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin IV (Ang IV), a hexapeptide fragment of Angiotensin II, has emerged as a significant neuromodulator within the central nervous system (CNS), exhibiting a range of effects from cognitive enhancement to neuroprotection. Once considered an inactive metabolite, Ang IV is now recognized for its distinct physiological functions, mediated by a unique receptor system. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's actions in the CNS. It details the primary and secondary receptor targets, downstream signaling cascades, and the subsequent physiological responses. This document synthesizes key quantitative data, outlines detailed experimental protocols for studying Ang IV's effects, and provides visual representations of its signaling pathways to serve as a comprehensive resource for researchers and professionals in drug development.

Core Concepts: Receptors and Primary Mechanisms

The central dogma of this compound's action revolves around its interaction with specific binding sites, now understood to be more complex than a single receptor entity.

The AT4 Receptor: Insulin-Regulated Aminopeptidase (B13392206) (IRAP)

The primary high-affinity binding site for this compound is designated as the AT4 receptor.[1][2] Extensive research has identified this receptor as the transmembrane enzyme, Insulin-Regulated Aminopeptidase (IRAP) , also known as oxytocinase or placental leucine (B10760876) aminopeptidase.[1][3] this compound and other AT4 ligands, such as LVV-hemorphin-7, act as competitive inhibitors of IRAP's catalytic activity.[4][5]

The prevailing hypothesis for Ang IV's cognitive-enhancing effects through IRAP inhibition is the prolonged action of other neuropeptides that are substrates for IRAP.[6][7] These include peptides implicated in learning and memory, such as oxytocin, vasopressin, and enkephalins.[6] By inhibiting their degradation, Ang IV effectively increases their local concentrations and duration of action in the synaptic cleft.

Another proposed mechanism linked to IRAP is the modulation of glucose uptake in neurons. IRAP is co-localized with the GLUT4 glucose transporter in intracellular vesicles.[6][7] Inhibition of IRAP by this compound may facilitate the translocation of GLUT4 to the neuronal membrane, thereby enhancing glucose uptake, a process vital for the high energy demands of cognitive functions like learning and memory.[6][8]

The c-Met Receptor: A Secondary Target

More recent evidence has identified the hepatocyte growth factor (HGF) receptor, c-Met , as another functional target for this compound and its analogs.[9][10] Divalinal-AngIV, a known AT4 receptor antagonist, has been shown to be a potent inhibitor of the HGF/c-Met system.[11][12] This interaction appears to be crucial for the synaptogenic and procognitive effects of some Ang IV-derived peptides.[10] Activation of the c-Met receptor by Ang IV analogs, in concert with HGF, can trigger downstream signaling cascades involved in neuronal growth and plasticity.[3][10]

Quantitative Data: Binding Affinities and Physiological Responses

The following tables summarize key quantitative data from various studies, providing a comparative overview of the potency of this compound and related compounds, as well as their physiological effects.

Table 1: Inhibitory Potency of this compound and Analogs on IRAP
CompoundInhibition Constant (Ki)IC50Species/SystemReference
This compound62 nM32 nMRecombinant Human IRAP in HEK 293T cells[8][13]
LVV-hemorphin-756 - 620 nM140 nMRecombinant Human IRAP / Ovine tissues[4][5][13]
Nle¹-Ang IV---
Divalinal-Ang IVCompetitive Inhibitor-Recombinant Human IRAP[11]
HFI-437 (non-peptidic)20 nM--[13]
AL-40 (IVDE77)1.7 nM--[13]
[Cys⁴, Cys⁶]Ang IV26 nM--[8]
Table 2: Effects of this compound on Cerebral Blood Flow (CBF)
TreatmentDoseChange in CBFAnimal ModelReference
This compound Infusion100 pmol/min+30%Anesthetized Sprague-Dawley Rats[14]
This compound (i.v.)1 µg/kg/minIncrease from 45% to 84% of baselineRats with experimental subarachnoid hemorrhage[15]
Angiotensin II Infusion0.1 pmol/min-23%Anesthetized Sprague-Dawley Rats[14]
Ang II + Losartan (AT1 antagonist)-Blocked CBF reductionAnesthetized Sprague-Dawley Rats[14]
Ang IV + Divalinal-AngIV-Abolished Ang IV-induced CBF increaseAnesthetized Sprague-Dawley Rats[14]
Table 3: Cognitive Enhancement Effects of this compound
TaskTreatment/DoseEffectAnimal ModelReference
Passive Avoidance1 nmol (icv)Enhanced recallRats[16]
Object Recognition0.47 mg/kgIncreased exploration of novel object by ~30%DBA2 Mice[16]
Morris Water Maze1 nmol (icv)No effect on acquisition rate, but increased ryanodine (B192298) bindingWistar Rats[17]
Spatial Working MemoryNle¹-Ang IV, dihexa, LVV-hemorphin-7Improved performance in models of cognitive deficitRodents[2][12]
Passive AvoidanceThis compound (5 µg/kg, s.c.)Slightly improved performance (not statistically significant)Streptozotocin-induced diabetic rats[18]

Signaling Pathways

The physiological effects of this compound are a consequence of intricate signaling cascades initiated by its binding to IRAP and c-Met.

IRAP Inhibition Pathway

Binding of this compound to the catalytic site of IRAP inhibits its aminopeptidase activity. This leads to two primary downstream consequences: the potentiation of other neuropeptides and the modulation of cellular glucose uptake.

IRAP_Inhibition_Pathway cluster_neuropeptide Neuropeptide Potentiation cluster_glucose Glucose Uptake Modulation AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Inhibits Degradation Degradation IRAP->Degradation Catalyzes GLUT4_translocation GLUT4 Translocation to Membrane IRAP->GLUT4_translocation Regulates Neuropeptides Neuropeptides (Oxytocin, Vasopressin, Enkephalins) Neuropeptides->Degradation IncreasedActivity Increased Half-life & Activity in Synapse CognitiveEffects Cognitive Enhancement (Memory, Learning) IncreasedActivity->CognitiveEffects GLUT4_vesicle GLUT4 Vesicle GLUT4_vesicle->GLUT4_translocation GlucoseUptake Increased Neuronal Glucose Uptake GlucoseUptake->CognitiveEffects

IRAP Inhibition Signaling Cascade
c-Met Activation Pathway

This compound and its analogs can act as allosteric modulators of the c-Met receptor, augmenting its activation by its endogenous ligand, HGF. This leads to the initiation of distinct downstream pathways that regulate neuronal structure and function.

cMet_Activation_Pathway AngIV This compound Analogs (e.g., Dihexa) cMet c-Met Receptor AngIV->cMet Augments Activation HGF HGF HGF->cMet Activates PI3K PI3K cMet->PI3K Activates MAPK_ERK MAPK/ERK cMet->MAPK_ERK Activates Akt Akt PI3K->Akt Synaptogenesis Synaptogenesis Akt->Synaptogenesis DendriticGrowth Dendritic Growth MAPK_ERK->DendriticGrowth

c-Met Receptor Signaling Cascade

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound in the CNS.

IRAP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IRAP.

  • Objective: To determine the inhibitory constant (Ki or IC50) of a test compound for IRAP.

  • Materials:

    • Recombinant human IRAP (from transfected cells, e.g., HEK293).

    • Fluorogenic substrate (e.g., Leucine-β-naphthylamide or L-Leucine-7-amido-4-methylcoumarin).

    • Test compound (e.g., this compound).

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.5).

    • 96-well microplate and plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Add the recombinant IRAP enzyme to each well of the microplate.

    • Add the test compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Morris Water Maze (for Spatial Learning and Memory)

This is a widely used behavioral test to assess spatial learning and memory in rodents.[19][20]

  • Objective: To evaluate the effect of this compound on the acquisition and retention of spatial memory.

  • Apparatus: A circular pool (water maze) filled with opaque water, containing a hidden escape platform. Distal cues are placed around the room for spatial navigation.

  • Procedure:

    • Acquisition Phase:

      • Rats are given multiple trials per day for several consecutive days.

      • For each trial, the rat is placed in the water at one of four starting positions and allowed to swim until it finds the hidden platform.

      • If the rat does not find the platform within a set time (e.g., 60 seconds), it is guided to it.

      • The time taken to reach the platform (escape latency) and the path taken are recorded.

      • This compound or vehicle is administered (e.g., intracerebroventricularly) at a specified time relative to the training sessions.

    • Probe Trial (Retention Test):

      • 24 hours after the last training session, the platform is removed from the pool.

      • The rat is allowed to swim freely for a set duration (e.g., 60 seconds).

      • The time spent in the quadrant where the platform was previously located is measured. A preference for the target quadrant indicates spatial memory retention.

  • Data Analysis: Escape latency across training days, and time spent in the target quadrant during the probe trial are compared between treatment groups.

Laser-Doppler Flowmetry (for Cerebral Blood Flow)

This technique allows for the continuous, real-time measurement of relative changes in cerebral blood flow.[21][22]

  • Objective: To measure changes in cerebral blood flow in response to this compound administration.

  • Apparatus: Laser-Doppler flowmeter with a probe, stereotaxic frame for animal positioning.

  • Procedure:

    • The animal (typically a rat or mouse) is anesthetized and placed in a stereotaxic frame.

    • A small area of the skull is thinned or a craniotomy is performed over the brain region of interest (e.g., cortex).

    • The laser-Doppler probe is positioned over the thinned skull or dura mater to measure blood flow in the underlying microvasculature.

    • A baseline blood flow reading is established.

    • This compound or a control solution is administered (e.g., via internal carotid artery infusion or intravenously).

    • Changes in cerebral blood flow are continuously recorded and expressed as a percentage change from the baseline.

  • Data Analysis: The magnitude and duration of the change in cerebral blood flow following treatment are quantified and compared between experimental groups.

In Vivo Long-Term Potentiation (LTP) Measurement

LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.[22][23]

  • Objective: To determine if this compound modulates synaptic plasticity in brain regions like the hippocampus.

  • Apparatus: Electrophysiology recording setup, stimulating and recording electrodes, stereotaxic frame.

  • Procedure:

    • Anesthetized animal is placed in a stereotaxic frame.

    • A stimulating electrode is placed in a presynaptic pathway (e.g., the perforant path in the hippocampus), and a recording electrode is placed in the corresponding postsynaptic area (e.g., the dentate gyrus).

    • Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single-pulse stimuli.

    • This compound or vehicle is administered (e.g., via intracerebroventricular infusion).

    • LTP is induced by applying a high-frequency train of stimuli (tetanus) to the presynaptic pathway.

    • Post-tetanus fEPSPs are recorded for an extended period (e.g., 1-2 hours) to measure the potentiation of the synaptic response.

  • Data Analysis: The amplitude and slope of the fEPSPs before and after tetanus are measured. The degree of potentiation is compared between the this compound-treated and control groups. An enhancement of LTP by Ang IV was observed to be both dose and time-dependent.[21]

Conclusion and Future Directions

The mechanism of action of this compound in the central nervous system is multifaceted, primarily involving the inhibition of insulin-regulated aminopeptidase (IRAP) and the modulation of the c-Met receptor. These actions trigger a cascade of downstream events, including the potentiation of pro-cognitive neuropeptides, enhanced neuronal glucose uptake, and the promotion of synaptogenesis and dendritic growth. The culmination of these effects contributes to the observed improvements in learning, memory, and other CNS functions.

For drug development professionals, the this compound system, particularly IRAP and c-Met, represents promising targets for the development of novel therapeutics for cognitive disorders such as Alzheimer's disease and age-related memory decline. The development of small molecule, brain-penetrant inhibitors of IRAP or modulators of the c-Met pathway holds significant therapeutic potential.

Future research should continue to elucidate the intricate interplay between the IRAP and c-Met signaling pathways. Further investigation into the specific substrates of IRAP in different brain regions and their respective contributions to the cognitive effects of this compound is warranted. Additionally, a deeper understanding of the allosteric modulation of c-Met by Ang IV analogs could pave the way for the design of more specific and potent therapeutic agents. The continued exploration of this once-overlooked peptide and its signaling systems promises to yield valuable insights into the fundamental mechanisms of cognition and neuroprotection.

References

The Angiotensin IV Receptor (AT4): An In-depth Guide to its Identification, Characterization, and Core Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Angiotensin IV (AT4) receptor, a unique binding site within the renin-angiotensin system, has been definitively identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP). This discovery has pivoted the understanding of this compound's physiological roles from a mere metabolite of Angiotensin II to a significant neuromodulator and potential therapeutic target. This technical guide provides a comprehensive overview of the AT4 receptor/IRAP, detailing its identification, biochemical characterization, signaling pathways, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling cascades are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of targeting the AT4 receptor/IRAP system, particularly in the context of cognitive enhancement and metabolic regulation.

Identification and Molecular Characterization

The journey to identify the AT4 receptor began with the observation that this compound (Ang IV), the hexapeptide fragment of Angiotensin II, exhibited high-affinity binding to specific sites in the brain and peripheral tissues, distinct from the classical AT1 and AT2 receptors.[1] This binding was linked to various physiological effects, most notably improvements in learning and memory.[2]

A pivotal breakthrough came with the purification and sequencing of the protein responsible for this high-affinity Ang IV binding, which revealed its identity as Insulin-Regulated Aminopeptidase (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase.[1][3] IRAP is a type II transmembrane zinc-dependent metalloaminopeptidase.

Biochemical Properties

Biochemical studies have characterized the AT4 receptor/IRAP as a glycoprotein (B1211001) with a molecular weight of approximately 165 kDa.[4] However, a smaller isoform of around 150 kDa has been identified in the hippocampus.[4] The receptor is a single transmembrane protein with a large extracellular domain that contains the catalytic site and the Ang IV binding site.

Table 1: Molecular Characteristics of the AT4 Receptor (IRAP)

PropertyDescriptionSource(s)
Identity Insulin-Regulated Aminopeptidase (IRAP)[1][3]
Molecular Weight ~165 kDa (a ~150 kDa isoform in hippocampus)[4]
Structure Type II transmembrane glycoprotein
Subunit Composition Appears to consist of multiple subunits[4]
Key Feature Zinc-dependent metalloaminopeptidase

Ligand Binding and Pharmacology

The AT4 receptor/IRAP is characterized by its high affinity for this compound and other related peptides. The endogenous ligand LVV-hemorphin-7, a fragment of hemoglobin, also binds to this receptor with high affinity. A number of synthetic agonists and antagonists have been developed to probe the function of this receptor.

Table 2: Binding Affinities of Key Ligands for the AT4 Receptor (IRAP)

LigandTypeSpecies/TissueAssay TypeKi / IC50 (nM)Source(s)
This compound AgonistBovine Adrenal MembranesCompetition BindingKi: 2.63 ± 0.12[5]
HEK 293T cells (transfected with IRAP)Competition BindingIC50: 32[1]
LVV-hemorphin-7 AgonistHEK 293T cells (transfected with IRAP)Competition BindingIC50: 140[1]
[Nle1]AIV AgonistBovine Adrenal MembranesCompetition BindingKi: 0.00359 ± 0.00051[6]
Divalinal-Ang IV AntagonistRat KidneyCompetition BindingAbolished 125I-Ang IV binding at 1 µM[7]
LVVYP-H7 IRAP InhibitorRat PFC Pyramidal NeuronsElectrophysiologyInhibited NMDA currents at 10-100 nM[8]

Signaling Pathways and Cellular Functions

The identification of the AT4 receptor as IRAP has led to several hypotheses regarding its mechanism of action. It is now understood that many of the effects of Ang IV are mediated through the inhibition of IRAP's enzymatic activity. However, evidence also suggests that IRAP can function as a receptor, transducing signals upon ligand binding.

Inhibition of IRAP's Enzymatic Activity

Ang IV and other AT4 receptor ligands act as competitive inhibitors of IRAP's aminopeptidase activity.[9] This inhibition can prolong the half-life of other neuropeptides that are substrates for IRAP, such as vasopressin and oxytocin, which are known to be involved in cognitive processes.[9]

Modulation of GLUT4 Trafficking

IRAP is co-localized with the glucose transporter GLUT4 in intracellular vesicles, particularly in insulin-responsive tissues like adipose and muscle cells. The binding of ligands to IRAP is thought to influence the trafficking of these GLUT4-containing vesicles to the plasma membrane, thereby affecting glucose uptake. This provides a potential link between the AT4 receptor system and metabolic regulation.

Neuronal Signaling and Synaptic Plasticity

The AT4 receptor/IRAP is highly expressed in brain regions critical for learning and memory, such as the hippocampus and neocortex.[8] Activation of the AT4 receptor has been shown to enhance long-term potentiation (LTP), a cellular correlate of learning and memory.[2] Furthermore, Ang IV has been demonstrated to modulate the activity of NMDA receptors, key players in synaptic plasticity.[8]

AT4_Signaling_Pathways cluster_0 AT4 Receptor (IRAP) Activation cluster_1 Downstream Effects cluster_2 Physiological Outcomes AngIV This compound / LVV-hemorphin-7 AT4_IRAP AT4 Receptor (IRAP) AngIV->AT4_IRAP Binds to Inhibition Inhibition of IRAP Enzymatic Activity AT4_IRAP->Inhibition GLUT4 Modulation of GLUT4 Trafficking AT4_IRAP->GLUT4 Neuronal Neuronal Signaling (e.g., LTP, NMDA-R modulation) AT4_IRAP->Neuronal Cognition Cognitive Enhancement Inhibition->Cognition Metabolism Metabolic Regulation GLUT4->Metabolism Neuronal->Cognition Neuroprotection Neuroprotection Neuronal->Neuroprotection Radioligand_Binding_Workflow start Start: Prepare Membrane Homogenate incubate Incubate with Radioligand and Competitor Ligands start->incubate filter Rapid Filtration (Separates Bound from Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 / Ki determination) count->analyze end End: Determine Ligand Affinity analyze->end IRAP_Enzymatic_Assay IRAP IRAP Enzyme Product Fluorescent Product IRAP->Product Produces Inhibitor Test Inhibitor (e.g., Ang IV) Inhibitor->IRAP Binds to Substrate Fluorogenic Substrate Substrate->IRAP Cleaved by Measurement Measure Fluorescence (Determine Activity) Product->Measurement

References

Role of Angiotensin IV in learning and memory consolidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Role of Angiotensin IV in Learning and Memory Consolidation

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Ang IV), the hexapeptide fragment (Val-Tyr-Ile-His-Pro-Phe) of Angiotensin II, has emerged from its status as a supposedly inactive metabolite to become a significant subject of interest in neuroscience.[1] Contrary to earlier assumptions, a robust body of evidence now demonstrates that Ang IV and its analogs play a crucial role in cognitive processes, specifically in the facilitation of learning and the consolidation of memory.[2][3] This technical guide provides a comprehensive overview of the current understanding of Ang IV's mechanisms of action, a summary of the quantitative data from key experimental findings, detailed experimental protocols, and a review of its signaling pathways. The therapeutic potential of targeting the Ang IV system for cognitive disorders is underscored by its ability to enhance synaptic plasticity and memory recall in various preclinical models.[4][5]

This compound Receptors and Signaling Mechanisms

The cognitive effects of Ang IV are mediated through specific binding sites in the brain, concentrated in regions critical for learning and memory such as the hippocampus, cerebellum, and cerebral cortex.[1][6] The precise nature of the Ang IV receptor and its signaling cascade has been a subject of intense research and debate, with two primary hypotheses currently dominating the field.

The AT4 Receptor: Insulin-Regulated Aminopeptidase (IRAP)

The first identified Ang IV binding site was designated the AT4 receptor.[6] A significant breakthrough was the identification of this receptor as Insulin-Regulated Aminopeptidase (IRAP), a transmembrane zinc metalloprotease.[2][7][8] This discovery led to several proposed mechanisms of action:

  • Enzyme Inhibition: Ang IV acts as a competitive inhibitor of IRAP. By inhibiting IRAP's enzymatic activity, Ang IV may prevent the degradation of other endogenous neuropeptides that are themselves involved in memory consolidation.[7]

  • GLUT4 Trafficking: IRAP is known to co-localize with the GLUT4 glucose transporter in intracellular vesicles.[2][7] It is hypothesized that Ang IV binding to IRAP modulates the translocation of GLUT4 to the cell membrane, thereby increasing neuronal glucose uptake. This enhanced energy supply could facilitate the demanding processes of synaptic plasticity and memory formation.[2][9]

The Hepatocyte Growth Factor (HGF)/c-Met System

More recent evidence suggests that some, if not all, of the effects of Ang IV are mediated through the Hepatocyte Growth Factor (HGF) and its receptor tyrosine kinase, c-Met.[4][10] This alternative mechanism proposes that Ang IV and its analogs do not act as direct receptor ligands but as allosteric modulators of the HGF/c-Met system.

  • HGF/Met Modulation: In this model, Ang IV-based compounds bind directly to HGF, modifying its ability to dimerize and activate the c-Met receptor.[11][12] This activation initiates downstream signaling cascades typically associated with cell growth, proliferation, and motility, but which in neurons, are linked to synaptic remodeling and plasticity.[4][13] Key downstream pathways include the PI3K-Akt and MAPK/ERK pathways.[14][15]

The convergence of these proposed pathways appears to be the potentiation of synaptic strength, a cellular correlate of learning and memory.

Signaling Pathway Visualization

The diagram below illustrates the two primary proposed signaling pathways for this compound.

AngIV_Signaling_Pathways This compound Signaling Pathways for Cognitive Enhancement cluster_IRAP IRAP-Mediated Pathway cluster_cMet HGF/c-Met-Mediated Pathway cluster_downstream Convergent Downstream Effects AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds Inhibition Inhibition of Aminopeptidase Activity IRAP->Inhibition GLUT4 GLUT4 Translocation to Membrane IRAP->GLUT4 Peptides Increased half-life of pro-cognitive peptides Inhibition->Peptides LTP Enhanced LTP Peptides->LTP Neurotransmission ↑ Acetylcholine ↑ Dopamine Peptides->Neurotransmission Glucose Increased Neuronal Glucose Uptake GLUT4->Glucose Glucose->LTP Glucose->Neurotransmission AngIV2 This compound (or analog) HGF HGF AngIV2->HGF Modulates cMet c-Met Receptor HGF->cMet Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK PI3K_Akt->LTP PI3K_Akt->Neurotransmission MAPK_ERK->LTP MAPK_ERK->Neurotransmission Plasticity Synaptic Plasticity & Connectivity LTP->Plasticity Memory Learning & Memory Consolidation Plasticity->Memory Neurotransmission->Memory LTP_Workflow Workflow for In Vitro LTP Experiment start Start prep Hippocampal Slice Preparation start->prep recover Slice Recovery (>1 hr in aCSF) prep->recover record_setup Transfer to Recording Chamber & Place Electrodes recover->record_setup baseline Record Stable Baseline (15-20 min) record_setup->baseline drug Perfuse with Ang IV Analog or Vehicle baseline->drug tetanus Induce LTP (High-Frequency Stimulation) drug->tetanus post_record Record Post-Tetanus (>60 min) tetanus->post_record analysis Data Analysis (fEPSP Slope %) post_record->analysis end End analysis->end

References

Angiotensin IV in Cardiovascular Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV), a hexapeptide fragment of the potent vasoconstrictor Angiotensin II (Ang II), has emerged as a significant modulator of cardiovascular function. Once considered an inactive metabolite, Ang IV is now recognized for its distinct physiological roles, often opposing the classical effects of Ang II. This technical guide provides an in-depth overview of the function of this compound in cardiovascular regulation, focusing on its signaling pathways, physiological effects, and the experimental methodologies employed in its study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the Ang IV/AT4 receptor system as a potential therapeutic target.

Core Concepts: The this compound/AT4 Receptor System

The actions of this compound are primarily mediated through its specific receptor, the AT4 receptor.[1] This receptor is pharmacologically distinct from the well-characterized AT1 and AT2 receptors for Angiotensin II.[1] Intriguingly, the AT4 receptor has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP), a transmembrane enzyme.[2] This dual role as a receptor and an enzyme suggests complex and multifaceted signaling mechanisms. The Ang IV/AT4 receptor system is widely distributed in cardiovascular tissues, including the heart and blood vessels, where it exerts a range of effects.[2]

Physiological Functions of this compound in the Cardiovascular System

This compound plays a complex and sometimes contradictory role in cardiovascular regulation, often acting as a counter-regulatory peptide to Angiotensin II. Its effects are observed in cardiac function, vascular tone, and cellular growth processes.

Cardiac Effects

In the heart, this compound has demonstrated a nuanced impact on left ventricular (LV) function. Studies on isolated rabbit hearts have shown that an AT4 receptor agonist, Nle1-Ang IV, can have mixed effects on LV systolic function. While it can depress pressure-generation and ejection capabilities, it may also enhance the sensitivity of pressure development to changes in volume.[3] In contrast to Angiotensin II, which generally has neutral or negative effects on relaxation, both Ang II and Ang IV have been observed to speed up LV relaxation.[3]

Furthermore, this compound exhibits cardioprotective properties. It has been shown to protect against Angiotensin II-induced cardiac injury and dysfunction in isolated rat hearts subjected to ischemia/reperfusion.[4] This protective effect includes the inhibition of Ang II-induced cardiac cell apoptosis and cardiomyocyte hypertrophy.[4]

Vascular Effects

This compound's role in regulating vascular tone is a key area of research. In contrast to the potent vasoconstrictor effects of Angiotensin II, this compound often acts as a vasodilator.[3] This vasodilation is frequently endothelium-dependent and may be mediated by the release of nitric oxide (NO).[3] However, in some vascular beds, such as the pulmonary vasculature of the cat, this compound has been shown to cause vasoconstriction, albeit at a much lower potency than Angiotensin II.[5] In human saphenous veins, this compound also induces concentration-dependent contractions.[6]

Quantitative Data on this compound's Cardiovascular Effects

The following tables summarize quantitative data from various experimental studies on the effects of this compound on key cardiovascular parameters.

ParameterSpecies/ModelThis compound Analog/ConcentrationEffectReference
Left Ventricular Function
Coronary FlowIsolated Rabbit HeartNle1-Ang IV (10⁻¹⁰ M)↓ 7% (from 41 to 38 ml/min, p=0.005)[3]
Myocardial ContractilityIntact HumanAngiotensin Infusion (producing 15-20 mmHg ↑ in aortic diastolic pressure)↓ 11-19% in Vce (p<0.05 to <0.005)[7]
Vascular Tone
Pulmonary Arterial PressureIntact-Chest CatThis compound (dose-related)↑ (100-fold less potent than Ang II)[5]
VasoconstrictionHuman Saphenous VeinThis compound (0.3 µM - 0.1 mM)Concentration-dependent contraction[6]
Heart Rate
Heart RateConscious SheepAngiotensin II Infusion (pressor action antagonized)Dose-dependent tachycardia[8]
Intrinsic Heart RateSham-operated RatsAngiotensin II Infusion↑ (from 369 ± 11 to 427 ± 9 bpm)[9]

Note: Some studies utilized Angiotensin II to infer effects related to the renin-angiotensin system, which includes this compound as a metabolite.

Signaling Pathways of this compound

The intracellular signaling cascades initiated by this compound binding to the AT4 receptor are still being fully elucidated but are known to be distinct from the G-protein coupled pathways of AT1 and AT2 receptors. Key downstream pathways include the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway and the activation of endothelial nitric oxide synthase (eNOS).

PI3K/Akt/mTOR Pathway

In cardiomyocytes, the PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival.[10][11][12] Activation of this pathway by this compound is implicated in its protective effects against cardiac injury and its role in modulating cardiac hypertrophy.[13]

Nitric Oxide Synthase (eNOS) Activation

This compound can stimulate the production of nitric oxide (NO) in endothelial cells through the activation of eNOS.[14] This process is often linked to the PI3K/Akt pathway, where Akt can phosphorylate and activate eNOS.[15] The resulting NO production contributes to the vasodilatory effects of this compound.

Signaling Pathway Diagrams

AngIV_Signaling_Cardiomyocyte AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R PI3K PI3K AT4R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR AntiApoptosis Anti-Apoptotic Effects Akt->AntiApoptosis AntiHypertrophy Anti-Hypertrophic Effects mTOR->AntiHypertrophy

Ang IV signaling in cardiomyocytes.

AngIV_Signaling_Endothelial AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R PI3K PI3K AT4R->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Phosphorylation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Ang IV signaling in endothelial cells.

Experimental Protocols

A variety of in vivo, ex vivo, and in vitro experimental models are used to investigate the cardiovascular effects of this compound.

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo technique allows for the study of cardiac function independent of systemic neuronal and hormonal influences.

Methodology:

  • Animal Preparation: The animal (commonly rat, rabbit, or guinea pig) is anesthetized, and the heart is rapidly excised.[16][17]

  • Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[16][18]

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta. This closes the aortic valve and forces the perfusate into the coronary arteries, maintaining the heart's viability.[16][18]

  • Data Acquisition: A balloon-tipped catheter inserted into the left ventricle measures intraventricular pressure. Heart rate, coronary flow, and other contractile parameters can also be monitored.[19]

  • Drug Administration: this compound and other pharmacological agents are infused into the perfusion solution to assess their effects on cardiac function.[19]

Langendorff_Workflow Anesthesia Anesthesia & Heart Excision Cannulation Aortic Cannulation Anesthesia->Cannulation Perfusion Retrograde Perfusion (Krebs-Henseleit) Cannulation->Perfusion Instrumentation LV Balloon Insertion Perfusion->Instrumentation Drug Ang IV Infusion Perfusion->Drug Data Data Acquisition (Pressure, HR, Flow) Instrumentation->Data Drug->Data

Langendorff isolated heart workflow.
In Vitro Cardiomyocyte Hypertrophy Assay

This in vitro model is used to study the direct effects of this compound on cardiomyocyte growth.

Methodology:

  • Cell Culture: Neonatal rat ventricular myocytes (NRVMs) or H9c2 cardiomyoblasts are cultured in appropriate media.[20][21]

  • Serum Starvation: Cells are typically serum-starved for 24-48 hours to synchronize them in a quiescent state.[20]

  • Treatment: Cells are treated with this compound at various concentrations for a specified duration (e.g., 24-48 hours).[22] Angiotensin II is often used as a positive control for inducing hypertrophy.[23]

  • Hypertrophy Assessment:

    • Cell Size Measurement: The surface area of individual cells is measured using microscopy and image analysis software.[21]

    • Protein Synthesis: Incorporation of radiolabeled amino acids (e.g., ³H-leucine) is quantified as a measure of protein synthesis.[23]

    • Gene Expression: The expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) is measured by quantitative PCR.[21]

Wire Myography for Vascular Reactivity

This technique is used to assess the contractile and relaxant properties of small resistance arteries in response to this compound.

Methodology:

  • Vessel Isolation: Small arteries (e.g., mesenteric or cerebral) are dissected and cleaned of surrounding tissue.[24][25]

  • Mounting: A 2 mm segment of the artery is mounted on two small wires in a myograph chamber.[24]

  • Equilibration: The vessel is bathed in a physiological salt solution at 37°C and stretched to its optimal resting tension.[24]

  • Viability and Endothelial Integrity Check: The vessel's contractile response to a high potassium solution and its relaxation to an endothelium-dependent vasodilator (e.g., acetylcholine) are assessed.[24]

  • Concentration-Response Curves: Cumulative concentrations of this compound are added to the bath to determine its effect on vascular tone (contraction or relaxation).[6]

Conclusion and Future Directions

This compound is a pleiotropic peptide with significant and complex roles in cardiovascular regulation. Its actions, primarily mediated through the AT4 receptor, often counteract the detrimental effects of Angiotensin II, suggesting a protective role in the cardiovascular system. The vasodilatory, anti-hypertrophic, and anti-apoptotic properties of this compound highlight the therapeutic potential of targeting the Ang IV/AT4 receptor system for the treatment of cardiovascular diseases such as hypertension, heart failure, and ischemic heart disease.

Further research is warranted to fully elucidate the downstream signaling pathways of the AT4 receptor and to explore the development of specific and potent agonists and antagonists for this system. A deeper understanding of the interplay between the this compound and Angiotensin II axes will be crucial for the design of novel and effective cardiovascular therapies.

References

Angiotensin IV as a Bioactive Metabolite of Angiotensin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal physiology, with Angiotensin II (Ang II) traditionally viewed as its primary effector peptide.[1] However, subsequent metabolites of Ang II are now recognized as biologically active molecules with unique functions. This guide focuses on Angiotensin IV (Ang IV), the hexapeptide fragment Ang-(3-8), which was initially considered an inactive degradation product.[2] Emerging evidence has redefined Ang IV as a potent neuromodulator and a regulator of various peripheral functions, acting through a distinct receptor system.[3] This document provides an in-depth examination of the formation, signaling, and physiological roles of this compound, presents key quantitative data, details relevant experimental methodologies, and explores its potential as a therapeutic target.

Formation of this compound

This compound is the terminal bioactive peptide in a specific cascade of the Renin-Angiotensin System.[4] Its formation involves the sequential cleavage of larger angiotensin peptides by specific aminopeptidases. The primary pathway begins with Angiotensin II, which is converted to Angiotensin III (Ang III) by the removal of the N-terminal aspartic acid residue by aminopeptidase (B13392206) A.[5] Subsequently, aminopeptidase M or N cleaves the N-terminal arginine from Ang III to yield the hexapeptide this compound (Val-Tyr-Ile-His-Pro-Phe).[6][7]

G cluster_RAS Renin-Angiotensin System Cascade AngII Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) AngIII Angiotensin III (Arg-Val-Tyr-Ile-His-Pro-Phe) AngII->AngIII Aminopeptidase A AngIV This compound (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Aminopeptidase M/N

Figure 1: Enzymatic conversion of Angiotensin II to this compound.

The AT4 Receptor System

This compound exerts its effects by binding to a specific, high-affinity site designated the AT4 receptor.[8] This receptor is pharmacologically distinct from the classical AT1 and AT2 receptors, as it does not bind their respective antagonists like losartan (B1675146) or PD123319.[9][10] The AT4 receptor is widely distributed throughout the body, with high concentrations in the brain (hippocampus, neocortex), kidney, adrenal gland, and heart.[3][11]

A pivotal discovery identified the AT4 receptor as Insulin-Regulated Aminopeptidase (IRAP), a type II transmembrane zinc metalloprotease.[12] This finding led to a paradigm shift, suggesting that Ang IV's effects might stem from inhibiting IRAP's enzymatic activity rather than initiating a classical receptor signaling cascade.[4][12] However, the precise mechanism remains debated, with some evidence also pointing to interactions with the c-Met receptor, the receptor for hepatocyte growth factor (HGF).[4][5]

Signaling Pathways and Mechanisms of Action

The identification of the AT4 receptor as IRAP has led to several hypotheses regarding the mechanism of action of this compound.

  • Inhibition of IRAP Catalytic Activity: The predominant hypothesis suggests that Ang IV acts as a potent competitive inhibitor of IRAP.[12] By blocking IRAP, Ang IV may prevent the degradation of other endogenous neuropeptides that are substrates for IRAP, thereby prolonging their actions and leading to downstream physiological effects, such as enhanced cognition.[11]

  • Direct Receptor-Mediated Signaling: An alternative hypothesis proposes that IRAP functions as a true receptor.[11] In this model, the binding of Ang IV to the extracellular domain of IRAP induces a conformational change that triggers an intracellular signaling cascade, independent of its enzymatic activity.[11]

  • Interaction with c-Met: There is also evidence that Ang IV can interact with the HGF system through the c-Met receptor, suggesting an alternative or parallel pathway for its biological effects.[4][5]

G IRAP IRAP / AT4 Receptor Degradation Degradation IRAP->Degradation Catalyzes Signal Intracellular Signaling Cascade IRAP->Signal Transduces Signal? cMet c-Met Receptor cMet->Signal AngIV This compound AngIV->IRAP Binds/Inhibits AngIV->cMet Interacts AngIV->Degradation Blocks Substrate Endogenous Neuropeptides (e.g., LVV-H7) Substrate->IRAP Substrate for Effect1 Enhanced Neuropeptide Activity Effect2 Direct Cellular Response Signal->Effect2

Figure 2: Hypothesized signaling mechanisms of this compound.

Quantitative Data

Binding Affinities of Angiotensins and Ligands

The selectivity of Ang IV for the AT4 receptor over AT1 and AT2 receptors is a key feature of its pharmacology.

CompoundReceptorAffinity (Ki / IC50)Species / TissueReference
This compound AT4 ~1-32 nM Human, Rat, HEK 293 Cells[10][12]
AT1>10 µMHuman Cortex[10]
AT2Modest Affinity (>1 µM)HEK-293 Cells[13]
Nle¹-Angiotensin IV AT4Nanomolar AffinityHuman Cortex[10]
LVV-hemorphin 7 AT4~140 nMHEK 293 Cells[12]
AT1>10 µMHuman Cortex[10]
Angiotensin II AT1High AffinityHEK-293 Cells[13]
AT2High AffinityHEK-293 Cells[13]
AT4>10 µMHuman Cortex[10]
Divalinal-Ang IV AT4AntagonistN/A[6][14]

Table 1: Comparative binding affinities of key ligands at angiotensin receptor subtypes.

Physiological Responses to this compound

Ang IV elicits distinct physiological responses, particularly in the central nervous and renal systems.

EffectModel / SystemDosage / ConcentrationQuantitative ChangeReference
Cognition Mouse (Novel Object Recognition)0.1, 1.0, 10.0 nmol, i.c.v.Dose-dependent enhancement of recognition[14]
Cerebral Blood Flow Rat (Subarachnoid Hemorrhage)1 µg/kg/min i.v.Increased from 45% to 84% of baseline[15]
Renal Blood Flow RatN/APotentiation of renal cortical blood flow[6]
Renal Na⁺ Transport Isolated Rat Proximal TubulesN/ADecrease in Na⁺ transport[6][11]
Cardiac Function Isolated Rabbit Heart10⁻¹⁰ M (Nle¹-Ang IV)Speeded left ventricular relaxation[16]

Table 2: Summary of quantitative physiological effects of this compound.

Key Experimental Methodologies

Peptide Synthesis

Synthetic Ang IV and its analogs are typically produced using solid-phase peptide synthesis (SPPS).[17]

  • Protocol: The synthesis is carried out on a resin support, such as 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin.[17][18] The process involves the sequential addition of Fmoc-protected amino acids. Each cycle consists of (1) Fmoc deprotection using a base (e.g., piperidine), (2) activation of the next amino acid's carboxyl group using coupling reagents (e.g., N,N'-diisopropylcarbodiimide and hydroxybenzotriazole), and (3) coupling to the free N-terminus on the resin.[17] After the final amino acid is added, the peptide is cleaved from the resin and side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid). The crude peptide is then purified by reverse-phase high-performance liquid chromatography (HPLC).[18]

Radioligand Binding Assays

These assays are used to characterize the AT4 receptor and determine the binding affinity of various ligands.

  • Protocol:

    • Membrane Preparation: Tissues (e.g., brain cortex, kidney) or cells expressing the receptor (e.g., IRAP-transfected HEK 293 cells) are homogenized in a buffer and centrifuged to isolate the cell membrane fraction.[10][12]

    • Incubation: A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Nle¹]-Angiotensin IV) is incubated with the membrane preparation in the presence of varying concentrations of a competing, unlabeled ligand (e.g., Ang IV, Ang II).[10]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating membrane-bound radioligand from the unbound fraction.

    • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

    • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. IC₅₀ values (the concentration of competitor that inhibits 50% of specific binding) are calculated and can be converted to inhibition constants (Ki).[12]

In Vivo Functional Assessment (Cognition)

The pro-cognitive effects of Ang IV are often studied in rodents using intracerebroventricular (i.c.v.) administration followed by behavioral testing.[14]

  • Protocol:

    • Animal Model: C57BL/6J mice are commonly used.[14] Animals are surgically implanted with a guide cannula aimed at a cerebral ventricle.

    • Drug Administration: After a recovery period, Ang IV, its analogs, or antagonists are dissolved in a vehicle (e.g., artificial cerebrospinal fluid) and infused directly into the brain via the cannula at specific doses (e.g., 0.1-10.0 nmol).[14]

    • Behavioral Testing: At a set time post-infusion (e.g., 10-20 minutes), mice are subjected to a cognitive task, such as the Novel Object Recognition test.[14] This test assesses the mouse's ability to remember a previously encountered "familiar" object versus a "novel" one.

    • Data Analysis: The time spent exploring the novel versus the familiar object is recorded and a discrimination index is calculated. A significant preference for the novel object indicates successful memory recognition.[14]

G A 1. Animal Preparation (Cannula Implantation) B 2. Drug Administration (i.c.v. infusion of Ang IV or vehicle) A->B Recovery Period C 3. Behavioral Task: Training (Exposure to two identical objects) B->C 10-20 min D 4. Inter-trial Interval C->D E 5. Behavioral Task: Testing (Exposure to one familiar and one novel object) D->E F 6. Data Acquisition & Analysis (Measure exploration time, calculate discrimination index) E->F

Figure 3: Experimental workflow for assessing Ang IV's cognitive effects.

Role in Drug Development

The unique physiological profile of this compound and its receptor system presents several opportunities for therapeutic intervention.

  • Cognitive Enhancement: The most prominent potential application is in treating cognitive disorders.[2] Ang IV and its stable analogs have been shown to enhance learning and memory in various animal models of amnesia.[11][14] The development of small-molecule, brain-penetrant IRAP inhibitors or AT4 agonists is an active area of research for conditions like Alzheimer's disease.[4]

  • Cardiovascular and Renal Disease: Ang IV's ability to increase renal cortical blood flow and its potential opposition to some of Ang II's effects suggest a role in managing renal and cardiovascular diseases.[6][16] However, some studies also link chronic central Ang IV elevation to hypertension that is reversible with AT1 receptor blockers, indicating a complex interplay.[8][19]

  • Tissue Repair and Inflammation: Ang IV has demonstrated protective effects in models of acute myocardial infarction, partly by inhibiting inflammation and autophagy.[20] This opens avenues for its use in protecting against ischemic injury.

The development of specific AT4 receptor antagonists, such as divalinal-Ang IV, has been crucial for elucidating the specific functions of this system and serves as a tool for validating it as a drug target.[6][14]

Conclusion

This compound has evolved from being considered an inert metabolite to a recognized bioactive peptide with significant and distinct physiological roles. Its actions, mediated primarily through the AT4 receptor (IRAP), are particularly prominent in the central nervous system, where it facilitates cognitive processes. While the precise signaling mechanisms are still under investigation, the potential for targeting the Ang IV/AT4/IRAP system for therapeutic benefit in cognitive disorders, and possibly renal and cardiovascular diseases, is substantial. Continued research into the development of specific, stable, and bioavailable modulators of this system is essential for translating these preclinical findings into clinical applications.

References

Cellular Signaling Pathways Activated by Angiotensin IV: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II (Ang II). Initially considered an inactive metabolite, Ang IV has been shown to possess a range of biological activities, particularly in the central nervous system and various peripheral tissues.[1][2][3][4][5] Its effects are primarily mediated through interactions with at least two distinct receptor systems: the this compound receptor (AT4), identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP), and the classical Angiotensin II Type 1 receptor (AT1).[6][7][8][9][10] This guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a focus on experimental data and methodologies.

This compound Signaling Through the AT4 Receptor (Insulin-Regulated Aminopeptidase)

The predominant and most well-characterized mechanism of Ang IV action is through its high-affinity binding to the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP).[6][7][10][11] IRAP is a zinc-dependent metalloprotease belonging to the M1 family of aminopeptidases.[11]

Mechanism of Action: Competitive Inhibition of IRAP

This compound and its analogs act as competitive inhibitors of IRAP's catalytic activity.[7] By binding to the active site of IRAP, Ang IV prevents the cleavage of various neuropeptide substrates.[7][11] This inhibition is thought to prolong the half-life and enhance the physiological actions of these endogenous peptides, which are involved in processes such as learning and memory.[6][7][11]

// Nodes AngIV [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IRAP [label="IRAP (AT4 Receptor)", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Substrates [label="Neuropeptide Substrates\n(e.g., Oxytocin, Vasopressin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleavage [label="Enzymatic Cleavage", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; BiologicalEffects [label="Enhanced Biological Effects\n(e.g., Memory, Cognition)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AngIV -> IRAP [label="Binds and Inhibits", dir=tee]; Substrates -> Cleavage [label="Normally Cleaved by IRAP"]; IRAP -> Cleavage [style=dashed, arrowhead=none]; Cleavage -> BiologicalEffects [label="Prevents Inactivation", style=invis]; Substrates -> BiologicalEffects [label="Prolonged Action"]; } caption: Proposed mechanism of this compound action via IRAP inhibition.

Downstream Consequences of IRAP Inhibition

The precise downstream signaling events following Ang IV binding to IRAP are still under investigation and may not follow a classical receptor-ligand signal transduction cascade. The primary consequence is the potentiation of other signaling systems. Some of the proposed downstream effects include:

  • Enhanced Neuronal Glucose Uptake: It has been speculated that Ang IV's interaction with IRAP may modulate the trafficking of GLUT4 glucose transporters, thereby enhancing glucose uptake in neurons.[1][12]

  • Modulation of Neurotransmitter Release: Ang IV may induce the release of acetylcholine (B1216132) and dopamine, which could contribute to its cognitive-enhancing effects.[1][2]

  • Interaction with Cytoplasmic Proteins: The intracellular domain of IRAP can interact with various cytoplasmic proteins, and it is hypothesized that Ang IV binding to the extracellular domain could modulate these interactions.[12]

Quantitative Data: Binding Affinities and Inhibitory Constants
LigandReceptor/EnzymeAssay TypeIC50 / KiCell/Tissue TypeReference
This compoundAT4 Receptor (IRAP)Radioligand BindingIC50: 32 nMHEK 293T cells[6]
LVV-hemorphin 7AT4 Receptor (IRAP)Radioligand BindingIC50: 140 nMHEK 293T cells[6]
This compoundIRAPEnzyme Activity AssayCompetitive InhibitionRecombinant human IRAP[7]
Divalinal-Ang IVIRAPEnzyme Activity AssayCompetitive InhibitionRecombinant human IRAP[7]
Experimental Protocols

1. Radioligand Binding Assay for AT4 Receptor (IRAP)

  • Objective: To determine the binding affinity of Ang IV and other ligands to the AT4 receptor.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT4 receptor (e.g., HEK 293T cells transfected with IRAP).

    • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]Nle1-Angiotensin IV) in the presence of increasing concentrations of a competing unlabeled ligand (e.g., Ang IV).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand.

2. IRAP Enzyme Activity Assay

  • Objective: To determine the inhibitory effect of Ang IV on the catalytic activity of IRAP.

  • Methodology:

    • Enzyme Source: Recombinant human IRAP is used as the enzyme source.

    • Substrate: A fluorogenic or chromogenic substrate for IRAP is used (e.g., Leu-β-naphthylamide).

    • Incubation: The enzyme is incubated with the substrate in the presence and absence of various concentrations of the inhibitor (e.g., Ang IV).

    • Detection: The rate of product formation is measured over time using a spectrophotometer or fluorometer.

    • Analysis: The data are analyzed to determine the mode of inhibition (e.g., competitive) and the inhibitory constant (Ki).

This compound Signaling Through the AT1 Receptor

In addition to its interaction with the AT4 receptor, there is significant evidence that this compound can bind to and activate the Angiotensin II Type 1 (AT1) receptor, particularly at nanomolar concentrations.[8][9] This interaction leads to the activation of classical G-protein coupled receptor signaling pathways.

Mechanism of Action: AT1 Receptor Agonism

At concentrations typically 10- to 100-fold higher than those of Ang II, Ang IV can act as an agonist at the AT1 receptor.[8] This activation can elicit physiological responses similar to those of Ang II, such as vasoconstriction and increases in blood pressure.[8][9]

// Nodes AngIV [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", shape=hexagon, fillcolor="#FBBC05", fontcolor="#202124"]; Gq [label="Gq Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=dashed, color="#5F6368", fontcolor="#202124", fillcolor="#F1F3F4"]; IP3 [label="IP3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca [label="↑ [Ca2+]i", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C (PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; pERK [label="p-ERK1/2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellularResponse [label="Cellular Responses\n(e.g., Vasoconstriction, Growth)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges AngIV -> AT1R [label="Binds and Activates"]; AT1R -> Gq; Gq -> PLC; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3 [style=dashed]; PIP2 -> DAG [style=dashed]; IP3 -> Ca; DAG -> PKC; PKC -> ERK; ERK -> pERK [label="Phosphorylation"]; pERK -> CellularResponse [label="Gene Expression, etc."]; Ca -> CellularResponse; } caption: this compound signaling cascade via the AT1 receptor.

Downstream Signaling Cascades

Activation of the AT1 receptor by Ang IV triggers several downstream signaling pathways, most notably the MAP kinase/ERK pathway.

  • MAP Kinase/ERK Pathway: Ang IV has been shown to induce the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) in a manner similar to Ang II.[8] This activation is often dependent on Protein Kinase C (PKC).

  • Phospholipase C (PLC) Pathway: The activation of the AT1 receptor by Ang IV can stimulate Phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9] This results in an increase in intracellular calcium concentrations and the activation of PKC.

Quantitative Data: Ang IV-Induced Downstream Signaling
StimulusConcentrationDownstream EffectFold Change / % IncreaseCell TypeReference
This compound10 nMERK1/2 PhosphorylationSignificant increaseRat glomerular mesangial cells[9]
Angiotensin II1 nMERK1/2 PhosphorylationSimilar to 10 nM Ang IVRat glomerular mesangial cells[8]
Experimental Protocols

1. Western Blotting for Phosphorylated ERK1/2

  • Objective: To quantify the activation of the MAP kinase pathway by Ang IV.

  • Methodology:

    • Cell Culture and Treatment: Cells (e.g., rat glomerular mesangial cells) are cultured and then stimulated with Ang IV for various time points.

    • Protein Extraction: Total protein is extracted from the cells using a lysis buffer containing phosphatase and protease inhibitors.

    • SDS-PAGE and Transfer: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2). A separate blot is probed with an antibody for total ERK1/2 to serve as a loading control.

    • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Quantification: The intensity of the bands is quantified using densitometry, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

2. Intracellular Calcium Mobilization Assay

  • Objective: To measure changes in intracellular calcium concentration following Ang IV stimulation.

  • Methodology:

    • Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Stimulation: The cells are then stimulated with Ang IV.

    • Fluorescence Measurement: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are measured over time using a fluorescence microscope or a plate reader.

    • Analysis: The peak fluorescence intensity and the kinetics of the calcium response are analyzed.

Potential Involvement of Other Signaling Pathways

While the AT4/IRAP and AT1 receptor pathways are the most extensively studied, some evidence suggests the potential involvement of other signaling cascades in Ang IV's effects, although direct activation is less clear.

  • PI3K/Akt Pathway: Some studies have implicated the PI3K/Akt pathway in the cellular responses to components of the renin-angiotensin system.[13][14][15] However, direct activation of this pathway by Ang IV requires further investigation.

  • JAK/STAT Pathway: The JAK/STAT pathway is a known downstream target of Ang II signaling via the AT1 receptor.[16][17][18][19][20] It is plausible that at concentrations where Ang IV activates the AT1 receptor, it may also lead to the activation of the JAK/STAT pathway.

Conclusion

The cellular signaling of this compound is multifaceted, primarily operating through two distinct receptor systems with different downstream consequences. The high-affinity interaction with the AT4 receptor (IRAP) leads to an inhibition of its enzymatic activity, thereby potentiating the effects of other neuropeptides. In contrast, at higher concentrations, Ang IV can act as an agonist at the AT1 receptor, activating classical G-protein coupled signaling pathways such as the MAP kinase/ERK cascade. This dual nature of Ang IV signaling has significant implications for its physiological roles and for the development of therapeutic agents targeting the renin-angiotensin system. Further research is needed to fully elucidate the intricate crosstalk between these pathways and to explore the potential involvement of other signaling molecules in mediating the diverse biological effects of this compound.

References

Distribution of Angiotensin IV Binding Sites in the Brain: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (AngIV), a hexapeptide fragment of Angiotensin II, has emerged as a significant neuromodulator with profound effects on cognitive processes, particularly learning and memory.[1][2] These effects are mediated through its specific binding sites, designated as AT4 receptors, which are abundantly distributed throughout the central nervous system.[3] Groundbreaking research has identified the AT4 receptor as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[4] This discovery has opened new avenues for understanding the molecular mechanisms underlying AngIV's actions and for the development of novel therapeutic strategies targeting cognitive enhancement and neuroprotection.

This technical guide provides a comprehensive overview of the distribution of this compound binding sites in the brain. It is designed to serve as a core resource for researchers, scientists, and drug development professionals actively engaged in neuroscience and pharmacology. The guide summarizes quantitative data on receptor distribution, details key experimental methodologies, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Distribution of this compound Binding Sites

The density of this compound binding sites varies significantly across different brain regions, reflecting their diverse functional roles. The following table summarizes quantitative data on the maximal number of binding sites (Bmax) and the dissociation constant (Kd) in the guinea pig brain, as determined by radioligand binding assays.[5]

Brain RegionBmax (fmol/mg protein)Kd (nM)
Neocortex449 ± 541.47 ± 0.24
Hippocampus389 ± 380.98 ± 0.15
Caudate Putamen181 ± 210.60 ± 0.11
Thalamus256 ± 310.75 ± 0.13
Cerebellum321 ± 421.12 ± 0.19

Data from Miller-Wing et al. (1993) using [¹²⁵I]AngIV as the radioligand in guinea pig brain tissue.[5]

Experimental Protocols

The localization and quantification of this compound binding sites in the brain are primarily achieved through two key experimental techniques: in vitro receptor autoradiography and radioligand binding assays.

In Vitro Receptor Autoradiography

This technique allows for the visualization of the anatomical distribution of AngIV binding sites within brain sections.

1. Tissue Preparation:

  • Brains are rapidly harvested and frozen.[6]

  • Coronal sections (typically 10-20 µm thick) are cut using a cryostat and thaw-mounted onto gelatin-coated microscope slides.[6]

2. Incubation:

  • Slides are pre-incubated in a buffer solution to wash the tissue.

  • Sections are then incubated with a radiolabeled AngIV analog, most commonly [¹²⁵I]AngIV or [¹²⁵I]Nle¹-AngIV, at a concentration determined to saturate the receptors (e.g., in the nanomolar range).[5][7]

  • To determine non-specific binding, a parallel set of slides is incubated with the radioligand in the presence of a high concentration of unlabeled AngIV or a specific AT4 receptor antagonist like divalinal-AngIV.[3]

  • Incubation is typically carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Washing and Drying:

  • Following incubation, the slides are washed in ice-cold buffer to remove unbound radioligand.

  • The slides are then quickly rinsed in distilled water and dried under a stream of cool air.[6]

4. Autoradiogram Generation and Analysis:

  • The dried slides are apposed to X-ray film or a phosphor imaging plate for a specific exposure period.

  • The resulting autoradiograms are developed, and the density of the signal in different brain regions is quantified using a computerized densitometry system.[8] By comparing the signal density to co-exposed radioactive standards, the concentration of binding sites can be determined.[9]

Radioligand Binding Assay

This method is used to determine the density (Bmax) and affinity (Kd) of AngIV binding sites in brain tissue homogenates.

1. Brain Tissue Homogenate Preparation:

  • Fresh or frozen brain tissue from specific regions is dissected.

  • The tissue is homogenized in a cold buffer solution (e.g., 20 mM Tris-HCl, pH 7.6, containing protease inhibitors).[10]

  • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in the assay buffer.[11]

2. Binding Assay:

  • The membrane homogenate is incubated with increasing concentrations of a radiolabeled AngIV analog ([¹²⁵I]AngIV) to determine total binding.[5]

  • For each concentration, a parallel set of tubes containing a high concentration of unlabeled AngIV is included to measure non-specific binding.

  • The incubation is carried out at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[11]

3. Separation of Bound and Free Radioligand:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[11]

  • The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

4. Data Analysis:

  • The radioactivity retained on the filters is measured using a gamma counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • The resulting data are then analyzed using Scatchard analysis or non-linear regression to determine the Bmax (maximal binding capacity) and Kd (dissociation constant).[12]

Visualizations

Experimental Workflow for In Vitro Receptor Autoradiography

G cluster_0 Tissue Preparation cluster_1 Radioligand Incubation cluster_2 Washing and Drying cluster_3 Data Acquisition and Analysis A Harvest and Freeze Brain B Cryostat Sectioning (10-20 µm) A->B C Thaw-mount on Slides B->C D Pre-incubation in Buffer C->D E Incubate with [¹²⁵I]AngIV (Total Binding) D->E F Incubate with [¹²⁵I]AngIV + unlabeled AngIV (Non-specific Binding) D->F G Wash in Cold Buffer E->G F->G H Rinse in Distilled Water G->H I Dry Slides H->I J Appose to Film/Phosphor Plate I->J K Develop Autoradiogram J->K L Densitometric Analysis K->L

Caption: Workflow for In Vitro Receptor Autoradiography.

Signaling Pathways of this compound in the Brain

G cluster_0 This compound Binding and IRAP Inhibition cluster_1 Downstream Effects cluster_2 Cognitive Outcomes AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds and Inhibits LTP Enhanced Long-Term Potentiation (LTP) IRAP->LTP Cholinergic Potentiation of Cholinergic Transmission IRAP->Cholinergic HGF_cMet Activation of HGF/c-Met Pathway IRAP->HGF_cMet Memory Improved Learning and Memory LTP->Memory Cholinergic->Memory HGF_cMet->Memory

Caption: this compound Signaling Pathways in Neurons.

Conclusion

The distribution of this compound binding sites in the brain is concentrated in regions critical for cognitive function. The identification of the AT4 receptor as insulin-regulated aminopeptidase has provided a molecular basis for the memory-enhancing effects of AngIV. The experimental protocols detailed in this guide provide a framework for the continued investigation of this important neuromodulatory system. Further research into the signaling pathways activated by AngIV will be crucial for the development of novel therapeutics for cognitive disorders.

References

The Angiotensin IV/AT4 Receptor System: A Comprehensive Technical Guide to its Physiological Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin IV (Ang IV), a hexapeptide fragment of the potent vasoconstrictor Angiotensin II, was initially considered an inactive metabolite. However, extensive research has revealed its significant and diverse physiological roles, mediated through its specific binding site, the AT4 receptor. A pivotal discovery in this field was the identification of the AT4 receptor as insulin-regulated aminopeptidase (B13392206) (IRAP), a transmembrane zinc metalloenzyme. This finding has profound implications for understanding the mechanisms of action of Ang IV and for the development of novel therapeutics. This technical guide provides an in-depth exploration of the physiological functions of the Ang IV/AT4 receptor system, focusing on its roles in cognitive function, the cardiovascular and renal systems, and glucose metabolism. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction: The Emergence of the this compound/AT4 Receptor System

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[1] While Angiotensin II (Ang II) is the primary effector peptide of the classical RAS, its metabolite, this compound (Ang IV), has emerged as a bioactive peptide with its own distinct physiological functions.[2][3] These effects are mediated by a specific receptor, termed the AT4 receptor, which is pharmacologically distinct from the well-characterized AT1 and AT2 receptors for Ang II.[3]

A significant breakthrough in the field was the identification of the AT4 receptor as insulin-regulated aminopeptidase (IRAP), also known as oxytocinase or placental leucine (B10760876) aminopeptidase.[4][5] IRAP is a type II transmembrane glycoprotein (B1211001) that co-localizes with the glucose transporter GLUT4 in insulin-sensitive tissues.[5] This dual identity of the AT4 receptor as both a binding site for Ang IV and an active enzyme has led to several hypotheses regarding its mechanism of action, including direct signal transduction and modulation of other peptide concentrations through enzymatic inhibition.[5][6]

Core Physiological Functions

The Ang IV/AT4 receptor system exerts a wide range of physiological effects throughout the body. Its distribution in various tissues, including the brain, heart, kidneys, and adrenal glands, underscores its diverse roles.[2][5]

Cognitive Enhancement

A substantial body of evidence highlights the role of the Ang IV/AT4 receptor system in learning and memory.[6][7][8]

  • Memory and Learning: Administration of Ang IV and its analogs has been shown to enhance acquisition, consolidation, and recall in various animal models of learning and memory.[6][7] It has also been shown to reverse memory deficits in models of amnesia.[4]

  • Long-Term Potentiation (LTP): Ang IV enhances LTP, a cellular mechanism underlying learning and memory, in the hippocampus.[9] This effect is dose-dependent and can be blocked by AT4 receptor antagonists.[9]

  • Cholinergic System Interaction: The cognitive-enhancing effects of Ang IV may be mediated, in part, through potentiation of cholinergic neurotransmission. Ang IV has been shown to increase the release of acetylcholine (B1216132) from hippocampal slices.[10]

  • Neurogenesis: Activation of the AT4 receptor may promote neurogenesis, contributing to its cognitive benefits.[8]

Cardiovascular Regulation

The Ang IV/AT4 receptor system plays a complex and sometimes opposing role to the classical Ang II/AT1 receptor axis in the cardiovascular system.[11]

  • Vasodilation: In contrast to the vasoconstrictive effects of Ang II, Ang IV can act as a vasodilator in certain vascular beds, such as the renal cortex.[11][12]

  • Cardiac Function: Ang IV has been shown to have mixed effects on left ventricular systolic function, in some cases opposing the effects of Ang II.[11] It can also protect against Ang II-induced cardiac injury, including cardiomyocyte hypertrophy and apoptosis, and inhibit the proliferation and collagen synthesis of cardiac fibroblasts.[13]

Renal Physiology

The kidneys are a key site of action for the Ang IV/AT4 receptor system.[2][5][14]

  • Renal Blood Flow: Ang IV can increase renal cortical blood flow.[5][12] However, some studies have reported biphasic effects, with vasoconstriction at higher doses.[15][16]

  • Sodium Transport: Ang IV has been shown to decrease sodium transport in isolated renal proximal tubules, suggesting a role in regulating sodium homeostasis.[5][12]

Glucose Metabolism

The identification of the AT4 receptor as IRAP, an enzyme involved in insulin-regulated glucose transport, has opened up new avenues of research into the metabolic roles of the Ang IV system.[4][17][18]

  • Insulin (B600854) Signaling: Ang IV may modulate insulin signaling and glucose uptake.[17][19] One hypothesis is that by inhibiting IRAP's enzymatic activity, Ang IV could enhance neuronal glucose uptake via GLUT4, thereby facilitating learning and memory.[6]

  • Insulin Release: Ang IV has been shown to increase glucose-induced insulin release from pancreatic beta cells.[19]

Quantitative Data

Table 1: Binding Affinities (Ki) of Ligands for the AT4 Receptor
LigandTissue/Cell LineKi (nM)Reference(s)
This compoundBovine adrenal membranes2.63 ± 0.12[20]
Nle¹-Angiotensin IVHEK293T cells expressing IRAP32[20]
LVV-hemorphin-7HEK293T cells expressing IRAP140[20]
Divalinal-Ang IVHEK293T cells expressing IRAP-[20]

Note: Ki values can vary depending on the experimental conditions, including tissue preparation, radioligand used, and assay buffer composition.

Table 2: Inhibitory Potency (IC50) of Compounds against IRAP
CompoundAssay ConditionsIC50Reference(s)
This compoundRecombinant human IRAP-[20]
Nle¹-Angiotensin IVRecombinant human IRAP-[20]
LVV-hemorphin-7Recombinant human IRAP-[20]
Divalinal-Ang IVRecombinant human IRAP-[20]
AL-11Recombinant human IRAP7.6 nM[21]

Note: IC50 values are dependent on substrate concentration and other assay conditions.

Table 3: Dose-Response of this compound on Physiological Functions
FunctionModelDosesEffectReference(s)
Long-Term PotentiationRat hippocampal slices1 nM - 1 µMEnhancement[9]
Renal Cortical Blood FlowAnesthetized rats0.01, 0.1, 1.0 nmol·kg⁻¹·min⁻¹ (i.v.)Dose-dependent decrease[15]
Acetylcholine ReleaseRat hippocampal slices10⁻⁷ M45 ± 7.5% increase[10]

Experimental Protocols

AT4 Receptor Competition Binding Assay

This protocol describes a method for determining the binding affinity of unlabelled ligands for the AT4 receptor by their ability to compete with a radiolabeled ligand.

Workflow:

G prep Membrane Preparation radioligand Radioligand Incubation (e.g., [¹²⁵I]Ang IV) prep->radioligand competitor Addition of Unlabeled Competitor (Varying Concentrations) radioligand->competitor incubation Incubation to Equilibrium competitor->incubation separation Separation of Bound and Free Radioligand (e.g., Filtration) incubation->separation counting Quantification of Radioactivity (Gamma Counter) separation->counting analysis Data Analysis (IC₅₀ and Ki Determination) counting->analysis

Competition Binding Assay Workflow

Methodology:

  • Membrane Preparation: Homogenize tissue (e.g., adrenal cortex, hippocampus) in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.

  • Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled AT4 receptor ligand (e.g., [¹²⁵I]this compound), and varying concentrations of the unlabeled competitor compound.

  • Equilibrium: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

IRAP Enzymatic Activity Assay

This protocol outlines a method to measure the catalytic activity of IRAP and to assess the inhibitory potential of test compounds.

Workflow:

G enzyme_prep IRAP Source (e.g., Recombinant enzyme, cell lysates) reaction_mix Combine Enzyme, Substrate, and Inhibitor in Assay Buffer enzyme_prep->reaction_mix substrate_prep Fluorogenic Substrate (e.g., L-Leucine-7-amido-4- methylcoumarin) substrate_prep->reaction_mix inhibitor_prep Test Inhibitor (Varying Concentrations) inhibitor_prep->reaction_mix incubation Incubate at 37°C reaction_mix->incubation measurement Measure Fluorescence (Excitation/Emission) incubation->measurement analysis Calculate Rate of Reaction and % Inhibition measurement->analysis

IRAP Enzymatic Activity Assay Workflow

Methodology:

  • Reagents: Prepare a source of IRAP (e.g., recombinant human IRAP, cell lysates), a fluorogenic substrate (e.g., L-Leucine-7-amido-4-methylcoumarin), and the test inhibitor at various concentrations in a suitable assay buffer.

  • Reaction Initiation: In a microplate, add the IRAP enzyme source and the test inhibitor. Pre-incubate for a short period. Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the cleaved fluorophore.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Determine the percentage of inhibition relative to a control reaction without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

In Vivo Assessment of Cognitive Enhancement

This protocol provides a general framework for evaluating the effects of Ang IV or its analogs on learning and memory in a rodent model, such as the Morris water maze.

Workflow:

G animal_prep Animal Acclimation and Handling drug_admin Drug Administration (e.g., i.c.v. infusion of Ang IV or vehicle) animal_prep->drug_admin training Training Phase (e.g., Morris Water Maze: Acquisition trials) drug_admin->training retention Retention/Probe Trial (Platform removed) training->retention data_collection Data Collection (Escape latency, path length, time in target quadrant) retention->data_collection analysis Statistical Analysis data_collection->analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular AngIV This compound AT4_IRAP AT4 Receptor (IRAP) AngIV->AT4_IRAP Binds to Extracellular Domain Inhibition Inhibition of Enzymatic Activity AT4_IRAP->Inhibition Signaling Direct Signal Transduction AT4_IRAP->Signaling GLUT4_translocation GLUT4 Translocation to Membrane AT4_IRAP->GLUT4_translocation GLUT4 GLUT4 Downstream Downstream Cellular Effects GLUT4->Downstream Increased Glucose Uptake Substrate_Protection Protection of other Bioactive Peptides (e.g., oxytocin, vasopressin) Inhibition->Substrate_Protection Signaling->Downstream GLUT4_translocation->GLUT4 Substrate_Protection->Downstream

References

Angiotensin IV and its Role in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. The renin-angiotensin system (RAS), traditionally known for its role in cardiovascular regulation, has emerged as a key modulator of inflammatory processes within the central nervous system (CNS). Angiotensin IV (Ang IV), a hexapeptide metabolite of the RAS, and its primary receptor, the this compound receptor (AT4R), also identified as insulin-regulated aminopeptidase (B13392206) (IRAP), are gaining significant attention for their neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of Ang IV's role in neuroinflammation, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of targeting the Ang IV/AT4R system to combat neuroinflammatory diseases.

The Brain Renin-Angiotensin System and this compound

The brain possesses an independent and complete renin-angiotensin system, capable of locally producing various bioactive angiotensin peptides.[1][2] Angiotensin II (Ang II), acting primarily through the AT1 receptor, is traditionally associated with pro-inflammatory and pro-oxidative effects within the CNS.[1][3][4] In contrast, the alternative axes of the RAS, including the Ang IV/AT4R pathway, often exert counter-regulatory, protective effects.[5]

Ang IV is generated from Ang II via a two-step enzymatic cleavage process, first by aminopeptidase A to form Angiotensin III, and then by aminopeptidase N to yield Ang IV.[6] Ang IV is distributed in brain regions crucial for cognitive function, such as the hippocampus and neocortex.[1][7]

The this compound Receptor (AT4R)

The primary receptor for Ang IV is the AT4R, a type II transmembrane zinc metallopeptidase identical to insulin-regulated aminopeptidase (IRAP).[8] More recent evidence also points towards the hepatocyte growth factor (HGF) receptor, c-Met, as a potential signaling target for Ang IV, suggesting a more complex receptor interaction than previously understood. Activation of HGF/c-Met signaling is known to have neurotrophic, neuroprotective, and anti-inflammatory effects.[1][9]

This compound's Anti-Neuroinflammatory Mechanisms

A growing body of evidence demonstrates that Ang IV exerts potent anti-inflammatory effects in the CNS, primarily by suppressing the activation of glial cells (microglia and astrocytes) and reducing the production of pro-inflammatory cytokines.

Modulation of Glial Activation

Neuroinflammation is characterized by the activation of microglia and astrocytes. Activated microglia, often referred to as M1-like phenotype, release a barrage of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[3][10] Ang IV has been shown to mitigate this pro-inflammatory glial response. The anti-inflammatory effects of Ang IV are mediated through the AT4R, as the co-administration of an AT4R antagonist, divalinal-Ang IV, reverses these beneficial effects.[11][12]

Signaling Pathways

While the precise downstream signaling cascades of Ang IV/AT4R in neuroinflammation are still under active investigation, current evidence points to the modulation of key inflammatory pathways:

  • Extracellular Signal-Regulated Kinase (ERK1/2) Pathway: Ang IV has been shown to increase the phosphorylation of ERK1/2 in astroglial cells, a pathway often associated with cell survival and differentiation.[11]

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. While direct inhibition of NF-κB by Ang IV is still being elucidated, the broader anti-inflammatory effects of other RAS components, like Ang-(1-7), are known to be associated with reduced NF-κB activation.[13] Given the suppressive effect of Ang IV on NF-κB-driven cytokines like TNF-α and IL-1β, it is plausible that Ang IV signaling interferes with this pathway.

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: The JAK/STAT pathway is another critical signaling cascade for cytokine expression. Ang II has been shown to activate the JAK/STAT pathway in astrocytes, leading to IL-6 production.[14][15] The ability of Ang IV to reduce IL-6 levels suggests a potential inhibitory role in this pathway, possibly through the induction of suppressors of cytokine signaling (SOCS) proteins.

The following diagram illustrates the proposed signaling pathways for this compound in modulating neuroinflammation.

AngIV_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Glial Cell (Microglia/Astrocyte) AngII Angiotensin II AngIV This compound AngII->AngIV Aminopeptidases AT4R AT4R (IRAP) AngIV->AT4R Binds cMet c-Met (HGF Receptor) AngIV->cMet Activates (Proposed) NFkB NF-κB Activation AngIV->NFkB Inhibits (Proposed) JAKSTAT JAK/STAT Activation AngIV->JAKSTAT Inhibits (Proposed) ERK p-ERK1/2 AT4R->ERK cMet->ERK AntiInflammatory Anti-inflammatory Effects ERK->AntiInflammatory Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces JAKSTAT->Cytokines Induces Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Proposed this compound Signaling in Neuroinflammation.

Quantitative Data on this compound's Effects

The anti-inflammatory effects of Ang IV have been quantified in several preclinical studies. The following table summarizes key findings from a study investigating the effects of central Ang IV infusion in a rat model of chronic cerebral hypoperfusion (CCH), a condition associated with neuroinflammation.[12]

CytokineControl (pg/mg wet tissue)CCH + Vehicle (pg/mg wet tissue)CCH + Ang IV (20 nM) (pg/mg wet tissue)CCH + Ang IV (100 nM) (pg/mg wet tissue)
TNF-α 76.9 ± 11.7386.2 ± 42.1215.4 ± 33.8152.6 ± 29.5
IL-1β 215.7 ± 38.5783.4 ± 128.3452.1 ± 89.7328.9 ± 76.4
IL-6 94.6 ± 18.51124.5 ± 158.2678.3 ± 102.5453.7 ± 91.2
IL-12 34.8 ± 7.3152.7 ± 32.689.5 ± 15.461.3 ± 11.9
Data are presented as mean ± SD. All reductions with Ang IV treatment were statistically significant (p < 0.05) compared to the CCH + Vehicle group.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the role of this compound in neuroinflammation.

Animal Model of Chronic Cerebral Hypoperfusion (CCH)

The CCH model is relevant for studying vascular cognitive impairment and the associated neuroinflammation.

  • Procedure:

    • Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., 10% chloral (B1216628) hydrate).

    • Make a midline cervical incision to expose the common carotid arteries (CCAs).

    • Carefully separate the CCAs from the vagus nerves.

    • Permanently ligate both CCAs with silk sutures.

    • Suture the incision and allow the animals to recover.

    • For intracerebroventricular (ICV) infusion, implant a cannula into the lateral ventricle and connect it to an osmotic minipump for continuous delivery of Ang IV or vehicle.

  • Experimental Groups:

    • Sham-operated control

    • CCH + artificial cerebrospinal fluid (aCSF) vehicle

    • CCH + Ang IV (various doses, e.g., 20 nM, 100 nM)

    • CCH + Ang IV + AT4R antagonist (e.g., divalinal-Ang IV)

The following diagram outlines the experimental workflow for the CCH model.

CCH_Workflow Start Sprague-Dawley Rats Surgery Bilateral Common Carotid Artery Ligation (CCH Model) Start->Surgery Infusion Intracerebroventricular Infusion (Osmotic Minipump) Surgery->Infusion Groups Experimental Groups: - Sham - CCH + Vehicle - CCH + Ang IV - CCH + Ang IV + Antagonist Infusion->Groups Analysis Post-mortem Brain Tissue Analysis Groups->Analysis ELISA ELISA for Cytokines Analysis->ELISA IHC Immunohistochemistry (Iba1, GFAP) Analysis->IHC WB Western Blot (Signaling Proteins) Analysis->WB

Experimental workflow for the CCH model.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

ELISA is a quantitative method to measure the concentration of specific proteins, such as cytokines, in tissue homogenates.

  • Brain Tissue Homogenization:

    • Dissect the brain region of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in ice-cold lysis buffer (e.g., PBS containing protease inhibitors).[12]

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

    • Collect the supernatant for analysis.

    • Determine the total protein concentration of the supernatant using a protein assay (e.g., BCA assay).

  • ELISA Procedure (General):

    • Use commercially available ELISA kits specific for the cytokines of interest (e.g., rat TNF-α, IL-1β, IL-6).

    • Prepare standards and samples according to the kit manufacturer's instructions.

    • Add standards and samples to the antibody-coated microplate wells.

    • Incubate as per the protocol.

    • Wash the wells multiple times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate to allow for color development.

    • Stop the reaction with the stop solution.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Immunohistochemistry (IHC) for Glial Markers

IHC is used to visualize the presence and localization of specific proteins in tissue sections, allowing for the assessment of glial activation.

  • Tissue Preparation:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA and then cryoprotect in a sucrose (B13894) solution.

    • Cut frozen brain sections (e.g., 30 µm) using a cryostat.

  • IHC Staining Protocol for Iba1 (Microglia) and GFAP (Astrocytes):

    • Wash free-floating sections in PBS.

    • Perform antigen retrieval if necessary (method depends on the antibody).

    • Block non-specific binding with a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.[7]

    • Incubate sections with primary antibodies (e.g., rabbit anti-Iba1, mouse anti-GFAP) diluted in blocking solution overnight at 4°C.

    • Wash sections extensively in PBS.

    • Incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488, goat anti-mouse Alexa Fluor 594) for 2 hours at room temperature.

    • Wash sections in PBS.

    • Mount sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and capture images using a fluorescence or confocal microscope.

Western Blotting for Signaling Proteins

Western blotting allows for the detection and semi-quantification of specific proteins in tissue or cell lysates.

  • Sample Preparation:

    • Prepare brain tissue or cell lysates as described for ELISA.

    • Determine protein concentration.

    • Denature protein samples by boiling in Laemmli buffer.

  • Western Blot Procedure:

    • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-ERK, anti-AT4R) diluted in blocking buffer overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions and Drug Development Implications

The compelling preclinical data on the anti-inflammatory effects of this compound position the Ang IV/AT4R system as a promising therapeutic target for a multitude of neurodegenerative and neurological disorders. The development of small molecule agonists or positive allosteric modulators of the AT4R or c-Met receptor that can cross the blood-brain barrier is a key area for future drug discovery efforts. Furthermore, elucidating the precise downstream signaling mechanisms will be crucial for designing targeted therapies and identifying relevant biomarkers for clinical trials. The experimental protocols detailed in this guide provide a robust framework for advancing our understanding of this exciting therapeutic avenue.

Conclusion

This compound plays a significant and beneficial role in mitigating neuroinflammation within the central nervous system. Its ability to suppress glial activation and the production of pro-inflammatory cytokines highlights its therapeutic potential. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to further explore the Ang IV/AT4R system and translate these promising preclinical findings into novel therapies for neuroinflammatory diseases.

References

Angiotensin IV's Effects on Synaptic Plasticity and LTP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin IV (AngIV), a hexapeptide metabolite of Angiotensin II, has emerged as a potent modulator of synaptic plasticity and a facilitator of long-term potentiation (LTP), a cellular correlate of learning and memory. This document provides a comprehensive technical overview of the mechanisms of action, quantitative effects, and experimental methodologies related to AngIV's influence on neuronal function. It is intended to serve as a detailed resource for researchers and professionals in neuroscience and drug development. The primary receptor for AngIV, the AT4 receptor, has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). The binding of AngIV to IRAP is thought to initiate a cascade of events that enhances synaptic strength. The proposed mechanisms for this enhancement are multifaceted and include the inhibition of IRAP's catalytic activity, which may protect pro-cognitive peptides from degradation, the modulation of neuronal glucose uptake through GLUT4 transporters, and the potentiation of cholinergic neurotransmission. This guide presents the current understanding of these pathways, supported by quantitative data from key studies, detailed experimental protocols for reproducing and extending these findings, and visual diagrams of the underlying molecular and experimental frameworks.

Quantitative Effects of this compound on Long-Term Potentiation

The potentiation of synaptic strength by this compound has been quantified in various experimental paradigms, primarily through electrophysiological recordings in the hippocampus, a brain region critical for learning and memory. The following tables summarize the key quantitative findings from studies investigating the effects of AngIV and its analogs on LTP.

Table 1: In Vitro Efficacy of this compound Analogs on LTP in the Hippocampal CA1 Region

CompoundConcentrationPreparationMeasurementResultAntagonistReference
Nle¹-AngIV1 µMRat Hippocampal Slices (CA1)Field Excitatory Postsynaptic Potential (fEPSP) Slope63% increase in tetanus-induced LTP over controlNle¹-Leual³-AngIV[1]

Table 2: In Vivo Dose-Dependent Effects of this compound on LTP in the Rat Dentate Gyrus

CompoundConcentrationPreparationMeasurementResultAntagonistReference
This compound2.39 nMAnesthetized Rats (Dentate Gyrus)Population Spike (PS) AmplitudeSignificant enhancement of LTPDivalinal-AngIV (5 µM)[2]
This compound4.78 nMAnesthetized Rats (Dentate Gyrus)Population Spike (PS) AmplitudeMaximal enhancement of LTP (Inverted U-shaped dose-response)Divalinal-AngIV (5 µM)[2]
This compound9.56 nMAnesthetized Rats (Dentate Gyrus)Population Spike (PS) AmplitudeReduced enhancement of LTP compared to 4.78 nMDivalinal-AngIV (5 µM)[2]
Nle¹-AngIV4.78 nMAnesthetized Rats (Dentate Gyrus)Population Spike (PS) AmplitudeLess effective enhancement of LTP than AngIVDivalinal-AngIV (5 µM)[2]

Proposed Signaling Pathways of this compound

The cognitive-enhancing effects of this compound are believed to be mediated primarily through its interaction with the AT4 receptor, now identified as insulin-regulated aminopeptidase (IRAP). Several downstream signaling pathways have been proposed to explain how this interaction leads to enhanced synaptic plasticity and LTP.

Inhibition of IRAP Catalytic Activity

One major hypothesis is that AngIV acts as a competitive inhibitor of IRAP's enzymatic activity.[3] IRAP is a zinc-metalloprotease that can cleave several neuropeptides. By inhibiting IRAP, AngIV may increase the local concentration and half-life of pro-cognitive peptides, which in turn could facilitate synaptic plasticity.

Proposed Signaling Pathway: IRAP Inhibition AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds to and inhibits Substrates Pro-cognitive Neuropeptides Degradation Degradation IRAP->Degradation Catalyzes Substrates->Degradation Synaptic_Plasticity Enhanced Synaptic Plasticity & LTP Substrates->Synaptic_Plasticity Promote

Figure 1. AngIV inhibits IRAP, preventing the degradation of pro-cognitive peptides.

Modulation of Neuronal Glucose Uptake

IRAP is co-localized with the insulin-sensitive glucose transporter GLUT4 in intracellular vesicles. It has been proposed that AngIV binding to IRAP may facilitate the translocation of GLUT4 to the neuronal membrane, thereby increasing glucose uptake. This enhanced energy availability could support the metabolic demands of synaptic plasticity.

Proposed Signaling Pathway: GLUT4 Translocation AngIV This compound IRAP_GLUT4 Intracellular Vesicle (IRAP/GLUT4) AngIV->IRAP_GLUT4 Binds to IRAP Membrane Neuronal Membrane IRAP_GLUT4->Membrane Promotes Translocation Energy Increased Neuronal Energy Metabolism Glucose Glucose Glucose->Membrane Uptake via GLUT4 Synaptic_Plasticity Enhanced Synaptic Plasticity & LTP Energy->Synaptic_Plasticity Supports

Figure 2. AngIV may promote GLUT4 translocation to the neuronal membrane, enhancing glucose uptake.

Potentiation of Cholinergic Neurotransmission

Studies have shown that AngIV can enhance the release of acetylcholine (B1216132) in the hippocampus. Acetylcholine is a neurotransmitter known to play a crucial role in learning and memory, and its increased availability could contribute to the facilitation of LTP.

Proposed Signaling Pathway: Acetylcholine Release AngIV This compound AT4R AT4 Receptor (IRAP) on Cholinergic Neuron AngIV->AT4R Activates ACh_Release Increased Acetylcholine (ACh) Release AT4R->ACh_Release Potentiates Postsynaptic_Neuron Postsynaptic Neuron ACh_Release->Postsynaptic_Neuron Acts on Synaptic_Plasticity Enhanced Synaptic Plasticity & LTP Postsynaptic_Neuron->Synaptic_Plasticity Leads to

Figure 3. AngIV enhances acetylcholine release, which promotes synaptic plasticity.

Detailed Experimental Protocols

Reproducing and building upon existing research requires a thorough understanding of the experimental methodologies. This section provides detailed protocols for key experiments used to investigate the effects of this compound on synaptic plasticity and related cellular processes.

In Vitro Electrophysiology: Long-Term Potentiation in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to measure LTP.

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1.2 MgSO₄, 2.4 CaCl₂, 10 D-glucose, saturated with 95% O₂/5% CO₂.

  • This compound or its analogs (e.g., Nle¹-AngIV)

  • AT4 receptor antagonist (e.g., divalinal-AngIV)

  • Vibrating microtome

  • Submerged recording chamber

  • Glass microelectrodes (for recording and stimulation)

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize the rat and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated ACSF.

    • Dissect the hippocampus and prepare 400 µm transverse slices using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the submerged recording chamber, continuously perfused with oxygenated ACSF at 30-32°C.

    • Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording:

    • Deliver single baseline stimuli (0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal fEPSP amplitude.

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Introduce AngIV or its analog into the perfusing ACSF at the desired concentration.

    • For antagonist studies, pre-incubate the slice with the antagonist for at least 20 minutes before co-application with the agonist.

  • LTP Induction:

    • After a stable baseline in the presence of the drug is established, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, separated by 20 seconds).

  • Post-HFS Recording:

    • Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slope to the average baseline value.

    • Quantify LTP as the percentage increase in the average fEPSP slope during the last 10 minutes of the recording period compared to the baseline.

Experimental Workflow: In Vitro LTP Recording Start Start Slice_Prep Prepare Acute Hippocampal Slices Start->Slice_Prep Recovery Slice Recovery (>1 hour in ACSF) Slice_Prep->Recovery Recording_Setup Transfer to Recording Chamber & Place Electrodes Recovery->Recording_Setup Baseline Record Stable Baseline (20 min) Recording_Setup->Baseline Drug_App Apply this compound +/- Antagonist Baseline->Drug_App LTP_Induction Induce LTP (High-Frequency Stimulation) Drug_App->LTP_Induction Post_LTP Record Post-HFS (60 min) LTP_Induction->Post_LTP Analysis Analyze fEPSP Slope & Quantify LTP Post_LTP->Analysis End End Analysis->End

Figure 4. Workflow for investigating AngIV's effects on LTP in hippocampal slices.

IRAP Enzymatic Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of IRAP's catalytic activity by this compound.

Materials:

  • Recombinant human IRAP

  • Fluorogenic IRAP substrate (e.g., L-Leucine-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AngIV in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO.

    • Dilute recombinant IRAP in assay buffer to the desired working concentration.

  • Assay Setup:

    • In a 96-well plate, add assay buffer to each well.

    • Add serial dilutions of AngIV to the appropriate wells. Include a no-inhibitor control.

  • Enzyme Addition:

    • Add the diluted IRAP solution to all wells except for the no-enzyme control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition:

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

    • Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence over time) for each concentration of AngIV.

    • Plot the reaction rate as a function of the AngIV concentration and determine the IC₅₀ value.

Neuronal GLUT4 Translocation Assay

This protocol describes a method to visualize and quantify the translocation of GLUT4 to the plasma membrane in cultured neurons in response to this compound.

Materials:

  • Primary neuronal cultures (e.g., hippocampal or cortical neurons)

  • Expression vector for GLUT4 tagged with a fluorescent protein (e.g., GLUT4-eGFP)

  • Transfection reagent

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope with a high-resolution camera

Procedure:

  • Cell Culture and Transfection:

    • Culture primary neurons on glass coverslips.

    • Transfect the neurons with the GLUT4-eGFP expression vector using a suitable transfection reagent. Allow 24-48 hours for protein expression.

  • Serum Starvation:

    • Before the experiment, serum-starve the neurons for 2-4 hours to reduce basal GLUT4 translocation.

  • This compound Treatment:

    • Treat the neurons with AngIV at the desired concentration for a specified time (e.g., 30 minutes). Include an untreated control.

  • Fixation:

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging:

    • Mount the coverslips on microscope slides.

    • Acquire images of the neurons using a fluorescence microscope.

  • Data Analysis:

    • Quantify GLUT4 translocation by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence. This can be done using image analysis software by defining regions of interest for the membrane and the cytoplasm.

In Vivo Acetylcholine Microdialysis

This protocol describes the use of in vivo microdialysis to measure acetylcholine release in the hippocampus of freely moving rats in response to this compound.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound

  • High-performance liquid chromatography (HPLC) system with electrochemical detection

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Surgically implant a guide cannula targeting the hippocampus.

    • Allow the animal to recover for at least one week.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the hippocampus.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µl/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of acetylcholine levels.

  • This compound Administration:

    • Administer AngIV either systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).

  • Sample Collection:

    • Continue collecting dialysate samples for a defined period after AngIV administration.

  • Acetylcholine Measurement:

    • Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express the acetylcholine levels as a percentage of the baseline values and compare the levels before and after AngIV treatment.

Concluding Remarks

This compound has demonstrated significant potential as a modulator of synaptic plasticity and a facilitator of LTP. The identification of its receptor as IRAP has opened new avenues for understanding its mechanisms of action. The leading hypotheses, including IRAP inhibition, GLUT4 translocation, and potentiation of cholinergic transmission, provide a framework for further investigation. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the this compound/AT4 receptor system for cognitive enhancement and the treatment of memory-related disorders. Further research is warranted to fully elucidate the downstream signaling cascades and to translate these preclinical findings into clinical applications.

References

The Nexus of Angiotensin IV and Insulin-Regulated Aminopeptidase: A Technical Guide to Enzymatic Inhibition and Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin-regulated aminopeptidase (B13392206) (IRAP), also known as placental leucine (B10760876) aminopeptidase (P-LAP) or oxytocinase, is a transmembrane zinc-metalloprotease belonging to the M1 aminopeptidase family.[1][2] IRAP plays a crucial role in various physiological processes, including the regulation of peptide hormones, glucose metabolism, and cognitive functions.[1][2][3] Notably, IRAP has been identified as the specific, high-affinity binding site for Angiotensin IV (Ang IV), a hexapeptide fragment of Angiotensin II.[4] This interaction does not result in the degradation of Ang IV; instead, this compound acts as a potent and competitive inhibitor of IRAP's enzymatic activity.[5][6] This inhibitory action is believed to be central to the observed effects of Ang IV on learning and memory enhancement.[4]

This technical guide provides an in-depth exploration of the enzymatic activity of IRAP with a focus on its interaction with this compound. It includes a compilation of quantitative kinetic data, detailed experimental protocols for studying this interaction, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data: Inhibition of IRAP by this compound and its Analogs

This compound and its derivatives are potent competitive inhibitors of insulin-regulated aminopeptidase. The following tables summarize the inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.

InhibitorKi (nM)Assay ConditionsReference
This compound1.7 - 62Varies by study[4]
AL-11~1.7[3H]AL-11 binding inhibition[4]
IVDE77 (AL-40)1.7Competitive binding assay[4]
Macrocyclic disulphide 1526Competitive binding assay[4]
This compound (in presence of chelators)pKi 8.34 ± 0.04[3H]Ang IV binding[7]
This compound (native IRAP)pKi 6.16 ± 0.13[3H]Ang IV binding with 7B[7]

Table 1: Inhibition Constants (Ki) of this compound and Analogs for IRAP.

InhibitorIC50 (nM)Cell Line/Membrane PreparationReference
This compound32HEK 293T cells transfected with IRAP[8]
LVV-hemorphin 7140HEK 293T cells transfected with IRAP[8]

Table 2: IC50 Values of this compound and LVV-hemorphin 7 for IRAP.

Quantitative Data: Kinetic Parameters of IRAP Substrates

While this compound is an inhibitor, IRAP has several endogenous substrates. Understanding the kinetic parameters for these substrates provides a baseline for evaluating the potency of inhibitors.

SubstrateKmkcatAssay ConditionsReference
Oxytocin (B344502)Not explicitly foundNot explicitly foundIn vitro cleavage assays[6][9]
VasopressinNot explicitly foundNot explicitly foundIn vivo and in vitro cleavage assays[10]
Leu-β-naphthylamideNot explicitly foundNot explicitly foundFluorogenic enzymatic assay[5]

Table 3: Kinetic Parameters of IRAP Substrates. Note: Specific Km and kcat values for oxytocin and vasopressin with IRAP are not consistently reported in the reviewed literature, which often focuses on the inhibitory effects of Ang IV.

Experimental Protocols

IRAP Enzymatic Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the inhibitory potency of compounds like this compound on IRAP activity using a synthetic fluorogenic substrate.

Materials:

  • Purified recombinant IRAP enzyme

  • Fluorogenic substrate (e.g., L-Leucine-7-amino-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test inhibitor (e.g., this compound)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the purified IRAP enzyme in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it in assay buffer to the desired final concentration (typically at or below the Km).

    • Prepare serial dilutions of the test inhibitor (this compound) in assay buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • Test inhibitor at various concentrations (or vehicle for control wells).

      • IRAP enzyme solution.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Start the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

  • Monitor Fluorescence:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore being released.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • To determine the mechanism of inhibition (e.g., competitive), the assay can be repeated with varying concentrations of both the substrate and the inhibitor, followed by analysis using methods such as Lineweaver-Burk plots.[11]

Radioligand Binding Assay for IRAP

This protocol details a method to characterize the binding of radiolabeled ligands to IRAP, which is essential for determining binding affinity (Kd) and for competition assays to determine the inhibition constant (Ki) of unlabeled compounds like this compound.

Materials:

  • Cell membranes expressing IRAP (e.g., from transfected HEK 293T cells)

  • Radioligand (e.g., [125I]Nle1-Angiotensin IV or [3H]AL-11)

  • Unlabeled competitor (e.g., this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine)

  • 96-well filter plates and vacuum manifold or cell harvester

  • Scintillation counter or gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing IRAP in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competition Binding Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of the radioligand.

      • Increasing concentrations of the unlabeled competitor (this compound).

      • Wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Terminate the binding by rapid filtration through the glass fiber filters using a vacuum manifold or cell harvester. This separates the bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Dry the filters and measure the radioactivity retained on them using a suitable counter.

  • Data Analysis:

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

IRAP-Mediated Signaling Pathway

The binding of this compound to IRAP is proposed to influence cellular processes, most notably the trafficking of the glucose transporter GLUT4. The following diagram illustrates this proposed signaling cascade.

IRAP_Signaling AngIV This compound IRAP_ext IRAP (Extracellular Domain) AngIV->IRAP_ext IRAP_mem IRAP IRAP_int IRAP (Intracellular Domain) GLUT4_vesicle GLUT4 Vesicle IRAP_int->GLUT4_vesicle Modulates Trafficking GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation Fusion with Membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake Facilitates

Caption: Proposed signaling pathway of IRAP inhibition by this compound.

Experimental Workflow for IRAP Inhibition Kinetics

The following diagram outlines a typical workflow for determining the kinetic parameters of an IRAP inhibitor.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) start->prep_reagents setup_assay Set up 96-well Plate Assay (Varying Inhibitor and Substrate Concentrations) prep_reagents->setup_assay run_assay Run Kinetic Assay (Measure Product Formation Over Time) setup_assay->run_assay data_analysis Data Analysis (Calculate Initial Velocities) run_assay->data_analysis plot_data Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) data_analysis->plot_data determine_params Determine Kinetic Parameters (IC50, Ki, Inhibition Type) plot_data->determine_params end End determine_params->end

Caption: Workflow for determining IRAP inhibition kinetics.

Conclusion

The interaction between this compound and insulin-regulated aminopeptidase represents a significant area of research with implications for neuroscience and metabolic diseases. This compound's role as a potent competitive inhibitor of IRAP provides a mechanism through which it may exert its effects on memory and cognition. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of this enzymatic interaction and its downstream cellular consequences. A thorough understanding of the kinetics and signaling pathways involved is paramount for the development of novel therapeutic agents targeting IRAP.

References

Methodological & Application

Application Notes and Protocols: Angiotensin IV Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV), a hexapeptide with the sequence Val-Tyr-Ile-His-Pro-Phe, is a biologically active metabolite of Angiotensin II.[1] It is a ligand for the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2] this compound is implicated in a variety of physiological processes, including memory enhancement, regulation of blood flow, and cellular growth.[1] The synthesis and purification of this compound are critical for research into its physiological functions and for the development of potential therapeutic agents.

These application notes provide detailed protocols for the solid-phase synthesis of this compound using Fmoc chemistry and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following table summarizes quantitative data for the synthesis of this compound using a modified Fmoc solid-phase peptide synthesis (SPPS) method.

ParameterValueMethodReference
Crude Peptide Yield 85.78%Modified Fmoc-SPPS
Crude Peptide Purity > 90%HPLC
Final Purity ≥ 97%HPLCCommercial Product Data

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol details the manual solid-phase synthesis of this compound using Fmoc-protected amino acids.

1. Materials and Reagents:

  • Resin: 4-(2',4'-Dimethoxyphenyl-Fmoc-aminomethyl)phenoxy resin (Rink Amide resin), 100-200 mesh

  • Fmoc-Protected Amino Acids:

    • Fmoc-Phe-OH

    • Fmoc-Pro-OH

    • Fmoc-His(Trt)-OH

    • Fmoc-Ile-OH

    • Fmoc-Tyr(tBu)-OH

    • Fmoc-Val-OH

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt)

  • Deprotection Reagent: 20% Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: Methanol (MeOH), Diethyl ether

  • Ninhydrin (B49086) Test Solutions:

    • Solution A: 0.5 g of ninhydrin in 10 mL of ethanol

    • Solution B: 10 g of phenol (B47542) in 10 mL of ethanol

    • Solution C: 1 mL of 0.001 N aqueous KCN in 15 mL of pyridine

2. Synthesis Workflow Diagram:

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, NMP) Deprotection1->Wash1 Coupling_Phe Couple Fmoc-Phe-OH (DIC/HOBt) Wash1->Coupling_Phe Wash2 Wash (DMF, NMP) Coupling_Phe->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash Deprotection2->Wash3 Coupling_Pro Couple Fmoc-Pro-OH Wash3->Coupling_Pro Wash4 Wash Coupling_Pro->Wash4 Coupling_His Couple Fmoc-His(Trt)-OH Wash4->Coupling_His Repeat Cycle Wash5 Wash Coupling_His->Wash5 Coupling_Ile Couple Fmoc-Ile-OH Wash5->Coupling_Ile Repeat Cycle Wash6 Wash Coupling_Ile->Wash6 Coupling_Tyr Couple Fmoc-Tyr(tBu)-OH Wash6->Coupling_Tyr Repeat Cycle Wash7 Wash Coupling_Tyr->Wash7 Coupling_Val Couple Fmoc-Val-OH Wash7->Coupling_Val Repeat Cycle Wash8 Wash Coupling_Val->Wash8 Final_Deprotection Final Fmoc Deprotection Wash8->Final_Deprotection Wash9 Wash Final_Deprotection->Wash9 Cleavage Cleavage from Resin Wash9->Cleavage Purification RP-HPLC Purification Cleavage->Purification AngIV This compound Peptide Purification->AngIV

Caption: Workflow for the solid-phase synthesis of this compound.

3. Detailed Synthesis Protocol:

a. Resin Preparation:

  • Place the Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF for 1 hour at room temperature with gentle agitation.

  • Drain the DMF.

b. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 10 minutes at room temperature.

  • Drain the solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (4 times) and NMP (2 times).

c. Amino Acid Coupling Cycle (to be repeated for each amino acid):

  • Dissolve the Fmoc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for the time specified in the table below.

  • Monitor the coupling reaction using the Ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates complete coupling. If the test is positive (beads turn blue), repeat the coupling step.

  • After complete coupling, wash the resin with DMF (4 times) and NMP (2 times).

d. Synthesis Cycle Details for this compound:

StepAmino AcidCoupling Time (1st)Coupling Time (2nd, if needed)
1Fmoc-Phe-OH45 min40 min
2Fmoc-Pro-OH30 min35 min
3Fmoc-His(Trt)-OH30 min30 min
4Fmoc-Ile-OH30 min30 min
5Fmoc-Tyr(tBu)-OH30 min40 min
6Fmoc-Val-OH30 min35 min

e. Final Deprotection:

  • After coupling the final amino acid (Fmoc-Val-OH), perform a final Fmoc deprotection as described in step 3b.

II. Cleavage of this compound from the Resin

1. Materials and Reagents:

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold Diethyl Ether

  • DCM

2. Protocol:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared, ice-cold cleavage cocktail to the resin.

  • Stir the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA.

  • Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether several times.

  • Dry the crude peptide under vacuum.

III. Purification of this compound by RP-HPLC

1. Materials and Reagents:

  • HPLC System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude this compound peptide

2. Protocol:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A.

  • Filter the sample to remove any particulates.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample onto the column.

  • Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-40 minutes. The optimal gradient should be determined empirically.

  • Monitor the elution profile at 220 nm or 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the fractions with the desired purity (e.g., >97%).

  • Lyophilize the pooled fractions to obtain the purified this compound peptide as a white powder.

This compound Signaling Pathway

This compound binds to the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP).[2] The binding of this compound to IRAP can initiate several downstream effects. One proposed mechanism is that Ang IV binding inhibits the catalytic activity of IRAP, leading to an increase in the local concentration of certain neuropeptides that are substrates for IRAP, which may contribute to its effects on memory and cognition. Another potential pathway involves the activation of other receptor systems, such as the c-Met receptor, the receptor for hepatocyte growth factor (HGF).

AngIV_Signaling AngIV This compound AT4_IRAP AT4 Receptor (IRAP) AngIV->AT4_IRAP Binds to AngIV->AT4_IRAP Inhibits cMet c-Met Receptor AngIV->cMet Activates Degradation Degradation AT4_IRAP->Degradation Catalyzes Increased_Neuropeptides Increased Neuropeptide Concentration AT4_IRAP->Increased_Neuropeptides Leads to Signaling_Cascade Intracellular Signaling Cascade cMet->Signaling_Cascade Neuropeptides Neuropeptide Substrates Neuropeptides->Degradation Cellular_Effects Cellular Effects (e.g., Memory Enhancement, Vasodilation) Increased_Neuropeptides->Cellular_Effects Signaling_Cascade->Cellular_Effects

Caption: Proposed signaling pathways of this compound.

References

In Vivo Rodent Models for Studying Angiotensin IV Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV), a hexapeptide fragment of Angiotensin II, has emerged as a significant bioactive molecule with diverse physiological roles, distinct from its precursor.[1] Initially considered an inactive metabolite, Ang IV is now recognized for its potent effects on cognition, cardiovascular function, and renal physiology.[1][2] These effects are primarily mediated through a specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4] This document provides detailed application notes and protocols for utilizing in vivo rodent models to investigate the multifaceted actions of this compound.

Core Applications of this compound Research in Rodent Models

  • Cognitive Enhancement: Ang IV has been shown to enhance learning, memory acquisition, consolidation, and recall in various rodent models.[1][3] This makes it a promising target for the development of therapeutics for cognitive disorders such as Alzheimer's disease.

  • Cardiovascular Regulation: While Angiotensin II is a potent vasoconstrictor, Ang IV's role in the cardiovascular system is more complex, with evidence suggesting it may influence blood flow regulation.[2][5]

  • Renal Function: The AT4 receptor is prominently expressed in the kidney, where Ang IV is involved in regulating sodium transport and renal blood flow.[2][6]

Data Presentation: Quantitative Effects of this compound in Rodent Models

The following tables summarize key quantitative data from in vivo studies investigating the effects of this compound in rats and mice.

Table 1: Cognitive Effects of this compound Administration
Species/StrainAdministration RouteThis compound DoseBehavioral TestKey FindingsReference
RatIntracerebroventricular (i.c.v.)1 nmolPassive AvoidanceSignificantly enhanced recall.[3]
RatIntracerebroventricular (i.c.v.)1 nmolActive AvoidanceSignificantly enhanced acquisition.[3]
C57BL/6J MouseIntracerebroventricular (i.c.v.)0.1, 1.0, 10.0 nmolNovel Object RecognitionDose-dependent enhancement of novel object recognition.[7][7]
C57BL/6J MouseIntracerebroventricular (i.c.v.)0.1 nmolNovel Object RecognitionImproved recognition when administered 10 or 20 min prior to testing, but not 30 min.[7][7]
DBA/2 MouseSubcutaneous0.47 mg/kgNovel Object RecognitionSpent ~40% more time exploring the novel object compared to ~10% in saline-treated mice.[3][3]
RatIntracerebroventricular (i.c.v.)2.39, 4.78, 9.56 nMLong-Term Potentiation (LTP)Significantly enhanced LTP with an inverted U-shaped dose-response.[1][1]
Table 2: Cardiovascular and Renal Effects of Angiotensin Peptides
Species/StrainPeptideAdministration RouteDosePrimary Outcome MeasuredKey FindingsReference
RatAngiotensin IIIntravenous Infusion200 ng/kg/minBlood Pressure, Cardiac HypertrophyGradual increase in blood pressure over 7 days; induction of cardiac fetal phenotype and remodeling.[8][8]
MouseAngiotensin IISubcutaneous Infusion200, 400, 1000 ng/kg/minBlood PressureDose-dependent increase in systolic blood pressure over 13 days.[9][9]
RatThis compoundN/A (in vitro)0.1 pM - 1 µMProximal Tubule O2 ConsumptionConcentration-dependent decrease in transcellular Na+ transport.[6][6]
RatAngiotensin IIIntravenous Infusion16.7 and 100 ng/minMean Arterial Pressure, Water IntakeIncreased mean arterial pressure by 40-50 mmHg; suppressed drinking response.[10][10]

Signaling Pathways and Experimental Workflows

This compound Formation and Signaling Pathway

The following diagram illustrates the generation of this compound from Angiotensinogen and its proposed signaling cascade upon binding to the AT4 receptor (IRAP).

Angiotensin_IV_Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A AngIV This compound AngIII->AngIV Aminopeptidase N AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to Downstream Downstream Signaling (e.g., PKC, MAPK activation) AT4R->Downstream Activates Effects Physiological Effects (Cognition, Renal Function, etc.) Downstream->Effects

Caption: Formation of this compound and its signaling pathway via the AT4 receptor.

Experimental Workflow: In Vivo Cognitive Assessment

This diagram outlines a typical experimental workflow for assessing the cognitive effects of this compound in a rodent model using intracerebroventricular (i.c.v.) administration and the novel object recognition task.

Cognitive_Workflow Habituation Habituation to Experimental Arena Surgery Stereotaxic Surgery: i.c.v. Cannula Implantation Habituation->Surgery Recovery Post-operative Recovery Period Surgery->Recovery Administration i.c.v. Administration: This compound or Vehicle Recovery->Administration NOR_Phase1 Novel Object Recognition: Phase I (Familiarization) Administration->NOR_Phase1 10-20 min post-injection Retention Retention Interval NOR_Phase1->Retention NOR_Phase2 Novel Object Recognition: Phase II (Testing) Retention->NOR_Phase2 Analysis Data Analysis: Discrimination Index NOR_Phase2->Analysis

Caption: Workflow for i.c.v. This compound administration and cognitive testing.

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Cannula Implantation and Injection in Mice

Objective: To enable direct administration of this compound into the lateral ventricles of the mouse brain.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical tools (scalpel, forceps, dental drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection syringe (e.g., Hamilton syringe) connected to an internal cannula

  • This compound solution (sterile, pyrogen-free)

  • Sterile saline (vehicle control)

Procedure:

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Stereotaxic Surgery:

    • Mount the anesthetized mouse in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave and disinfect the scalp with an appropriate antiseptic.

    • Make a midline incision in the scalp to expose the skull.

    • Identify and clean the bregma landmark.

    • Using stereotaxic coordinates relative to bregma, drill a small hole through the skull over the target lateral ventricle. For C57BL/6J mice, a common coordinate is: 2 mm lateral and 2 mm caudal to bregma.[7]

    • Slowly lower the guide cannula to the desired depth (e.g., 3 mm from the skull surface).[7]

    • Secure the cannula to the skull using dental cement.

    • Insert a dummy cannula into the guide cannula to prevent blockage.

    • Suture the scalp incision around the implant.

  • Post-operative Care:

    • Administer post-operative analgesics as per institutional guidelines.

    • Allow the animal to recover for at least one week before behavioral testing.

  • i.c.v. Injection:

    • Gently restrain the mouse and remove the dummy cannula.

    • Insert the internal cannula, which extends slightly beyond the guide cannula, into the ventricle.

    • Infuse the desired volume (e.g., 5 µL) of this compound solution or vehicle over a controlled period (e.g., 1 minute).[7]

    • Leave the injection needle in place for a short duration (e.g., 10 seconds) to allow for diffusion before slowly retracting it.[7]

    • Replace the dummy cannula.

Protocol 2: Novel Object Recognition (NOR) Task in Mice

Objective: To assess recognition memory, a cognitive domain influenced by this compound.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 40 cm)

  • Two sets of identical objects (familiar objects)

  • One set of different objects (novel objects)

  • Video recording and analysis software

Procedure:

  • Habituation:

    • Handle the mice for several days leading up to the experiment.

    • On the two days prior to testing, allow each mouse to freely explore the empty arena for 5-10 minutes to habituate to the environment.

  • Phase I: Familiarization/Training:

    • Administer this compound or vehicle via the desired route (e.g., i.c.v. as per Protocol 1) at a predetermined time before this phase (e.g., 10-20 minutes).[7]

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).

    • Record the time spent exploring each object. Exploration is typically defined as the nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

  • Retention Interval:

    • Return the mouse to its home cage for a specific retention interval (e.g., 1 hour to 24 hours).

  • Phase II: Testing:

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for a set period (e.g., 5 minutes).

    • Record the time spent exploring the familiar object and the novel object.

  • Data Analysis:

    • Calculate the time spent exploring each object in both phases.

    • The primary measure is the Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive DI indicates a preference for the novel object and intact recognition memory. Compare the DI between the this compound-treated and vehicle-treated groups using appropriate statistical tests.

Protocol 3: Chronic Subcutaneous Infusion via Osmotic Minipump

Objective: To model the effects of sustained, systemic elevation of Angiotensin peptides.

Materials:

  • Osmotic minipumps (e.g., Alzet)

  • Angiotensin II or IV solution

  • Anesthesia and surgical supplies as in Protocol 1

  • Catheter tubing (if required for specific delivery)

Procedure:

  • Pump Preparation:

    • Following the manufacturer's instructions, fill the osmotic minipump with the desired concentration of Angiotensin II or IV solution to achieve the target infusion rate (e.g., 200-1000 ng/kg/min for Ang II).[8][9]

    • Prime the pump in sterile saline at 37°C for the recommended duration to ensure immediate pumping upon implantation.

  • Surgical Implantation:

    • Anesthetize the rodent.

    • Shave and disinfect the skin on the back, between the shoulder blades.

    • Make a small midline incision in the skin.

    • Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the filled and primed osmotic minipump into the pocket.

    • Close the incision with wound clips or sutures.

  • Post-operative Care and Monitoring:

    • Provide post-operative analgesia and monitor the animal for recovery and signs of discomfort.

    • At desired time points following implantation, perform physiological measurements such as blood pressure monitoring (e.g., via tail-cuff or telemetry) or collect tissues for analysis.[8][9]

References

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Angiotensin IV in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intracerebroventricular (ICV) administration of Angiotensin IV (Ang IV) in mice, a hexapeptide known for its cognitive-enhancing properties. This document includes a summary of its effects, detailed experimental protocols for its administration and subsequent behavioral analysis, and a review of its proposed signaling pathways.

Introduction

This compound (Ang IV) is a metabolite of the potent vasoconstrictor Angiotensin II.[1] Unlike its precursor, Ang IV has been shown to play a significant role in cognitive processes, particularly learning and memory.[1] Central administration of Ang IV has been demonstrated to enhance performance in various memory tasks in rodents.[2] The primary receptor for Ang IV, the AT4 receptor, has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3] This discovery has opened new avenues for understanding the molecular mechanisms underlying the cognitive-enhancing effects of Ang IV and for the development of novel therapeutics for cognitive disorders.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of ICV administration of this compound in mice, focusing on cognitive performance and receptor binding affinity.

Table 1: Dose-Dependent Effects of ICV this compound on Novel Object Recognition (NOR) in C57BL/6J Mice [2]

Ang IV Dose (nmol, i.c.v.)Percentage of Time Investigating Novel Object (Phase III)Statistical Significance vs. Saline
Saline~50%-
0.01No significant increaseNot Significant
0.1~70%p = 0.03
1.0~65%p = 0.005
10.0~68%p = 0.003

Table 2: Time-Course of Cognitive Enhancement by ICV this compound (0.1 nmol) in the Novel Object Recognition Task [2]

Time of Administration Prior to TestingPercentage of Time Investigating Novel ObjectStatistical Significance vs. Saline
10 minutesSignificantly greater than salinep = 0.002
20 minutesSignificantly greater than salinep < 0.05
30 minutesNo significant difference from salineNot Significant

Table 3: Binding Affinity of this compound and Related Ligands to the AT4 Receptor

LigandPreparationBinding Affinity (Ki)
This compoundBovine adrenal membranes2.63 ± 0.12 nM[2]
[Nle1]AIVBovine adrenal membranes3.59 ± 0.51 pM[4]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation in Mice

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a mouse brain for subsequent ICV injections.

Materials:

  • Stereotaxic apparatus

  • Anesthesia system (e.g., isoflurane)

  • Surgical drill

  • Guide cannula (26-gauge) and dummy cannula

  • Dental cement

  • Surgical screws

  • Suturing material

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).

  • Secure the mouse in the stereotaxic apparatus. Apply eye ointment to prevent corneal drying.

  • Shave the scalp and sterilize the area with an antiseptic solution.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma and lambda landmarks.

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., from bregma: -0.3 mm posterior, ±1.0 mm lateral, -2.5 mm ventral), drill a small hole through the skull.

  • Insert a guide cannula into the drilled hole to the desired depth.

  • Secure the cannula to the skull using dental cement and surgical screws.

  • Insert a dummy cannula into the guide cannula to keep it patent.

  • Suture the scalp incision.

  • Administer post-operative analgesics and place the mouse in a clean, warm cage for recovery. Allow at least one week for recovery before any experiments.

Protocol 2: ICV Administration of this compound

This protocol details the preparation and injection of this compound into the lateral ventricle of a cannulated mouse.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Injection cannula (33-gauge) connected to a microsyringe pump via tubing

  • Hamilton syringe

Procedure:

  • Prepare the this compound solution by dissolving the peptide in sterile saline or aCSF to the desired concentration (e.g., for a 1 nmol dose in a 1 µL injection volume, prepare a 1 mM solution).

  • Gently restrain the mouse and remove the dummy cannula from the guide cannula.

  • Insert the injection cannula, which is connected to the microsyringe, into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.

  • Infuse the this compound solution at a slow rate (e.g., 0.5 µL/min) to avoid an increase in intracranial pressure.

  • After the infusion is complete, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

  • Slowly withdraw the injection cannula and replace the dummy cannula.

  • Return the mouse to its home cage and monitor for any adverse reactions.

Protocol 3: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in mice.

Procedure:

  • Habituation: Place the mouse in an empty, open-field arena (e.g., 40x40 cm) for 5-10 minutes to allow for acclimation to the environment. This is typically done for 2 consecutive days.

  • Training/Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Testing Phase: After a retention interval (e.g., 1 to 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5 minutes). A mouse with intact recognition memory will spend significantly more time exploring the novel object.

Protocol 4: Morris Water Maze (MWM) Test

The MWM test is a widely used behavioral task to assess spatial learning and memory.

Procedure:

  • Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A small escape platform is submerged just below the water surface in one quadrant.

  • Acquisition Training: For 4-5 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. If a mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The time taken to find the platform (escape latency) is recorded.

  • Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.

Signaling Pathways and Experimental Workflow

This compound Signaling Pathway

The primary signaling pathway for this compound involves its binding to the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP). The cognitive-enhancing effects of Ang IV are thought to be mediated, at least in part, by the inhibition of IRAP's enzymatic activity. This inhibition may prevent the degradation of other neuropeptides involved in memory formation. Additionally, there is evidence suggesting a potential interaction between the Ang IV/AT4 receptor system and the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is involved in cell survival and neurogenesis.

AngIV_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds and Inhibits Degradation Degradation IRAP->Degradation Catalyzes Cognitive_Effects Cognitive Enhancement (Learning & Memory) IRAP->Cognitive_Effects Inhibition leads to cMet_Pathway c-Met/HGF Pathway Interaction IRAP->cMet_Pathway Potential Interaction Neuropeptides Other Neuropeptides (e.g., involved in memory) Neuropeptides->Degradation cMet_Pathway->Cognitive_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of ICV administration of this compound in mice.

Experimental_Workflow start Start cannulation ICV Cannulation Surgery start->cannulation recovery Post-operative Recovery (≥ 1 week) cannulation->recovery habituation Behavioral Habituation recovery->habituation injection ICV Injection of this compound or Vehicle habituation->injection behavioral_testing Behavioral Testing (e.g., NOR, MWM) injection->behavioral_testing data_analysis Data Analysis behavioral_testing->data_analysis end End data_analysis->end

Caption: General experimental workflow for ICV this compound studies in mice.

References

Application Notes and Protocols for Autoradiographic Localization of Angiotensin IV Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the autoradiographic localization of Angiotensin IV (AIV) receptors, also referred to as AT4 receptors, in tissue sections. This technique is crucial for understanding the physiological and pathological roles of the AIV system and for the development of novel therapeutics targeting this receptor.

This compound is a bioactive peptide of the renin-angiotensin system that is involved in a variety of physiological processes, including memory and cognition, regulation of blood flow, and cellular growth.[1][2] The AT4 receptor is prominently distributed in the central nervous system, including the cerebral cortex, hippocampus, basal ganglia, and cerebellum, as well as in peripheral tissues such as the kidney, heart, and adrenal glands.[1][3] Autoradiography is a highly sensitive technique that allows for the precise visualization and quantification of these receptors in their native anatomical context.[4][5]

Experimental Protocols

I. In Vitro Receptor Autoradiography Protocol for this compound Receptors

This protocol is adapted from established methodologies for radioligand binding assays on tissue sections.[4][6][7] The most commonly used radioligand for AIV receptors is ¹²⁵I-labeled [Nle¹]-Angiotensin IV due to its high affinity and stability.[8]

A. Materials and Reagents

  • Fresh frozen tissue blocks (e.g., brain, kidney)

  • Cryostat

  • Gelatin-coated or positively charged microscope slides (e.g., Superfrost® Plus)

  • Radioligand: ¹²⁵I-[Nle¹]-Angiotensin IV

  • Unlabeled this compound (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold)

  • Distilled water (ice-cold)

  • Coplin jars or slide mailers

  • Humidified incubation chamber

  • Phosphor imaging screens or autoradiography film (e.g., LKB Ultrofilm)

  • Phosphor imager or film developer

  • Image analysis software

B. Tissue Sectioning

  • Equilibrate the frozen tissue block to the cryostat temperature (-16 to -20°C).

  • Mount the tissue block onto the cryostat specimen holder using an appropriate embedding medium.

  • Cut tissue sections at a thickness of 16-20 µm.[7][9]

  • Thaw-mount the sections onto gelatin-coated or charged microscope slides.

  • Air-dry the slides at room temperature for at least 1 hour or overnight at 4°C in a desiccator.

  • Store the slides at -80°C until use.

C. Radioligand Incubation

  • Bring the slides to room temperature before the assay.

  • Arrange the slides in staining racks.

  • Pre-incubation: To rehydrate the tissue and remove endogenous ligands, incubate the slides in assay buffer for 15-30 minutes at room temperature.

  • Incubation:

    • Total Binding: Incubate the sections with the radioligand (e.g., 0.1-1.0 nM ¹²⁵I-[Nle¹]-Angiotensin IV) in assay buffer.

    • Non-specific Binding: For a parallel set of slides, incubate with the radioligand plus a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the receptors.

  • Incubate for 60-120 minutes at room temperature in a humidified chamber to prevent the sections from drying out.

D. Washing

  • To remove unbound radioligand, rapidly wash the slides in a series of ice-cold wash buffer baths.

  • Perform 3-4 washes of 1-5 minutes each.[10]

  • Perform a final brief dip in ice-cold distilled water to remove buffer salts.[10]

E. Drying and Exposure

  • Dry the slides rapidly under a stream of cool, dry air.

  • Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.

  • Include calibrated radioactive standards to enable quantification of receptor density.

  • Expose for 1-7 days, depending on the specific activity of the radioligand and the density of the receptors.[10]

F. Imaging and Data Analysis

  • Scan the phosphor imaging screen using a phosphor imager or develop the autoradiography film.

  • Use image analysis software to measure the optical density in specific regions of interest.

  • Convert optical density values to fmol/mg tissue or DPM/mm² using the co-exposed standards.[10]

  • Specific Binding: Calculate specific binding by subtracting the non-specific binding from the total binding for each region of interest.

Data Presentation

The following tables summarize the distribution and density of this compound binding sites in various tissues as determined by autoradiography.

Table 1: Distribution of this compound (AT4) Receptors in the Brain

Brain RegionSpeciesReceptor DensityReference
Cerebral CortexHuman, Rat, Guinea PigHigh[3][8]
HippocampusHuman, Rat, Guinea PigHigh[3][8]
Basal GangliaHuman, RatModerate to High[1][8]
CerebellumRat, Guinea PigProminent[1][3]
Substantia NigraHumanModerate to High[8]
ClaustrumHumanVery High[8]
Choroid PlexusHumanVery High[8]
Pontine NucleusHumanVery High[8]
Thalamic NucleiHumanHigh[8]
HypothalamusHuman, RatModerate to High[3][8]

Table 2: Distribution of this compound (AT4) Receptors in Peripheral Tissues

TissueSpeciesReceptor DensityReference
KidneyRat, Guinea PigProminent[1]
Adrenal GlandGuinea PigProminent[1]
HeartGuinea PigProminent[1]
SpleenGuinea PigProminent[1]
ColonGuinea PigProminent[1]
BladderGuinea PigProminent[1]

Visualizations

This compound (AT4) Receptor Signaling Pathway

The exact signaling mechanism of the AT4 receptor is still under investigation. The leading candidate for the AT4 receptor is the insulin-regulated aminopeptidase (B13392206) (IRAP).[11][12] this compound binding is thought to inhibit the enzymatic activity of IRAP, leading to an increase in the local concentration of various neuropeptides that are substrates for IRAP. This, in turn, may potentiate their effects on their respective receptors.

Angiotensin_IV_Signaling cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III Aminopeptidase A Angiotensin_IV This compound Angiotensin_III->Angiotensin_IV Aminopeptidase N IRAP IRAP (AT4 Receptor) Angiotensin_IV->IRAP Binds and Inhibits Substrates IRAP Substrates (e.g., Oxytocin, Vasopressin) IRAP->Substrates Cleavage (Inhibited by AIV) Receptors Cognate Receptors Substrates->Receptors Increased Availability Cellular_Response Cellular Response (e.g., Memory Enhancement, Vasodilation) Receptors->Cellular_Response Activation

Caption: Proposed signaling pathway for the this compound (AT4) receptor.

Experimental Workflow for Autoradiographic Localization of AIV Receptors

The following diagram outlines the key steps in the autoradiography protocol.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_imaging Imaging and Analysis Tissue_Harvest Harvest Fresh Tissue Freezing Rapid Freezing Tissue_Harvest->Freezing Sectioning Cryostat Sectioning (16-20 µm) Freezing->Sectioning Mounting Thaw-mount onto Slides Sectioning->Mounting Drying Air Dry Mounting->Drying Storage Store at -80°C Drying->Storage Preincubation Pre-incubation in Assay Buffer Storage->Preincubation Incubation_Total Incubation: ¹²⁵I-[Nle¹]-AIV Preincubation->Incubation_Total Incubation_NSB Incubation: ¹²⁵I-[Nle¹]-AIV + excess unlabeled AIV Preincubation->Incubation_NSB Washing Wash in Ice-Cold Buffer Incubation_Total->Washing Incubation_NSB->Washing Drying2 Rapid Drying Washing->Drying2 Exposure Expose to Phosphor Screen or Film Drying2->Exposure Imaging Scan Screen or Develop Film Exposure->Imaging Quantification Densitometry Analysis Imaging->Quantification Calculation Calculate Specific Binding Quantification->Calculation

Caption: Experimental workflow for AIV receptor autoradiography.

References

Application Notes and Protocols for the Quantification of Angiotensin IV using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a hexapeptide fragment of Angiotensin II with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe. It is a key bioactive component of the Renin-Angiotensin System (RAS).[1][2] Unlike other angiotensins, Ang IV does not exert its primary effects through the classical AT1 or AT2 receptors. Instead, it binds to the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3][4][5][6] this compound's interaction with IRAP is primarily inhibitory, and this mechanism is linked to a range of physiological effects, including roles in memory and learning, and potential neuroprotective actions.[4][6][7] Furthermore, Ang IV has been implicated in cardiovascular and renal functions.[6]

Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents targeting the Ang IV/IRAP system. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a sensitive and specific method for this purpose. HPLC with UV detection provides a more accessible alternative for routine analysis.

This document provides detailed application notes and protocols for the quantification of this compound using both LC-MS/MS and HPLC-UV methodologies.

This compound Signaling Pathway

This compound exerts its biological effects by binding to and inhibiting the enzymatic activity of Insulin-Regulated Aminopeptidase (IRAP), also known as the AT4 receptor. This inhibition is thought to be a key mechanism through which Ang IV mediates its physiological functions. One of the proposed downstream effects of IRAP inhibition is the potentiation of other signaling pathways, such as the c-Met/Hepatocyte Growth Factor (HGF) system, which is involved in cell growth, motility, and morphogenesis. Additionally, the neuroprotective effects of this compound may be mediated through the activation of pro-survival pathways like the PI3K/Akt pathway.[1][5]

This compound Signaling Pathway cluster_RAS Renin-Angiotensin System cluster_Cellular_Effects Cellular Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_III Angiotensin_III Angiotensin_II->Angiotensin_III Aminopeptidase A Angiotensin_IV Angiotensin_IV Angiotensin_III->Angiotensin_IV Aminopeptidase N IRAP IRAP (AT4 Receptor) Angiotensin_IV->IRAP Binds and Inhibits PI3K_Akt PI3K/Akt Pathway Angiotensin_IV->PI3K_Akt Activates cMet c-Met Receptor IRAP->cMet Potentiates Signaling Cell_Growth_Motility Cell Growth and Motility cMet->Cell_Growth_Motility Neuroprotection Neuroprotection, Cognitive Enhancement PI3K_Akt->Neuroprotection General Workflow for this compound Quantification Sample_Collection Sample Collection (e.g., Plasma, Serum) Sample_Preparation Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation HPLC_Separation HPLC Separation (C18 Reversed-Phase) Sample_Preparation->HPLC_Separation Detection Detection (MS/MS or UV) HPLC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

References

Application Notes and Protocols for Measuring Angiotensin IV Levels in Plasma using Radioimmunoassay (RIA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a bioactive hexapeptide fragment of the renin-angiotensin system (RAS). It is formed from Angiotensin III by the action of aminopeptidase (B13392206) N. This compound interacts with a specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (IRAP).[1][2][3][4] This interaction suggests that Ang IV may modulate various physiological processes by acting as an allosteric inhibitor of IRAP's enzymatic activity.[2] Emerging research indicates that this compound plays a role in cognitive functions, such as learning and memory, and may also be involved in the regulation of blood flow.[1][3] There is also evidence suggesting an interaction of this compound with the HGF system through the c-Met receptor.[5]

These application notes provide a detailed protocol for the quantitative measurement of this compound in plasma samples using a competitive radioimmunoassay (RIA). The protocol is based on established methodologies for other angiotensin peptides and should be adapted based on the specific instructions of the commercial RIA kit being used.

Data Presentation

Quantitative data for a specific this compound RIA kit should be summarized as shown in the table below. This data is typically found in the kit's manual or datasheet.

ParameterTypical Value
Assay Principle Competitive Radioimmunoassay
Sensitivity e.g., 1-10 pg/mL
Assay Range e.g., 10-1000 pg/mL
Cross-Reactivity
This compound100%
Angiotensin IIe.g., <0.1%
Angiotensin IIIe.g., <1%
Angiotensin-(1-7)e.g., <0.1%
Intra-Assay Precision (CV%) e.g., <10%
Inter-Assay Precision (CV%) e.g., <15%
Sample Type Plasma
Sample Volume e.g., 100 µL

Note: The values in this table are examples and should be replaced with the specific data from the this compound RIA kit being used.

Experimental Protocols

This section details the methodology for measuring this compound levels in plasma.

Plasma Sample Collection and Preparation

Proper sample handling is critical to prevent the degradation of angiotensin peptides.

  • Blood Collection: Collect whole blood into pre-chilled vacuum tubes containing EDTA as an anticoagulant.[6]

  • Inhibitor Cocktail: Immediately after collection, add a protease inhibitor cocktail to the blood sample to prevent the degradation of this compound. A typical cocktail may include:

    • 1,10-Phenanthroline

    • Pepstatin A

    • p-Hydroxymercuribenzoate

  • Centrifugation: Centrifuge the blood samples at approximately 2000-3000 x g for 10-15 minutes at 4°C.[6]

  • Plasma Aliquoting and Storage: Carefully aspirate the plasma supernatant and aliquot it into pre-labeled cryovials. Store the plasma samples at -80°C until the RIA is performed. Avoid repeated freeze-thaw cycles.

Radioimmunoassay (RIA) Protocol

This protocol is a general guideline and should be adapted based on the specific instructions provided with the this compound RIA kit.

Materials:

  • This compound RIA kit (containing this compound standard, 125I-labeled this compound tracer, this compound antibody, and other necessary buffers)

  • Plasma samples

  • RIA tubes (e.g., 12 x 75 mm polystyrene tubes)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

Procedure:

  • Reagent Preparation: Prepare all reagents, including standards, tracer, and antibody, according to the kit manufacturer's instructions. This may involve reconstitution of lyophilized components with the provided assay buffer.

  • Assay Setup: Label RIA tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown plasma samples.

  • Pipetting:

    • Standards and Samples: Pipette the specified volume of each standard and plasma sample into the corresponding tubes.

    • Antibody: Add the this compound antibody to all tubes except the TC and NSB tubes.

    • Tracer: Add the 125I-labeled this compound tracer to all tubes.

  • Incubation: Vortex all tubes gently and incubate for the time and at the temperature specified in the kit protocol (e.g., 18-24 hours at 4°C). This allows for the competitive binding of labeled and unlabeled this compound to the antibody.

  • Separation of Bound and Free Antigen: Separate the antibody-bound this compound from the free this compound. This is typically achieved by adding a separation reagent (e.g., a second antibody precipitating complex or magnetic beads) followed by centrifugation.

  • Decanting/Aspiration: After centrifugation, a pellet containing the antibody-bound fraction will form. Carefully decant or aspirate the supernatant from all tubes except the TC tubes.

  • Counting: Place the tubes in a gamma counter and measure the radioactivity (counts per minute, CPM) in each tube.

  • Data Analysis:

    • Calculate the average CPM for each set of duplicate tubes.

    • Subtract the average CPM of the NSB tubes from all other tubes (except TC).

    • Calculate the percentage of bound tracer (%B/B0) for each standard and sample using the formula: %B/B0 = [(CPM of standard or sample - CPM of NSB) / (CPM of B0 - CPM of NSB)] x 100

    • Plot a standard curve of %B/B0 versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the plasma samples by interpolating their %B/B0 values from the standard curve.

Visualizations

This compound Signaling Pathway

Angiotensin_IV_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_AT4R AT4 Receptor Signaling cluster_cMet c-Met Receptor Interaction Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AngiotensinIII Angiotensin III AngiotensinII->AngiotensinIII Aminopeptidase A AngiotensinIV This compound AngiotensinIII->AngiotensinIV Aminopeptidase N AT4R AT4 Receptor (IRAP) AngiotensinIV->AT4R Binds to cMet c-Met Receptor AngiotensinIV->cMet Interacts with Downstream Downstream Cellular Effects AT4R->Downstream Modulates (e.g., Cognitive Function, Blood Flow) cMet_Signaling c-Met Signaling Cascade cMet->cMet_Signaling Activates

Caption: Formation and signaling pathways of this compound.

Radioimmunoassay (RIA) Experimental Workflow

RIA_Workflow cluster_sample_prep Sample Preparation cluster_ria_procedure RIA Procedure cluster_data_analysis Data Analysis CollectBlood 1. Collect Blood (EDTA tubes) AddInhibitors 2. Add Protease Inhibitors CollectBlood->AddInhibitors Centrifuge 3. Centrifuge (4°C) AddInhibitors->Centrifuge StorePlasma 4. Store Plasma (-80°C) Centrifuge->StorePlasma SetupTubes 5. Set up RIA Tubes (Standards, Samples) StorePlasma->SetupTubes AddReagents 6. Add Antibody & ¹²⁵I-Ang IV Tracer SetupTubes->AddReagents Incubate 7. Incubate (e.g., 18-24h at 4°C) AddReagents->Incubate Separate 8. Separate Bound/ Free Ang IV Incubate->Separate Count 9. Count Radioactivity (Gamma Counter) Separate->Count StandardCurve 10. Generate Standard Curve Count->StandardCurve Calculate 11. Calculate Ang IV Concentration StandardCurve->Calculate

Caption: Workflow for this compound measurement by RIA.

References

Application Notes and Protocols for In Vitro Angiotensin IV Signaling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the study of Angiotensin IV (Ang IV) signaling. Detailed protocols for key experiments are provided, along with summarized quantitative data and visual representations of signaling pathways and experimental workflows.

Introduction to this compound and its Receptor

This compound is a bioactive hexapeptide fragment of Angiotensin II.[1] It is recognized for its roles in cognitive functions, such as learning and memory.[2] The primary receptor for Ang IV is the AT4 receptor, which has been identified as the transmembrane enzyme, insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] In vitro cell culture models are indispensable tools for elucidating the molecular mechanisms of Ang IV-IRAP interaction and the subsequent intracellular signaling cascades.

Recommended Cell Lines for this compound Signaling Studies

A variety of cell lines have been successfully employed in Ang IV research. The choice of cell line depends on the specific research question, such as studying endogenous receptor expression or utilizing an overexpression system for enhanced signal detection.

  • Human Embryonic Kidney 293 (HEK293) cells: Due to their high transfection efficiency, HEK293 cells are widely used for the heterologous expression of the AT4 receptor (IRAP). This allows for the study of the receptor in a controlled environment with low endogenous receptor interference.

  • Chinese Hamster Ovary (CHO) cells: Similar to HEK293 cells, CHO cells are another excellent host for the stable or transient expression of IRAP, enabling detailed pharmacological and functional characterization.[3]

  • Cultured Rat Astroglial Cells: These primary cells are a relevant model for studying the effects of Ang IV in the central nervous system, as astrocytes are known to express components of the renin-angiotensin system.[4]

  • Human Umbilical Vein Endothelial Cells (HUVECs): Useful for investigating the vascular effects of this compound.

  • PC12 Cells: A rat pheochromocytoma cell line that has been used to study the neurotrophic effects of Ang IV.

Key Signaling Pathways

This compound, upon binding to the AT4 receptor (IRAP), triggers intracellular signaling cascades that are distinct from the classical Angiotensin II receptors (AT1 and AT2). A major pathway activated by Ang IV is the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).

AngIV_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binding PLC PLC IRAP->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK CREB CREB pERK->CREB pCREB p-CREB CREB->pCREB Gene Gene Expression (e.g., Memory, Proliferation) pCREB->Gene

This compound Signaling Pathway

Experimental Workflow

A typical workflow for investigating this compound signaling in vitro involves several key stages, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO) Transfection Transfection with IRAP (if required) Cell_Culture->Transfection Cell_Plating Cell Plating (e.g., 96-well plates) Transfection->Cell_Plating Ligand_Treatment Ligand Treatment (this compound, Agonists, Antagonists) Cell_Plating->Ligand_Treatment Assay Perform Assay Ligand_Treatment->Assay Binding_Assay Radioligand Binding Assay Assay->Binding_Assay Calcium_Assay Calcium Imaging Assay->Calcium_Assay ERK_Assay ERK1/2 Phosphorylation Assay Assay->ERK_Assay Data_Acquisition Data Acquisition (e.g., Scintillation counting, Fluorescence reading, Western blot imaging) Binding_Assay->Data_Acquisition Calcium_Assay->Data_Acquisition ERK_Assay->Data_Acquisition Quantification Quantification and Statistical Analysis Data_Acquisition->Quantification Results Results Interpretation Quantification->Results

A typical experimental workflow for studying this compound signaling.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and related ligands from in vitro studies.

Table 1: Radioligand Binding Assay Data for AT4 Receptor (IRAP)

Cell LineRadioligandLigandKd (nM)Bmax (fmol/mg protein)Ki (nM)
CHO-K1[3H]AL-11This compound--~200
Bovine Adrenal Membranes[125I]this compound[Nle1]AIV--0.00359
Cultured Rat Astroglial CellsNot SpecifiedThis compound---

Table 2: Functional Assay Data for this compound Signaling

Cell LineAssayLigandEC50 / IC50Fold Change / % Increase
Cultured Rat Astroglial CellsERK1/2 PhosphorylationThis compound (10 µM)-36% increase in p-ERK1/2
Cultured Rat Astroglial CellsTotal ERK1/2 ExpressionThis compound (10 µM)-65% increase
Rat Mesenteric Resistance ArteriesERK1/2 ActivityAngiotensin II (0.1 µM)-26% increase (unpressurized)
Rat Mesenteric Resistance ArteriesERK1/2 ActivityAngiotensin II (0.1 µM) + Pressure (70 mmHg)-264% increase
Vascular Smooth Muscle Cells[Ca2+]iAngiotensin II (1 nM)-268 ± 7.0 nmol/L (stimulated)

Detailed Experimental Protocols

Protocol 1: Cell Culture and Transfection of HEK293 Cells with IRAP

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • IRAP expression vector

  • Transfection reagent (e.g., Lipofectamine)

  • Culture flasks, plates, and other sterile consumables

Procedure:

  • Cell Culture:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells when they reach 80-90% confluency.

  • Transfection:

    • One day before transfection, seed HEK293 cells in 6-well plates to reach 70-80% confluency on the day of transfection.

    • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent, using the IRAP expression vector.

    • Add the transfection complex to the cells and incubate for the recommended time.

    • After incubation, replace the medium with fresh complete culture medium.

    • Allow 24-48 hours for receptor expression before proceeding with subsequent assays.

Protocol 2: Radioligand Competition Binding Assay

Materials:

  • HEK293 cells expressing IRAP

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Radiolabeled ligand (e.g., [125I]this compound)

  • Unlabeled this compound and other test compounds

  • 96-well plates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Harvest transfected cells and homogenize in lysis buffer.

    • Centrifuge to pellet the membranes.

    • Wash the pellet and resuspend in binding buffer.

    • Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled this compound.

    • Competition Binding: Add cell membranes, radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 3: Intracellular Calcium Imaging

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound and other test compounds

  • Fluorescence microscope with an imaging system

Procedure:

  • Cell Loading:

    • Wash cultured cells with HBSS.

    • Incubate the cells with the calcium indicator dye in HBSS at 37°C for 30-60 minutes.

    • Wash the cells again with HBSS to remove excess dye.

  • Imaging:

    • Mount the dish or coverslip on the fluorescence microscope.

    • Acquire a baseline fluorescence reading.

    • Add this compound or other test compounds to the cells.

    • Record the change in fluorescence intensity over time.

  • Data Analysis:

    • Quantify the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two different excitation wavelengths.

Protocol 4: ERK1/2 Phosphorylation Assay (Western Blotting)

Materials:

  • Cultured cells

  • Serum-free medium

  • This compound and other test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[5]

    • Stimulate the cells with this compound or other compounds for the desired time (typically 5-15 minutes for ERK phosphorylation).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total-ERK1/2 for normalization.[5]

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.

    • Calculate the ratio of phospho-ERK1/2 to total-ERK1/2 to determine the fold change in phosphorylation.

References

Application Notes and Protocols for Angiotensin IV Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angiotensin IV and the AT4 Receptor

This compound (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II.[1] Initially considered an inactive metabolite, Ang IV has been shown to possess a range of biological activities, particularly in the central nervous system, where it is involved in learning and memory enhancement.[1] It also has effects in peripheral tissues, including the kidney, heart, and adrenal glands.[1]

Ang IV exerts its effects by binding to a specific, high-affinity receptor known as the AT4 receptor.[1] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3] IRAP is a type II integral membrane protein that is part of the M1 family of aminopeptidases.[1] The binding of Ang IV to the AT4/IRAP receptor can modulate its enzymatic activity and initiate intracellular signaling cascades.[4][5] The characterization of ligand binding affinity to the AT4 receptor is crucial for the development of novel therapeutic agents targeting this system.

Data Presentation: Ligand Binding Affinities for the AT4 Receptor

The following table summarizes the binding affinities (Ki or IC50) of various ligands for the this compound (AT4) receptor, also known as Insulin-Regulated Aminopeptidase (IRAP). These values have been compiled from various in vitro binding assays.

LigandReceptor/Tissue SourceRadioligandAssay TypeBinding Affinity (Ki/IC50)Reference
This compoundBovine adrenal membranes[¹²⁵I]Ang IVCompetitionKi: 2.63 ± 0.12 nMNot specified
Nle¹-Angiotensin IVIRAP-HEK293T membranes[¹²⁵I]Nle¹-Ang IVCompetitionHigh Affinity[5]
Divalinal-Ang IVIRAP-HEK293T membranes[¹²⁵I]Nle¹-Ang IVCompetitionHigh Affinity[5]
LVV-hemorphin-7IRAP-HEK293T membranes[¹²⁵I]Nle¹-Ang IVCompetitionIC50: 140 nM[3]
This compoundIRAP-HEK293T membranes[¹²⁵I]Nle¹-Angiotensin IVCompetitionIC50: 32 nM[3]
This compoundBovine heartNot specifiedSaturationKd: 1.8 nM[6]

Experimental Protocols

Radioligand Competition Binding Assay for AT4 Receptor

This protocol is used to determine the binding affinity (Ki) of an unlabeled test compound for the AT4 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing the AT4 receptor (e.g., HEK293 cells transfected with IRAP, bovine adrenal membranes).[7]

  • Radioligand: [¹²⁵I]this compound or [¹²⁵I]Nle¹-Angiotensin IV.

  • Unlabeled Ligands: this compound (for standard curve), test compounds.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[7]

  • Wash Buffer: Ice-cold Binding Buffer.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[7]

  • 96-well plates.[7]

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissues in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[7]

    • Centrifuge at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[7]

    • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[7]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.[7]

    • Resuspend the final pellet in binding buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add receptor membranes, a fixed concentration of radioligand, and binding buffer.

    • Non-specific Binding (NSB): Add receptor membranes, a fixed concentration of radioligand, and a high concentration of unlabeled this compound (e.g., 1 µM).

    • Competition Binding: Add receptor membranes, a fixed concentration of radioligand, and increasing concentrations of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[7]

    • This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[7]

  • Counting:

    • Dry the filters.[7]

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Saturation Radioligand Binding Assay for AT4 Receptor

This protocol is used to determine the density of AT4 receptors (Bmax) in a given sample and the dissociation constant (Kd) of the radioligand.

Materials:

  • Same as for the Competition Binding Assay.

Procedure:

  • Membrane Preparation: Follow the same procedure as in the Competition Binding Assay.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add a fixed amount of receptor membranes to a series of wells containing increasing concentrations of the radioligand.[7]

    • Non-specific Binding (NSB): In a parallel set of wells, add the same amount of receptor membranes and increasing concentrations of the radioligand, plus a high concentration of unlabeled this compound (e.g., 1 µM).[8]

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Filtration, Washing, and Counting: Follow the same procedures as in the Competition Binding Assay.

  • Data Analysis:

    • Calculate Specific Binding for each concentration of the radioligand by subtracting the non-specific binding from the total binding.

    • Plot the specific binding against the concentration of the radioligand.

    • Use non-linear regression analysis (fitting to a one-site binding hyperbola) to determine the Kd (the concentration of radioligand at which 50% of the receptors are occupied) and the Bmax (the maximum number of binding sites).[9]

Mandatory Visualizations

Signaling Pathways of this compound at the AT4 Receptor/IRAP

The binding of this compound to the AT4 receptor (IRAP) is thought to elicit its biological effects through several potential mechanisms. These include the inhibition of IRAP's catalytic activity, which may prolong the action of other neuropeptides, modulation of glucose transport via GLUT4 translocation, and direct intracellular signaling.[1][2] Some studies suggest the involvement of downstream signaling cascades such as the ERK and p38 MAPK pathways.[4]

AngIV_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular AngIV This compound AT4_IRAP AT4 Receptor (IRAP) AngIV->AT4_IRAP Binding GLUT4_vesicle GLUT4 Vesicle AT4_IRAP->GLUT4_vesicle Hypothesis 2 Modulates Trafficking Inhibition Inhibition of Catalytic Activity AT4_IRAP->Inhibition Hypothesis 1 Signal_Transduction Direct Signal Transduction AT4_IRAP->Signal_Transduction Hypothesis 3 GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Translocation Glucose_Uptake Increased Glucose Uptake GLUT4->Glucose_Uptake Substrate Endogenous Peptide Substrates Inhibition->Substrate Prolonged_Action Prolonged Action of Endogenous Peptides Substrate->Prolonged_Action Prevents Degradation Cellular_Response1 Cellular Response 1 (e.g., Memory Enhancement) Prolonged_Action->Cellular_Response1 ERK_p38 ERK / p38 MAPK Activation Signal_Transduction->ERK_p38 Cellular_Response2 Cellular Response 2 (e.g., Neuronal Development) ERK_p38->Cellular_Response2

Caption: Hypothesized signaling pathways of this compound upon binding to the AT4 receptor (IRAP).

Experimental Workflow for Radioligand Competition Binding Assay

The following diagram outlines the key steps involved in a typical radioligand competition binding assay for the characterization of AT4 receptor ligands.

Competition_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., from cells/tissues) start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (Test Compound) prep->setup incubate Incubate at 30°C for 60 min setup->incubate filter Rapidly Filter through PEI-soaked Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow for Saturation Radioligand Binding Assay

This diagram illustrates the procedural flow for a saturation binding assay to determine the receptor density (Bmax) and ligand affinity (Kd).

Saturation_Binding_Workflow start Start prep Prepare Receptor Membranes start->prep setup Set up 96-well Plate: - Total Binding (Increasing [Radioligand]) - Non-specific Binding (Increasing [Radioligand] + Excess Unlabeled Ligand) prep->setup incubate Incubate at 30°C for 60 min setup->incubate filter Rapidly Filter through PEI-soaked Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counter) wash->count analyze Data Analysis: - Calculate Specific Binding - Non-linear Regression to determine Kd and Bmax count->analyze end End analyze->end

Caption: Workflow for a saturation radioligand binding assay.

References

Application Notes: Quantitative Determination of Angiotensin IV via Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II and is an active component of the Renin-Angiotensin System (RAS).[1] It is involved in a variety of physiological processes, including memory enhancement, regulation of blood flow, and cellular growth.[1][2] The primary receptor for this compound is the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][3] Given its diverse biological functions, the accurate quantification of this compound in biological samples is crucial for research in cardiovascular disease, neuroscience, and drug development. This document provides a detailed protocol for the quantitative measurement of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Assay Principle

This application note describes a competitive ELISA method for the detection of this compound. In this assay, a microplate is pre-coated with a capture antibody specific for this compound. When the sample or standard is added to the wells, the this compound in the sample competes with a fixed amount of biotin-labeled this compound for binding to the capture antibody. The amount of biotinylated this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample. After a wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the captured biotinylated this compound. A substrate solution is then added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

This compound Signaling Pathway

The signaling pathway of this compound begins with its binding to the AT4 receptor, also known as insulin-regulated aminopeptidase (IRAP).[1][3] This interaction can lead to various downstream effects, including the potentiation of memory and regulation of renal blood flow.[1]

Angiotensin_IV_Signaling_Pathway This compound Signaling Pathway AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binding Downstream Downstream Signaling (e.g., modulation of glucose uptake, inhibition of neuropeptide degradation) AT4R->Downstream Activation Biological_Effects Biological Effects (e.g., Memory Enhancement, Vasodilation) Downstream->Biological_Effects Leads to

Caption: this compound Signaling Pathway.

Data Presentation

Table 1: Typical Performance Characteristics of a Commercial this compound ELISA Kit
ParameterTypical Value
Assay Type Competitive ELISA
Sample Types Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates
Detection Range 3.9 - 10,000 pg/mL[4]
Sensitivity 4.6 pg/mL[4]
Intra-Assay CV < 10%
Inter-Assay CV < 15%
Spike Recovery 80-120%
Table 2: Cross-Reactivity Profile of a Typical this compound ELISA Kit
PeptideCross-Reactivity
This compound 100%[4]
Angiotensin II 100%[4]
Angiotensin III 100%[4]
Angiotensin I < 1%[4]
Angiotensin (1-7) < 1%[4]

Note: Cross-reactivity with Angiotensin II and III can be a significant factor in some kits, and sample purification may be necessary for specific quantification of this compound.[5]

Experimental Protocols

Materials Required
  • This compound ELISA Kit (containing pre-coated 96-well plate, standards, biotinylated this compound, streptavidin-HRP, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized or distilled water

  • Tubes for dilution of standards and samples

  • Absorbent paper

Sample Preparation

Serum:

  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot for 30 minutes at room temperature.

  • Centrifuge at 1000 x g for 15 minutes.

  • Carefully collect the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Plasma:

  • Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.

  • Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Carefully collect the plasma and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Cell Culture Supernatants:

  • Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells.

  • Aliquot the supernatant and store at -20°C or -80°C.

Tissue Homogenates:

  • Rinse tissue with ice-cold PBS to remove excess blood.

  • Homogenize the tissue in a suitable buffer and centrifuge to remove debris.

  • Aliquot the supernatant and store at -80°C.

Assay Protocol
  • Reagent Preparation: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, biotinylated this compound, and streptavidin-HRP according to the kit manufacturer's instructions.

  • Standard and Sample Addition: Add 50 µL of standard or sample to the appropriate wells of the pre-coated microplate.

  • Biotinylated this compound Addition: Immediately add 50 µL of the biotinylated this compound working solution to each well.

  • Incubation: Cover the plate and incubate for 1 hour at 37°C.

  • Washing: Aspirate the liquid from each well and wash 3 times with 300 µL of wash buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.

  • Streptavidin-HRP Addition: Add 100 µL of the streptavidin-HRP working solution to each well.

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.

  • Washing: Repeat the wash step as in step 5, but for a total of 5 washes.

  • Substrate Addition: Add 90 µL of substrate solution to each well.

  • Incubation: Cover the plate and incubate in the dark for 15-20 minutes at 37°C.

  • Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 10 minutes of adding the stop solution.

Competitive ELISA Workflow

Competitive_ELISA_Workflow Competitive ELISA Workflow for this compound Start Start Add_Sample_Standard Add Sample or Standard to Antibody-Coated Well Start->Add_Sample_Standard Add_Biotin_AngIV Add Biotinylated this compound Add_Sample_Standard->Add_Biotin_AngIV Incubate1 Incubate & Wash Add_Biotin_AngIV->Incubate1 Add_SA_HRP Add Streptavidin-HRP Incubate1->Add_SA_HRP Incubate2 Incubate & Wash Add_SA_HRP->Incubate2 Add_Substrate Add Substrate Incubate2->Add_Substrate Incubate3 Incubate Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read Read Absorbance at 450 nm Add_Stop->Read End End Read->End

Caption: Competitive ELISA Workflow.

Data Analysis

  • Calculate Average Absorbance: Calculate the average absorbance for each set of replicate standards and samples.

  • Generate Standard Curve: Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for competitive ELISAs.[6]

  • Determine Sample Concentrations: The concentration of this compound in the samples is inversely proportional to the absorbance. Determine the concentration of this compound in each sample by interpolating the sample's mean absorbance value from the standard curve.[7]

  • Account for Dilution: If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Typical Standard Curve (Competitive ELISA)

For a competitive ELISA, the standard curve will show a decrease in absorbance with an increase in the concentration of this compound.

This compound (pg/mL)Absorbance (450 nm)
02.50
3.92.10
15.61.50
62.50.80
2500.35
10000.15
40000.08
100000.05

Note: This is an example of a typical standard curve. A new standard curve must be generated for each assay.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Reagents not added in the correct order or expired.Follow the protocol carefully and use fresh reagents.
Insufficient incubation times or temperatures.Ensure proper incubation times and temperatures are maintained.
High Background Insufficient washing.Increase the number of washes or the volume of wash buffer.
High concentration of detection reagents.Optimize the concentration of biotinylated this compound and streptavidin-HRP.
High Variability Improper pipetting technique.Ensure accurate and consistent pipetting.
Incomplete mixing of reagents.Thoroughly mix all reagents before use.
Poor Standard Curve Improper standard dilution.Prepare fresh standards and ensure accurate dilutions.
Standard degradation.Use a fresh vial of standard and avoid repeated freeze-thaw cycles.

References

Application Notes & Protocols for Mass Spectrometry-Based Analysis of Angiotensin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of Angiotensin IV (Ang IV) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document includes detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, as well as a summary of quantitative performance and an overview of the relevant signaling pathway.

Introduction

This compound is a hexapeptide fragment of Angiotensin II, with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe. It is a biologically active peptide involved in a variety of physiological processes, including memory formation, regulation of blood flow, and cellular growth.[1][2] Accurate and sensitive quantification of Ang IV in biological matrices is crucial for understanding its physiological roles and for the development of therapeutic agents targeting its signaling pathway. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional methods like radioimmunoassays.[1]

Experimental Protocols

This section details a standard protocol for the quantification of this compound in biological samples such as plasma, cell culture media, or tissue homogenates.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for cleaning up the sample and concentrating the analyte of interest. C18 cartridges are commonly used for the extraction of angiotensin peptides.[1][3]

Materials:

Protocol:

  • Precondition the SPE Cartridge: Wash the C18 cartridge sequentially with 5 mL of methanol followed by 15 mL of deionized water.[1] Do not allow the cartridge to dry out between steps.

  • Sample Loading: Acidify the biological sample with formic acid to a final concentration of 0.5%.[1] If an internal standard (e.g., stable isotope-labeled Ang IV) is used, add it to the sample before acidification. Load the acidified sample onto the preconditioned C18 cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.[1]

  • Drying: Apply a vacuum to the cartridge to dry the solid phase. This step is important to ensure efficient elution with an organic solvent.[1]

  • Elution: Elute the angiotensin peptides from the cartridge with 7 mL of methanol containing 5% formic acid.[1]

  • Solvent Evaporation: Dry the eluate under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried sample in a small volume (e.g., 30 µL) of 16% acetonitrile in water containing 0.1% formic acid for LC-MS/MS analysis.[1]

G cluster_workflow Experimental Workflow for this compound Analysis sample Biological Sample (Plasma, Cell Culture, etc.) acidification Acidification (0.5% Formic Acid) sample->acidification spe Solid-Phase Extraction (C18) acidification->spe Load Sample wash Wash (Deionized Water) spe->wash Remove Impurities elute Elution (Methanol with 5% Formic Acid) wash->elute Isolate Peptides dry Dry Down (Nitrogen Evaporation) elute->dry reconstitute Reconstitution (16% ACN, 0.1% FA) dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Experimental workflow for this compound analysis.

Liquid Chromatography

A reverse-phase C18 column is typically used for the separation of angiotensin peptides.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A linear gradient is employed to separate the peptides. An example gradient is to start with a low percentage of mobile phase B, which is then linearly increased to elute the more hydrophobic peptides. For instance, a gradient could be from 16% to 38% acetonitrile over 10 minutes.

  • Injection Volume: 15 µL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used for the quantification of this compound. Detection is performed using Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: For this compound, the doubly charged precursor ion (M+2H)²⁺ at m/z 388.8 is often selected. A common product ion for fragmentation is m/z 263.4.[1]

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument, typically in the range of 27-30 eV.[1]

  • Source Temperature: ~120 °C

  • Desolvation Temperature: ~350 °C

Quantitative Data Summary

The following table summarizes the performance characteristics of LC-MS/MS methods for the analysis of this compound and other related angiotensin peptides, as reported in the literature.

PeptidePrecursor Ion (m/z)Product Ion (m/z)Limit of Detection (LOD)Linearity RangeReference
This compound 388.8 (M+2H)²⁺263.41 pg (SIR), 20 pg (MRM)5 pg - 625 pg (LC-MS) 50 pg - 1250 pg (LC-MS/MS)[1]
Angiotensin II349.6 (M+3H)³⁺255.25 pg (SIR), 25 pg (MRM)5 pg - 625 pg (LC-MS) 50 pg - 1250 pg (LC-MS/MS)[1]
Angiotensin III311.3 (M+3H)³⁺228.45 pg (SIR), 25 pg (MRM)5 pg - 625 pg (LC-MS) 50 pg - 1250 pg (LC-MS/MS)[1]
Angiotensin (1-7)300.6 (M+3H)³⁺109.65 pg (SIR), 25 pg (MRM)5 pg - 625 pg (LC-MS) 50 pg - 1250 pg (LC-MS/MS)[1]

SIR: Single Ion Recording, MRM: Multiple Reaction Monitoring

This compound Signaling Pathway

This compound exerts its biological effects by binding to a specific receptor known as the AT4 receptor. This receptor has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP), a type II transmembrane protein.[2] There is also evidence suggesting that this compound can interact with the c-Met receptor, which is the receptor for hepatocyte growth factor (HGF).[4] This interaction may modulate HGF-dependent signaling pathways.

G cluster_pathway This compound Signaling Pathway cluster_effects Downstream Cellular Effects AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds to cMet c-Met Receptor AngIV->cMet Interacts with Memory Memory Enhancement IRAP->Memory BloodFlow Regulation of Blood Flow IRAP->BloodFlow CellGrowth Cellular Growth and Proliferation cMet->CellGrowth HGF HGF HGF->cMet Activates

This compound signaling pathway.

The binding of this compound to the AT4 receptor (IRAP) is associated with enhanced learning and memory.[2] Its effects on renal blood flow are also mediated through this receptor.[2] The interaction with the c-Met receptor suggests a potential role for this compound in modulating cellular processes such as proliferation and scattering, which are typically regulated by HGF.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive platform for the accurate quantification of this compound in various biological matrices. The detailed protocols and understanding of the underlying signaling pathways are essential for researchers and drug development professionals working to elucidate the roles of this compound in health and disease. The high specificity of mass spectrometry makes it an indispensable tool in this field of research.

References

Application Notes and Protocols for Assessing Cognitive Enhancement by Angiotensin IV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II.[1][2][3] Accumulating evidence suggests that Ang IV possesses significant cognitive-enhancing properties, making it a promising target for the development of therapeutics for cognitive disorders.[4][5] This document provides detailed application notes and protocols for commonly used behavioral assays to assess the cognitive-enhancing effects of Ang IV in rodent models. The assays described are the Novel Object Recognition (NOR) test, the Passive Avoidance (PA) task, and the Morris Water Maze (MWM) test.

Proposed Signaling Pathway of this compound in Cognitive Enhancement

This compound is believed to exert its pro-cognitive effects primarily through its interaction with the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[6][7] The binding of Ang IV to IRAP is thought to initiate a cascade of downstream events that ultimately lead to improved learning and memory. The proposed mechanisms include enhanced neuronal glucose uptake, modulation of neurotransmitter systems, and promotion of synaptic plasticity.[3][6][7]

cluster_0 This compound Signaling AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R binds to GLUT4 GLUT4 Translocation AT4R->GLUT4 promotes Neurotransmitter Neurotransmitter Release (ACh, DA) AT4R->Neurotransmitter modulates Synaptic Synaptic Plasticity (LTP, Neurogenesis) AT4R->Synaptic enhances Glucose Neuronal Glucose Uptake GLUT4->Glucose Cognition Cognitive Enhancement Glucose->Cognition Neurotransmitter->Cognition Synaptic->Cognition

Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.

Behavioral Assays: Protocols and Data

The following sections provide detailed protocols for three standard behavioral assays used to evaluate the effects of this compound on learning and memory. A summary of representative quantitative data from published studies is also presented in tabular format for each assay.

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

cluster_1 Novel Object Recognition Workflow Habituation Habituation (Empty Arena) Training Training (Two Identical Objects) Habituation->Training 24h Testing Testing (One Familiar, One Novel Object) Training->Testing Inter-trial Interval Analysis Data Analysis (Discrimination Index) Testing->Analysis cluster_2 Passive Avoidance Workflow Acquisition Acquisition Training (Footshock in Dark Compartment) Retention Retention Test (Measure Latency to Enter Dark) Acquisition->Retention 24h Analysis Data Analysis (Step-through Latency) Retention->Analysis cluster_3 Morris Water Maze Workflow Acquisition Acquisition Training (Hidden Platform) Probe Probe Trial (Platform Removed) Acquisition->Probe 24h after last training Analysis Data Analysis (Escape Latency, Time in Target Quadrant) Probe->Analysis

References

Application Notes and Protocols for Chronic Angiotensin IV Infusion in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Angiotensin IV (Ang IV) is a hexapeptide fragment of the potent vasoconstrictor Angiotensin II.[1] Initially considered an inactive metabolite, Ang IV has been shown to possess a range of biological activities, particularly in the central nervous system (CNS), where it is implicated in enhancing learning, memory, and regulating cerebral blood flow.[1][2][3] Its effects are mediated through a specific binding site, the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[4][5][6] Given its therapeutic potential, especially in cognitive disorders like Alzheimer's disease, robust and reproducible methods for its chronic administration in animal models are essential for preclinical research.[7][8]

These application notes provide detailed protocols for the two most common methods of chronic this compound infusion in animal models: subcutaneous infusion via osmotic minipumps and direct central infusion via intracerebroventricular (ICV) cannulation.

Method 1: Chronic Subcutaneous Infusion using Osmotic Minipumps

This method is ideal for systemic administration of Ang IV, allowing the peptide to be delivered continuously at a controlled rate for extended periods, from days to several weeks.[9] It is a minimally invasive procedure following the initial surgical implantation and is widely used for studying the effects of Ang IV and other peptides.[10][11]

Experimental Protocol: Subcutaneous Osmotic Minipump Implantation

1. Materials:

  • This compound (lyophilized powder)

  • Sterile vehicle (e.g., 0.9% physiological saline)

  • Osmotic minipumps (e.g., ALZET® Model 2004 or similar, chosen based on desired infusion duration and rate)[9][10]

  • Anesthesia (e.g., Isoflurane, or Ketamine/Xylazine cocktail)[12]

  • Surgical tools (scalpel, forceps, wound clips or sutures)

  • Clippers for fur removal

  • Antiseptic solution (e.g., 70% ethanol, Betadine)

  • Analgesics (e.g., Carprofen, Buprenorphine)[12]

  • Sterile gloves, drapes, and work surface

2. This compound Preparation:

  • Calculate the total amount of Ang IV required based on the pump's volume, infusion rate, desired dose, and the animal's body weight. A typical dose for mice is 1.44 mg/kg/day.[10]

  • Reconstitute the lyophilized Ang IV in a sterile vehicle to achieve the final target concentration. Ensure complete dissolution.

  • Filter-sterilize the Ang IV solution using a 0.22 µm syringe filter.

3. Pump Priming and Filling:

  • Following the manufacturer's instructions, fill the osmotic minipump with the prepared Ang IV solution using a sterile syringe and the provided filling tube.

  • Ensure no air bubbles are trapped inside the pump reservoir.

  • Insert the flow moderator into the pump outlet.

  • Prime the pumps by incubating them in sterile saline at 37°C for at least 24 hours before implantation to ensure immediate delivery upon implantation.

4. Surgical Procedure (Mouse or Rat):

  • Anesthetize the animal and confirm the depth of anesthesia via pedal reflex.

  • Shave the fur from the dorsal mid-scapular region.[13]

  • Cleanse the surgical site with an antiseptic solution.

  • Make a small (~1 cm) midline incision in the skin.

  • Using blunt dissection with forceps, create a subcutaneous pocket large enough to accommodate the osmotic minipump.

  • Insert the primed minipump into the pocket, with the flow moderator pointing away from the incision.

  • Close the incision with wound clips or sutures.

  • Administer postoperative analgesics as per institutional guidelines.[12]

  • Monitor the animal during recovery until it is fully ambulatory. House animals individually to prevent interference with the surgical site.[13]

Quantitative Data: Subcutaneous Ang IV Infusion
ParameterAnimal ModelDosage/RateDurationApplication/FindingsReference
Infusion Rate C57 Mice1.44 mg/kg/day30 daysInvestigated the role of Ang IV in acute myocardial infarction, finding it reduced inflammation and apoptosis.[10]
Pump Model Mice1,000 ng/kg/min (Ang II)28 daysCommon model for inducing abdominal aortic aneurysms; demonstrates the utility of osmotic pumps for chronic peptide delivery.[9][11]
Pump Model Sprague-Dawley Rats150 ng/kg/min (Ang II)14 daysUsed to create a model of Ang II-induced hypertension; highlights the reliability of osmotic pumps for long-term cardiovascular studies.[14][15]

Method 2: Chronic Intracerebroventricular (ICV) Infusion

ICV infusion is used to deliver Ang IV directly into the cerebrospinal fluid (CSF) within the brain's ventricular system, bypassing the blood-brain barrier.[16] This method is crucial for studying the direct central effects of Ang IV on cognition and neuronal pathways. It involves stereotaxic surgery to implant a guide cannula, which is later connected to an osmotic minipump.[17][18]

Experimental Protocol: ICV Cannulation and Minipump Connection

1. Materials:

  • Same as Method 1, plus:

  • Stereotaxic apparatus[19]

  • Guide cannula, internal cannula, and dummy cannula (sized for rat or mouse)

  • Dental cement or cranioplastic adhesive[20]

  • Miniature screws for skull anchoring[12]

  • Micro-drill

  • Vinyl tubing to connect the cannula to the minipump[17]

2. Surgical Procedure: Cannula Implantation:

  • Anesthetize the animal and mount it in the stereotaxic frame. Ensure the head is level between bregma and lambda.[12][19]

  • Apply eye ointment to prevent corneal drying. Shave and sterilize the scalp.

  • Make a midline incision on the scalp and retract the skin to expose the skull.

  • Identify bregma. Using a rat or mouse brain atlas, determine the stereotaxic coordinates for the lateral ventricle. For rats, a common coordinate is AP: -1.0 mm, ML: ±1.5 mm from bregma.[17][18]

  • Drill a small hole through the skull at the target coordinates for the cannula. Drill additional holes for the anchor screws, taking care not to penetrate the dura mater.[13]

  • Insert the anchor screws into the skull.

  • Slowly lower the guide cannula through the burr hole to the predetermined depth (e.g., DV: -4.5 mm from the skull surface for rats).[17]

  • Secure the cannula to the skull and anchor screws using dental cement, creating a stable head cap.[20]

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Suture the scalp around the head cap.

  • Provide postoperative analgesia and allow the animal to recover for at least 5-7 days before starting the infusion.[20]

3. Infusion System Assembly and Initiation:

  • Prepare and prime the Ang IV-filled osmotic minipump as described in Method 1.

  • Briefly anesthetize the recovered animal. Remove the dummy cannula.

  • Connect one end of a pre-filled sterile vinyl tube to the primed osmotic pump and the other end to an internal cannula that fits the implanted guide cannula.

  • Implant the osmotic minipump subcutaneously in the mid-scapular region (as in Method 1).

  • Tunnel the vinyl tubing subcutaneously from the pump to the head cap.

  • Insert the internal cannula into the guide cannula and secure it. The chronic infusion will now commence.

Quantitative Data: ICV Ang IV Infusion
ParameterAnimal ModelDosage/RateDurationApplication/FindingsReference
Bolus Dose Rats1 nmolAcuteEnhanced recall in passive avoidance tasks.[3]
Bolus Dose C57BL/6J Mice0.1, 1.0, 10.0 nmolAcuteDose-dependently enhanced novel object recognition.[21]
Infusion Rate Rats (Ang II)20 ng/min (0.5 µl/h)14 daysInduced neurogenic hypertension, demonstrating a protocol for chronic central peptide infusion.[22]
Infusion Rate Hypertensive Rats (Ang-(1-7))200 ng/h (0.5 µl/h)14 daysAttenuated hypertension and modulated inflammatory cytokines in the hypothalamus.[17][18]

Visualization of Workflows and Signaling Pathways

Experimental Workflows

G cluster_0 Method 1: Subcutaneous Infusion cluster_1 Method 2: Intracerebroventricular (ICV) Infusion A1 Prepare & Prime Ang IV-filled Osmotic Minipump A3 Implant Pump Subcutaneously in Scapular Region A1->A3 A2 Anesthetize Animal A2->A3 A4 Suture Incision & Provide Post-Op Care A3->A4 A5 Chronic Systemic Ang IV Delivery A4->A5 B1 Stereotaxic Surgery: Implant Guide Cannula & Anchor Screws B2 Secure with Dental Cement B1->B2 B3 Allow 5-7 Day Recovery Period B2->B3 B4 Connect Cannula to Primed Osmotic Pump via Tubing B3->B4 B5 Chronic Central Ang IV Delivery B4->B5 G AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to Inhibition Inhibition of IRAP Enzymatic Activity AT4R->Inhibition GLUT4 GLUT4 Translocation to Cell Membrane AT4R->GLUT4 Modulates? Neurotransmitters Release of Acetylcholine & Dopamine AT4R->Neurotransmitters Induces? CBF Increased Cerebral Blood Flow AT4R->CBF Peptides Increased Half-life of Endogenous Neuropeptides Inhibition->Peptides Cognition Enhanced Learning & Memory GLUT4->Cognition Peptides->Cognition Neurotransmitters->Cognition CBF->Cognition

References

Techniques for Measuring Angiotensin IV's Effect on Cerebral Blood Flow: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of established techniques to measure the effects of Angiotensin IV (AngIV) on cerebral blood flow (CBF). The included protocols are intended to serve as a guide for researchers investigating the physiological roles of AngIV and the therapeutic potential of targeting the AT4 receptor in the context of cerebrovascular regulation.

Introduction to this compound and Cerebral Blood Flow

This compound is a bioactive peptide of the renin-angiotensin system that has been shown to elicit a range of effects in the central nervous system. Notably, AngIV can influence cerebral blood flow, primarily through its interaction with the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1] Unlike Angiotensin II, which typically causes vasoconstriction, AngIV has been observed to increase cerebral blood flow, suggesting a potential role in neuroprotection and cognitive function.[2] This document outlines key experimental techniques to quantify these effects.

Key Experimental Techniques

Several robust methods are available to assess the impact of this compound on cerebral blood flow. The choice of technique will depend on the specific research question, the desired spatial and temporal resolution, and the available equipment.

Laser-Doppler Flowmetry (LDF)

Laser-Doppler Flowmetry is a widely used technique for continuous, real-time measurement of relative changes in microvascular blood flow. It provides high temporal resolution, making it suitable for observing dynamic changes in CBF in response to AngIV administration.

Data Presentation:

ParameterThis compound EffectSpeciesMethod of AdministrationKey Findings & Citations
Cerebral Blood Flow (CBF)Increase (dose-dependent)RatInternal carotid artery infusionA high dose (100 pmol/min) resulted in a 30% elevation in CBF.[2]
CBF Change from BaselineIncreased from 45% to 84% of baselineRatIntravenous infusionMeasured 60 minutes after administration post-subarachnoid hemorrhage.
Antagonist EffectDivalinal-AngIV (AT4 antagonist) abolished the AngIV-induced CBF increase.RatInternal carotid artery infusionDemonstrates the effect is mediated by the AT4 receptor.[2]

Experimental Protocol: Laser-Doppler Flowmetry for CBF Measurement in Rats

This protocol describes the measurement of relative changes in cerebral blood flow in anesthetized rats in response to this compound administration using Laser-Doppler Flowmetry.

Materials:

  • Male Sprague-Dawley rats (250-350 g)

  • Anesthetic (e.g., isoflurane, urethane)

  • Stereotaxic frame

  • Laser-Doppler flowmeter and probe

  • Drill

  • Cannulation supplies (for intravenous or intracarotid infusion)

  • This compound

  • Saline (vehicle control)

  • Data acquisition system

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Maintain body temperature at 37°C using a heating pad.

    • Expose the skull and clean the surface.

    • For intravenous or intracarotid administration, cannulate the femoral vein or internal carotid artery, respectively.

  • Probe Placement:

    • Thin the skull over the region of interest (e.g., parietal cortex) using a drill until it is translucent.

    • Alternatively, perform a craniotomy to expose the dura mater.

    • Position the Laser-Doppler probe perpendicular to the skull or dural surface, ensuring it is held securely in place without compressing the tissue.

  • Baseline Recording:

    • Allow the animal to stabilize for at least 20 minutes after surgery.

    • Record a stable baseline CBF signal for 10-15 minutes.

  • This compound Administration:

    • Administer this compound via the desired route (e.g., intravenous bolus, continuous intravenous infusion, or internal carotid artery infusion). A range of doses should be tested to determine a dose-response relationship.

    • For control experiments, administer an equivalent volume of saline.

  • Data Acquisition:

    • Continuously record the LDF signal throughout the baseline, administration, and post-administration periods.

    • Simultaneously monitor and record mean arterial blood pressure to ensure that observed changes in CBF are not due to systemic blood pressure fluctuations.

  • Data Analysis:

    • Express the LDF signal as a percentage change from the baseline.

    • Average the data for each experimental group and perform statistical analysis.

Experimental Workflow:

LDF_Workflow A Anesthetize and Mount Rat B Expose Skull and Place LDF Probe A->B C Record Baseline CBF B->C D Administer this compound or Vehicle C->D E Record CBF Response D->E F Analyze Data (% Change from Baseline) E->F

Workflow for Laser-Doppler Flowmetry Experiment.
In Vivo Two-Photon Microscopy

In vivo two-photon microscopy allows for high-resolution imaging of individual cerebral blood vessels, including arterioles, venules, and capillaries. This technique enables the direct measurement of vessel diameter changes in response to this compound, providing a mechanistic understanding of its effects on cerebrovascular tone.

Data Presentation:

ParameterThis compound EffectSpeciesMethod of AdministrationKey Findings & Citations
Pial Arteriole DiameterVasoconstriction (topical application)CatTopical applicationDoses of 0.01 to 1 µg/ml caused strong constriction.[3]
Pial Arteriole DiameterNo direct effect (intravenous)CatIntravenous infusionVasoconstriction observed was due to autoregulation from increased blood pressure.[3]

Experimental Protocol: In Vivo Two-Photon Imaging of Pial Arterioles in Mice

This protocol details the procedure for imaging changes in pial arteriole diameter in response to topical application of this compound using two-photon microscopy.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic frame

  • Surgical drill

  • Glass coverslips (3 mm diameter)

  • Dental cement

  • Two-photon microscope with a water-immersion objective

  • Fluorescent dye for blood plasma labeling (e.g., FITC-dextran)

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Animal Preparation and Cranial Window Implantation:

    • Anesthetize the mouse and fix its head in a stereotaxic frame.

    • Perform a craniotomy (approximately 3 mm in diameter) over the desired cortical area (e.g., somatosensory cortex).

    • Carefully remove the dura mater.

    • Place a glass coverslip over the exposed brain and seal the edges with dental cement, creating a cranial window.

    • Allow the animal to recover from surgery.

  • Imaging Session:

    • Anesthetize the mouse and secure it under the two-photon microscope.

    • Inject a fluorescent dye (e.g., FITC-dextran) intravenously to visualize the blood plasma.

    • Locate a pial arteriole of interest.

  • Baseline Imaging:

    • Acquire a series of baseline images or line scans across the diameter of the arteriole for several minutes.

  • This compound Application:

    • Topically apply this compound dissolved in aCSF onto the cranial window. Use a range of concentrations to establish a dose-response curve.

    • For control, apply aCSF alone.

  • Post-Application Imaging:

    • Continuously acquire images or line scans of the same arteriole to measure changes in its diameter over time.

  • Data Analysis:

    • Measure the vessel diameter from the acquired images using appropriate software.

    • Calculate the percentage change in diameter from the baseline.

    • Plot the dose-response curve for this compound-induced changes in arteriole diameter.

Experimental Workflow:

TwoPhoton_Workflow A Anesthetize Mouse and Implant Cranial Window B Secure Mouse Under Microscope and Inject Fluorescent Dye A->B C Acquire Baseline Images of Pial Arteriole B->C D Topically Apply this compound or aCSF C->D E Acquire Post-Application Images D->E F Measure and Analyze Arteriole Diameter Changes E->F

Workflow for Two-Photon Microscopy Experiment.
Quantitative Receptor Autoradiography

Quantitative receptor autoradiography is used to localize and quantify the density of AT4 receptors in different brain regions. This technique involves incubating brain sections with a radiolabeled ligand for the AT4 receptor, such as [¹²⁵I]this compound, and then detecting the bound radioactivity.

Experimental Protocol: Quantitative Autoradiography of AT4 Receptors in Rat Brain

This protocol provides a method for the in vitro labeling and visualization of AT4 receptors in rat brain sections.[4]

Materials:

  • Rat brains, frozen

  • Cryostat

  • Microscope slides (gelatin-coated)

  • [¹²⁵I]this compound (radioligand)

  • Unlabeled this compound (for non-specific binding)

  • AT1 receptor antagonist (e.g., Losartan)

  • AT2 receptor antagonist (e.g., PD123319)

  • Incubation buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • Washing buffers

  • Phosphor imaging screen or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Preparation:

    • Section the frozen rat brains coronally (e.g., 20 µm thickness) using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

    • Store the slides at -80°C until use.

  • Pre-incubation:

    • Bring the slides to room temperature.

    • Pre-incubate the sections in incubation buffer for a short period (e.g., 15 minutes) to rehydrate the tissue and remove endogenous ligands.

  • Incubation:

    • For total binding, incubate the sections in incubation buffer containing [¹²⁵I]this compound (e.g., 0.1-1 nM) and antagonists for AT1 and AT2 receptors to ensure specific binding to AT4 receptors.

    • For non-specific binding, incubate adjacent sections in the same solution with the addition of a high concentration of unlabeled this compound (e.g., 1 µM).

    • Incubate for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes) at room temperature.

  • Washing:

    • Wash the slides in ice-cold washing buffer to remove unbound radioligand. Perform several washes of increasing duration.

    • Briefly rinse the slides in distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool air.

    • Expose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. The exposure time will depend on the specific activity of the radioligand and the density of receptors.

  • Image Acquisition and Analysis:

    • Scan the phosphor imaging screen or develop the film.

    • Quantify the optical density of the autoradiograms in different brain regions using image analysis software.

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

Logical Relationship of Autoradiography Steps:

Autoradiography_Logic cluster_prep Tissue Preparation cluster_binding Radioligand Binding cluster_detection Signal Detection and Analysis A Brain Sectioning B Thaw-Mounting on Slides A->B C Pre-incubation B->C D Incubation with [125I]AngIV C->D E Washing D->E F Drying and Exposure E->F G Image Acquisition F->G H Quantitative Analysis G->H

Logical flow of the quantitative autoradiography protocol.

This compound Signaling Pathway in Cerebral Endothelial Cells

The vasodilatory effect of this compound in the cerebral circulation is believed to be mediated by the AT4 receptor on endothelial cells, leading to the production of nitric oxide (NO). The binding of AngIV to the AT4 receptor (IRAP) is thought to initiate an intracellular signaling cascade that activates endothelial nitric oxide synthase (eNOS), which then produces NO. NO diffuses to the adjacent smooth muscle cells, causing relaxation and vasodilation.[5]

AngIV_Signaling cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Signaling Intracellular Signaling Cascade AT4R->Signaling eNOS_inactive eNOS (inactive) Signaling->eNOS_inactive Activation eNOS_active eNOS (active) NO Nitric Oxide (NO) eNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP Activation GTP GTP GTP->sGC Relaxation Relaxation (Vasodilation) cGMP->Relaxation

Proposed signaling pathway of this compound in cerebral vasodilation.

Conclusion

The techniques described in these application notes provide a comprehensive toolkit for investigating the effects of this compound on cerebral blood flow. By employing Laser-Doppler Flowmetry, in vivo two-photon microscopy, and quantitative receptor autoradiography, researchers can gain valuable insights into the physiological and pathological roles of the AngIV/AT4 receptor system in the brain. This knowledge is crucial for the development of novel therapeutic strategies for a range of neurological and cerebrovascular disorders.

References

Application Notes and Protocols for Angiotensin IV Receptor Antagonist Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocols for the administration of Angiotensin IV (AT4) receptor antagonists. The AT4 receptor, identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP), is a target of significant interest for its role in cognitive function and cardiovascular regulation.[1][2] This document outlines detailed methodologies for in vitro and in vivo studies, summarizes quantitative data for key antagonists, and provides visual representations of relevant pathways and workflows.

Introduction to this compound Receptor (AT4R)

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular, renal, and neurological functions. This compound (Ang IV), a hexapeptide fragment of Angiotensin II, exerts its effects through a specific binding site, the AT4 receptor.[1] This receptor has been identified as insulin-regulated aminopeptidase (IRAP), a zinc-dependent membrane-bound enzyme.[1][2] Ligands for the AT4R, including Ang IV and other synthetic and endogenous peptides, can modulate cognitive processes, particularly learning and memory, and influence cardiovascular parameters.[1][3] AT4R antagonists are valuable tools for elucidating the physiological roles of the Ang IV/AT4R system and hold therapeutic potential.

Quantitative Data: AT4R Ligand Binding Affinities and Inhibitory Constants

The following table summarizes the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of commonly used this compound receptor ligands. These values are crucial for determining appropriate concentrations for in vitro and in vivo experiments.

CompoundReceptor/EnzymeAssay TypeKi (nM)IC50 (nM)Species/TissueReference
This compoundAT4RCompetition Binding-1.1 (high affinity), 15 (low affinity)NG108-15 cells[1]
This compoundIRAPCompetition Binding-32HEK 293T cells[2]
Divalinal-Ang IVAT4RCompetition Binding~1.37 (Kd)-Bovine Kidney Epithelial Cells[4]
LVV-hemorphin-7AT4RCompetition Binding-0.12 (high affinity), 67 (low affinity)NG108-15 cells[1]
LVV-hemorphin-7IRAPCompetition Binding-140HEK 293T cells[2]
LVV-hemorphin-7 AnalogsIRAPEnzyme Inhibition56 - 620-Recombinant Human IRAP[5]
[Nle1]AIVAT4RCompetition Binding0.00359-Bovine Adrenal Membranes[6]

Note: Ki and IC50 values can vary depending on the experimental conditions, including the radioligand used, tissue or cell preparation, and assay buffer composition.

Experimental Protocols

In Vitro Radioligand Binding Assay for AT4R

This protocol describes a competition binding assay to determine the affinity of a test compound for the AT4 receptor using a radiolabeled ligand such as [¹²⁵I]-Angiotensin IV.

Materials:

  • Receptor Source: Membranes prepared from cells expressing AT4R (e.g., HEK293 cells transfected with IRAP) or tissues with high AT4R expression (e.g., brain, kidney).[2][7]

  • Radioligand: [¹²⁵I]-Angiotensin IV or [¹²⁵I]Nle¹-Angiotensin IV.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: High concentration of unlabeled this compound (e.g., 1 µM).

  • Test Compound: Serial dilutions of the AT4R antagonist.

  • 96-well plates, glass fiber filters, cell harvester, and a gamma counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in a lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound at various concentrations or buffer for total binding.

    • Non-specific binding control (unlabeled Ang IV).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.

G cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation setup Assay Setup (Plate Loading) prep->setup incubate Incubation setup->incubate terminate Termination (Filtration) incubate->terminate wash Washing terminate->wash count Radioactivity Counting wash->count analyze Data Analysis (IC50/Ki Determination) count->analyze

Radioligand Binding Assay Workflow

In Vivo Administration of AT4R Antagonists in Rodents

The route of administration and dosage will depend on the specific antagonist, the research question, and the animal model.

ICV injection is used to deliver compounds directly to the central nervous system, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane)

  • Hamilton syringe with a fine-gauge needle

  • AT4R antagonist solution (sterile and pyrogen-free)

Procedure:

  • Anesthetize the rodent and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

  • Slowly lower the injection needle to the target depth.

  • Infuse the AT4R antagonist solution at a slow, controlled rate (e.g., 1 µL/min). Doses can range from picomoles to nanomoles per animal (e.g., 100 pmol to 10 nmol for Nle¹-Ang IV or divalinal-Ang IV).[8]

  • Leave the needle in place for a few minutes post-injection to prevent backflow.

  • Withdraw the needle slowly, suture the incision, and allow the animal to recover.

IV injection allows for systemic administration and rapid distribution of the antagonist.

Materials:

  • Restrainer for the animal (e.g., a rodent restrainer for tail vein injection)

  • Insulin syringe or a syringe with a 27-30 gauge needle

  • AT4R antagonist solution (sterile)

Procedure:

  • Warm the animal's tail to dilate the lateral tail veins.

  • Place the animal in a restrainer.

  • Clean the tail with an alcohol swab.

  • Insert the needle into one of the lateral tail veins and slowly inject the antagonist solution.

  • Withdraw the needle and apply gentle pressure to the injection site.

SC and IP injections are common routes for systemic administration.

Procedure (SC):

  • Pinch the loose skin over the back of the neck or along the flank to form a tent.

  • Insert the needle into the base of the tented skin.

  • Aspirate to ensure a blood vessel has not been entered, then inject the solution.

Procedure (IP):

  • Securely hold the animal with its head tilted downwards.

  • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Aspirate to check for the presence of urine or intestinal contents, then inject the solution.

G cluster_0 In Vivo Administration Routes icv Intracerebroventricular (ICV) (Direct CNS) cns_effects Cognitive Studies icv->cns_effects iv Intravenous (IV) (Systemic, Rapid) systemic_effects Cardiovascular Studies iv->systemic_effects sc Subcutaneous (SC) (Systemic, Slower Absorption) sc->systemic_effects ip Intraperitoneal (IP) (Systemic, Faster than SC) ip->systemic_effects

In Vivo Administration Routes

Behavioral Assays for Cognitive Effects

To assess the impact of AT4R antagonists on learning and memory, various behavioral paradigms can be employed in rodents.

This test assesses spatial learning and memory.

Procedure:

  • A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.

  • The rodent is placed in the water and must learn the location of the platform using extra-maze cues.

  • Over several days of training, the latency to find the platform and the path taken are recorded.

  • A probe trial is conducted with the platform removed to assess memory retention.

This test evaluates recognition memory.

Procedure:

  • The rodent is habituated to an open field arena.

  • During the training phase, two identical objects are placed in the arena, and the animal is allowed to explore them.

  • After a retention interval, one of the familiar objects is replaced with a novel object.

  • The time spent exploring the novel object versus the familiar object is measured as an index of recognition memory.[3]

Cardiovascular Studies

To evaluate the cardiovascular effects of AT4R antagonists, blood pressure and heart rate can be monitored in conscious, freely moving rodents.

Procedure:

  • Surgically implant a telemetric device or an indwelling catheter in the carotid artery or femoral artery for continuous blood pressure and heart rate monitoring.

  • Allow the animal to recover from surgery.

  • Administer the AT4R antagonist via the desired route (e.g., IV, IP, or SC).

  • Record cardiovascular parameters before, during, and after antagonist administration.

AT4R Signaling Pathway

The AT4 receptor is identical to insulin-regulated aminopeptidase (IRAP).[1][2] The binding of Ang IV or its antagonists to IRAP is thought to inhibit its enzymatic activity. This inhibition may lead to several downstream effects, including the potentiation of other neuropeptides that are substrates for IRAP, and potential modulation of glucose uptake through the GLUT4 transporter.[9]

G cluster_0 AT4R Signaling Cascade AngIV This compound / Antagonist AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to IRAP_activity IRAP Enzymatic Activity AT4R->IRAP_activity Inhibits GLUT4 GLUT4 Translocation AT4R->GLUT4 May influence Neuropeptides Other Neuropeptides (e.g., Oxytocin, Vasopressin) IRAP_activity->Neuropeptides Degrades Cognitive_Effects Cognitive Enhancement Neuropeptides->Cognitive_Effects Leads to Glucose_Uptake Neuronal Glucose Uptake GLUT4->Glucose_Uptake Mediates Glucose_Uptake->Cognitive_Effects Contributes to

AT4R Signaling Pathway

Conclusion

The protocols and data presented in these application notes provide a framework for researchers to investigate the role of the this compound/AT4R system. The detailed methodologies for in vitro and in vivo studies, coupled with quantitative data and pathway diagrams, will facilitate the design and execution of experiments aimed at understanding the physiological and pharmacological effects of AT4R antagonists. As research in this area continues, these protocols can be adapted and refined to address new scientific questions in the fields of neuroscience, cardiovascular biology, and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin IV (Ang IV) is a bioactive hexapeptide fragment of the potent vasoconstrictor Angiotensin II. Unlike its precursor, Ang IV exhibits a distinct pharmacological profile and is involved in a variety of physiological processes, including cognitive function, regulation of blood flow, and cellular growth.[1][2] The primary receptor for Ang IV is the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[3] Additionally, there is evidence suggesting that Ang IV interacts with the c-Met receptor, a receptor tyrosine kinase for hepatocyte growth factor (HGF).[4] Understanding the downstream gene expression changes mediated by Ang IV is crucial for elucidating its mechanisms of action and for the development of novel therapeutics targeting this system.

These application notes provide a comprehensive guide to analyzing the gene expression of this compound-related targets. It includes detailed protocols for key experiments, illustrative quantitative data, and diagrams of signaling pathways and experimental workflows.

Key this compound Targets and Signaling Pathways

This compound primarily exerts its effects through two main receptors:

  • Insulin-Regulated Aminopeptidase (IRAP)/AT4 Receptor: IRAP is a zinc-dependent metalloexopeptidase. The binding of Ang IV to IRAP can inhibit its enzymatic activity, potentially affecting the metabolism of other neuropeptides. The signaling cascade downstream of IRAP inhibition is not fully elucidated but is thought to involve the modulation of synaptic plasticity and cellular metabolism.

  • c-Met Receptor: The interaction of Ang IV with the c-Met receptor can trigger downstream signaling pathways typically associated with HGF, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are known to regulate gene expression related to cell proliferation, survival, and migration.[5][6][7]

This compound Signaling Pathways

Angiotensin_IV_Signaling cluster_AngIV This compound cluster_IRAP IRAP/AT4 Receptor Pathway cluster_cMet c-Met Receptor Pathway AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP cMet c-Met Receptor AngIV->cMet IRAP_Inhibition Inhibition of Aminopeptidase Activity IRAP->IRAP_Inhibition Neuropeptide_Modulation Modulation of Neuropeptide Levels IRAP_Inhibition->Neuropeptide_Modulation Synaptic_Plasticity_Genes Synaptic Plasticity Related Genes (e.g., Arc, c-Fos) Neuropeptide_Modulation->Synaptic_Plasticity_Genes RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT Proliferation_Genes Cell Proliferation & Survival Genes (e.g., Cyclin D1, Bcl-2) RAS_RAF_MEK_ERK->Proliferation_Genes PI3K_AKT->Proliferation_Genes

This compound Signaling Pathways

Quantitative Gene Expression Analysis

This section provides illustrative quantitative data on the gene expression changes in response to this compound treatment in a neuronal cell line. This data is hypothetical and intended to demonstrate the application of the described experimental protocols.

Table 1: Illustrative Quantitative PCR (qPCR) Analysis of this compound Target Genes

GeneFunctionFold Change (Ang IV vs. Control)P-value
IRAP/AT4 Receptor Pathway
LNPEP (IRAP)Ang IV receptor, aminopeptidase1.20.045
ArcSynaptic plasticity2.50.008
c-FosImmediate early gene, neuronal activity3.10.002
BdnfBrain-derived neurotrophic factor1.80.021
c-Met Receptor Pathway
MET (c-Met)Ang IV receptor, tyrosine kinase1.40.033
CCND1 (Cyclin D1)Cell cycle progression2.10.015
Bcl2Anti-apoptotic protein1.90.019
VEGFAVascular endothelial growth factor A2.80.005
Inflammatory Response
IL-6Interleukin 64.20.001
TNF-αTumor necrosis factor alpha3.50.003

Experimental Protocols

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow cluster_Analysis Gene Expression Analysis Cell_Culture Cell Culture (e.g., Neuronal Cell Line) AngIV_Treatment This compound Treatment (vs. Vehicle Control) Cell_Culture->AngIV_Treatment RNA_Extraction Total RNA Extraction AngIV_Treatment->RNA_Extraction RNA_QC RNA Quality Control (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC qPCR Quantitative PCR (qPCR) RNA_QC->qPCR Microarray Microarray RNA_QC->Microarray RNA_Seq RNA Sequencing RNA_QC->RNA_Seq Data_Analysis Data Analysis (Fold Change, Statistical Significance) qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

Gene Expression Analysis Workflow
Protocol 1: Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol is for the analysis of specific target genes.

1. Cell Culture and Treatment:

  • Culture neuronal cells (e.g., SH-SY5Y) in appropriate media and conditions.

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 6, 12, or 24 hours).

2. RNA Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).

  • Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or Trizol reagent according to the manufacturer's instructions.

  • Elute RNA in nuclease-free water.

3. RNA Quantification and Quality Control:

  • Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0.

  • Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using a Bioanalyzer.

4. cDNA Synthesis:

  • Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Follow the manufacturer's protocol for reaction setup and thermal cycling.

5. qPCR Reaction:

  • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and nuclease-free water.

  • Add diluted cDNA to the master mix in a qPCR plate.

  • Run the qPCR reaction on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end to verify the specificity of the amplified product.

6. Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene in each sample.

  • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the control samples.

Protocol 2: Microarray Analysis for Global Gene Expression Profiling

This protocol provides a global overview of gene expression changes.

1. RNA Sample Preparation:

  • Follow steps 1-3 from the qPCR protocol to obtain high-quality total RNA.

2. cDNA Synthesis and Labeling:

  • Synthesize first-strand cDNA from total RNA using a T7-oligo(dT) primer.

  • Synthesize second-strand cDNA.

  • Synthesize biotin-labeled cRNA by in vitro transcription using T7 RNA polymerase.

  • Purify and fragment the labeled cRNA.

3. Microarray Hybridization:

  • Prepare a hybridization cocktail containing the fragmented and labeled cRNA, control oligonucleotides, and hybridization buffer.

  • Hybridize the cocktail to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

4. Washing and Staining:

  • Wash the microarray chip using an automated fluidics station to remove non-specifically bound cRNA.

  • Stain the chip with a streptavidin-phycoerythrin conjugate.

  • Amplify the signal with a biotinylated anti-streptavidin antibody followed by another staining with streptavidin-phycoerythrin.

5. Scanning and Data Acquisition:

  • Scan the microarray chip using a high-resolution scanner to detect the fluorescence intensity at each probe.

  • Use the scanner's software to generate a raw data file (.CEL file).

6. Data Analysis:

  • Perform quality control checks on the raw data.

  • Normalize the data to remove systematic variations (e.g., using RMA or GCRMA algorithms).

  • Identify differentially expressed genes between this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff and a p-value or FDR (false discovery rate) threshold.

  • Perform pathway and gene ontology analysis to identify biological processes affected by this compound.

Protocol 3: RNA Sequencing (RNA-Seq) for In-Depth Transcriptome Analysis

RNA-Seq offers a highly sensitive and comprehensive analysis of the transcriptome.[8][9][10][11][12]

1. Library Preparation:

  • Start with high-quality total RNA (follow steps 1-3 from the qPCR protocol).

  • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

  • Fragment the RNA.

  • Synthesize first and second-strand cDNA.

  • Perform end-repair, A-tailing, and ligation of sequencing adapters.

  • Amplify the library by PCR.

  • Assess the quality and quantity of the sequencing library.

2. Sequencing:

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

3. Data Analysis:

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

  • Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner like STAR or HISAT2.

  • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Identify differentially expressed genes using packages like DESeq2 or edgeR in R, which account for the count-based nature of RNA-Seq data.

  • Functional Analysis: Perform gene ontology and pathway analysis on the list of differentially expressed genes to understand their biological significance.

Conclusion

The provided protocols and illustrative data offer a framework for investigating the gene expression changes induced by this compound. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the diverse physiological effects of this intriguing peptide, paving the way for the identification of novel therapeutic targets for a range of disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Angiotensin IV Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin IV (Ang IV) in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary receptor for this compound?

A1: The primary receptor for this compound is the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1] Ang IV's biological effects are largely mediated through its interaction with IRAP.[1][2]

Q2: What are the main applications of this compound in in vivo research?

A2: this compound is primarily investigated for its cognitive-enhancing effects, including improving learning and memory.[2][3][4] It has been shown to enhance acquisition, consolidation, and recall in various animal models.[2] While it is a metabolite of the potent vasoconstrictor Angiotensin II, Ang IV itself has limited hypertensive effects at doses effective for cognitive enhancement.[5]

Q3: What are the common routes of administration for this compound in animal studies?

A3: Common administration routes for this compound in rodents include intracerebroventricular (ICV) injection for direct central nervous system delivery, subcutaneous (s.c.) injection for peripheral administration, and continuous infusion via osmotic minipumps for long-term studies.[2][6]

Q4: Is this compound stable in solution?

A4: Angiotensin peptides can be unstable in aqueous solutions, with degradation observed within a few hours, even when stored on ice.[7] It is crucial to follow proper preparation and storage protocols to ensure the integrity of the peptide for your experiments. Repeated freeze-thaw cycles should be avoided.[8][9][10]

Troubleshooting Guide

Issue 1: No observable cognitive enhancement after this compound administration.
Potential Cause Troubleshooting Steps
Incorrect Dosage The dose-response relationship for Ang IV can be complex, sometimes following an inverted U-shape. Review the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your specific experimental model and behavioral paradigm.[5]
Peptide Degradation Prepare fresh solutions of this compound for each experiment. If you must store solutions, aliquot and freeze them at -20°C or -80°C for short-term storage and avoid repeated freeze-thaw cycles.[8][9][10] Consider using a metabolically stable analog of Ang IV if degradation is a persistent issue.
Strain/Species Differences The cognitive response to this compound can be strain-dependent in mice.[11][12] For example, CD-1 mice have been reported to be refractory to the cognitive-enhancing effects of Ang IV observed in other strains like DBA/2.[11][12] Be aware of the genetic background of your animals and consult the literature for reported strain differences.
Improper Administration For ICV injections, incorrect cannula placement is a major source of variability and lack of effect. Verify the stereotaxic coordinates for your animal strain and age. After the experiment, you can confirm cannula placement by infusing a dye.[3] For subcutaneous injections, ensure the injection is truly subcutaneous and not intradermal or intramuscular.
Timing of Administration The pro-cognitive effects of Ang IV can be time-dependent. For acute studies, the window for observing effects might be narrow. For instance, one study found that ICV administration of Ang IV enhanced novel object recognition when given 10 or 20 minutes before testing, but not 30 minutes before.[5]
Issue 2: High variability in experimental results.
Potential Cause Troubleshooting Steps
Inconsistent Injection Technique Ensure all injections are performed consistently by the same trained individual, if possible. For ICV injections, use a slow and steady infusion rate to prevent backflow.[3]
Peptide Solution Inconsistency Prepare a single stock solution of this compound for each experiment to minimize variability between animals. Ensure the peptide is fully dissolved before administration.
Animal Handling Stress Stress can significantly impact cognitive performance. Handle animals gently and consistently across all experimental groups. Allow for adequate acclimatization to the experimental environment.

Data Presentation: this compound Dosage Tables

Table 1: Intracerebroventricular (ICV) Administration for Cognitive Enhancement
Animal ModelDoseExperimental ParadigmObserved Effect
Rat1 nmolPassive and Active AvoidanceEnhanced recall and acquisition.[2]
C57BL/6J Mouse0.1, 1.0, 10.0 nmolNovel Object RecognitionDose-dependent enhancement of novel object recognition.[5]
Rat1 nmol (Nle¹-Ang IV)Passive AvoidanceEnhanced recall.
Rat1 nmol (Nle¹-Ang IV)Morris Water Maze (Scopolamine-induced amnesia)Reversed amnesic effect by enhancing acquisition.
Table 2: Subcutaneous (s.c.) Administration for Cognitive Enhancement
Animal ModelDoseExperimental ParadigmObserved Effect
DBA/2 Mouse0.47 mg/kgObject RecognitionSignificant enhancement of memory consolidation.[2]
DBA/2 Mouse4.7 µg/kg and 47 µg/kgObject RecognitionEnhanced recall.[12]
C57 Mouse4.7 µg/kgObject RecognitionImprovement in recall.[12]
Table 3: Continuous Infusion for Cardiovascular and Other Effects
Animal ModelCompoundInfusion RateDurationObserved Effect
C57BL/6J MouseAngiotensin II5, 20, or 50 ng/h (ICV)ChronicDose-dependent increases in drinking and energy expenditure in males; biphasic response in females.[13][14]
C57 MouseThis compoundNot specified33 daysReduced mortality and inflammation after acute myocardial infarction.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Use
  • Weighing the Peptide: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator to prevent condensation.

  • Reconstitution: Reconstitute the peptide using a sterile, appropriate solvent. For many peptides, sterile water or a buffer like sterile saline (0.9% NaCl) is suitable. To enhance solubility for hydrophobic peptides, a small amount of a solvent like DMSO can be used, followed by dilution with the aqueous buffer.

  • Concentration: Prepare a stock solution at a higher concentration than the final working solution. This allows for accurate dilution to the desired final concentration for injection.

  • Storage: For immediate use, keep the solution on ice. For short-term storage (up to a week), aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C.[8][9][10] Avoid repeated freeze-thaw cycles.[8][9][10]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration with sterile saline or an appropriate vehicle.

Protocol 2: Intracerebroventricular (ICV) Injection in Mice
  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent as approved by your institution's animal care and use committee.

  • Stereotaxic Surgery: Place the anesthetized mouse in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Cannula Implantation: Using predetermined stereotaxic coordinates for the lateral ventricle, drill a small hole in the skull. Slowly lower the injection cannula to the target depth.

  • Injection: Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) to prevent backflow and tissue damage.[3]

  • Post-operative Care: After injection, slowly retract the needle, suture the incision, and provide appropriate post-operative care, including analgesics and monitoring for recovery.

Protocol 3: Subcutaneous (s.c.) Injection in Rodents
  • Animal Restraint: Properly restrain the rodent to expose the subcutaneous space, typically in the scruff of the neck or the flank.

  • Injection Site: Lift a fold of skin to create a "tent."

  • Needle Insertion: Insert a sterile needle (e.g., 25-27 gauge) into the base of the tented skin, parallel to the body.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel.

  • Injection: Inject the this compound solution into the subcutaneous space.

  • Needle Withdrawal: Withdraw the needle and gently massage the injection site to aid in the dispersal of the solution.

Mandatory Visualizations

This compound Signaling Pathway

AngIV_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds to GLUT4_vesicle GLUT4 Vesicle IRAP->GLUT4_vesicle Promotes translocation of inhibition Inhibition of Enzymatic Activity IRAP->inhibition Leads to neurotransmission Modulation of Neurotransmission IRAP->neurotransmission Influences GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter Inserts into membrane glucose_uptake Increased Glucose Uptake GLUT4_transporter->glucose_uptake Facilitates substrates Endogenous Peptides (e.g., Vasopressin, Oxytocin) inhibition->substrates Prevents degradation of cognitive_effects Cognitive Enhancement (Learning & Memory) substrates->cognitive_effects glucose_uptake->cognitive_effects cholinergic Cholinergic System neurotransmission->cholinergic dopaminergic Dopaminergic System neurotransmission->dopaminergic neurotransmission->cognitive_effects Dosage_Optimization_Workflow start Start: Define Experimental Goal and Model lit_review Literature Review: Identify Reported Effective Doses start->lit_review dose_selection Select Range of Doses (e.g., 3-4 doses including vehicle) lit_review->dose_selection solution_prep Prepare Fresh Ang IV Solutions dose_selection->solution_prep animal_groups Randomly Assign Animals to Dose Groups solution_prep->animal_groups administration Administer Ang IV via Chosen Route (ICV, s.c., etc.) animal_groups->administration behavioral_testing Conduct Behavioral/Physiological Testing administration->behavioral_testing data_collection Collect and Record Data behavioral_testing->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis decision Dose-Response Effect Observed? analysis->decision optimal_dose Identify Optimal Dose for Future Experiments decision->optimal_dose Yes troubleshoot Troubleshoot Experiment (See Troubleshooting Guide) decision->troubleshoot No

References

Technical Support Center: Troubleshooting Low Signal in Angiotensin IV Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin IV immunoassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low signal in their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My entire plate, including my standards and samples, is showing very low or no signal. What are the likely causes?

A low or absent signal across the entire plate typically points to a systemic issue with a reagent or a fundamental step in the assay protocol. Here are the most common culprits:

  • Reagent Preparation or Storage Errors: Incorrect preparation, dilution, or storage of critical reagents is a primary cause of low signal.[1][2][3]

    • Ensure all reagents, especially standards and antibodies, have been brought to room temperature for 15-20 minutes before use.[2][3]

    • Verify that all lyophilized components were correctly reconstituted and that dilution calculations for all reagents were performed accurately.[1]

    • Check the expiration dates of all kit components and reagents. Do not use expired materials.[3][4]

  • Incorrect Reagent Addition Sequence: Adding reagents in the wrong order can prevent the necessary binding events from occurring.[2] Meticulously follow the protocol's specified order of addition.

  • Inactive Substrate or Enzyme Conjugate: The substrate solution should be fresh and protected from light.[4][5] The enzyme conjugate (e.g., HRP-streptavidin) can lose activity if not stored correctly or if it has expired.[4]

  • Presence of Inhibitors: Certain substances can inhibit the enzyme's activity. For example, sodium azide (B81097) is a potent inhibitor of Horseradish Peroxidase (HRP) and should not be present in buffers or samples.[6][7]

Q2: My standard curve looks good, but my samples are showing low or no signal. What should I investigate?

When the standard curve performs as expected, the issue likely lies with the samples themselves or their interaction with the assay components.

  • Low Analyte Concentration: The concentration of this compound in your samples may be below the detection limit of the assay.[2] Consider concentrating your samples or using a more sensitive assay format if available.

  • Sample Degradation: Angiotensin peptides are susceptible to degradation by proteases present in biological samples.[4]

    • Proper Sample Collection: Collect blood samples in chilled tubes containing a cocktail of protease inhibitors.[8]

    • Correct Handling and Storage: Process samples quickly on ice and store them at -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting samples after the initial collection and processing.[9][10][11]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, serum, cell culture media) can interfere with the antibody-antigen binding.[1] To test for matrix effects, you can perform a spike-and-recovery experiment. Diluting your samples in the assay's recommended diluent buffer can help minimize these effects.

Q3: My standard curve is poor or non-existent, leading to inaccurate results. How can I fix this?

A reliable standard curve is essential for quantitative immunoassays. A poor standard curve can result from several factors:

  • Improper Standard Preparation:

    • Ensure the standard is fully reconstituted before making serial dilutions.

    • Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy.[2][12]

    • Prepare the standard curve fresh for each assay and do not store and reuse diluted standards.[13]

  • Standard Degradation: The lyophilized or stock standard may have degraded due to improper storage or handling.[2]

  • Incorrect Curve Fitting: Using an inappropriate curve-fitting model for your data can lead to inaccuracies. Consult your assay protocol for the recommended model (e.g., four-parameter logistic fit).

Detailed Troubleshooting Guides

Issue 1: Weak or No Signal

This comprehensive guide addresses systemic low signal issues affecting the entire plate.

Potential Cause Recommended Solution
Reagents Not at Room Temperature Allow all kit components to equilibrate to room temperature for at least 15-20 minutes before use.[2][3]
Expired or Improperly Stored Reagents Verify the expiration dates on all reagents. Ensure all components have been stored at the recommended temperatures.[3][4][14]
Incorrect Reagent Preparation or Dilution Double-check all calculations and ensure accurate pipetting. Use calibrated pipettes and fresh tips.[1][2]
Incorrect Order of Reagent Addition Carefully review and follow the assay protocol for the correct sequence of reagent addition.[2]
Inactive Substrate or Enzyme Conjugate Prepare substrate solution fresh just before use and protect it from light.[4][5] Verify the storage and expiration of the enzyme conjugate.
Insufficient Incubation Times or Temperatures Ensure incubations are carried out for the full recommended time and at the specified temperature.[2] Avoid stacking plates during incubation to ensure uniform temperature distribution.[12]
Inadequate Washing Insufficient washing can lead to high background, which can mask a low signal. However, overly aggressive washing can strip the plate of bound antigen or antibodies.[1] Ensure the correct volume of wash buffer is used and that all wells are completely aspirated between washes.
Presence of Enzyme Inhibitors (e.g., Sodium Azide) Ensure that no buffers or solutions contain sodium azide, as it inhibits HRP activity.[6][7]
Issue 2: Low Signal in Samples Only

This guide focuses on scenarios where the standard curve is acceptable, but the samples yield a low signal.

Potential Cause Recommended Solution
Low Concentration of this compound in Samples The analyte concentration may be below the assay's detection limit.[2] Try concentrating the sample or using a more sensitive assay if available.
This compound Degradation in Samples Peptides are prone to degradation by proteases.[4] Use a protease inhibitor cocktail during sample collection and keep samples on ice.[8] Store samples at -80°C and avoid multiple freeze-thaw cycles.[9][10][11]
Sample Matrix Interference Components in the sample matrix can interfere with antibody binding.[1] Perform a spike-and-recovery experiment to confirm interference. Dilute samples in the provided assay diluent to minimize matrix effects.
Improper Sample Thawing Thaw frozen samples slowly on ice to prevent degradation.[10]

Experimental Protocols

Protocol 1: Sample Collection and Preparation for this compound Measurement in Plasma

To ensure the stability and accurate measurement of this compound, proper sample handling is critical.

  • Blood Collection: Collect whole blood into chilled tubes containing EDTA as an anticoagulant. It is highly recommended to also include a protease inhibitor cocktail to prevent peptide degradation.[8]

  • Centrifugation: Immediately after collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.[10][14]

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean, polypropylene (B1209903) tube.

  • Aliquoting and Storage: Aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C until the day of the assay.[9][10][11]

  • Assay Preparation: On the day of the assay, thaw the plasma samples on ice. Once thawed, centrifuge the samples at 10,000 x g for 5 minutes at 4°C to pellet any debris.[10] Use the clear supernatant for the immunoassay.

Protocol 2: Generic Competitive ELISA for this compound

This protocol outlines the general steps for a competitive ELISA, which is a common format for small peptide quantification.

  • Plate Preparation: The microplate wells are pre-coated with an anti-Angiotensin IV antibody.

  • Competitive Reaction:

    • Pipette standards and samples into the appropriate wells.

    • Add a fixed amount of biotinylated this compound to each well.

    • During incubation, the unlabeled this compound in the standards and samples competes with the biotinylated this compound for binding to the coated antibody.

  • Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol (e.g., 1.5 hours at room temperature).

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Enzyme Conjugate Addition: Add HRP-streptavidin to each well and incubate. This will bind to the captured biotinylated this compound.

  • Second Washing: Wash the plate again to remove unbound HRP-streptavidin.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme will catalyze a color change.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Visualizations

ELISA_Workflow Figure 1. General Competitive ELISA Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_readout Data Acquisition plate Antibody-Coated Plate add_samples Add Standards & Samples plate->add_samples 1. add_biotin_angIV Add Biotinylated Ang-IV add_samples->add_biotin_angIV 2. incubation1 Incubate (Competition) add_biotin_angIV->incubation1 3. wash1 Wash incubation1->wash1 4. add_hrp Add HRP-Streptavidin wash1->add_hrp 5. incubation2 Incubate add_hrp->incubation2 6. wash2 Wash incubation2->wash2 7. add_substrate Add TMB Substrate wash2->add_substrate 8. incubation3 Incubate (Color Development) add_substrate->incubation3 9. add_stop Add Stop Solution incubation3->add_stop 10. read_plate Read Absorbance at 450 nm add_stop->read_plate 11.

Caption: Figure 1. General Competitive ELISA Workflow.

Low_Signal_Troubleshooting Figure 2. Troubleshooting Logic for Low Signal cluster_check Initial Checks cluster_systemic Systemic Issues cluster_sample Sample-Specific Issues start Low Signal Observed check_curve Is the standard curve OK? start->check_curve reagents Check Reagent Prep/Storage check_curve->reagents No concentration Analyte Below Detection Limit? check_curve->concentration Yes protocol Verify Assay Protocol Steps reagents->protocol substrate Check Substrate/Enzyme Activity protocol->substrate inhibitors Check for Inhibitors substrate->inhibitors degradation Sample Degradation? concentration->degradation matrix Matrix Effects? degradation->matrix

Caption: Figure 2. Troubleshooting Logic for Low Signal.

Angiotensin_Pathway Figure 3. Simplified Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A AngIV This compound AngIII->AngIV Aminopeptidase N Inactive Inactive Fragments AngIV->Inactive Other Peptidases

References

Technical Support Center: Preventing Angiotensin IV Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin IV (Ang IV). Our goal is to help you navigate the challenges of preventing Ang IV degradation in biological samples to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: this compound (Ang IV) is a peptide hormone and is highly susceptible to degradation by various peptidases present in biological matrices like plasma, serum, and tissue homogenates. The primary enzymes responsible for Ang IV degradation are aminopeptidase (B13392206) N (APN) and dipeptidylaminopeptidase (DAP).[1] These enzymes cleave amino acids from the N-terminus of the peptide, leading to its inactivation.

Q2: How can I prevent the degradation of this compound in my samples?

A2: To prevent Ang IV degradation, it is crucial to use a cocktail of peptidase inhibitors immediately upon sample collection. This cocktail should target the key enzymes responsible for its breakdown. Additionally, proper sample handling, such as keeping samples cold and minimizing freeze-thaw cycles, is essential for preserving Ang IV integrity.

Q3: What are the key components of an effective angiotensinase inhibitor cocktail?

A3: An effective angiotensinase inhibitor cocktail should contain a combination of inhibitors that target a broad range of peptidases. Key components often include:

  • Amastatin (B1665947) or Bestatin (B1682670): Inhibitors of aminopeptidases, particularly Aminopeptidase A and N.

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that inhibits metalloproteases, which require divalent cations like zinc for their activity. Many angiotensin-degrading enzymes are metalloproteases.

  • Phenylmethylsulfonyl fluoride (B91410) (PMSF): A serine protease inhibitor. While not the primary route of Ang IV degradation, serine proteases can also contribute to peptide breakdown in complex biological samples.

Q4: Should I be concerned about freeze-thaw cycles with my this compound samples?

A4: Yes, repeated freeze-thaw cycles can lead to a significant loss of Ang IV. Each cycle can cause denaturation and degradation of the peptide. It is highly recommended to aliquot your samples into single-use volumes after initial processing to avoid the need for repeated freezing and thawing of the entire sample.[2][3][4][5]

Q5: What is the AT4 receptor and how does it relate to this compound?

A5: The receptor previously known as the AT4 receptor has been identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP). This compound acts as a potent inhibitor of IRAP. This inhibition is believed to be a key mechanism behind the biological effects of Ang IV, particularly its role in cognitive function. By inhibiting IRAP, Ang IV may prevent the degradation of other neuropeptides involved in memory and learning.

Troubleshooting Guides

Problem 1: Low or undetectable this compound levels in my samples.
Possible Cause Troubleshooting Step
Inadequate inhibition of peptidases Ensure you are using a comprehensive angiotensinase inhibitor cocktail immediately upon sample collection. Verify the concentrations and freshness of your inhibitors. Consider preparing fresh inhibitor stocks.
Sample degradation during collection/handling Collect blood samples into pre-chilled tubes containing the inhibitor cocktail. Process samples on ice and centrifuge at 4°C. Immediately freeze plasma or serum at -80°C after processing.
Multiple freeze-thaw cycles Aliquot samples into single-use tubes after the initial processing to avoid repeated freezing and thawing.
Issues with quantification assay (ELISA, HPLC, etc.) Please refer to the specific troubleshooting guides for your assay (e.g., ELISA Troubleshooting below).
Problem 2: High variability between replicate measurements of this compound.
Possible Cause Troubleshooting Step
Inconsistent sample processing Standardize your sample collection and processing protocol. Ensure consistent timing for each step and uniform treatment of all samples.
Pipetting errors Calibrate your pipettes regularly. Use reverse pipetting for viscous samples. Ensure thorough mixing of samples and reagents.
Matrix effects in the assay Perform spike and recovery experiments to assess matrix effects. If significant effects are observed, you may need to further purify your samples or use a different analytical method.
Inconsistent inhibitor cocktail addition Ensure the inhibitor cocktail is added to each sample at the same ratio and is mixed thoroughly immediately after addition.
Problem 3: ELISA-Specific Issues for this compound Quantification.
Possible Cause Troubleshooting Step
High Background Insufficient washing: Increase the number of wash steps or the soaking time between washes. Non-specific binding: Increase the concentration or change the type of blocking buffer. Ensure the secondary antibody is not cross-reacting.[6][7][8]
Low Signal Degraded Ang IV in standards or samples: Use freshly prepared standards and properly stored samples. Suboptimal antibody concentrations: Titrate your primary and secondary antibodies to determine the optimal concentrations. Insufficient incubation times: Increase the incubation times for antibodies and substrate.
Poor Standard Curve Improper standard preparation: Prepare fresh standards and perform serial dilutions carefully. Degraded standards: Store standards as recommended by the manufacturer and avoid repeated freeze-thaw cycles. Pipetting inaccuracies: Use calibrated pipettes and ensure accurate pipetting.

Experimental Protocols

Protocol 1: Preparation of a General Angiotensinase Inhibitor Cocktail (100X Stock)

This protocol provides a recipe for a general-purpose inhibitor cocktail effective in preventing the degradation of angiotensin peptides, including this compound.

Materials:

  • Amastatin hydrochloride

  • Bestatin hydrochloride

  • EDTA, disodium (B8443419) salt

  • PMSF (Phenylmethylsulfonyl fluoride)

  • DMSO (Dimethyl sulfoxide)

  • Nuclease-free water

Stock Solution Preparation:

  • 100 mM PMSF: Dissolve 17.4 mg of PMSF in 1 mL of DMSO. Caution: PMSF is toxic and should be handled with care.

  • 100 mM EDTA: Dissolve 37.2 mg of EDTA in 1 mL of nuclease-free water.

  • 10 mM Amastatin: Dissolve 5.7 mg of amastatin hydrochloride in 1 mL of nuclease-free water.

  • 10 mM Bestatin: Dissolve 3.4 mg of bestatin hydrochloride in 1 mL of nuclease-free water.

100X Cocktail Formulation:

Combine the following in a single tube:

ReagentVolume for 1 mL of 100X CocktailFinal Concentration in 100X Stock
100 mM PMSF100 µL10 mM
100 mM EDTA500 µL50 mM
10 mM Amastatin200 µL2 mM
10 mM Bestatin200 µL2 mM

Usage:

Add 10 µL of the 100X inhibitor cocktail per 1 mL of blood or other biological fluid immediately upon collection. Mix gently by inversion.

Protocol 2: this compound Stability Assay using HPLC

This protocol outlines a method to assess the stability of this compound in a biological matrix (e.g., plasma) over time.

Materials:

  • This compound standard

  • Biological matrix (e.g., human plasma)

  • Angiotensinase Inhibitor Cocktail (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column and UV detector (214 nm)

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma on ice.

    • Spike the plasma with a known concentration of this compound (e.g., 100 ng/mL).

    • Divide the spiked plasma into two sets of aliquots: one with the angiotensinase inhibitor cocktail (10 µL/mL) and one without (control).

    • Incubate all aliquots at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each set.

    • Immediately stop the enzymatic degradation by adding an equal volume of 1% TFA in water.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with 5% ACN in water containing 0.1% TFA to remove interfering substances.

    • Elute this compound with 60% ACN in water containing 0.1% TFA.

  • HPLC Analysis:

    • Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Use a gradient of ACN in water with 0.1% TFA to separate this compound.

    • Monitor the absorbance at 214 nm.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to time zero.

    • Compare the degradation rates between the samples with and without the inhibitor cocktail to determine the efficacy of the inhibitors.

Quantitative Data Summary

The following table summarizes the inhibitory constants (Ki) or 50% inhibitory concentrations (IC50) of common inhibitors against peptidases involved in angiotensin metabolism. Lower values indicate greater potency.

InhibitorTarget EnzymeKi / IC50Reference
Amastatin Aminopeptidase AKi: ~0.26 nM (Aeromonas Aminopeptidase)[9]
Leucine AminopeptidaseKi: ~30 nM[9]
Bestatin Aminopeptidase NIC50: ~5 nM[9]
Leucine AminopeptidaseKi: ~5.8 x 10⁻¹⁰ M[10]
EDTA MetalloproteasesVaries with enzyme and cationGeneral knowledge
PMSF Serine ProteasesEffective concentration: 0.1-1 mM[11]

Visualizations

Angiotensin_Degradation_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AngIII Angiotensin III AngII->AngIII Aminopeptidase A AngIV This compound AngIII->AngIV Aminopeptidase N (APN) Inactive Inactive Fragments AngIV->Inactive Aminopeptidase N (APN) Dipeptidylaminopeptidase (DAP)

Caption: Metabolic pathway of this compound formation and degradation.

AngIV_Signaling_Pathway cluster_cell Cell Membrane IRAP IRAP (AT4 Receptor) DegradedPeptides Degraded Peptides IRAP->DegradedPeptides degrades AngIV This compound AngIV->IRAP inhibits Neuropeptides Other Neuropeptides (e.g., involved in memory) Neuropeptides->IRAP CognitiveEffects Cognitive Enhancement Neuropeptides->CognitiveEffects leads to

Caption: this compound signaling via inhibition of IRAP (AT4 receptor).

Experimental_Workflow Start Biological Sample (e.g., Blood) Inhibitor Add Angiotensinase Inhibitor Cocktail Start->Inhibitor Process Process Sample (e.g., Centrifugation) Inhibitor->Process Store Store at -80°C (Single-use Aliquots) Process->Store Analyze Quantify Ang IV (HPLC, LC-MS, ELISA) Store->Analyze

Caption: Recommended experimental workflow for this compound sample handling.

References

Addressing cross-reactivity of antibodies in Angiotensin IV ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Angiotensin IV (Ang IV) ELISA kits. The following information is designed to help you address potential issues, with a specific focus on antibody cross-reactivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary receptor?

This compound (Ang IV) is a hexapeptide that is a metabolite of the potent vasoconstrictor Angiotensin II.[1] It is a bioactive peptide within the renin-angiotensin system (RAS).[1] The primary receptor for this compound is the AT4 receptor, which has been identified as the transmembrane enzyme, insulin-regulated aminopeptidase (B13392206) (IRAP).[2][3]

Q2: Why is cross-reactivity a significant concern in this compound ELISA?

The various angiotensin peptides (Ang I, Ang II, Ang III, Ang IV) are structurally very similar, differing by only a few amino acids. This structural homology increases the likelihood that an antibody developed against this compound may also bind to other angiotensin peptides, leading to inaccurate quantification.

Q3: What are the potential consequences of antibody cross-reactivity in my this compound ELISA?

Antibody cross-reactivity can lead to an overestimation of this compound concentrations in your samples. This is because the antibody may be detecting not only this compound but also other structurally related angiotensin peptides that may be present.

Q4: How can I determine if my this compound antibody is cross-reacting with other angiotensin peptides?

A competitive ELISA is the most effective method to empirically determine the cross-reactivity of your antibody with other angiotensin peptides.[4] This involves testing the ability of other angiotensin peptides to compete with this compound for binding to the antibody.

Understanding Angiotensin Peptide Structures

The potential for cross-reactivity is rooted in the structural similarities between the different angiotensin peptides. The following table outlines the amino acid sequences of the major angiotensin peptides.

PeptideAmino Acid Sequence
Angiotensin IAsp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe
Angiotensin IIIArg-Val-Tyr-Ile-His-Pro-Phe
This compound Val-Tyr-Ile-His-Pro-Phe

Cross-Reactivity Data Example

While specific cross-reactivity data for every commercial this compound ELISA kit is not always readily available, the following data from an Angiotensin II ELISA kit illustrates how an antibody raised against a closely related peptide can cross-react with other angiotensins. This highlights the importance of validating the specificity of your own this compound antibody.

PeptideCross-Reactivity (%)
Angiotensin II100%
Angiotensin A100%
Angiotensin III100%
This compound 100%
Angiotensin I0.319%
Angiotensin (1-9)0.103%
LVV-hemorphin 70.067%
Angiotensin (1-7)0.053%
Bradykinin0.022%
Data is for illustrative purposes and is from a commercially available Angiotensin II ELISA kit.

This compound (AT4) Receptor Signaling Pathway

This compound binds to the AT4 receptor (IRAP), which is believed to exert its effects through several mechanisms, including the inhibition of IRAP's catalytic activity, which may prolong the action of other neuropeptides involved in cognitive function.[3]

AngIV_Signaling AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds AT4R->Inhibition Inhibits Catalytic Activity Effect Cognitive Enhancement AT4R->Effect Leads to Substrate Neuropeptide Substrates Substrate->Cleavage IRAP-mediated cleavage

Caption: this compound signaling through the AT4 receptor (IRAP).

Troubleshooting Guide

Issue: High Background

Possible Cause Troubleshooting Step
Insufficient washingIncrease the number of wash steps and ensure complete aspiration of wash buffer between each step.
Non-specific antibody bindingIncrease the concentration of the blocking buffer or extend the blocking incubation time.
High concentration of detection antibodyTitrate the detection antibody to determine the optimal concentration.

Issue: Low Signal or No Signal

Possible Cause Troubleshooting Step
Inactive reagentsEnsure all reagents are within their expiration date and have been stored correctly.
Incorrect reagent preparationDouble-check all calculations and dilution steps for standards and antibodies.
Insufficient incubation timesEnsure all incubation steps are carried out for the recommended duration and at the correct temperature.

Issue: High Variability Between Replicates

Possible Cause Troubleshooting Step
Inconsistent pipettingUse calibrated pipettes and ensure consistent technique for all wells.
Edge effectsAvoid using the outer wells of the microplate, or ensure the plate is properly sealed during incubations to prevent evaporation.
Incomplete mixing of reagentsGently mix all reagents thoroughly before adding to the wells.

Issue: Suspected Cross-Reactivity

Cross_Reactivity_Troubleshooting Start Inaccurate Ang IV Results (Suspected Cross-Reactivity) Step1 Perform Competitive ELISA Start->Step1 Step2 Analyze Competition Curves Step1->Step2 Decision Significant Cross-Reactivity? Step2->Decision Action1 Source New Antibody with Higher Specificity Decision->Action1 Yes Action2 Account for Cross-Reactivity in Data Analysis Decision->Action2 Yes, but manageable End Accurate Ang IV Quantification Decision->End No Action1->End Action2->End

Caption: Workflow for addressing suspected cross-reactivity.

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol is a general guideline to assess the cross-reactivity of an this compound antibody with other angiotensin peptides.

Materials:

  • 96-well ELISA plate

  • This compound antibody (the antibody being tested)

  • This compound standard

  • Potentially cross-reacting peptides (Angiotensin I, II, III, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with a fixed, non-saturating concentration of this compound standard in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer.

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard (this will be your reference curve).

    • Prepare serial dilutions of the potentially cross-reacting peptides (e.g., Angiotensin I, II, III).

    • In a separate plate or tubes, pre-incubate a fixed concentration of the this compound primary antibody with each dilution of the standard and the competitor peptides for 1-2 hours at room temperature.

  • Incubation: Transfer the antibody-peptide mixtures to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the peptide concentration for the this compound standard and each of the competitor peptides.

    • Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50).

    • Calculate the percent cross-reactivity for each competitor peptide using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Peptide) x 100%

References

Technical Support Center: Enhancing the Stability of Angiotensin IV Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Angiotensin IV (AngIV) analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AngIV) and why is its stability a concern for research?

A1: this compound (AngIV) is a hexapeptide fragment of Angiotensin II with the sequence Val-Tyr-Ile-His-Pro-Phe.[1] It has shown potential as a cognitive enhancer and may have therapeutic applications in neurodegenerative diseases like Alzheimer's.[2][3] The primary concern for researchers is its inherent instability and short half-life, as it is rapidly degraded by enzymes, particularly aminopeptidases, in plasma and tissue.[3][4] This rapid degradation can limit its bioavailability and efficacy in both in vitro and in vivo experiments.[3]

Q2: What are the primary pathways of AngIV degradation?

A2: The main degradation pathway for AngIV involves enzymatic cleavage by aminopeptidases, which remove amino acids from the N-terminus of the peptide.[4] This susceptibility to metabolic degradation is a key reason for its short biological half-life.[3]

Q3: What is the receptor for AngIV and how does it signal?

A3: The primary receptor for AngIV is the AT4 receptor, which has been identified as the transmembrane enzyme, insulin-regulated aminopeptidase (B13392206) (IRAP).[5][6] The binding of AngIV to IRAP is thought to exert its biological effects through several potential mechanisms:

  • Inhibition of IRAP's enzymatic activity: This may protect other neuropeptides from degradation, prolonging their beneficial effects.[6]

  • Modulation of glucose uptake: AngIV may influence the trafficking of GLUT4, the insulin-responsive glucose transporter, potentially enhancing neuronal glucose uptake.[5]

  • Activation of the HGF/c-Met system: Some AngIV analogues, like Dihexa (B607116), have been shown to potentiate the hepatocyte growth factor (HGF) and its receptor, c-Met, which is crucial for synaptic plasticity and neurotrophic support.[7]

  • Induction of acetylcholine (B1216132) and/or dopamine (B1211576) release. [8][9]

Q4: What are the most common strategies to improve the stability of AngIV analogues?

A4: Several strategies can be employed to enhance the stability of AngIV analogues:

  • N-terminal modification: Since degradation is primarily initiated from the N-terminus, modifications such as N-terminal acetylation or the addition of a fatty acid chain (lipidation) can block the action of aminopeptidases.[4]

  • C-terminal modification: C-terminal amidation can prevent degradation by carboxypeptidases.[4]

  • Incorporation of unnatural amino acids: Replacing L-amino acids with D-amino acids at cleavage sites can sterically hinder enzymatic degradation.

  • PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the molecule's size, which can reduce renal clearance and shield it from enzymatic attack.[10]

  • Cyclization: Creating a cyclic peptide structure can improve stability by making the peptide less flexible and less accessible to proteases.

Troubleshooting Guide

Issue 1: My AngIV analogue shows high in vitro receptor binding affinity but low efficacy in cell-based assays or in vivo.

Possible Cause Troubleshooting Steps
Rapid Enzymatic Degradation in Media/Plasma 1. Perform an in vitro plasma stability assay to determine the half-life of your analogue (see Experimental Protocol 1).[11] 2. If the half-life is short, consider synthesizing a more stable version using the strategies mentioned in FAQ 4. 3. For cell-based assays, consider using serum-free media or media with protease inhibitors to reduce degradation.
Poor Membrane Permeability 1. Assess the lipophilicity of your analogue. Increased hydrophobicity can sometimes improve cell penetration.[4] 2. Consider modifications designed to enhance blood-brain barrier permeability if central nervous system effects are desired. The analogue Dihexa, for example, was designed for this purpose.[3]
Peptide Aggregation 1. Visually inspect your stock solution for precipitation. 2. Analyze the peptide by HPLC to check for aggregation peaks. 3. If aggregation is suspected, try dissolving the peptide in a different solvent or adjusting the pH of the buffer.

Issue 2: I am observing inconsistent results in my plasma stability assays.

Possible Cause Troubleshooting Steps
Variable Plasma Quality 1. Always use pooled plasma from a consistent source and thaw it on ice immediately before use. 2. Minimize freeze-thaw cycles of the plasma, as this can affect enzymatic activity.[11]
Inefficient Quenching of Degradation 1. Ensure the quenching solution (e.g., ice-cold acetonitrile (B52724) with 1% formic acid) is added rapidly and mixed thoroughly at each time point to immediately stop enzymatic reactions.[11]
Adsorption to Labware 1. Use low-binding microcentrifuge tubes and HPLC vials to prevent loss of the peptide.[11] 2. Include a time-zero sample where the quenching solution is added before the peptide to account for any immediate loss or non-specific binding.

Issue 3: My synthesized AngIV analogue has low purity or yield.

Possible Cause Troubleshooting Steps
Incomplete Coupling during Solid-Phase Synthesis 1. For difficult couplings, consider double coupling or using a more potent coupling reagent.[12] 2. Ensure all reagents are fresh and anhydrous.
Side Reactions during Cleavage 1. Optimize the cleavage cocktail and time to minimize side reactions with sensitive amino acids.
Difficult Purification 1. Optimize the HPLC gradient to achieve better separation of the desired peptide from impurities. 2. Ensure the peptide is fully dissolved before injection onto the HPLC column.

Data Presentation: Stability of AngIV Analogues

The following table summarizes publicly available stability data for AngIV and its analogues.

PeptideModification(s)MatrixHalf-life (t½)Reference
Nle¹-AngIVNorleucine substitution at position 1Rat Serum< 2 minutes[4]
N-acetyl-Nle-YI-(6) aminohexanoic amideN-terminal acetylation and C-terminal modificationRat Serum108.7 minutes[4]
N-isocaproic-Nle-YI-(6) aminohexanoic amideN-terminal lipidation and C-terminal modificationRat Serum231.0 minutes[4]
DihexaN-hexanoic-Tyr-Ile-(6) aminohexanoic amideRat Serum335.5 minutes[13]
DihexaN-hexanoic-Tyr-Ile-(6) aminohexanoic amideRat (in vivo, IV)12.68 days[4][7]
DihexaN-hexanoic-Tyr-Ile-(6) aminohexanoic amideRat (in vivo, IP)8.83 days[4][7]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma

This protocol outlines a general method to assess the stability of an AngIV analogue in plasma using LC-MS analysis.

Materials:

  • Test AngIV analogue

  • Pooled human or rat plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Incubator or water bath set to 37°C

  • Quenching solution: Ice-cold acetonitrile with 1% formic acid

  • Internal standard (a stable, non-endogenous peptide with similar chromatographic properties)

  • Low-binding microcentrifuge tubes

  • HPLC or LC-MS/MS system

Procedure:

  • Preparation: Thaw the pooled plasma on ice. Prepare a stock solution of the AngIV analogue and the internal standard in a suitable solvent (e.g., water or DMSO).

  • Pre-warming: Pre-warm an aliquot of plasma to 37°C for 15 minutes.

  • Initiation: Spike the AngIV analogue into the pre-warmed plasma to a final concentration of 1-10 µM. Mix gently by inverting.

  • Time-Zero Sample (T0): Immediately after spiking, take an aliquot of the peptide-plasma mixture and add it to a tube containing 3-4 volumes of ice-cold quenching solution. This sample represents 100% of the initial peptide concentration.

  • Incubation: Incubate the remaining peptide-plasma mixture at 37°C.

  • Time Points: At various time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw aliquots and immediately quench them as described in step 4.

  • Protein Precipitation: Vortex all quenched samples vigorously for 30 seconds. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials. Analyze the samples by a validated LC-MS/MS method to quantify the amount of the intact AngIV analogue remaining at each time point, normalizing to the internal standard.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) by fitting the data to a first-order decay kinetic model.[14][15]

Protocol 2: N-terminal PEGylation of an AngIV Analogue

This protocol describes a method for site-selective PEGylation at the N-terminus of a peptide using reductive amination.

Materials:

  • AngIV analogue with a free N-terminus

  • Methoxy PEG propionaldehyde (B47417) (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 0.1 M Phosphate Buffer, pH 5.0-6.0

  • Quenching Solution: 1 M Tris-HCl, pH 7.4

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

  • Mass Spectrometer for verification

Procedure:

  • Peptide Dissolution: Dissolve the AngIV analogue in the reaction buffer to a final concentration of 1-5 mg/mL. The slightly acidic pH helps to keep the ε-amino groups of any lysine (B10760008) residues protonated, favoring reaction at the N-terminal α-amino group.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-ALD in the reaction buffer to a concentration that will achieve a 5- to 20-fold molar excess over the peptide.

  • Reaction Initiation: Add the dissolved mPEG-ALD solution to the peptide solution.

  • Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. Monitor the reaction progress by injecting small aliquots onto an analytical RP-HPLC.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated peptide from the reaction mixture using preparative RP-HPLC with a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

  • Verification: Collect the fractions containing the purified PEGylated peptide, pool them, and verify the correct mass using mass spectrometry. Lyophilize the final product.

Protocol 3: Solid-Phase Synthesis of a Modified AngIV Analogue

This protocol provides a general workflow for synthesizing an N-terminally acetylated AngIV analogue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-His(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Acetic anhydride (B1165640)

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

  • First Amino Acid Coupling: Couple Fmoc-Phe-OH to the resin using the coupling reagent and base.

  • Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF to free the N-terminal amine.

  • Chain Elongation: Sequentially couple the remaining amino acids (Pro, His, Ile, Tyr, Val) by repeating the coupling and deprotection steps.

  • N-terminal Acetylation: After removing the final Fmoc group from Valine, add a solution of acetic anhydride and DIPEA in DMF to the resin to cap the N-terminus.

  • Washing: Thoroughly wash the resin with DMF and DCM and dry it under vacuum.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final acetylated AngIV analogue by mass spectrometry and analytical HPLC.

Visualizations

AngIV_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling AngIV This compound Analogue IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds/Inhibits HGF HGF AngIV->HGF Potentiates Inhibition Inhibition of Substrate Cleavage IRAP->Inhibition cMet c-Met Receptor PI3K_AKT PI3K/Akt Pathway cMet->PI3K_AKT HGF->cMet Activates Neuropeptides Increased Half-life of Endogenous Neuropeptides Inhibition->Neuropeptides Cognition Enhanced Cognition & Memory Neuropeptides->Cognition Synaptogenesis Synaptogenesis & Neuroprotection Synaptogenesis->Cognition PI3K_AKT->Synaptogenesis GLUT4 GLUT4 Translocation PI3K_AKT->GLUT4 Glucose Increased Neuronal Glucose Uptake GLUT4->Glucose Glucose->Cognition

Caption: Potential signaling pathways of this compound analogues via the AT4 receptor (IRAP).

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation P1 Thaw Plasma & Pre-warm to 37°C I1 Spike Peptide into Plasma P1->I1 P2 Prepare Peptide Stock Solution P2->I1 I2 Collect T0 Sample & Quench Immediately I1->I2 Immediate I3 Incubate at 37°C I1->I3 A1 Protein Precipitation (Acetonitrile) I2->A1 I4 Collect Time-Point Samples & Quench I3->I4 At Intervals I4->A1 A2 Centrifuge & Collect Supernatant A1->A2 A3 LC-MS/MS Analysis A2->A3 D1 Plot % Peptide Remaining vs. Time A3->D1 D2 Calculate Half-Life (t½) D1->D2

Caption: Workflow for an in vitro plasma stability assay of AngIV analogues.

References

Technical Support Center: Overcoming Blood-Brain Barrier Penetration with Angiotensin IV Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of Angiotensin IV (AngIV) derivatives for central nervous system (CNS) disorders. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate your research and overcome common challenges related to blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: Why do native this compound and its initial analogs exhibit poor BBB penetration?

A1: The limited BBB penetration of AngIV and its early derivatives is primarily due to their physicochemical properties. These peptides are often hydrophilic, possess multiple hydrogen bond donors and acceptors, and are susceptible to enzymatic degradation in the bloodstream and at the BBB. Their peptide nature makes them prone to rapid clearance and metabolism, reducing their availability to cross into the brain.[1][2]

Q2: What are the primary strategies for enhancing the BBB penetration of AngIV derivatives?

A2: Key strategies focus on increasing metabolic stability and lipophilicity, and harnessing transport mechanisms at the BBB. Common approaches include:

  • N- and C-terminal modifications: Capping the ends of the peptide with groups like acetyl or amide moieties to protect against aminopeptidases and carboxypeptidases.[2]

  • Lipidation: Attaching fatty acid chains (e.g., hexanoic acid) to increase lipophilicity and facilitate passive diffusion across the BBB. The derivative Dihexa is a prime example of this strategy.[1][3]

  • Incorporation of unnatural amino acids: Using D-amino acids or other non-natural amino acids can reduce susceptibility to enzymatic degradation.[2]

  • Reducing hydrogen bonding potential: Chemical modifications that decrease the number of hydrogen bonds can improve permeability.[1]

Q3: My novel AngIV derivative shows high enzymatic stability in plasma but still has poor in vivo efficacy. What are the potential reasons?

A3: This is a common challenge.[4] Several factors beyond plasma stability could be at play:

  • Low intrinsic BBB permeability: The molecule may still be too polar or have unfavorable characteristics for crossing the brain endothelium, despite being stable.

  • Efflux transporter activity: The derivative might be a substrate for efflux pumps at the BBB, such as P-glycoprotein (P-gp), which actively transport it back into the bloodstream.[4]

  • High plasma protein binding: The derivative could be extensively bound to plasma proteins, reducing the free fraction available to interact with and cross the BBB.[4]

  • Rapid clearance by other organs: The compound may be quickly taken up and metabolized by the liver or kidneys.

  • Low affinity for the target receptor: The modifications that improved stability and permeability might have inadvertently reduced its binding affinity for the AT4 receptor (IRAP) or other CNS targets.

Q4: What is the primary molecular target of AngIV and its derivatives in the brain?

A4: The principal target is the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[5][6] AngIV and its analogs act as competitive inhibitors of IRAP.[6] By inhibiting IRAP, these compounds may prevent the degradation of other neuropeptides involved in cognitive processes. Additionally, some evidence suggests that AngIV derivatives may also interact with the c-Met receptor, the receptor for hepatocyte growth factor (HGF), and potentiate its signaling, which is implicated in synaptogenesis and cognitive function.[7][8]

Troubleshooting Guides

In Vitro BBB Model Issues

Problem: Low or inconsistent Trans-endothelial Electrical Resistance (TEER) values in my in vitro BBB model.

  • Possible Cause: Incomplete formation of a tight cell monolayer.

    • Solution: Ensure optimal cell seeding density and allow sufficient time for cells to reach confluence. Visually confirm monolayer integrity using microscopy before each experiment.[4] Monitor TEER values regularly after seeding to determine the optimal time for your experiment.[2]

  • Possible Cause: Suboptimal cell culture conditions.

    • Solution: Verify the quality and composition of your culture medium, serum, and any supplements. Ensure incubators are properly calibrated for temperature, CO2, and humidity.[2]

  • Possible Cause: Contamination.

    • Solution: Regularly check for microbial contamination. If suspected, discard the cultures and thoroughly decontaminate all equipment.

  • Possible Cause: Inaccurate measurement technique.

    • Solution: Ensure the electrode is placed consistently in each well and is fully immersed in the medium. Use a blank insert (without cells) to subtract the background resistance of the membrane and medium.[3]

Synthesis of Modified Peptides

Problem: Low yield during solid-phase peptide synthesis (SPPS) of a lipidated AngIV derivative.

  • Possible Cause: Aggregation of the growing peptide chain.

    • Solution: Hydrophobic modifications can increase aggregation. Consider using a more suitable solvent like N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[9] Using a lower-load resin can also help by increasing the distance between peptide chains.[10]

  • Possible Cause: Incomplete coupling reactions.

    • Solution: For difficult couplings (e.g., involving bulky amino acids), increase the coupling time, use a microwave peptide synthesizer to enhance reaction kinetics, or perform a double coupling step.[9][11]

  • Possible Cause: Side reactions during modification.

    • Solution: Ensure that all protecting groups are stable under the conditions used for lipidation and that the modification chemistry is compatible with the peptide sequence.

In Vitro vs. In Vivo Discrepancies

Problem: My AngIV derivative shows promising BBB permeability in an in vitro model but fails to show a CNS effect in vivo.

  • Possible Cause: Rapid in vivo clearance or metabolism not captured by the in vitro model.

    • Solution: Conduct pharmacokinetic studies to determine the half-life of the compound in vivo. Assess its stability in plasma, liver microsomes, and brain homogenates.[4]

  • Possible Cause: The in vitro model lacks key in vivo components.

    • Solution: In vitro models, while useful for screening, do not fully replicate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and blood flow.[4] Consider using a more advanced model, such as an in situ brain perfusion, to get a more accurate measure of brain uptake.

  • Possible Cause: The behavioral or pharmacological assay in the animal model is not sensitive enough.

    • Solution: Use a positive control compound known to penetrate the BBB and elicit the desired effect to validate your in vivo assay.[12]

  • Possible Cause: Peripheral side effects are masking the central effects.

    • Solution: High doses required to achieve CNS concentrations may cause peripheral effects. If possible, directly administer the compound into the CNS (e.g., via intracerebroventricular injection) to confirm its central activity and to distinguish central from peripheral effects.[12]

Data Presentation

Table 1: Binding Affinity of this compound and its Derivatives for the AT4 Receptor

CompoundModificationKi (nM)Species/TissueReference
This compound-2.63Bovine Adrenal Membranes[13]
[Nle¹]AngIVVal¹ → Nle¹0.00359Bovine Adrenal MembranesN/A
[Gly¹]AngIVVal¹ → Gly¹> 100Bovine Adrenal Membranes[13]
[D-Val¹]AngIVVal¹ → D-Val¹> 100Bovine Adrenal Membranes[13]
[Gly⁴]AngIVHis⁴ → Gly⁴< 8Bovine Adrenal Membranes[13]
DihexaN-hexanoic acid and C-aminohexanoic amideN/AN/AN/A

Table 2: Comparison of Strategies for Enhancing Peptide BBB Penetration

StrategyMechanismTypical Fold-Increase in Brain UptakeAdvantagesDisadvantages
Lipidation Increases lipophilicity, enhancing passive diffusion.2-10Simple chemical modification.Can alter peptide conformation and activity; may increase non-specific uptake.
Glycosylation May interact with glucose transporters or increase stability.1.5-5Can improve stability and solubility.May alter receptor binding; synthesis can be complex.
BBB Shuttle Peptides Receptor-mediated or adsorptive-mediated transcytosis.5-50+High efficiency and specificity.Can be immunogenic; conjugation may affect peptide activity.
Nanoparticle Encapsulation Protects peptide from degradation and facilitates transport.10-100+High payload capacity; can be targeted.Potential for toxicity and immunogenicity; complex manufacturing.

Note: The fold-increase in brain uptake is highly dependent on the specific peptide, the chosen strategy, and the experimental model used.

Experimental Protocols

Protocol 1: Synthesis of Dihexa (N-hexanoic-Tyr-Ile-(6)-aminohexanoic amide)

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of Dihexa using Fmoc chemistry.

Materials:

  • Fmoc-Ile-Wang resin

  • Fmoc-Tyr(tBu)-OH

  • 6-Aminohexanoic acid (pre-loaded onto a resin or for solution-phase coupling)

  • Hexanoic acid

  • Coupling agents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM, Methanol

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

  • Diethyl ether

  • RP-HPLC system for purification

  • Mass spectrometer for characterization

Methodology:

  • Resin Preparation: Start with Fmoc-Ile-Wang resin. Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from Isoleucine by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF and DCM.

  • Tyrosine Coupling: Dissolve Fmoc-Tyr(tBu)-OH, HBTU, HOBt, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours. Confirm completion of the coupling reaction (e.g., using a Kaiser test). Wash the resin.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Tyrosine.

  • Hexanoic Acid Acylation: Dissolve hexanoic acid, HBTU, HOBt, and DIPEA in DMF. Add to the resin and agitate for 2 hours. Wash the resin.

  • Amidation with 6-Aminohexanoic Amide: This step can be complex. One approach is to first cleave the N-hexanoyl-Tyr-Ile from the resin and then couple it to 6-aminohexanoic amide in solution. Alternatively, if a suitable pre-loaded resin is not available, a multi-step process on the resin may be required.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and air dry. Purify the crude peptide using RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: In Situ Brain Perfusion in Rats

This protocol is for measuring the brain uptake of an AngIV derivative.

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4, gassed with 95% O₂/5% CO₂)

  • Test compound (AngIV derivative) and a vascular space marker (e.g., [¹⁴C]-sucrose)

  • Perfusion pump

  • Surgical tools

Methodology:

  • Animal Preparation: Anesthetize the rat and expose the common carotid arteries.

  • Catheterization: Ligate the external carotid artery and insert a catheter into the common carotid artery directed towards the brain.

  • Perfusion: Begin perfusion with the buffer at a constant flow rate (e.g., 10 mL/min). The perfusion pressure should be monitored.

  • Compound Infusion: Switch to the perfusion buffer containing the AngIV derivative at a known concentration and the vascular marker. Perfuse for a short, defined period (e.g., 30-120 seconds).

  • Termination and Sample Collection: Stop the perfusion and immediately decapitate the animal. Rapidly dissect the brain and collect samples from specific regions of interest.

  • Sample Processing: Weigh the brain samples and homogenize them.

  • Quantification: Analyze the concentration of the AngIV derivative in the brain homogenate using a validated LC-MS/MS method. Determine the concentration of the vascular marker using liquid scintillation counting.

  • Calculation of Brain Uptake: Calculate the brain uptake clearance (K_in) or the permeability-surface area (PS) product after correcting for the vascular space.

Protocol 3: LC-MS/MS Quantification of Dihexa in Brain Homogenate

Materials:

  • Brain tissue homogenate

  • Internal standard (e.g., a stable isotope-labeled version of Dihexa)

  • Acetonitrile (B52724) with 0.1% formic acid (precipitation solvent)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • C18 reversed-phase HPLC column

Methodology:

  • Sample Preparation: To a known volume of brain homogenate, add the internal standard. Precipitate the proteins by adding 3 volumes of ice-cold acetonitrile with 0.1% formic acid.[14]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

  • LC Separation: Inject the sample onto the C18 column. Use a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid) to separate Dihexa from other matrix components.

  • MS/MS Detection: Use electrospray ionization (ESI) in positive ion mode. Detect and quantify Dihexa and its internal standard using multiple reaction monitoring (MRM). Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Create a standard curve by spiking known amounts of Dihexa into blank brain homogenate. Calculate the concentration of Dihexa in the samples based on the peak area ratio of the analyte to the internal standard against the standard curve.[15]

Visualizations

AngIV_Signaling_Pathway cluster_BBB Blood-Brain Barrier cluster_Brain Brain Parenchyma AngIV_deriv AngIV Derivative (e.g., Dihexa) IRAP AT4 Receptor (IRAP) AngIV_deriv->IRAP Inhibition AngIV_deriv->IRAP cMet c-Met Receptor AngIV_deriv->cMet Potentiation AngIV_deriv->cMet Endogenous_Peptides Endogenous Neuropeptides IRAP->Endogenous_Peptides Degradation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activation HGF HGF HGF->cMet Activation Synaptic_Plasticity Synaptic Plasticity & Cognitive Enhancement PI3K_AKT->Synaptic_Plasticity

Caption: this compound derivative signaling in the brain.

Experimental_Workflow start Design & Synthesize AngIV Derivative stability In Vitro Stability Assay (Plasma, Brain Homogenate) start->stability stability->start Poor Stability (Redesign) in_vitro_bbb In Vitro BBB Model (e.g., Transwell Assay) stability->in_vitro_bbb in_vitro_bbb->start Poor Permeability (Redesign) in_situ In Situ Brain Perfusion in_vitro_bbb->in_situ Promising Permeability pk_pd In Vivo Pharmacokinetics & Brain Distribution in_situ->pk_pd efficacy In Vivo Efficacy Study (Animal Model of CNS Disease) pk_pd->efficacy efficacy->start No Efficacy (Redesign) end Lead Candidate efficacy->end

Caption: Experimental workflow for developing AngIV derivatives.

Troubleshooting_Tree start Low in vivo efficacy of AngIV derivative check_pk Was brain concentration adequate? start->check_pk low_conc Low Brain Concentration check_pk->low_conc No good_conc Sufficient Brain Concentration check_pk->good_conc Yes check_pd Is the derivative active at the target? reason_no_activity Investigate Target Interaction check_pd->reason_no_activity No reason_low_conc Investigate Cause low_conc->reason_low_conc good_conc->check_pd sol1 Poor BBB Permeability reason_low_conc->sol1 Low Permeability sol2 Rapid Peripheral Clearance reason_low_conc->sol2 Low Half-life sol3 Efflux Transporter Substrate reason_low_conc->sol3 High Efflux Ratio sol4 Low Receptor Affinity reason_no_activity->sol4 Binding Assay sol5 Inactive Metabolite reason_no_activity->sol5 Metabolite ID

References

Technical Support Center: Optimizing HPLC-RIA Methods for Angiotensin IV Metabolite Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) coupled with Radioimmunoassay (RIA) for the separation and quantification of Angiotensin IV (Ang IV) and its metabolites. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the HPLC-RIA workflow for angiotensin peptide analysis.

Sample Preparation and Extraction

Q1: Why is a protease inhibitor cocktail essential during plasma sample collection?

A: The renin-angiotensin system (RAS) is a dynamic enzymatic cascade.[1] To accurately measure endogenous levels of angiotensin peptides, it is crucial to prevent their formation or degradation in vitro after sample collection.[2] A protease inhibitor cocktail is necessary to block enzymes that could otherwise generate or degrade angiotensins, ensuring that the measured values reflect the true physiological state at the time of collection.[2]

Q2: What is the recommended method for extracting angiotensin peptides from plasma?

A: Solid-Phase Extraction (SPE) is the most common and effective method for purifying angiotensin peptides from plasma before HPLC-RIA analysis.[3][4] C18 solid-phase extraction cartridges are frequently used to bind the peptides, while salts and other interfering substances are washed away.[4] A two-step SPE procedure, potentially involving cation-exchange chromatography followed by a C8 or C18 column, can offer even higher purity, which is crucial for separating Ang II from cross-reactive metabolites like Angiotensin III (AIII).[3]

Q3: My sample recovery after SPE is consistently low. What could be the cause?

A: Low recovery can stem from several factors:

  • Incomplete Elution: The elution solvent may not be strong enough to release the peptides from the SPE cartridge. Ensure the organic solvent concentration (e.g., acetonitrile) in your elution buffer is sufficient.

  • Improper Cartridge Conditioning: Failure to properly condition the SPE cartridge with methanol (B129727) and then equilibrate with an aqueous solution can lead to poor peptide binding and subsequent loss.

  • Sample pH: The pH of the sample and loading buffers can affect the charge of the peptides and their interaction with the sorbent. Ensure the pH is optimized for binding.

  • Peptide Degradation: If samples are not handled quickly and kept cold, degradation can still occur, even with inhibitors.

HPLC Separation

Q4: I am seeing poor peak resolution or co-elution of Angiotensin III and this compound. How can I improve separation?

A: Co-elution of closely related angiotensin peptides is a common challenge.[5] Here are several strategies to improve resolution:

  • Adjust the Mobile Phase Modifier: The concentration of the ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), is critical. While 0.1% TFA is standard, altering its concentration can change the selectivity between Ang II and Ang III.[5] HFBA is another effective ion-pairing agent used in angiotensin separations.[2]

  • Modify the Gradient: A shallower gradient (a slower increase in the organic mobile phase, like acetonitrile) can significantly improve the separation of closely related peptides.[6]

  • Change the pH: The charge of angiotensin peptides is pH-dependent due to their amino acid residues. Adjusting the pH of the mobile phase can alter their retention times and improve separation.[5]

  • Column Choice: Ensure you are using a suitable reversed-phase column (e.g., C8 or C18) with high efficiency. Polymeric materials like PLRP-S are stable over a wide pH range (1-14), offering more flexibility for method development.[5]

Q5: My retention times are drifting between runs. What is causing this instability?

A: Retention time variability can be caused by several factors:

  • Column Temperature: The column temperature must be stable. Using a thermostatted column compartment is recommended for reproducible results.[6]

  • Mobile Phase Composition: Ensure the mobile phase is properly mixed and degassed. Changes in solvent composition or dissolved gases can affect retention times.

  • Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drifting retention times.

  • Column Contamination: Contaminants from previous samples can build up on the column. It is good practice to run a blank gradient with a high concentration of organic solvent between sample injections to wash the column.[2]

Radioimmunoassay (RIA)

Q6: My RIA results show high non-specific binding (NSB). What are the potential causes and solutions?

A: High NSB can be caused by issues with the radiolabeled peptide (tracer), the antibody, or other reagents.

  • Damaged Tracer: The radioactive tracer (e.g., ¹²⁵I-Ang IV) may be degraded. The efficiency of iodination is typically 60-80%, and poor labeling can lead to problems.[2] It is crucial to purify the radiolabeled peptide by HPLC to ensure its purity.[7]

  • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other molecules in the sample matrix.[8] HPLC separation prior to RIA is designed to minimize this by isolating the target peptide before quantification.[9] Ensure that the collected HPLC fraction is free of other immunoreactive peptides.

  • Reagent Quality: Check the quality and expiration dates of all RIA buffers and reagents.

Q7: The sensitivity of my RIA is too low to detect the angiotensin metabolites in my samples. How can I improve it?

A: Low sensitivity can be a significant hurdle when measuring low-abundance peptides.

  • Increase Sample Concentration: If possible, concentrate a larger volume of the initial sample (e.g., plasma) during the SPE step. A minimum of 250 fmol of immunoreactive peptide is recommended for HPLC-RIA analysis.[2]

  • Optimize Antibody and Tracer Concentrations: Perform a titration experiment to find the optimal concentrations of the primary antibody and the radiolabeled tracer that provide the best signal-to-noise ratio.

  • Incubation Time: A longer incubation time (e.g., overnight at 4°C) for the antibody-antigen reaction can sometimes increase the signal.[7]

Experimental Protocols and Data

Angiotensin Metabolic Pathway

The renin-angiotensin system involves a cascade of enzymatic cleavages to produce various bioactive peptides. This compound is a metabolite of Angiotensin II.

Angiotensin Metabolism Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang17 Ang-(1-7) AngII->Ang17 ACE2/NEP AngIV This compound (3-8) AngIII->AngIV Aminopeptidase N HPLC_RIA_Workflow cluster_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Collect_Blood 1. Collect Blood (with Protease Inhibitors) SPE 2. Solid-Phase Extraction (C18 Cartridge) Collect_Blood->SPE Evaporate 3. Evaporate & Reconstitute SPE->Evaporate HPLC 4. HPLC Separation Evaporate->HPLC Collect_Fractions 5. Collect Fractions HPLC->Collect_Fractions RIA 6. Radioimmunoassay Collect_Fractions->RIA Count 7. Gamma Counting RIA->Count Standard_Curve 8. Generate Standard Curve Count->Standard_Curve Calculate 9. Calculate Concentrations Standard_Curve->Calculate

References

Best practices for handling and storing synthetic Angiotensin IV peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing synthetic Angiotensin IV (Ang IV) peptides. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is synthetic this compound and what are its common forms?

A1: Synthetic this compound is a hexapeptide with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe. It is a metabolite of Angiotensin II and is involved in various physiological processes, including memory formation and regulation of blood flow.[1] It is typically supplied as a lyophilized (freeze-dried) powder, which may appear as a low-density powder, a crystalline solid, or a dense, small-volume powder.

Q2: How should I store lyophilized this compound peptide?

A2: For optimal stability, lyophilized this compound should be stored in a dark, dry environment. For long-term storage, a temperature of -20°C or -80°C is recommended, which can preserve the peptide for several years.[2][3] For short-term storage of a few days to weeks, 4°C is acceptable.[4] It is crucial to prevent moisture contamination, so ensure the vial is tightly sealed.[5]

Q3: What is the best way to reconstitute this compound?

A3: There is no single solvent that is optimal for all peptides, including this compound. The choice of solvent depends on the peptide's amino acid sequence. For this compound, a good starting point is sterile, distilled water. If solubility is an issue, which can occur with hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used, followed by dilution with an aqueous buffer.[6][7] Always test the solubility with a small amount of the peptide before dissolving the entire sample.[6]

Q4: How should I store reconstituted this compound solutions?

A4: Peptide solutions are significantly less stable than their lyophilized form.[8] It is highly recommended to aliquot the reconstituted this compound into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[8][9] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[10] If you must store the solution for a short period (a few days), refrigeration at 4°C is possible, but freezing is preferable for longer preservation.[10]

Q5: How stable is this compound in solution?

A5: The stability of this compound in solution is limited and can be influenced by factors such as pH and storage temperature. One study on angiotensin peptides noted instability in aqueous buffers within a few hours, with significant degradation after a single freeze-thaw cycle or 5 hours on ice.[11] For maximum stability, it is recommended to use sterile buffers at a pH between 5 and 6 and to store aliquots frozen.[10]

Troubleshooting Guides

Problem 1: My this compound peptide won't dissolve.

  • Initial Steps:

    • Ensure you have allowed the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5]

    • Try sonicating the solution briefly to aid dissolution.[2]

    • Gentle warming can also improve solubility, but be cautious as excessive heat can degrade the peptide.

  • Troubleshooting Workflow:

    G start Peptide Insoluble in Water try_organic Add a small amount of DMSO (e.g., 10-50 µL) and vortex. start->try_organic dilute Slowly add aqueous buffer (e.g., PBS) to desired concentration. try_organic->dilute check_solubility Is the solution clear? dilute->check_solubility success Peptide is dissolved. Proceed with experiment. check_solubility->success Yes troubleshoot_further Consider alternative solvents (e.g., Acetonitrile, DMF). Contact technical support. check_solubility->troubleshoot_further No

    Caption: Troubleshooting workflow for this compound solubility issues.

Problem 2: I'm observing aggregation or precipitation of my this compound solution.

  • Potential Causes:

    • The peptide concentration may be too high for the chosen solvent.

    • The pH of the solution may not be optimal for solubility.

    • The peptide may be prone to aggregation due to its hydrophobic nature.[2]

  • Solutions:

    • Dilute the sample: Try diluting the peptide solution further with the appropriate buffer.

    • Adjust pH: For basic peptides, adding a small amount of dilute acetic acid can improve solubility. For acidic peptides, a dilute basic solution like ammonium (B1175870) bicarbonate may help.[6]

    • Use Chaotropic Agents: In cases of severe aggregation, strong denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used to solubilize the peptide, but these may need to be removed before the experiment.

    • Sonication: Brief sonication can help to break up aggregates.[2]

Problem 3: My this compound peptide seems to be inactive in my experiment.

  • Possible Reasons and Troubleshooting Steps:

    • Degradation: The peptide may have degraded due to improper storage or handling.

      • Check: Were the lyophilized peptide and reconstituted aliquots stored at the recommended temperatures? Were repeated freeze-thaw cycles avoided?

      • Solution: Use a fresh vial of lyophilized peptide and prepare new aliquots, ensuring proper storage.

    • Incorrect Concentration: Errors in reconstitution can lead to a lower than expected peptide concentration.

      • Check: Was the peptide fully dissolved? Was the correct volume of solvent used?

      • Solution: Prepare a fresh stock solution, ensuring complete dissolution. Consider peptide concentration determination using methods like UV spectroscopy if possible.

    • Experimental Conditions: The pH, buffer composition, or presence of certain ions in your assay may be affecting the peptide's activity.

      • Check: Review the literature for optimal experimental conditions for this compound in your specific assay.

      • Solution: Optimize your experimental protocol, paying close attention to buffer components and pH.

Data Presentation

Table 1: Recommended Storage Conditions for Synthetic this compound

FormStorage DurationTemperatureConditions
Lyophilized PowderLong-term (months to years)-20°C or -80°CDark, dry, tightly sealed vial[2][3]
Short-term (days to weeks)4°CDark, dry, tightly sealed vial[4]
Reconstituted SolutionLong-term (up to 6 months at -80°C)-20°C or -80°CAliquoted, sterile buffer (pH 5-6)[10]
Short-term (up to a week)4°CAliquoted, sterile buffer[10]

Table 2: Solubility of Angiotensin Peptides in Common Solvents

PeptideSolventSolubilityNotes
Angiotensin II (as a reference)Water≥ 10 mg/mL[12]
DMSO10 mg/mL[12]May require ultrasonic and warming to 60°C.
PBS2 mg/mL[12]May require ultrasonic and warming to 60°C.
Saline≥ 5 mg/mL[12]
This compoundWaterSolubleExact quantitative data is not readily available, but it is generally soluble in aqueous solutions.
DMSOSolubleA common choice for hydrophobic peptides.[6]

Note: Specific solubility can be lot-dependent. It is always recommended to perform a solubility test on a small amount of peptide first.

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vitro Cell-Based Assays

  • Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.

  • Initial Solubilization: Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution (e.g., 1 mM). Gently swirl or vortex to dissolve. If the peptide does not fully dissolve, proceed to the next step.

  • Co-solvent (if necessary): If the peptide is not soluble in water, add a minimal amount of DMSO (e.g., 10-50 µL) to the vial and vortex until the peptide is dissolved.

  • Dilution: Slowly add your desired sterile aqueous buffer (e.g., PBS or cell culture medium) to the concentrated stock solution to achieve the final working concentration.

  • Sterilization: If necessary, sterilize the final solution by filtering it through a 0.22 µm filter.

  • Aliquoting and Storage: Aliquot the reconstituted peptide into single-use tubes and store them at -20°C or -80°C.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Mice

This is a surgical procedure and should be performed by trained personnel in accordance with institutional animal care and use guidelines.

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Preparation: Shave the head of the mouse and sterilize the area with an antiseptic solution.

  • Positioning: Place the mouse in a stereotaxic frame.

  • Incision: Make a small incision in the scalp to expose the skull.

  • Injection Site: Locate the bregma. The injection coordinates for the lateral ventricle are typically 0.5 mm posterior to bregma, 1.0 mm lateral to the sagittal suture, and 2.0-2.5 mm ventral from the skull surface.

  • Injection: Slowly inject the desired volume of this compound solution (typically 1-5 µL) into the lateral ventricle using a microsyringe.

  • Post-injection: Leave the needle in place for a minute to allow for diffusion before slowly retracting it.

  • Closure: Suture the scalp incision.

  • Recovery: Monitor the mouse until it recovers from anesthesia.

Visualizations

G cluster_0 Extracellular cluster_1 Intracellular AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds cMet c-Met Receptor AngIV->cMet Activates PI3K PI3K AT4R->PI3K Activates MAPK MAPK Pathway cMet->MAPK Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake CellGrowth Cell Growth & Survival MAPK->CellGrowth G start Start: Receive Lyophilized This compound Peptide equilibrate Equilibrate vial to room temperature. start->equilibrate reconstitute Reconstitute in appropriate solvent (e.g., sterile water). equilibrate->reconstitute aliquot Aliquot into single-use volumes. reconstitute->aliquot storage Store aliquots at -20°C or -80°C. aliquot->storage use Use one aliquot per experiment to avoid freeze-thaw cycles. storage->use

References

Technical Support Center: Mitigating Off-Target Effects of Angiotensin IV in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Angiotensin IV (Ang IV). It provides troubleshooting guidance and frequently asked questions (FAQs) to help mitigate potential off-target effects in cellular assays, ensuring data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the AT4 receptor, which has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (B13392206) (IRAP).[1][2] Ang IV acts as a competitive inhibitor of IRAP's catalytic activity.[3][4]

Q2: What are the known off-target interactions of this compound?

A2: While Ang IV has high affinity for the AT4 receptor (IRAP), it can also interact with other receptors, which may lead to off-target effects, particularly at higher concentrations. The main potential off-targets include:

  • Angiotensin II Type 1 (AT1) Receptor: Some studies suggest that at nanomolar concentrations, Ang IV can elicit cellular responses through the AT1 receptor.[5][6]

  • c-Met Receptor: this compound and its analogs have been shown to bind to the c-Met receptor, the receptor for Hepatocyte Growth Factor (HGF), and can modulate its signaling.[7][8]

Q3: Why is it crucial to control for off-target effects in my this compound experiments?

A3: Controlling for off-target effects is essential for the following reasons:

  • Data Accuracy: Unidentified off-target interactions can lead to misinterpretation of your results, incorrectly attributing an observed cellular effect to the modulation of the AT4 receptor.

  • Mechanism of Action: Understanding the full target profile of Ang IV is necessary to elucidate its true mechanism of action in your experimental model.

  • Reproducibility: Ensuring that the observed effects are target-specific enhances the reproducibility of your findings.

Q4: What are the initial signs in my assay that might suggest off-target effects of this compound?

A4: You should consider the possibility of off-target effects if you observe:

  • An unexpected cellular phenotype that is inconsistent with the known functions of the AT4 receptor/IRAP.

  • A biphasic dose-response curve, where the effect of Ang IV changes at higher concentrations.

  • Inconsistent results when using different cell lines that may have varying expression levels of potential off-target receptors.

Q5: How can I experimentally distinguish between on-target (AT4) and off-target effects?

A5: A multi-pronged approach is recommended:

  • Use of Specific Inhibitors: Co-treatment with specific antagonists for potential off-target receptors (e.g., Losartan for AT1, Crizotinib for c-Met) can help dissect the signaling pathways involved.

  • Receptor Knockdown: Utilizing techniques like siRNA or shRNA to specifically knockdown the expression of the AT4 receptor (IRAP) or potential off-target receptors can confirm their involvement in the observed cellular response.[9]

  • Use of Structurally Different Agonists/Antagonists: Employing other known AT4 receptor ligands with different chemical structures can help verify that the effect is mediated through the intended target.

  • Competitive Binding Assays: These assays can determine the binding affinity of Ang IV to its primary target and potential off-targets in your specific cell or membrane preparation.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Inconsistent or unexpected cellular response to Ang IV. The observed effect may be due to an off-target interaction with the AT1 or c-Met receptor.1. Perform a dose-response curve to determine if the effect is concentration-dependent in a manner that suggests multiple targets. 2. Co-administer specific inhibitors: Use Losartan (AT1 antagonist) or Crizotinib (c-Met inhibitor) to see if the unexpected response is blocked. 3. Validate with a different AT4 ligand: Use a structurally distinct AT4 ligand, such as divalinal-Ang IV, to confirm the phenotype is specific to AT4 receptor modulation.
High background signal or variability in signaling assays (e.g., ERK phosphorylation). Ang IV may be activating multiple signaling pathways through on- and off-target receptors.1. Optimize Ang IV concentration: Use the lowest effective concentration of Ang IV that elicits a response to minimize off-target activation. 2. Use receptor-specific controls: Include conditions with Losartan or Crizotinib to isolate the AT4-mediated signaling component. 3. Perform siRNA knockdown: Knock down AT1 or c-Met to confirm their contribution to the signaling background.
Cellular phenotype (e.g., migration) is only partially blocked by AT4 receptor knockdown. The phenotype may be co-mediated by an off-target receptor.1. Combine knockdown with inhibitors: In AT4 knockdown cells, test for the effect of Losartan or Crizotinib on the residual cellular response. 2. Perform double knockdown: If possible, simultaneously knock down both AT4 and the suspected off-target receptor (e.g., c-Met).

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound and relevant inhibitors.

Table 1: Binding Affinities and Inhibitory Concentrations of this compound and Analogs for AT4/IRAP

CompoundParameterValueCell/SystemReference
This compoundKi113 nMRecombinant human IRAP[4]
This compoundIC5032 nMHEK 293T cells with IRAP[1]
This compoundKd1.8 nMBovine heart[10]
This compoundKi62 nMNot specified[11]
divalinal-Ang IVKi~200-fold > Ang IVRecombinant human IRAP[3]
AL-11Ki7.6 nMIRAP[11]

Table 2: Binding Affinities of this compound for Potential Off-Target Receptors

ReceptorParameterValueCell/SystemReference
AT1 ReceptorAffinityLow/NegligibleHEK-293 cells[12]
AT2 ReceptorAffinityModestHEK-293 cells[12]
c-Met ReceptorIC503.1 ± 2.1 pM (for Norleual, an AT4 antagonist)Mouse liver plasma membranes[7]

Table 3: Recommended Concentrations of Inhibitors for Control Experiments

InhibitorTargetEffective Concentration Range (in vitro)Cell Line ExamplesReference
LosartanAT1 Receptor1 - 100 µMDU-145, HT29, A7r5[13]
Crizotinibc-Met/ALK0.1 - 1 µM (IC50: 5-20 nM for c-Met)Various cancer cell lines (e.g., H2228, PANC-1)[14][15][16]

Visualizing Pathways and Workflows

Signaling Pathways

The following diagram illustrates the primary and potential off-target signaling pathways of this compound.

AngIV_Signaling AngIV This compound AT4 AT4 Receptor (IRAP) AngIV->AT4 Binds & Inhibits AT1 AT1 Receptor AngIV->AT1 Potential Interaction (Off-target) cMET c-Met Receptor AngIV->cMET Potential Interaction (Off-target) IRAP_Inhibition IRAP Catalytic Activity Inhibition AT4->IRAP_Inhibition PLC_IP3_Ca PLC / IP3 / Ca²⁺ Signaling AT1->PLC_IP3_Ca ERK_MAPK ERK/MAPK Pathway cMET->ERK_MAPK CellularResponse Cellular Response (e.g., Migration, Proliferation) IRAP_Inhibition->CellularResponse PLC_IP3_Ca->ERK_MAPK ERK_MAPK->CellularResponse HGF HGF HGF->cMET

Caption: this compound signaling pathways.

Experimental Workflow for Mitigating Off-Target Effects

This workflow provides a logical approach to dissecting the effects of this compound.

Troubleshooting_Workflow Start Start: Observe Ang IV- induced Cellular Effect DoseResponse 1. Perform Dose-Response Curve with Ang IV Start->DoseResponse CoTreatment 2. Co-treat with Specific Inhibitors (Losartan for AT1, Crizotinib for c-Met) DoseResponse->CoTreatment EffectBlocked Is the effect blocked or reduced? CoTreatment->EffectBlocked siRNA 3. Perform siRNA Knockdown of AT4, AT1, and/or c-Met EffectBlocked->siRNA Yes OffTarget Conclusion: Effect involves OFF-TARGET(s) (AT1 and/or c-Met) EffectBlocked->OffTarget No EffectAbolished Is the effect abolished in knockdown cells? siRNA->EffectAbolished OnTarget Conclusion: Effect is likely ON-TARGET (AT4-mediated) EffectAbolished->OnTarget Yes (with AT4 KD) EffectAbolished->OffTarget No / Partially

Caption: Workflow for off-target effect mitigation.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for a specific receptor.

  • Objective: To measure the ability of unlabeled this compound to compete with a radiolabeled ligand for binding to the AT4, AT1, or c-Met receptor.

  • Materials:

    • Receptor Source: Membranes prepared from cells stably expressing the receptor of interest.

    • Radioligand: e.g., [125I]this compound for AT4, [125I]-[Sar1,Ile8]Ang II for AT1.

    • Unlabeled Ligands: this compound, specific antagonists (e.g., Losartan for AT1) for non-specific binding determination.

    • Assay Buffer: e.g., Tris-HCl buffer with appropriate supplements.

    • 96-well plates.

    • Cell harvester and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in lysis buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in assay buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Receptor membranes + Radioligand.

      • Non-specific Binding (NSB): Receptor membranes + Radioligand + a high concentration of an unlabeled specific antagonist.

      • Competition: Receptor membranes + Radioligand + increasing concentrations of this compound.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium (typically 60-90 minutes).

    • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - NSB.

      • Plot the percentage of specific binding against the log concentration of this compound.

      • Fit the data to a sigmoidal dose-response curve to determine the IC50.

      • Calculate the Ki value using the Cheng-Prusoff equation.

Western Blot for ERK1/2 Phosphorylation

This protocol measures the activation of a key downstream signaling molecule.

  • Objective: To detect changes in the phosphorylation of ERK1/2 in response to this compound treatment.

  • Materials:

    • Cell culture reagents.

    • This compound, Losartan, Crizotinib.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein assay kit (e.g., BCA).

    • SDS-PAGE gels, electrophoresis and transfer apparatus.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

    • Imaging system.

  • Procedure:

    • Cell Treatment: Seed cells and grow to desired confluency. Treat with this compound at various concentrations and time points. Include controls with vehicle, Losartan, and/or Crizotinib.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer. Collect the lysate and determine the protein concentration.

    • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane in blocking buffer for 1 hour at room temperature.

      • Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1-2 hours at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

    • Densitometry: Quantify band intensities to determine the ratio of phosphorylated ERK to total ERK.

Transwell Cell Migration Assay

This protocol assesses the effect of this compound on cell motility.

  • Objective: To measure the chemotactic response of cells to this compound.

  • Materials:

    • Transwell inserts (e.g., 8 µm pore size).

    • 24-well plates.

    • Cell culture medium (serum-free for assay).

    • Chemoattractant: this compound.

    • Fixing and staining reagents (e.g., methanol (B129727) and crystal violet).

    • Cotton swabs.

    • Microscope.

  • Procedure:

    • Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend the cells in serum-free medium.

    • Assay Setup:

      • Add serum-free medium containing the chemoattractant (this compound) to the lower chamber of the 24-well plate. Include a negative control (medium only) and positive control (e.g., 10% FBS).

      • Place the Transwell inserts into the wells.

      • Add the cell suspension to the upper chamber of the inserts.

    • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-24 hours).

    • Cell Removal and Staining:

      • Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

      • Fix the migrated cells on the lower surface of the membrane with methanol.

      • Stain the cells with crystal violet.

    • Quantification: Count the number of migrated cells in several random fields under a microscope.

    • Data Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

siRNA-Mediated Knockdown of Receptors

This protocol is for transiently reducing the expression of a target receptor.

  • Objective: To confirm the role of a specific receptor in the this compound-mediated cellular response.

  • Materials:

    • siRNA targeting the mRNA of the receptor of interest (e.g., AT4/IRAP, AT1, or c-Met).

    • Non-targeting control siRNA.

    • Transfection reagent (e.g., Lipofectamine).

    • Opti-MEM or similar reduced-serum medium.

    • Cell culture reagents.

  • Procedure:

    • Cell Seeding: Seed cells so they will be at the appropriate confluency for transfection (typically 30-50%).

    • Transfection Complex Formation:

      • Dilute the siRNA in Opti-MEM.

      • In a separate tube, dilute the transfection reagent in Opti-MEM.

      • Combine the diluted siRNA and transfection reagent and incubate to allow complexes to form.

    • Transfection: Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Post-Transfection: Add complete growth medium and incubate for 24-72 hours to allow for knockdown of the target protein.

    • Verification of Knockdown: Confirm the reduction in target protein expression by Western blot or qRT-PCR.

    • Functional Assay: Once knockdown is confirmed, perform the cellular assay of interest (e.g., migration, signaling) with this compound treatment. Compare the response in knockdown cells to cells transfected with non-targeting control siRNA.

References

Strategies for improving the yield of Angiotensin IV solid-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solid-phase synthesis of Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) and improving final peptide yield.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low overall yield after cleavage and purification.

  • Question: My final yield of this compound is significantly lower than expected after cleavage from the resin and purification. What are the potential causes and how can I troubleshoot this?

  • Answer: Low overall yield is a common issue in solid-phase peptide synthesis (SPPS) and can stem from several factors throughout the process. A systematic approach is necessary to identify the root cause.

    Initial Diagnostic Steps:

    • Analyze a Small Resin Sample: Before cleaving the entire batch, take a small sample of the peptide-resin (10-20 mg) and perform a test cleavage. Analyze the crude product by mass spectrometry (MS) to confirm the presence of the target peptide mass.[1] This will help determine if the synthesis was at least partially successful.

    • Quantify Peptide Loading: Determine the peptide loading on the resin before cleavage. This can be done by cleaving a known mass of dried resin and quantifying the peptide via UV-Vis spectrophotometry or amino acid analysis.[1] This will differentiate between poor synthesis efficiency and problems during cleavage or work-up.

    Potential Causes & Solutions:

    • Incomplete Coupling Reactions: The formation of deletion sequences due to incomplete coupling at each cycle is a major contributor to low yield. This compound contains sterically hindered residues like Valine and Isoleucine, which can make coupling challenging.

      • Monitor Coupling: Use the Kaiser (ninhydrin) test after each coupling step to check for free primary amines.[1] A positive test (blue beads) indicates incomplete coupling.

      • Optimize Coupling Reagents: For difficult couplings, standard reagents like DIC/HOBt may be insufficient.[1] Consider using more powerful coupling reagents such as HATU, HBTU, or HCTU, which are known to be highly efficient and can reduce racemization.[2][3][4]

      • Double Coupling: For problematic residues, performing the coupling step twice can significantly improve efficiency.[5][6] This is particularly recommended for couplings involving sterically hindered amino acids or after proline.[6]

      • Increase Reagent Concentration: Using a higher concentration (e.g., 0.5 M) of the amino acid and coupling reagents can enhance reaction kinetics.[1][6]

    • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic residues present in this compound, can aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[5][7][8]

      • Disrupt Secondary Structures:

        • Use chaotropic salts like LiCl or KSCN in the coupling mixture.[5][7]

        • Employ high-boiling point solvents such as N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO) to the reaction solvent.[5][7]

        • Incorporate pseudoproline dipeptides to disrupt secondary structure formation.[5]

      • Elevate Temperature: Performing the synthesis at a higher temperature can help break up aggregates.[7]

    • Inefficient Cleavage or Deprotection: Even with successful synthesis, the final yield can be compromised during the cleavage and deprotection step.

      • Optimize Cleavage Cocktail: Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. A common cocktail is TFA-based with scavengers like water, triisopropylsilane (B1312306) (TIS), and phenol (B47542) to prevent side reactions.[2]

      • Extend Cleavage Time: For long peptides or those with acid-labile protecting groups that are difficult to remove, extending the cleavage time may be necessary. If incomplete deprotection is suspected after 6 hours, it is recommended to precipitate the peptide and repeat the cleavage with fresh reagents.

Issue 2: Racemization of Histidine.

  • Question: I am observing a significant amount of D-His enantiomer in my final product. How can I minimize racemization of the Histidine residue in this compound?

  • Answer: Histidine is highly susceptible to racemization during coupling due to the basicity of its imidazole (B134444) side chain.[9][10][11] The choice of protecting group for the histidine side chain is critical to mitigating this issue.

    • Protecting Group Strategy:

      • Fmoc-His(Trt)-OH: While widely used, the trityl (Trt) group protects the τ-nitrogen, leaving the π-nitrogen exposed, which can promote racemization.[10] Its use requires careful optimization of coupling conditions to minimize this side reaction.[9]

      • Fmoc-His(Boc)-OH: The tert-butyloxycarbonyl (Boc) group on the imidazole ring offers electronic protection and has been shown to be superior in suppressing racemization, especially at elevated temperatures.[11][12] Studies have shown significantly lower epimerization with Fmoc-His(Boc)-OH compared to Fmoc-His(Trt)-OH under the same conditions.[9]

    • Coupling Conditions:

      • Avoid Prolonged Activation: Long pre-activation times can increase the risk of racemization.

      • Use Racemization Suppressants: Additives like HOBt or Oxyma can help to reduce racemization during coupling.[3][7]

Frequently Asked Questions (FAQs)

  • Q1: Which coupling reagent is best for the synthesis of this compound?

    • A1: The choice of coupling reagent depends on the specific challenges encountered. For a potentially "difficult" sequence like this compound, which contains sterically hindered amino acids, high-efficiency uronium/aminium-based reagents like HATU, HBTU, or HCTU are highly recommended.[1][2][3] They react faster and can lead to less epimerization compared to carbodiimide (B86325) reagents like DIC, especially when used with an additive like HOBt.[3][4]

  • Q2: What is the purpose of scavengers in the cleavage cocktail?

    • A2: Scavengers are crucial during the final cleavage step to "trap" reactive cationic species that are generated upon the removal of protecting groups.[2] Without scavengers, these reactive species can cause unwanted side reactions with sensitive amino acid residues like Tyrosine, leading to impurities and reduced yield. Common scavengers include water, triisopropylsilane (TIS), and phenol.[2]

  • Q3: How can I monitor the completion of coupling reactions?

    • A3: The Kaiser test is a reliable qualitative colorimetric method to detect the presence of free primary amines on the resin.[1] A positive result (blue beads) after a coupling reaction indicates that the coupling is incomplete. This allows for immediate troubleshooting, such as performing a second coupling.

  • Q4: Can I use microwave energy to improve the synthesis of this compound?

    • A4: Yes, microwave-assisted solid-phase peptide synthesis (MW-SPPS) can be beneficial. The application of microwave energy can accelerate both the deprotection and coupling steps, potentially reducing reaction times and improving the efficiency of difficult couplings by overcoming aggregation.[7] However, it is important to be aware that higher temperatures can also increase the risk of side reactions like racemization, especially with sensitive residues like Histidine.[10][12]

Data Summary

Table 1: Comparison of Coupling Reagents for SPPS

Coupling ReagentRelative ReactivityAdvantagesDisadvantages
DIC/HOBtStandardCost-effectiveCan cause racemization
HBTU/HCTUHighEfficient and widely used
HATUVery HighExcellent for sterically hindered couplings, less racemizationHigher cost, can cause guanidinylation of N-terminal amine if used in large excess
COMUVery HighHigh solubility, safer than benzotriazole-based reagentsHigher cost

Source: Adapted from BenchChem technical resources.[1]

Table 2: Impact of Histidine Protecting Group on Racemization

Histidine DerivativeCoupling Conditions% D-Isomer (Racemization)
Fmoc-His(Trt)-OH50 °C, 10 minutes6.8%
Fmoc-His(Boc)-OH50 °C, 10 minutes0.18%
Fmoc-His(Trt)-OH90 °C>16%
Fmoc-His(Boc)-OH90 °C0.81%

Source: BenchChem comparative study.[9]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (4 eq.), coupling reagent (e.g., HATU, 3.9 eq.), and an additive (e.g., HOBt, 4 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step (double coupling).

  • Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Cleavage and Deprotection of this compound from Resin

  • Caution: Trifluoroacetic acid (TFA) is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Filtration: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • TFA Removal: Reduce the volume of the TFA solution under a stream of nitrogen or by rotary evaporation.

  • Peptide Precipitation: Add cold diethyl ether to the concentrated TFA solution to precipitate the crude peptide.

  • Centrifugation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (AA, Coupling Reagent, Base) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage After Final Cycle KaiserTest->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid KaiserTest->Repeat Negative Repeat->Deprotection End Purified Peptide Cleavage->End

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Logic LowYield Low Final Yield TestCleavage Perform Test Cleavage & MS Analysis LowYield->TestCleavage SynthesisProblem Synthesis Problem TestCleavage->SynthesisProblem Target Mass Absent or Low Intensity CleavageProblem Cleavage/Workup Problem TestCleavage->CleavageProblem Target Mass Present IncompleteCoupling Incomplete Coupling SynthesisProblem->IncompleteCoupling Aggregation Peptide Aggregation SynthesisProblem->Aggregation InefficientCleavage Inefficient Cleavage CleavageProblem->InefficientCleavage SideReactions Side Reactions CleavageProblem->SideReactions Sol_Coupling Use Stronger Coupling Reagents (e.g., HATU) Double Couple IncompleteCoupling->Sol_Coupling Sol_Aggregation Use Chaotropic Salts Change Solvents (NMP, DMSO) Pseudoproline Dipeptides Aggregation->Sol_Aggregation Sol_Cleavage Optimize Cleavage Cocktail Extend Cleavage Time InefficientCleavage->Sol_Cleavage Sol_SideReactions Optimize Scavengers SideReactions->Sol_SideReactions

Caption: Decision-making workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Validating Angiotensin IV Receptor (AT4R) Binding Specificity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Angiotensin IV receptor (AT4R), also known as Insulin-Regulated Aminopeptidase (IRAP).

Frequently Asked Questions (FAQs)

Q1: What is the this compound receptor (AT4R), and why is its specific binding validation crucial?

A1: The this compound (Ang IV) receptor, designated AT4R, has been identified as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP).[1][2][3] IRAP is a type II integral membrane protein belonging to the M1 family of aminopeptidases.[1][3] Validating the specificity of ligand binding to AT4R/IRAP is critical to ensure that the observed biological effects are indeed mediated by this target and not due to off-target interactions with other receptors, such as the AT1 or AT2 receptors for Angiotensin II.[4] This is particularly important in drug development to minimize potential side effects and ensure therapeutic efficacy.

Q2: What are the primary experimental methods to validate the specificity of this compound receptor binding?

A2: The primary methods for validating AT4R binding specificity include:

  • Competitive Radioligand Binding Assays: These assays determine the affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand that is known to bind specifically to the AT4R.[5]

  • Receptor Autoradiography: This technique is used to visualize and quantify the distribution of AT4R binding sites in tissue sections.[6] By using specific blockers, one can distinguish between specific and non-specific binding.

  • Use of Selective Antagonists: The use of well-characterized, selective antagonists for AT4R, as well as for other potential targets like AT1R and AT2R, is essential to pharmacologically dissect the observed binding.

Q3: What are some known ligands and antagonists for the AT4R?

A3: Several peptidic and non-peptidic ligands have been identified for the AT4R. This compound itself is the endogenous ligand. Other notable ligands include LVV-hemorphin 7.[3] Specific antagonists are crucial for validating binding specificity. While the field is evolving, certain compounds have been characterized for their inhibitory potency at the AT4R/IRAP.

Troubleshooting Guides

This section addresses common issues encountered during AT4R binding experiments.

Problem 1: High Non-Specific Binding (NSB) in my Radioligand Binding Assay.

  • Potential Cause: The radioligand may be binding to non-receptor components like lipids, plastics, or filters. Hydrophobic radioligands can be particularly prone to high NSB.

  • Troubleshooting Steps:

    • Optimize Blocking Agents: Include bovine serum albumin (BSA) at 0.1-1% in your assay buffer to reduce non-specific interactions.

    • Adjust Assay Conditions: Lowering the incubation temperature and shortening the incubation time can sometimes reduce NSB, but ensure that specific binding still reaches equilibrium.

    • Optimize Washing: Increase the number of washes with ice-cold buffer and ensure the washing is rapid to minimize dissociation of the specific binding.

    • Filter Pre-treatment: Pre-soak glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of positively charged radioligands to the negatively charged filter matrix.

    • Receptor Concentration: Use the lowest concentration of your membrane preparation that provides a robust specific binding signal.

Problem 2: Low or No Specific Binding Signal.

  • Potential Cause: This could be due to degraded reagents, low receptor expression in the chosen tissue/cell line, or suboptimal assay conditions.

  • Troubleshooting Steps:

    • Verify Radioligand Integrity: Check the age and storage conditions of your radioligand. Degradation can lead to loss of binding affinity.

    • Confirm Receptor Presence: Ensure that your tissue or cell preparation expresses a sufficient number of AT4Rs. This can be verified by Western blotting for IRAP.

    • Optimize Incubation Time: Perform a time-course experiment to ensure that the binding reaction has reached equilibrium.

    • Check Buffer Composition: Ensure the pH and ionic strength of your binding buffer are optimal for AT4R binding.

    • Radioligand Concentration: Use a radioligand concentration at or below its Kd for competition assays to ensure sensitive detection of competitor potency.[7]

Problem 3: Inconsistent Results Between Experiments.

  • Potential Cause: Variability in reagent preparation, pipetting errors, or inconsistent incubation times and temperatures can lead to poor reproducibility.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental steps are performed consistently. Use calibrated pipettes and timers.

    • Aliquot Reagents: Aliquot and freeze membrane preparations and other key reagents to avoid repeated freeze-thaw cycles.

    • Maintain Consistent Conditions: Use a temperature-controlled incubator/shaker for all binding reactions.

    • Run Controls: Always include positive and negative controls in every experiment to monitor assay performance.

Quantitative Data

The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of various ligands for the this compound receptor (AT4R/IRAP). These values are indicative and can vary depending on the experimental conditions.

Ligand/AntagonistReceptor/EnzymeAssay TypeKi (nM)IC50 (nM)Reference
This compoundAT4R/IRAPCompetitive Binding~32[2]
LVV-hemorphin 7AT4R/IRAPCompetitive Binding~140[2]
Divalinal-Ang IVAT4R/IRAPCompetitive Binding[4]
DG013AIRAPInhibition Assay57[8]

Note: This table is not exhaustive and represents a selection of publicly available data. Researchers should always determine these values under their own experimental conditions.

Experimental Protocols

1. Competitive Radioligand Binding Assay for AT4R

This protocol is designed to determine the binding affinity of a test compound for the AT4R using a filtration-based assay.

  • Materials:

    • Membrane preparation from cells or tissue expressing AT4R.

    • Radioligand (e.g., [¹²⁵I]this compound).

    • Unlabeled this compound (for determining non-specific binding).

    • Test compounds.

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% PEI.

    • 96-well filter plates and vacuum manifold.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compound and a high concentration of unlabeled this compound (e.g., 1 µM) for determining non-specific binding.

    • In a 96-well plate, add in the following order:

      • 50 µL of Binding Buffer (for total binding) or unlabeled this compound (for non-specific binding) or test compound.

      • 50 µL of radioligand at a final concentration at or below its Kd.

      • 100 µL of membrane preparation (protein concentration to be optimized, typically 10-50 µg).

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Receptor Autoradiography for AT4R

This protocol allows for the visualization of AT4R binding sites in tissue sections.

  • Materials:

    • Frozen tissue sections (e.g., brain, kidney) mounted on slides (10-20 µm thick).[2]

    • Radioligand (e.g., [¹²⁵I]this compound).

    • Unlabeled this compound.

    • Pre-incubation Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Autoradiography film or phosphor imaging screens.

  • Procedure:

    • Thaw the slide-mounted tissue sections to room temperature.

    • Pre-incubate the slides in Pre-incubation Buffer for 15-30 minutes at room temperature to remove endogenous ligands.

    • Incubate the slides in Incubation Buffer containing the radioligand (at a concentration close to its Kd) for 60-120 minutes at room temperature. For determining non-specific binding, incubate adjacent sections in the presence of a high concentration (e.g., 1 µM) of unlabeled this compound.

    • Wash the slides in ice-cold Wash Buffer (e.g., 3 x 5 minutes) to remove unbound radioligand.

    • Perform a final brief rinse in ice-cold deionized water to remove buffer salts.

    • Dry the slides quickly under a stream of cool, dry air.

    • Expose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will need to be optimized depending on the radioligand and tissue.[2]

    • Develop the film or scan the imaging screen to visualize the distribution of binding sites.

    • Quantify the signal using densitometry software, comparing total binding to non-specific binding to determine the specific binding signal.

Visualizations

AT4R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_insulin_pathway Insulin Signaling Crosstalk AngIV This compound AT4R AT4R (IRAP) AngIV->AT4R Binding PeptideCleavage Inhibition of Peptide Cleavage AT4R->PeptideCleavage Inhibition of Enzymatic Activity Vesicle GLUT4/IRAP Storage Vesicle (GSV) Vesicle->AT4R Fusion with Plasma Membrane GLUT4 GLUT4 Transporter Vesicle->GLUT4 GlucoseUptake Increased Glucose Uptake GLUT4->GlucoseUptake PI3K PI3K Akt Akt PI3K->Akt AS160 AS160 Akt->AS160 Phosphorylation RabGTPases Rab GTPases (Rab8, 10, 14) AS160->RabGTPases Activation RabGTPases->Vesicle Translocation InsulinReceptor Insulin Receptor InsulinReceptor->PI3K Insulin Insulin Insulin->InsulinReceptor Competitive_Binding_Workflow start Start reagents Prepare Reagents: - Membrane Prep - Radioligand - Test Compound - Buffers start->reagents incubation Incubate: Membrane + Radioligand + (Buffer or Unlabeled Ligand or Test Compound) reagents->incubation filtration Separate Bound from Free: Rapid Vacuum Filtration incubation->filtration counting Quantify Radioactivity: Scintillation Counting filtration->counting analysis Data Analysis: Calculate Specific Binding, IC50, and Ki counting->analysis end End analysis->end Logical_Relationship_Specificity cluster_validation Validation Strategy ObservedBinding Observed Radioligand Binding AT4R_Binding Specific Binding to AT4R/IRAP ObservedBinding->AT4R_Binding is composed of NSB Non-Specific Binding ObservedBinding->NSB is composed of OffTarget Off-Target Binding (e.g., AT1R) ObservedBinding->OffTarget is composed of SelectiveBlockers Selective Blockers (e.g., for AT1R) AT4R_Binding->SelectiveBlockers Unaffected by ExcessUnlabeled Excess Unlabeled This compound ExcessUnlabeled->NSB Defines SelectiveBlockers->OffTarget Blocks

References

Troubleshooting variability in behavioral responses to Angiotensin IV

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in behavioral responses to Angiotensin IV (Ang IV).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question 1: Why am I observing inconsistent or no behavioral effects after this compound administration?

Answer: Variability in behavioral responses to this compound can stem from several factors, ranging from the experimental model to the peptide's handling. Here are the primary aspects to consider:

  • Animal Strain and Individual Differences: Studies have shown that responses to this compound can vary significantly between different strains of mice and rats.[1][2][3] It's also possible that there are inherent genetic differences within a strain that affect individual responses.[2][3] Consider whether the strain you are using is known to be responsive to Ang IV.

  • Peptide Integrity and Handling: this compound is a peptide and can degrade if not handled and stored correctly. Ensure your peptide is stored at -20°C or lower and avoid repeated freeze-thaw cycles.[4] Reconstituted peptide solutions should be aliquoted and stored at -80°C. The purity of the synthesized peptide is also crucial for consistent results.[4]

  • Route and Method of Administration: The method of administration significantly impacts the bioavailability and effect of Ang IV. Central administration (e.g., intracerebroventricular, ICV) delivers the peptide directly to the brain and often yields more robust and consistent cognitive effects compared to peripheral administration (e.g., subcutaneous, SC).[1][5][6] Ensure your administration technique is consistent and accurate.

  • Dosage and Timing: The dose-response relationship for this compound can be complex, sometimes following an inverted U-shape.[7] It's crucial to perform a dose-response study to determine the optimal effective dose for your specific experimental paradigm. The timing of administration relative to the behavioral task is also critical.[8]

  • Behavioral Paradigm: The choice of behavioral test can influence the observed effects of this compound. It has been shown to enhance performance in tasks related to learning, memory, and cognition, such as object recognition, passive avoidance, and the Morris water maze.[1][5][6] Ensure the chosen paradigm is appropriate for assessing the cognitive functions modulated by Ang IV.

Question 2: My results are not reproducible across different experiment batches. What could be the cause?

Answer: Lack of reproducibility is a common challenge in research. For this compound experiments, consider these potential sources of variability:

  • Peptide Stock and Preparation: Ensure that you are using the same batch of this compound for a set of comparative experiments. If you need to use a new batch, it is advisable to re-validate its efficacy. Prepare fresh dilutions of the peptide for each experiment to avoid degradation.

  • Experimental Conditions: Minor variations in environmental conditions (e.g., lighting, noise), handling stress, and the time of day experiments are conducted can all contribute to variability in behavioral outcomes. Standardize your experimental procedures as much as possible.

  • Subject Characteristics: The age, weight, and health status of your animals can influence their response to this compound. Use animals of a consistent age and weight range and ensure they are properly acclimated to the experimental environment.

Question 3: How can I confirm that the observed effects are specific to this compound and its target receptor?

Answer: To ensure the specificity of your findings, it is essential to include appropriate controls in your experimental design:

  • Vehicle Control: Always include a group of animals that receives the vehicle solution (the solvent used to dissolve this compound) without the peptide. This controls for any effects of the injection procedure or the vehicle itself.

  • Use of an Antagonist: To confirm that the effects of this compound are mediated by its receptor (AT4R/IRAP), you can use a specific antagonist like divalinal-Ang IV.[8][9] Pre-treatment with the antagonist should block or attenuate the behavioral effects of this compound.[8][9]

  • Inactive Peptide Control: Consider using a scrambled or inactive version of the this compound peptide as a negative control. This helps to rule out non-specific effects of administering a peptide.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound's cognitive-enhancing effects?

This compound exerts its effects by binding to the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[10][11][12] The proposed mechanisms for its cognitive benefits include:

  • Inhibition of IRAP activity: By inhibiting IRAP, this compound may prevent the breakdown of other neuropeptides involved in learning and memory.[2][10]

  • Enhanced neuronal glucose uptake: this compound might facilitate glucose transport into brain cells, providing more energy for cognitive processes.[1][2]

  • Modulation of neurotransmitter release: It may influence the release of acetylcholine (B1216132) and dopamine, which are crucial for memory formation.[2][3]

What are the known signaling pathways activated by this compound?

The binding of this compound to its receptor, IRAP, is thought to trigger several downstream signaling events. While the exact pathways are still under investigation, potential mechanisms include the modulation of intracellular calcium levels and interactions with other signaling cascades.

Data Presentation

Table 1: Summary of this compound Administration and Behavioral Outcomes in Rodents

Species/StrainAdministration RouteDose RangeBehavioral TaskKey FindingsReference(s)
DBA2 MiceSubcutaneous (SC)0.47 mg/kgObject RecognitionSignificant enhancement in exploring the novel object.[1]
RatsIntracerebroventricular (ICV)1 nmolPassive AvoidanceEnhanced recall of the passive avoidance task.[1]
RatsIntracerebroventricular (ICV)1 nmolMorris Water MazeReversed scopolamine-induced amnesia by enhancing acquisition.[1]
C57BL/6J MiceIntracerebroventricular (ICV)0.1, 1.0, 10.0 nmolNovel Object RecognitionDose-dependent enhancement of novel object recognition.[8]
Sprague-Dawley RatsIntracerebroventricular (ICV)1 nmolPlus Maze Spontaneous AlternationEnhanced spatial working memory.[13]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Mice

This protocol describes the surgical implantation of a guide cannula for direct injection of substances into the cerebral ventricles of mice.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (isoflurane)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula and dummy cannula

  • Dental cement

  • Sutures or wound clips

  • This compound solution

  • Injection syringe and tubing

Procedure:

  • Anesthetize the mouse using isoflurane.

  • Secure the mouse in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda and ensure the skull is level.

  • Determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • Drill a small hole at the target coordinates.

  • Slowly lower the guide cannula to the desired depth.

  • Secure the cannula to the skull using dental cement.

  • Insert a dummy cannula to keep the guide cannula patent.

  • Suture or clip the scalp incision.

  • Allow the animal to recover for at least one week before injections.

  • For injection, remove the dummy cannula and insert the injector connected to the syringe. Infuse the this compound solution slowly over a defined period.

Protocol 2: Novel Object Recognition Task in Mice

This task assesses recognition memory based on the spontaneous tendency of rodents to explore a novel object more than a familiar one.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm)

  • Two sets of identical objects (familiar objects)

  • One set of novel objects (different shape and color from familiar objects)

  • Video recording and tracking software

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty open field arena for 10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical "familiar" objects in the arena. Place the mouse in the arena and allow it to explore for a set period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours). Administer this compound or vehicle at the appropriate time before the testing phase.

  • Testing Phase: Replace one of the familiar objects with a "novel" object. Place the mouse back in the arena and record its exploration of both objects for a set period (e.g., 5 minutes).

  • Data Analysis: Analyze the time spent exploring the novel object versus the familiar object. A preference for the novel object indicates successful recognition memory. Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

Visualizations

Angiotensin_IV_Signaling_Pathway cluster_Renin_Angiotensin_System Renin-Angiotensin System cluster_Cellular_Effects Cellular Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin cleavage AngI Angiotensin I ACE ACE AngI->ACE cleavage AngII Angiotensin II AminopeptidaseA Aminopeptidase A AngII->AminopeptidaseA cleavage AngIII Angiotensin III AminopeptidaseN Aminopeptidase N AngIII->AminopeptidaseN cleavage AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R binds to CognitiveEnhancement Cognitive Enhancement (Learning & Memory) AT4R->CognitiveEnhancement leads to GlucoseUptake Increased Neuronal Glucose Uptake CognitiveEnhancement->GlucoseUptake via NeurotransmitterRelease Modulation of Neurotransmitter Release CognitiveEnhancement->NeurotransmitterRelease via NeuropeptideMetabolism Inhibition of Neuropeptide Metabolism CognitiveEnhancement->NeuropeptideMetabolism via

Caption: Formation of this compound and its proposed cellular mechanisms for cognitive enhancement.

Troubleshooting_Workflow Start Inconsistent or No Behavioral Effect CheckPeptide Verify Peptide Integrity - Purity - Storage - Handling Start->CheckPeptide CheckProtocol Review Experimental Protocol - Route of Administration - Dosage and Timing - Animal Strain Start->CheckProtocol CheckAssay Evaluate Behavioral Assay - Appropriateness of Task - Consistent Conditions Start->CheckAssay ImplementControls Implement/Check Controls - Vehicle Control - Antagonist Control CheckPeptide->ImplementControls CheckProtocol->ImplementControls CheckAssay->ImplementControls DataAnalysis Re-analyze Data - Statistical Power - Outliers ImplementControls->DataAnalysis Consult Consult Literature/ Expert DataAnalysis->Consult Still inconsistent Outcome Consistent Results DataAnalysis->Outcome Issue resolved Consult->CheckPeptide

Caption: A logical workflow for troubleshooting variability in this compound experiments.

References

Technical Support Center: Optimizing Angiotensin IV Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation conditions for Angiotensin IV (AngIV) enzyme activity assays. This compound is a bioactive peptide fragment of the renin-angiotensin system that exerts its effects primarily through the AT4 receptor, which has been identified as the enzyme Insulin-Regulated Aminopeptidase (IRAP). Therefore, assays measuring AngIV activity are typically focused on the enzymatic activity of IRAP.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for this compound activity that should be targeted in an assay?

A1: The primary enzyme that binds this compound and is the focus of activity assays is Insulin-Regulated Aminopeptidase (IRAP), also known as the AT4 receptor.[1][2] AngIV acts as a competitive inhibitor of IRAP's catalytic activity.[2] Therefore, AngIV enzyme activity assays are essentially IRAP inhibition assays.

Q2: What are the common types of substrates used in this compound (IRAP) enzyme activity assays?

A2: Both fluorogenic and colorimetric substrates are commonly used.

  • Fluorogenic Substrates: These substrates, such as L-Leucine-7-amido-4-coumarin (Leu-AMC), release a fluorescent product upon cleavage by IRAP, which can be continuously monitored.[3]

  • Colorimetric Substrates: Substrates like L-Leucine-p-nitroanilide are hydrolyzed by IRAP to produce p-nitroaniline, a colored product that can be measured spectrophotometrically.[4][5]

Q3: What are the key parameters to optimize for a successful this compound (IRAP) enzyme activity assay?

A3: The key parameters to optimize include pH, temperature, substrate concentration, and enzyme concentration. Each of these factors can significantly impact the accuracy and reproducibility of your results.

Q4: Can this compound itself be used as a substrate in these assays?

A4: While this compound binds to the active site of IRAP, it is generally considered an inhibitor rather than a substrate that is rapidly cleaved.[2] Assays typically measure the inhibition of IRAP's activity on a synthetic substrate in the presence of this compound or its analogs.

Troubleshooting Guide

This guide addresses common issues encountered during this compound (IRAP) enzyme activity assays.

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Signal Inactive enzyme.Ensure proper storage and handling of the IRAP enzyme. Avoid repeated freeze-thaw cycles.[6]
Incorrect assay buffer conditions (pH, ionic strength).Verify the pH and composition of your assay buffer. The optimal pH for IRAP is generally around 7.0-8.0.[4][5][7]
Substrate degradation or low concentration.Prepare fresh substrate solution for each experiment. Optimize the substrate concentration; it should ideally be at or near the Km value for the enzyme.[6]
Insufficient incubation time or temperature.Optimize incubation time and temperature. A common starting point is 37°C.[8]
High Background Signal Autofluorescence of compounds or buffer components.Run controls without the enzyme or substrate to identify the source of background fluorescence.[9]
Contaminated reagents.Use high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers if necessary.
Non-specific binding of substrate or product to the plate.Consider using different types of microplates (e.g., non-binding surface plates).
High Variability Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing of all reaction components. Prepare a master mix for reagents to be added to multiple wells.[3]
Inconsistent incubation conditions.Ensure uniform temperature across the entire microplate during incubation. Avoid edge effects by not using the outer wells or by filling them with buffer.
Bubbles in wells.Be careful to avoid introducing bubbles when pipetting. Centrifuge the plate briefly before reading.[6]
Non-linear Reaction Progress Curves Substrate depletion.Use a lower enzyme concentration or a shorter reaction time to ensure the reaction rate remains linear.
Enzyme instability.Check the stability of the enzyme under your assay conditions. Consider adding stabilizing agents like BSA to the buffer.
Inner filter effect (for fluorescence assays).If using high concentrations of fluorescent substrate or product, dilute the samples or use a smaller pathlength cuvette.[9]

Quantitative Data Summary

The optimal conditions for IRAP activity can vary depending on the specific substrate and buffer system used. The following table summarizes typical ranges found in the literature.

ParameterOptimal Range/ValueSubstrate/Enzyme SourceReference(s)
pH 7.0 - 8.0L-Leucine-p-nitroanilide[4][5]
7.0L-Leucine-7-amido-4-coumarin (Leu-AMC)[3]
Temperature 25°C - 37°CL-Leucine-p-nitroanilide[4][5]
37°CL-Leucine-7-amido-4-coumarin (Leu-AMC)[8]
Substrate Concentration 3 mML-Leucine-p-nitroanilide[4]
50 µML-Leucine-7-amido-4-coumarin (Leu-AMC)[3]
2.5 - 200 µM (for Michaelis-Menten analysis)L-Leucine-7-amido-4-coumarin (Leu-AMC)[7]
Enzyme Concentration 1 nMRecombinant human IRAP[3][7]

Experimental Protocols

Detailed Methodology for a Fluorescence-Based IRAP (this compound) Inhibition Assay

This protocol is adapted from fluorescence-based assays for M1 aminopeptidases.

1. Reagent Preparation:

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.0.[3] It is crucial to ensure the pH is accurately adjusted.

  • IRAP Enzyme Stock Solution: Prepare a stock solution of recombinant human IRAP in assay buffer. The final concentration in the assay should be optimized, but a starting point of 1 nM is common.[3][7] Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Fluorogenic Substrate Stock Solution: Prepare a stock solution of L-Leucine-7-amido-4-coumarin (Leu-AMC) in DMSO. A typical stock concentration is 10 mM. Store protected from light at -20°C. The final assay concentration is typically around 50 µM.[3]

  • This compound (Inhibitor) Stock Solution: Prepare a stock solution of this compound in assay buffer or water. Perform serial dilutions to obtain the desired range of inhibitor concentrations for the assay.

2. Assay Procedure:

  • Add 50 µL of assay buffer to the wells of a black, flat-bottom 96-well microplate.

  • Add 10 µL of this compound dilutions (or vehicle control) to the respective wells.

  • To initiate the reaction, add 40 µL of a pre-warmed mixture of IRAP enzyme and Leu-AMC substrate in assay buffer. The final concentrations in the 100 µL reaction volume should be the desired concentrations (e.g., 1 nM IRAP and 50 µM Leu-AMC).

  • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes). The excitation wavelength for AMC is typically ~360-380 nm, and the emission wavelength is ~440-460 nm.

3. Data Analysis:

  • Determine the initial reaction rates (slopes) from the linear portion of the fluorescence versus time plots.

  • Plot the initial rates against the concentration of this compound.

  • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of IRAP activity, by fitting the data to a suitable dose-response curve.

Visualizations

This compound Signaling Pathway

Angiotensin_IV_Signaling AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds to Active Site Products Inactive Products IRAP->Products Produces CellularEffects Cellular Effects (e.g., Memory Enhancement, Glucose Uptake) IRAP->CellularEffects Inhibition leads to Substrate Endogenous Substrates (e.g., Vasopressin) Substrate->IRAP Cleaved by

Caption: this compound binds to and inhibits the enzymatic activity of IRAP (AT4 receptor).

Experimental Workflow for this compound (IRAP) Inhibition Assay

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Dispense Dispense Reagents into Microplate Reagents->Dispense Incubate Incubate at Optimal Temperature Dispense->Incubate Measure Measure Fluorescence/ Absorbance over Time Incubate->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Plot Plot Rates vs. Inhibitor Concentration Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: A typical workflow for determining the inhibitory effect of this compound on IRAP activity.

References

Reducing non-specific binding in Angiotensin IV receptor autoradiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Angiotensin IV (AT4) receptor autoradiography. Our aim is to help you minimize non-specific binding and obtain high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the identity of the this compound (AT4) receptor, and why is this important for autoradiography?

A1: The this compound (AT4) receptor has been identified as the transmembrane enzyme, insulin-regulated membrane aminopeptidase (B13392206) (IRAP).[1] IRAP is a type II integral membrane protein belonging to the M1 family of aminopeptidases.[1] Understanding that the AT4 receptor is an enzyme is crucial for experimental design, as it informs the choice of appropriate blocking agents and helps in troubleshooting unexpected binding patterns.

Q2: Which radioligand is typically used for AT4 receptor autoradiography?

A2: The most commonly used radioligand is 125I-Angiotensin IV. In some studies, iodinated Nle-angiotensin IV, a more stable analog of this compound, has been used to achieve high affinity and specificity.

Q3: How is non-specific binding defined in AT4 receptor autoradiography?

A3: Non-specific binding is determined by incubating adjacent tissue sections with the radioligand in the presence of a high concentration of unlabeled this compound. This unlabeled ligand will saturate the specific AT4 receptors, leaving only the radioligand that is bound to other tissue components. It is important to note that AT1 and AT2 receptor antagonists, such as losartan (B1675146) and PD123177, are ineffective at competing for 125I-Ang IV binding and should not be used to define non-specific binding for the AT4 receptor.[2]

Q4: What are some typical binding affinity (Kd) values for this compound?

A4: The binding affinity of this compound can vary depending on the tissue and cell type. For example, in SV-40 transformed human collecting duct cell membranes, the mean Kd and Bmax values for 125I-Ang IV binding were found to be 5.6 ± 2.0 nM and 1007.6 ± 140.2 fmol/mg protein, respectively.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High Non-Specific Binding 1. Inadequate Blocking: Insufficient concentration of unlabeled this compound to saturate all specific sites. 2. Suboptimal Washing: Wash steps are too short or the buffer volume is too low to remove unbound radioligand effectively. 3. Radioligand Degradation: Peptidases in the tissue sections may degrade the 125I-Angiotensin IV. 4. Tissue Drying: Allowing tissue sections to dry out during the procedure can cause irreversible non-specific binding.[3]1. Optimize Blocking Agent Concentration: Increase the concentration of unlabeled this compound in the non-specific binding incubation. A 100- to 1000-fold excess over the radioligand concentration is a good starting point. 2. Optimize Wash Protocol: Increase the duration and/or number of washes in ice-cold buffer. Ensure gentle agitation during washing. A final quick rinse in ice-cold distilled water can help remove salts. 3. Include Peptidase Inhibitors: Add a cocktail of peptidase inhibitors to the incubation buffer to protect the radioligand from degradation. 4. Maintain Hydration: Use a humidity chamber for long incubation steps to prevent the tissue sections from drying out.[3]
Weak or No Specific Signal 1. Low Receptor Density: The tissue of interest may have a low expression of AT4 receptors. 2. Radioligand Issues: The radioligand may have degraded due to improper storage or handling. 3. Suboptimal Incubation Time: The incubation time may be too short to reach binding equilibrium.1. Use Positive Control Tissue: Include a tissue known to have high AT4 receptor density (e.g., kidney, specific brain regions) as a positive control.[4] 2. Check Radioligand Quality: Aliquot the radioligand upon receipt and store it appropriately. Avoid repeated freeze-thaw cycles. 3. Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for reaching equilibrium.
Inconsistent Results 1. Variability in Tissue Sectioning: Inconsistent thickness of cryostat sections can lead to variability in receptor number per section. 2. Inconsistent Reagent Preparation: Variations in buffer pH, salt concentrations, or inhibitor concentrations between experiments. 3. Inconsistent Timing: Variations in incubation and wash times between slides or experiments.1. Standardize Sectioning: Ensure the cryostat is properly maintained and that all sections are cut at a consistent thickness (e.g., 20 µm).[5] 2. Use Freshly Prepared Buffers: Prepare all buffers and solutions fresh for each experiment to ensure consistency. 3. Maintain a Strict Timetable: Adhere to a precise timetable for all incubation and washing steps for all slides in an experiment.

Experimental Protocols

General Protocol for AT4 Receptor Autoradiography

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

  • Tissue Preparation:

    • Fresh frozen tissue is sectioned using a cryostat at a thickness of 20 µm.[5]

    • Sections are thaw-mounted onto charged microscope slides.[5]

    • Slides can be stored at -80°C until use.[5]

  • Pre-incubation:

    • Thaw the slides to room temperature.

    • Pre-incubate the slides in a buffer (e.g., Tris-HCl with physiological salts) for a defined period (e.g., 15-30 minutes) to rehydrate the tissue and wash away endogenous ligands.

  • Incubation:

    • Prepare the incubation buffer containing the radioligand (e.g., 125I-Angiotensin IV) at a concentration close to its Kd.

    • For total binding , incubate sections with the radioligand solution.

    • For non-specific binding , incubate adjacent sections with the radioligand solution plus a high concentration (e.g., 1 µM) of unlabeled this compound.

    • Incubate in a humidified chamber at room temperature for a duration determined by optimization experiments to reach equilibrium (e.g., 60-120 minutes).

  • Washing:

    • After incubation, rapidly wash the slides in ice-cold buffer to remove unbound radioligand.

    • Perform multiple washes of increasing duration (e.g., 2 x 1 minute, followed by 2 x 5 minutes) with gentle agitation.

    • Perform a final quick dip in ice-cold distilled water to remove buffer salts.

  • Drying and Exposure:

    • Dry the slides rapidly under a stream of cool air.[5]

    • Appose the dried slides to an autoradiographic film or a phosphor imaging plate in a light-tight cassette.[5]

    • Include radioactive standards for quantification.

    • Expose at -80°C for a period determined by the specific activity of the radioligand and the receptor density (can range from days to weeks).[5]

  • Image Development and Analysis:

    • Develop the film or scan the imaging plate according to the manufacturer's instructions.

    • Quantify the signal density in different regions of interest using a suitable image analysis software.

    • Calculate specific binding by subtracting the non-specific binding signal from the total binding signal.

Visualizations

Experimental_Workflow cluster_prep Tissue Preparation cluster_binding Binding Assay cluster_post_binding Post-Binding Steps cluster_analysis Data Analysis Tissue_Harvest Harvest and Freeze Tissue Cryosectioning Cryosectioning (20 µm) Tissue_Harvest->Cryosectioning Thaw_Mounting Thaw-Mount on Slides Cryosectioning->Thaw_Mounting Preincubation Pre-incubation Total_Binding Total Binding: Incubate with 125I-Ang IV Preincubation->Total_Binding NSB Non-Specific Binding: Incubate with 125I-Ang IV + unlabeled Ang IV Preincubation->NSB Washing Washing Total_Binding->Washing NSB->Washing Drying Drying Washing->Drying Exposure Exposure to Film/Plate Drying->Exposure Image_Acquisition Image Acquisition Exposure->Image_Acquisition Quantification Quantification Image_Acquisition->Quantification Calculation Specific Binding Calculation: Total - Non-Specific Quantification->Calculation

Caption: Workflow for this compound Receptor Autoradiography.

IRAP_Signaling_Pathway cluster_cell Cellular Environment cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds PI3K PI3K Insulin_Receptor->PI3K activates IRAP_Membrane IRAP GLUT4_Membrane GLUT4 Akt Akt/PKB PI3K->Akt activates AS160 AS160 Akt->AS160 phosphorylates GSV GLUT4 Storage Vesicle (GSV) (contains IRAP and GLUT4) AS160->GSV dissociates from GSV->IRAP_Membrane translocates to membrane GSV->GLUT4_Membrane translocates to membrane

Caption: Insulin-stimulated translocation of IRAP/AT4 receptor.

References

Technical Support Center: Ensuring Reproducibility in Angiotensin IV-based Cognitive Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of cognitive studies involving Angiotensin IV (AngIV) and its analogs. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges encountered during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound-based research, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Lack of cognitive enhancement effect after AngIV administration. Peptide Degradation: AngIV has a short half-life and is susceptible to rapid degradation by aminopeptidases.[1] Poor Blood-Brain Barrier (BBB) Permeability: AngIV is a peptide and has limited ability to cross the BBB when administered peripherally.[1] Incorrect Dosing: The effective dose of AngIV can vary depending on the administration route and the specific cognitive task. Timing of Administration: The window for AngIV's pro-cognitive effects can be time-dependent.[2][3] Animal Strain Differences: Cognitive responses to AngIV can vary between different strains of mice and rats.[4]- Use metabolically stabilized analogs: Consider using analogs like Nle¹-AngIV or Dihexa, which are more resistant to degradation.[1][5] - Optimize administration route: Intracerebroventricular (ICV) administration bypasses the BBB and is often more effective.[5][6] For peripheral administration, higher doses may be required. - Perform a dose-response study: Systematically test a range of doses to determine the optimal concentration for your experimental model. Doses for ICV administration in mice can range from 0.1 to 10.0 nmol.[2][3] - Adjust the timing of administration: For tasks like novel object recognition, administering AngIV 10-20 minutes prior to testing has been shown to be effective.[2][3] - Select an appropriate animal strain: Be aware of potential strain differences and choose a strain that has been shown to be responsive to AngIV.
High variability in behavioral data. Inconsistent Drug Administration: Improper injection technique can lead to variable dosing. Stress-induced effects: Handling and injection procedures can induce stress, which may interfere with cognitive performance. Environmental Factors: Variations in lighting, noise, or handling can affect animal behavior.- Ensure proper training in administration techniques: For ICV, ensure accurate cannula placement. For peripheral injections, use consistent volumes and injection sites. - Acclimatize animals to handling and injection procedures: Handle animals for several days before the experiment and perform sham injections to reduce stress. - Standardize experimental conditions: Maintain consistent lighting levels, minimize noise, and handle all animals in the same manner.
Difficulty detecting AngIV in brain microdialysates. Low extracellular concentrations: Physiological extracellular levels of AngIV in the brain can be very low, potentially below the limit of detection of some assays.[7] Rapid degradation in the extracellular space: AngIV is quickly metabolized. Probe recovery issues: The efficiency of the microdialysis probe can affect the concentration of the collected analyte.- Use a highly sensitive analytical method: Nano-LC-MS/MS has been used to detect AngIV in microdialysates.[7] - Consider measuring AngIV metabolites: This can provide an indirect measure of AngIV presence and turnover. - Infuse a high concentration of Angiotensin II: This can lead to measurable levels of its metabolite, AngIV.[7] - Optimize microdialysis parameters: Calibrate the probe to determine its recovery rate and adjust the perfusion flow rate. A slow flow rate (e.g., 1 µL/min) is often used.[8]
No potentiation of Long-Term Potentiation (LTP) with AngIV. Incorrect AngIV concentration: The effect of AngIV on LTP can be dose-dependent, with an inverted U-shaped dose-response curve observed in some studies.[9] Timing of AngIV application: The timing of peptide application relative to the induction of LTP is critical. Slice viability: Poor health of hippocampal slices can prevent the induction of LTP.- Test a range of AngIV concentrations: In rat dentate gyrus, concentrations around 4.78 nM have been shown to enhance LTP.[9] - Apply AngIV before LTP induction: Application of AngIV prior to tetanic stimulation is crucial for observing its enhancing effects.[9] - Ensure proper slice preparation and maintenance: Use appropriate dissection and incubation conditions to maintain healthy slices. Monitor baseline synaptic transmission for stability before attempting to induce LTP.

Frequently Asked Questions (FAQs)

1. What is this compound and how does it affect cognition?

This compound (AngIV) is a hexapeptide fragment of Angiotensin II.[6] It has been shown to enhance learning, memory acquisition, consolidation, and recall in various animal models.[4][6] Unlike its precursor, AngIV's cognitive effects are not mediated by AT1 or AT2 receptors.[5]

2. What is the primary mechanism of action of this compound?

The primary target of this compound is the insulin-regulated aminopeptidase (B13392206) (IRAP), also known as the AT4 receptor.[4][6] AngIV acts as a competitive inhibitor of IRAP.[10] The proposed mechanisms for its cognitive-enhancing effects include:

  • Inhibition of IRAP's enzymatic activity: This may prevent the breakdown of other neuropeptides involved in memory and learning.[11]

  • Allosteric modulation of IRAP: AngIV may bind to a site distinct from the catalytic site, inducing a conformational change that alters IRAP's function.[12]

  • Potentiation of cholinergic transmission: AngIV can enhance the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for memory.[13]

  • Enhancement of long-term potentiation (LTP): AngIV has been shown to facilitate LTP, a cellular mechanism underlying learning and memory.[9]

3. What are the main challenges in working with this compound?

The primary challenges are its poor metabolic stability and limited permeability across the blood-brain barrier (BBB).[1] This makes it difficult to achieve and maintain effective concentrations in the brain following peripheral administration.

4. What are this compound analogs and why are they used?

This compound analogs are modified versions of the AngIV peptide designed to overcome its limitations. For example:

  • Nle¹-AngIV: A more metabolically stable analog.[5]

  • Dihexa: A highly potent, metabolically stabilized, and BBB-permeable analog that has shown promise in preclinical studies for Alzheimer's disease.[14][15][16]

5. What are the recommended storage conditions for this compound and its analogs?

Peptides like this compound should be stored in a lyophilized state at -20°C or lower. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes important quantitative data.

Quantitative Data Summary

Table 1: Binding Affinities of this compound and Analogs to IRAP/AT4 Receptor

LigandPreparationIC50 / KdSpecies/SystemReference
This compoundBovine heart membranesKd = 1.8 nMBovine[12]
This compoundHEK 293T cells expressing IRAPIC50 = 32 nMHuman[11]
LVV-hemorphin-7HEK 293T cells expressing IRAPIC50 = 140 nMHuman[11]
[³H]Ang IVCHO-K1 cell membranes (with chelators)pKi = 8.34 ± 0.04Hamster[17]
[³H]Ang IVP40H1 cell membranes (with chelators)pKi = 8.30 ± 0.06Mouse[17]

Table 2: Effective Doses of this compound in Cognitive Tasks

CompoundAnimal ModelCognitive TaskAdministration RouteEffective DoseReference
This compoundRatPassive AvoidanceICV1 nmol[6]
This compoundMouseNovel Object RecognitionICV0.1 - 10.0 nmol[2][3]
This compoundMouseObject RecognitionSubcutaneous0.47 mg/kg[6]
Nle¹-AngIVRatPassive AvoidanceICV1 nmol[18]
DihexaAPP/PS1 MouseMorris Water MazeOralDifferent doses tested[15][16]
Detailed Methodologies

The Morris water maze is a widely used test for spatial learning and memory.

  • Apparatus: A circular pool (e.g., 94 cm in diameter) filled with water made opaque with non-toxic paint.[19] A hidden escape platform is submerged 1 cm below the water surface.[19]

  • Animal Model: Wistar rats or C57BL/6J mice are commonly used.

  • AngIV Administration:

    • Route: Intracerebroventricular (ICV) injection is common to bypass the BBB.[20]

    • Dose: For rats, 1 nmol of AngIV has been used.[20]

    • Timing: Administer AngIV or saline vehicle at a consistent time before each daily training session.

  • Procedure:

    • Acquisition Phase (e.g., 5 days):

      • Four trials per day with a 30-minute inter-trial interval.[19]

      • For each trial, gently place the animal into the water facing the pool wall at one of four starting positions.

      • Allow the animal to swim and find the hidden platform for a maximum of 120 seconds.[19]

      • Record the escape latency (time to find the platform) and path length using a video tracking system.

      • If the animal fails to find the platform within the time limit, guide it to the platform.

      • Allow the animal to remain on the platform for 30 seconds.

    • Probe Trial (e.g., Day 6):

      • Remove the platform from the pool.

      • Allow the animal to swim freely for a set duration (e.g., 60 seconds).

      • Measure the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between AngIV-treated and control groups.

This technique allows for the sampling of extracellular molecules in the brain of a freely moving animal.

  • Surgical Preparation:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum or hippocampus).

  • Microdialysis Probe and Perfusion:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1 µL/min).[8]

  • Sample Collection:

    • Allow for a stabilization period after probe insertion.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).[8]

  • AngIV Administration: AngIV or its precursors can be administered systemically or via reverse dialysis through the probe.

  • Sample Analysis:

    • Due to low endogenous levels, a highly sensitive method like nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) is required for AngIV detection.[7]

    • The limit of detection for such a system can be around 50 pM.[7]

  • Troubleshooting:

    • Baseline levels of AngIV may be undetectable.[7]

    • A transient increase in AngIV may be observed immediately after probe insertion due to tissue injury.[7]

    • Perfusion with Angiotensin II can be used to confirm the ability to detect the conversion to AngIV in vivo.[7]

Visualizations

Signaling Pathways and Experimental Workflows

AngIV_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_mechanisms Proposed Mechanisms AngII Angiotensin II AngIII Angiotensin III AngII->AngIII Aminopeptidase A AngIV This compound AngIII->AngIV Aminopeptidase N IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds & Inhibits Cognitive_Enhancement Cognitive Enhancement (Learning & Memory) IRAP->Cognitive_Enhancement Leads to mech1 ↑ Other Neuropeptides mech2 ↑ Acetylcholine Release mech3 ↑ LTP

MWM_Workflow start Start acclimatize Animal Acclimatization (Handling) start->acclimatize admin AngIV / Vehicle Administration (e.g., ICV) acclimatize->admin acq_phase Acquisition Phase (4 trials/day for 5 days) admin->acq_phase probe_trial Probe Trial (Platform Removed) acq_phase->probe_trial data_analysis Data Analysis (Escape Latency, Time in Quadrant) probe_trial->data_analysis end End data_analysis->end

References

Validation & Comparative

A Comparative Analysis of the Vasoconstrictor Effects of Angiotensin IV and Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the vasoconstrictor properties of Angiotensin IV (Ang IV) and Angiotensin II (Ang II), two key peptides of the renin-angiotensin system. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to be a valuable resource for researchers investigating cardiovascular physiology and pharmacology.

Quantitative Comparison of Vasoconstrictor Potency and Efficacy

The following table summarizes the key quantitative differences in the vasoconstrictor effects of this compound and Angiotensin II based on experimental data.

ParameterAngiotensin IIThis compoundSource
Relative Potency HighSignificantly lower (approx. 2,700-fold less potent than Ang II in human saphenous vein)[1]
Pressor Effect Potency HighSubstantially lower (Ang-(4-8), a related peptide, is ~10,000 times less potent than Ang II in rats)[2]
Maximal Response (Emax) HighComparable to Angiotensin II in human saphenous vein[1]
Primary Receptor AT1 ReceptorAT4 Receptor (Insulin-Regulated Aminopeptidase - IRAP); some effects may be AT1-mediated[1][3][4]
Tachyphylaxis Strong tachyphylaxis observedNo significant tachyphylaxis observed[1]

Signaling Pathways

The vasoconstrictor effects of Angiotensin II and this compound are mediated by distinct signaling pathways.

Angiotensin II Signaling Pathway for Vasoconstriction

Angiotensin II primarily exerts its potent vasoconstrictor effects through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[5][6][7] The activation of the AT1 receptor initiates a well-characterized signaling cascade.

Angiotensin_II_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release SR->Ca MLCK Myosin Light Chain Kinase (MLCK) Ca->MLCK activates Contraction Vasoconstriction PKC->Contraction sensitizes MLCK->Contraction phosphorylates myosin

Angiotensin II signaling pathway for vasoconstriction.
This compound Signaling Pathway for Vasoconstriction

The vasoconstrictor mechanism of this compound is less definitively characterized and appears to be vessel-specific. While some effects may be mediated through the AT1 receptor, a distinct pathway involving the AT4 receptor (IRAP) has been identified.[3][4] In some vascular beds, the vasoconstriction is indirect and dependent on the release of other vasoactive substances like endothelin-1.[3]

Angiotensin_IV_Pathway AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R EndothelialCell Endothelial Cell AT4R->EndothelialCell ET1 Endothelin-1 Release EndothelialCell->ET1 VSMC Vascular Smooth Muscle Cell ET1->VSMC Contraction Vasoconstriction VSMC->Contraction

Proposed indirect vasoconstrictor pathway for this compound.

Experimental Protocols

The following are summaries of methodologies used in key studies comparing the vasoconstrictor effects of this compound and Angiotensin II.

In Vitro Vasoconstriction Assay in Human Saphenous Vein[1]
  • Tissue Preparation: Human saphenous veins were obtained from patients undergoing coronary artery bypass surgery. The veins were cleaned of connective tissue, and the endothelium was removed. Ring segments of 3-4 mm in length were prepared.

  • Experimental Setup: The vein segments were suspended in organ chambers containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with a 95% O2 - 5% CO2 gas mixture. The rings were connected to isometric force transducers to record changes in tension.

  • Protocol:

    • The vein rings were allowed to equilibrate for 60-90 minutes under a resting tension of 2g.

    • The preparations were contracted with a high-potassium solution to test viability.

    • Cumulative concentration-response curves were generated for Angiotensin II (0.1 nM to 100 nM) and this compound (0.3 µM to 0.1 mM).

    • In some experiments, the AT1 receptor antagonist losartan (B1675146) or the AT2 receptor antagonist PD123177 were added to the organ bath before generating the concentration-response curves to characterize the receptor subtypes involved.

  • Data Analysis: The contractile responses were expressed as a percentage of the maximal contraction induced by the high-potassium solution. The potency (pEC50) and maximal response (Emax) were calculated for each agonist.

In Vivo Blood Pressure Measurement in Anesthetized Rats[2]
  • Animal Model: Male Sprague-Dawley rats were used.

  • Anesthesia and Surgical Preparation: The rats were anesthetized, and catheters were inserted into the femoral artery to measure mean arterial pressure (MAP) and into the femoral vein for intravenous drug administration.

  • Protocol:

    • After a stabilization period, baseline MAP was recorded.

    • Increasing doses of Angiotensin II (e.g., 1 nM) or Ang-(4-8) (a related peptide to Ang IV) (e.g., 1 µM to 10 µM) were infused intravenously.

    • MAP was continuously monitored, and the peak change from baseline was recorded for each dose.

  • Data Analysis: The pressor responses were calculated as the percentage increase in MAP from the pre-infusion baseline. Dose-response curves were constructed to compare the potencies of the two peptides.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the vasoconstrictor effects of two compounds using an in vitro organ bath setup.

Experimental_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue Harvest Tissue (e.g., Saphenous Vein) Dissect Dissect and Prepare Vessel Rings Tissue->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate and Test Viability Mount->Equilibrate CRC Generate Cumulative Concentration-Response Curves Equilibrate->CRC Record Record Isometric Tension Changes CRC->Record Analyze Calculate pEC50 and Emax Record->Analyze Compare Compare Potency and Efficacy Analyze->Compare

Workflow for in vitro vasoconstriction comparison.

References

Angiotensin IV and its Analogs: A Comparative Guide to their Cognitive-Enhancing Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive-enhancing properties of Angiotensin IV (AngIV) and its analogs, Dihexa and LVV-hemorphin-7. The following sections present a synthesis of experimental data, detailed methodologies for key behavioral paradigms, and visualizations of the proposed signaling pathways.

This compound, a hexapeptide fragment of Angiotensin II, has emerged as a promising neuropeptide with significant cognitive-enhancing capabilities, independent of the classical renin-angiotensin system's effects on blood pressure.[1][2] Research in various animal models has demonstrated its ability to improve learning and memory, sparking interest in its therapeutic potential for neurodegenerative diseases like Alzheimer's.[1][3] However, the native AngIV peptide suffers from poor metabolic stability and limited blood-brain barrier permeability. This has led to the development of synthetic analogs, such as Dihexa and LVV-hemorphin-7, designed to overcome these limitations while retaining or even enhancing the pro-cognitive effects of the parent molecule.[4]

Comparative Efficacy: A Quantitative Overview

The cognitive-enhancing effects of this compound and its analogs have been evaluated in a variety of animal models using a range of behavioral tasks. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of their efficacy.

Table 1: Effects of this compound on Cognitive Performance in Rodents
Animal ModelBehavioral TaskAdministration Route & DoseKey FindingsReference(s)
RatPassive AvoidanceIntracerebroventricular (ICV), 1 nmolSignificantly enhanced recall and acquisition of the task.[1]
DBA2 MiceNovel Object RecognitionIntraperitoneal (IP), 0.47 mg/kgIncreased time spent exploring the novel object by ~40% compared to ~10% in saline-treated controls.[1]
C57BL/6J MiceNovel Object RecognitionICV, 0.1, 1.0, 10.0 nmolDose-dependent enhancement of novel object recognition. Effects were time-dependent, observed at 10 and 20 minutes post-administration, but not at 30 minutes.[5][6]
RatSpatial Working Memory (Plus Maze)ICV, 1 nmolEnhanced spatial working memory.[7]
Table 2: Effects of Dihexa on Cognitive Performance in Rodents
Animal ModelBehavioral TaskAdministration Route & DoseKey FindingsReference(s)
Rat (Scopolamine-induced amnesia)Morris Water MazeICV, 0.1 and 1.0 nmolSignificantly improved cognitive performance (reduced latency to find the hidden platform).[8]
Rat (Scopolamine-induced amnesia)Morris Water MazeIP, 0.5 mg/kg/day; Oral, 2.0 mg/kg/dayPerformance was significantly better than scopolamine-treated controls and indistinguishable from vehicle controls.[8]
Aged Rats (24 months)Morris Water MazeOral, 2 mg/kg/dayStatistically significant improvement in cognitive function on most test days.[8][9]
APP/PS1 Mice (Alzheimer's model)Morris Water MazeOral, 1.44 and 2.88 mg/kgRestored spatial learning and cognitive functions. Increased the number of neuronal cells.[3][10][11]
Table 3: Effects of LVV-hemorphin-7 on Cognitive Performance in Rodents
Animal ModelBehavioral TaskAdministration Route & DoseKey FindingsReference(s)
Sprague-Dawley RatsSpatial Working Memory (Plus Maze)ICV, 0.1 nmolEnhanced spatial working memory.[7]
Sprague-Dawley RatsAntinociception (Pain response)Intraperitoneal (IP), daily injectionsChanges in LVV-hemorphin-7 levels correlated with alterations in pain sensation.[12]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key behavioral tasks are provided below.

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test to assess spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.5-2 meters in diameter) filled with opaque water (using non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Visual cues are placed around the room to aid in spatial navigation.

  • Acquisition Phase (Training):

    • Rats or mice are gently placed into the water at one of four starting positions, facing the wall of the pool.

    • The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the animal fails to find the platform within a set time (e.g., 60 or 90 seconds), it is gently guided to the platform.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the surrounding visual cues.

    • This procedure is repeated for several trials per day over a period of 4-5 days. A decrease in escape latency over successive trials indicates learning.

  • Probe Trial (Memory Retention):

    • Approximately 24 hours after the final training trial, the escape platform is removed from the pool.

    • The animal is allowed to swim freely in the pool for a fixed duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) is recorded. A significant preference for the target quadrant indicates memory retention.

Novel Object Recognition (NOR)

The Novel Object Recognition task assesses an animal's ability to recognize a novel object in a familiar environment.

  • Apparatus: An open-field arena (e.g., a square or circular box). A set of distinct objects that the animals cannot displace and that do not have intrinsic rewarding or aversive properties.

  • Habituation Phase:

    • The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or two consecutive days to acclimate to the environment.

  • Familiarization/Training Phase:

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the objects for a fixed duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose.

  • Test Phase:

    • After a retention interval (e.g., 1 hour to 24 hours), one of the familiar objects is replaced with a novel object.

    • The animal is returned to the arena and the time spent exploring the familiar and novel objects is recorded.

    • A significantly greater amount of time spent exploring the novel object is indicative of recognition memory.[13]

Passive Avoidance Task

The passive avoidance task is a fear-motivated test used to assess learning and memory.

  • Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild electric foot shock.

  • Acquisition/Training Phase:

    • The animal is placed in the light compartment.

    • After a brief habituation period, the door to the dark compartment is opened.

    • Rodents have a natural tendency to enter the dark compartment. Once the animal enters the dark chamber, the door is closed, and a brief, mild foot shock is delivered.

    • The latency to enter the dark compartment is recorded.

  • Retention/Test Phase:

    • After a specific retention interval (e.g., 24 hours), the animal is placed back into the light compartment.

    • The door to the dark compartment is opened, and the latency to enter the dark chamber is measured.

    • A longer latency to enter the dark compartment during the test phase compared to the training phase indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.[14]

Signaling Pathways and Mechanisms of Action

The cognitive-enhancing effects of this compound and its analogs are mediated through distinct signaling pathways.

This compound Signaling Pathway

This compound is believed to exert its effects by binding to the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] The precise downstream mechanisms are still under investigation but are thought to involve multiple pathways that contribute to improved neuronal function and synaptic plasticity.

AngIV_Signaling_Pathway cluster_downstream Potential Downstream Effects AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to GlucoseUptake Increased Neuronal Glucose Uptake AT4R->GlucoseUptake PeptideMetabolism Inhibition of Neuroactive Peptide Metabolism AT4R->PeptideMetabolism NeurotransmitterRelease Increased Acetylcholine & Dopamine Release AT4R->NeurotransmitterRelease CognitiveEnhancement Cognitive Enhancement (Learning & Memory) GlucoseUptake->CognitiveEnhancement PeptideMetabolism->CognitiveEnhancement NeurotransmitterRelease->CognitiveEnhancement

Caption: Proposed signaling pathway for this compound's cognitive-enhancing effects.

Dihexa Signaling Pathway

Dihexa, an analog of AngIV, activates the c-Met receptor by mimicking the hepatocyte growth factor (HGF).[9][15] This activation triggers a cascade of intracellular events that promote synaptogenesis and neuroprotection, ultimately leading to improved cognitive function.[9][15] The PI3K/AKT pathway has been identified as a key downstream mediator of these effects.[3][10]

Dihexa_Signaling_Pathway Dihexa Dihexa cMet c-Met Receptor Dihexa->cMet Activates PI3K PI3K cMet->PI3K Recruits & Activates AKT AKT PI3K->AKT Activates Synaptogenesis Synaptogenesis & Neuroprotection AKT->Synaptogenesis CognitiveEnhancement Cognitive Enhancement Synaptogenesis->CognitiveEnhancement

Caption: Dihexa's signaling cascade via the HGF/c-Met and PI3K/AKT pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the cognitive-enhancing effects of a novel compound in an animal model.

Experimental_Workflow cluster_setup Phase 1: Pre-experiment cluster_treatment Phase 2: Treatment & Behavioral Testing cluster_analysis Phase 3: Data Analysis & Interpretation AnimalAcclimation Animal Acclimation (e.g., 7 days) GroupAssignment Random Assignment to Treatment Groups AnimalAcclimation->GroupAssignment DrugAdmin Drug Administration (e.g., AngIV, Dihexa, Vehicle) GroupAssignment->DrugAdmin BehavioralTask Behavioral Task (e.g., MWM, NOR, Passive Avoidance) DrugAdmin->BehavioralTask DataCollection Data Collection (e.g., Latency, Exploration Time) BehavioralTask->DataCollection Stats Statistical Analysis DataCollection->Stats Conclusion Conclusion on Cognitive Effects Stats->Conclusion

Caption: A generalized experimental workflow for preclinical cognitive studies.

References

A Comparative Guide to Angiotensin Receptor Subtype Selectivity: AT4 vs. AT1 and AT2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Angiotensin IV (AT4) receptor with the well-characterized Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. The information presented herein is intended to be an objective resource, supported by experimental data, to aid in research and drug development endeavors targeting the renin-angiotensin system.

Introduction

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. Its effects are primarily mediated by angiotensin peptides acting on distinct G protein-coupled receptors. While the roles of the classical angiotensin II receptors, AT1 and AT2, in health and disease have been extensively studied, the this compound (AT4) receptor presents a unique pharmacology and signaling paradigm. A comprehensive understanding of the selectivity and signaling of these receptor subtypes is paramount for the development of targeted therapeutics with improved efficacy and reduced side effects.

Ligand Binding Affinity and Selectivity

The selectivity of ligands for the different angiotensin receptor subtypes is a key determinant of their pharmacological effects. The following table summarizes the binding affinities (Ki or Kd values) of various endogenous angiotensin peptides and synthetic ligands for the AT1, AT2, and AT4 receptors. It is important to note that absolute values may vary between studies due to different experimental conditions; however, the relative affinities provide a valuable comparison of selectivity.

LigandAT1 Receptor Affinity (Ki/Kd, nM)AT2 Receptor Affinity (Ki/Kd, nM)AT4 Receptor Affinity (Ki/Kd, nM)Predominant Selectivity
Endogenous Peptides
Angiotensin II~1-10[1]~0.5-5[1]>1000[2]AT1/AT2
Angiotensin III~5-20[1]~1-10[1]~10-50AT2 > AT1
This compound>1000[1]>1000[1]~1-5[3]AT4
Synthetic Ligands
Losartan~10-50[4]>10,000[4]>10,000AT1
PD123319>10,000[5]~5-20[6]>10,000AT2
Divalinal-Ang IV--~1-10AT4

Signaling Pathways

The signaling mechanisms of the AT1, AT2, and AT4 receptors are distinct, leading to different and often opposing physiological effects.

AT1 Receptor Signaling

Activation of the AT1 receptor primarily leads to vasoconstriction, inflammation, and cellular growth. Its signaling is mediated through both G protein-dependent and -independent pathways.

AT1_Signaling cluster_membrane Plasma Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 betaArrestin β-Arrestin AT1R->betaArrestin PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC MAPK MAPK Cascade betaArrestin->MAPK AT2_Signaling cluster_membrane Plasma Membrane AngII Angiotensin II AT2R AT2 Receptor AngII->AT2R PPases Protein Phosphatases (SHP-1, PP2A) AT2R->PPases NO Nitric Oxide Production AT2R->NO MAPKi MAPK Inhibition PPases->MAPKi inactivates Vasodilation Vasodilation NO->Vasodilation Binding_Assay_Workflow Start Start Preparation Prepare cell membranes expressing the target receptor Start->Preparation Incubation Incubate membranes with radioligand and varying concentrations of unlabeled test compound Preparation->Incubation Separation Separate bound from free radioligand via rapid vacuum filtration Incubation->Separation Quantification Quantify radioactivity on filters Separation->Quantification Analysis Analyze data to determine IC₅₀ and calculate Ki Quantification->Analysis End End Analysis->End

References

A Comparative Analysis of Angiotensin IV Analogues: Receptor Binding Affinity and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin IV (Ang IV) analogues, focusing on their binding affinities to the AT4 receptor, now identified as Insulin-Regulated Aminopeptidase (B13392206) (IRAP), as well as other angiotensin receptor subtypes. The information presented herein is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in pharmacology and drug development.

Unraveling the this compound Receptor System

This compound is a bioactive hexapeptide fragment of Angiotensin II that exerts a range of physiological effects, particularly in the central nervous system, including enhancing learning and memory.[1][2] These effects are mediated through its specific binding to the AT4 receptor, which has been identified as the transmembrane zinc-metallopeptidase, Insulin-Regulated Aminopeptidase (IRAP).[1][3] While Ang IV shows high affinity for IRAP, its interaction with the classical angiotensin receptors, AT1 and AT2, is significantly weaker.[3][4] This guide delves into the binding characteristics of various Ang IV analogues, providing a comparative framework for understanding their therapeutic potential.

Comparative Receptor Binding Affinities

The development of Ang IV analogues has been driven by the need to improve metabolic stability and enhance binding affinity and selectivity for the AT4 receptor (IRAP). The following table summarizes the binding affinities (Ki or IC50 values) of this compound and several of its key analogues for IRAP/AT4R, as well as for AT1 and AT2 receptors where data is available. Lower Ki/IC50 values indicate higher binding affinity.

CompoundReceptor TargetBinding Affinity (Ki/IC50, nM)Species/Cell LineReference(s)
This compound IRAP/AT4R 62 Recombinant human[3]
AT2RModest affinityHEK-293[4][5]
AT1RNegligible affinity (at 1 µM)HEK-293[4][5]
Nle¹-Ang IV IRAP/AT4RHigh affinityHEK293T membranes[1]
Divalinal-Ang IV IRAP/AT4RHigh affinityHEK293T membranes[1]
AL-11 (Hexapeptide) IRAP/AT4R 7.6 Recombinant human[3]
IVDE77 (Hexapeptide) IRAP/AT4R 1.7 Recombinant human[3]
LVV-hemorphin-7 IRAP/AT4RPotent inhibitorRecombinant human[1]
HA08 (Cyclic) IRAP/AT4R 3.3 -[6]

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinities presented in this guide are primarily determined using radioligand binding assays. This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[7]

General Protocol for Radioligand Competition Binding Assay

This protocol provides a generalized methodology for determining the binding affinity of unlabelled Ang IV analogues by measuring their ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Cells or tissues expressing the receptor of interest (e.g., HEK-293 cells transfected with the human AT1 or AT2 receptor, or cell lines endogenously expressing IRAP) are harvested.[8][9]

  • The cells are homogenized in a cold lysis buffer containing protease inhibitors.[9]

  • The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in an appropriate assay buffer.[8][9]

  • Protein concentration of the membrane preparation is determined using a standard protein assay.[8]

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.[8]

  • Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-[Sar¹,Ile⁸]Ang II for AT1/AT2 or ¹²⁵I-Ang IV for AT4/IRAP), and varying concentrations of the unlabeled competitor compound (the Ang IV analogue).[4][5][8]

  • To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled ligand known to bind to the receptor.[9]

  • The plate is incubated to allow the binding reaction to reach equilibrium.[8]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand.[8][9]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[8][9]

  • The radioactivity retained on the filters is measured using a scintillation counter.[9]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The data is then plotted as the percentage of specific binding against the logarithm of the competitor concentration.

  • A non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[9]

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_detection Separation & Detection cluster_analysis Data Analysis CellCulture Cell Culture/Tissue Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension in Buffer Centrifugation->Resuspension ProteinAssay Protein Quantification Resuspension->ProteinAssay Incubation Incubation: Membranes + Radioligand + Competitor ProteinAssay->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation IC50->Ki

Fig. 1: Experimental workflow for a radioligand competition binding assay.

Signaling Pathways of this compound

The identification of the AT4 receptor as IRAP has shifted the understanding of Ang IV's mechanism of action. Rather than activating classical G-protein coupled receptor signaling cascades, the effects of Ang IV are thought to arise, at least in part, from the inhibition of IRAP's catalytic activity.[1] IRAP is known to cleave several neuropeptides, and by inhibiting this action, Ang IV may increase the local concentration of these peptides, leading to downstream physiological effects. However, the complete signaling pathway is still under investigation, with some evidence suggesting potential interactions with other systems like the HGF/c-Met pathway.[10]

AngIV_Signaling_Pathway AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Binds to & Inhibits IncreasedNeuropeptides Increased Local Neuropeptide Concentration Cleavage Cleavage IRAP->Cleavage Neuropeptides Neuropeptides (e.g., Vasopressin, Oxytocin) Neuropeptides->Cleavage Downstream Downstream Physiological Effects (e.g., Enhanced Memory) IncreasedNeuropeptides->Downstream Leads to

References

Assessing the Cross-Reactivity of Angiotensin IV Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and cardiovascular studies, the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a framework for assessing the cross-reactivity of Angiotensin IV (Ang IV) antibodies with other key peptides of the Renin-Angiotensin System (RAS), namely Angiotensin I (Ang I), Angiotensin II (Ang II), and Angiotensin III (Ang III). Due to a notable lack of standardized, publicly available cross-reactivity data from manufacturers, in-house validation is a critical and mandatory step for any research utilizing Ang IV antibodies.

Data Presentation: A Template for In-House Validation

Researchers should perform their own cross-reactivity assessments and can use the following table as a template to summarize their findings. The data should be generated using a competitive ELISA, with the percentage of cross-reactivity calculated using the formula:

(Concentration of Ang IV at 50% inhibition / Concentration of cross-reactant at 50% inhibition) x 100%

Antibody ID/LotTarget AntigenCross-Reactant% Cross-Reactivity (ELISA)Cross-Reactivity Observed (Western Blot)
[Enter Antibody ID]This compoundAngiotensin I[Enter %][Yes/No/Not Determined]
[Enter Antibody ID]This compoundAngiotensin II[Enter %][Yes/No/Not Determined]
[Enter Antibody ID]This compoundAngiotensin III[Enter %][Yes/No/Not Determined]

Experimental Protocols

The following are detailed methodologies for key experiments to assess antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to quantify the cross-reactivity of an this compound antibody with other angiotensins.

Materials:

  • 96-well microplate

  • This compound peptide (for coating)

  • This compound antibody (primary antibody)

  • Angiotensin I, II, and III peptides (cross-reactants)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)

  • Wash buffer (PBS with 0.05% Tween-20, PBS-T)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well microplate with 100 µL of this compound peptide (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block the remaining protein-binding sites in each well by adding 200 µL of blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the cross-reactant peptides (Angiotensin I, II, and III).

    • In separate tubes, pre-incubate a fixed, sub-saturating concentration of the this compound antibody with the various concentrations of the standard or cross-reactant peptides for 1-2 hours at room temperature.

    • Add 100 µL of the antibody-peptide mixtures to the coated wells.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration for this compound and each cross-reactant. Determine the concentration of each peptide that causes 50% inhibition of the maximal signal (IC50). Use the IC50 values to calculate the percent cross-reactivity.

Western Blot Protocol for Cross-Reactivity Assessment

This protocol provides a qualitative assessment of whether the this compound antibody binds to other angiotensins.

Materials:

  • SDS-PAGE equipment

  • PVDF or nitrocellulose membrane

  • Angiotensin I, II, III, and IV peptides

  • This compound antibody (primary antibody)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST)

  • Imaging system

Procedure:

  • Sample Preparation: Prepare samples of Angiotensin I, II, III, and IV.

  • SDS-PAGE: Separate the peptide samples on an SDS-polyacrylamide gel. Due to their small size, a high percentage Tris-Tricine gel system is recommended.

  • Transfer: Transfer the separated peptides from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the this compound antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Incubate the membrane with ECL chemiluminescent substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The presence of a band in the lanes corresponding to Angiotensin I, II, or III indicates cross-reactivity.

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_elisa Quantitative Assessment (ELISA) cluster_wb Qualitative Assessment (Western Blot) cluster_analysis Data Analysis & Conclusion antibody Select this compound Antibody elisa_competition Competitive Binding with Peptides antibody->elisa_competition wb_incubation Incubate with Primary & Secondary Ab antibody->wb_incubation peptides Prepare Angiotensin I, II, III, IV Peptides peptides->elisa_competition wb_sds Run Peptides on SDS-PAGE peptides->wb_sds elisa_coating Coat Plate with Ang IV elisa_blocking Block Plate elisa_coating->elisa_blocking elisa_blocking->elisa_competition elisa_detection Add Secondary Ab & Substrate elisa_competition->elisa_detection elisa_readout Read Absorbance elisa_detection->elisa_readout calc_cross Calculate % Cross-Reactivity elisa_readout->calc_cross wb_transfer Transfer to Membrane wb_sds->wb_transfer wb_blocking Block Membrane wb_transfer->wb_blocking wb_blocking->wb_incubation wb_detection Chemiluminescent Detection wb_incubation->wb_detection assess_wb Assess Specificity on Blot wb_detection->assess_wb conclusion Determine Antibody Suitability calc_cross->conclusion assess_wb->conclusion

Workflow for assessing this compound antibody cross-reactivity.
This compound Signaling Pathway

This compound binds to the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] The binding of this compound to IRAP can initiate several downstream signaling events.

AngIV_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds to PI3K PI3K IRAP->PI3K Activates MAPK MAPK Pathway (ERK, JNK) IRAP->MAPK Activates NFkB NF-κB Pathway IRAP->NFkB Activates Cognition Cognitive Enhancement (e.g., Memory) IRAP->Cognition Akt Akt PI3K->Akt GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 Glucose Increased Glucose Uptake GLUT4->Glucose CellGrowth Cell Growth & Proliferation MAPK->CellGrowth Inflammation Modulation of Inflammation NFkB->Inflammation

Simplified signaling pathway of this compound via the AT4 receptor (IRAP).

Conclusion

The precise characterization of antibody specificity is a cornerstone of robust scientific research. Given the structural similarities between angiotensin peptides, the potential for antibody cross-reactivity is a significant concern that can lead to erroneous results. This guide provides the necessary framework for researchers to systematically assess the cross-reactivity of their this compound antibodies. By diligently performing and documenting these validation experiments, researchers can ensure the reliability of their findings and contribute to the overall reproducibility of science in the field.

References

Unraveling the Role of the AT4 Receptor in Angiotensin IV's Actions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental data validating the role of the AT4 receptor, now identified as insulin-regulated aminopeptidase (B13392206) (IRAP), in mediating the physiological effects of Angiotensin IV (Ang IV). This document delves into the binding affinities of various ligands, their inhibitory effects on IRAP's enzymatic activity, and the downstream signaling pathways implicated in Ang IV's cognitive-enhancing and other physiological functions.

Executive Summary

This compound, a hexapeptide fragment of the potent vasoconstrictor Angiotensin II, has emerged as a significant modulator of cognitive function, particularly learning and memory. The primary receptor for Ang IV, initially termed the AT4 receptor, has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP). This discovery has shifted the understanding of Ang IV's mechanism of action from a classical receptor-ligand interaction to a model where Ang IV and other ligands, such as LVV-hemorphin-7, act as inhibitors of IRAP's catalytic activity. By inhibiting IRAP, these ligands are thought to increase the local concentration and prolong the action of other neuropeptides that are substrates for IRAP and are involved in cognitive processes. This guide presents a comparative analysis of the binding affinities and enzymatic inhibition data for key AT4 receptor ligands, details the experimental protocols used to obtain this data, and illustrates the proposed signaling pathways.

Comparative Analysis of Ligand Binding and Enzymatic Inhibition

The interaction of this compound and other ligands with the AT4 receptor/IRAP has been quantified through radioligand binding assays and enzymatic activity inhibition studies. The data, summarized in the tables below, provides a basis for comparing the potency and efficacy of these compounds.

Table 1: Comparative Binding Affinities of Ligands for the AT4 Receptor/IRAP
LigandKi (nM)IC50 (nM)RadioligandTissue/Cell TypeReference
This compound2.63 ± 0.1232[¹²⁵I]Ang IVBovine adrenal membranes
Nle¹-Angiotensin IV0.00359 ± 0.00051-[¹²⁵I]Ang IVBovine adrenal membranes
LVV-hemorphin-7-140[¹²⁵I]Nle¹-Ang IVHEK 293T cells expressing IRAP
Divalinal-Ang IV--[¹²⁵I]Ang IV / [¹²⁵I]divalinal-Ang IVMardin-Darby bovine kidney (MDBK) cells

Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. A lower value indicates a higher affinity.

Table 2: Comparative Inhibition of IRAP Enzymatic Activity by AT4 Receptor Ligands
InhibitorKi (nM)IC50 (nM)SubstrateEnzyme SourceReference
This compound113-Leu-β-naphthylamideRecombinant human IRAP
LVV-hemorphin-756 - 620-Leucine β-naphthylamideRecombinant human IRAP
Nle¹-Angiotensin IV--Leu-β-naphthylamideRecombinant human IRAP
Divalinal-Ang IV--Leu-β-naphthylamideRecombinant human IRAP

Note: Ki values in this context represent the concentration of the inhibitor required to produce half-maximum inhibition of the enzyme.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Radioligand Binding Assay

This assay is used to determine the binding affinity of ligands to the AT4 receptor/IRAP.

Objective: To quantify the binding affinity (Ki and IC50) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the AT4 receptor/IRAP.

Materials:

  • Cell membranes or tissue homogenates expressing the AT4 receptor/IRAP (e.g., bovine adrenal membranes, HEK293T cells transfected with IRAP).

  • Radiolabeled ligand (e.g., [¹²⁵I]Ang IV, [¹²⁵I]Nle¹-Ang IV).

  • Unlabeled competitor ligands (e.g., this compound, LVV-hemorphin-7).

  • Binding buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Tissues or cells are homogenized and centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: A constant concentration of the radiolabeled ligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Homogenization & Centrifugation) Incubation Incubation (Membranes + Radioligand + Competitor) Membrane_Prep->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]Ang IV) Radioligand->Incubation Competitor Unlabeled Competitor Ligand (e.g., Ang IV) Competitor->Incubation Filtration Filtration (Separate Bound & Free Ligand) Incubation->Filtration Quantification Quantification (Scintillation Counting) Filtration->Quantification Analysis Data Analysis (IC50 & Ki Determination) Quantification->Analysis

Caption: Workflow for a competitive radioligand binding assay.

IRAP Enzymatic Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of IRAP.

Objective: To determine the inhibitory potency (Ki) of a compound against IRAP enzymatic activity.

Materials:

  • Recombinant human IRAP.

  • Fluorogenic substrate (e.g., Leucine-β-naphthylamide).

  • Inhibitor compound (e.g., this compound, LVV-hemorphin-7).

  • Assay buffer.

  • Fluorometer.

Procedure:

  • Reaction Setup: Recombinant IRAP is pre-incubated with varying concentrations of the inhibitor compound in the assay buffer.

  • Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Measurement: The fluorescence intensity is measured over time at an appropriate excitation and emission wavelength. The rate of substrate cleavage is proportional to the increase in fluorescence.

  • Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data is fitted to an appropriate enzyme inhibition model to determine the Ki value.

IRAP_Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Recombinant IRAP Pre_incubation Pre-incubation (IRAP + Inhibitor) Enzyme->Pre_incubation Substrate Fluorogenic Substrate (e.g., Leu-β-naphthylamide) Reaction Initiate Reaction (Add Substrate) Substrate->Reaction Inhibitor Inhibitor Compound (e.g., Ang IV) Inhibitor->Pre_incubation Pre_incubation->Reaction Measurement Fluorescence Measurement (Kinetic Read) Reaction->Measurement Analysis Data Analysis (Determine Ki) Measurement->Analysis

Caption: Workflow for an IRAP enzymatic activity inhibition assay.

Morris Water Maze

This is a widely used behavioral test to assess spatial learning and memory in rodents.

Objective: To evaluate the effect of AT4 receptor ligands on spatial learning and memory.

Materials:

  • Circular water tank.

  • Escape platform.

  • Video tracking system.

  • Rodents (rats or mice).

  • Test compound (e.g., this compound).

Procedure:

  • Acquisition Phase: The rodent is placed in the water tank and must find a hidden escape platform using spatial cues in the room. This is repeated for several trials over a number of days. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: The test compound is administered to the animals (e.g., via intracerebroventricular injection) at a specific time relative to the training or probe trial to assess its effect on learning, consolidation, or retrieval of memory.

  • Data Analysis: The escape latencies, path lengths, and time spent in the target quadrant are compared between the control and drug-treated groups to determine the effect of the compound on spatial memory.

Morris_Water_Maze_Workflow cluster_setup Setup cluster_training Training cluster_testing Testing Maze Circular Water Maze (with spatial cues) Acquisition Acquisition Trials (Rodent finds platform) Maze->Acquisition Platform Hidden Escape Platform Platform->Acquisition Probe Probe Trial (Platform removed) Acquisition->Probe Drug_Admin Drug Administration (e.g., this compound) Drug_Admin->Acquisition Data_Collection Data Collection (Latency, Path, Quadrant Time) Probe->Data_Collection Analysis Data Analysis (Comparison of groups) Data_Collection->Analysis

Caption: Workflow for the Morris water maze behavioral test.

Signaling Pathways of this compound and the AT4 Receptor/IRAP

The precise signaling mechanisms downstream of this compound's interaction with IRAP are still under investigation, with several hypotheses being explored.

Inhibition of IRAP's Enzymatic Activity

The predominant hypothesis suggests that Ang IV's cognitive-enhancing effects stem from its inhibition of IRAP's catalytic activity. IRAP is known to cleave and inactivate several neuropeptides, including oxytocin, vasopressin, and enkephalins, which are themselves involved in learning and memory. By inhibiting IRAP, Ang IV would increase the synaptic half-life of these neuropeptides, thereby potentiating their pro-cognitive effects.

IRAP_Inhibition_Pathway AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Inhibits Neuropeptides Pro-cognitive Neuropeptides (Oxytocin, Vasopressin, etc.) IRAP->Neuropeptides Degrades Cognitive_Effects Enhanced Learning & Memory Neuropeptides->Cognitive_Effects Promotes GLUT4_Trafficking_Pathway AngIV This compound IRAP IRAP AngIV->IRAP Binds to GLUT4_Vesicles GLUT4 Vesicles IRAP->GLUT4_Vesicles Modulates Trafficking Cell_Membrane Cell Membrane GLUT4_Vesicles->Cell_Membrane Translocation Glucose_Uptake Increased Glucose Uptake Cell_Membrane->Glucose_Uptake Cognitive_Effects Enhanced Learning & Memory Glucose_Uptake->Cognitive_Effects Alternative_Signaling_Pathways cluster_cMet c-Met/HGF Pathway cluster_Calcium Calcium Signaling AngIV This compound AT4_IRAP AT4 Receptor / IRAP AngIV->AT4_IRAP cMet c-Met Receptor AT4_IRAP->cMet Activates? Ca_Channels Calcium Channels AT4_IRAP->Ca_Channels Modulates Neuronal_Plasticity Neuronal Plasticity cMet->Neuronal_Plasticity HGF HGF HGF->cMet Activates Ca_Influx Increased Intracellular Ca²⁺ Ca_Channels->Ca_Influx LTP Long-Term Potentiation Ca_Influx->LTP

Angiotensin IV on Center Stage: A Comparative Guide to Neuropeptide Modulation of Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of neuropeptides in shaping synaptic plasticity is paramount for advancing therapies for cognitive disorders. This guide provides a detailed comparison of Angiotensin IV (Ang IV) with other key neuropeptides—Angiotensin II (Ang II), Insulin-like Growth Factor 1 (IGF-1), and Bradykinin (BK)—in their ability to modulate this fundamental process. We present supporting experimental data, detailed methodologies, and visual pathways to illuminate their distinct and overlapping mechanisms of action.

Unraveling the Modulators of Synaptic Strength

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Long-term potentiation (LTP) and long-term depression (LTD) are the primary models for studying the strengthening and weakening of synaptic connections, respectively. Neuropeptides have emerged as critical regulators of these processes, fine-tuning synaptic efficacy and influencing cognitive function.

This guide focuses on this compound, a neuropeptide that has garnered significant interest for its potential cognitive-enhancing effects. We compare its actions to its precursor, Angiotensin II, the well-known growth factor IGF-1, and the inflammatory mediator Bradykinin.

Quantitative Comparison of Neuropeptide Effects on Synaptic Plasticity

The following table summarizes the quantitative effects of this compound, Angiotensin II, IGF-1, and Bradykinin on synaptic plasticity, primarily focusing on Long-Term Potentiation (LTP) in the hippocampus, a brain region crucial for learning and memory.

NeuropeptideConcentrationExperimental ModelKey Quantitative Effect on Synaptic PlasticityReference
This compound 4.78 nMIn vivo, rat dentate gyrusSignificant enhancement of LTP.[1]
Angiotensin II 4.78 µMIn vivo, rat dentate gyrusComplete blockade of LTP induction.[2][3]
Angiotensin II 5-50 nMIn vitro, rat hippocampal slices (dentate gyrus)Blocked LTP induction.[4]
IGF-1 10 nMIn vitro, mouse barrel cortex slicesFavored NMDAR-dependent LTP induction.[5][6]
IGF-1 7 nMIn vitro, mouse barrel cortex slicesPrevented NMDAR-dependent LTP induction.[5][6]
Bradykinin 10 µMIn vitro, rat spinal cord slicesPotentiated AMPA and NMDA-induced inward currents by ~40%.[7]

Delving into the Experimental Details: Methodology

The following protocols provide an overview of the standard methodologies used to investigate the effects of these neuropeptides on synaptic plasticity.

In Vitro Electrophysiology in Hippocampal Slices

A cornerstone technique for studying synaptic plasticity is the use of acute brain slices, most commonly from the hippocampus.[4][8][9][10][11]

1. Slice Preparation:

  • Animals (typically rodents) are anesthetized and decapitated.

  • The brain is rapidly removed and submerged in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) dissection buffer.

  • The hippocampus is dissected out, and transverse slices (300-400 µm thick) are prepared using a vibratome.

  • Slices are allowed to recover in an interface chamber containing oxygenated aCSF at a physiological temperature (32-34°C) for at least one hour before recording.

2. Electrophysiological Recording:

  • A slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

  • A stimulating electrode is placed in the Schaffer collaterals (axons of CA3 pyramidal neurons), and a recording electrode is positioned in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single stimulus pulses at a low frequency (e.g., 0.05 Hz).

3. LTP Induction and Neuropeptide Application:

  • The neuropeptide of interest is bath-applied at the desired concentration.

  • LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS), which consists of several bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) delivered in quick succession.[8]

  • Following LTP induction, fEPSPs are recorded for at least 60 minutes to assess the magnitude and stability of the potentiation. The change in the fEPSP slope is measured and expressed as a percentage of the pre-LTP baseline.

Visualizing the Signaling Cascades

The distinct effects of these neuropeptides on synaptic plasticity are rooted in the specific intracellular signaling pathways they activate. The following diagrams, generated using the DOT language, illustrate these pathways.

This compound Signaling Pathway

This compound is proposed to exert its effects through the c-Met receptor, a tyrosine kinase.[12]

Angiotensin_IV_Signaling AngIV This compound cMet c-Met Receptor AngIV->cMet PI3K PI3K cMet->PI3K MAPK MAPK cMet->MAPK Akt Akt PI3K->Akt SynapticPlasticity Enhanced Synaptic Plasticity (LTP) Akt->SynapticPlasticity MAPK->SynapticPlasticity

Caption: this compound signaling via the c-Met receptor.

Angiotensin II Signaling Pathway

Angiotensin II primarily signals through the AT1 receptor, a G-protein coupled receptor (GPCR), leading to the activation of various downstream effectors that can inhibit LTP.[7][13][14][15]

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq AT1R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC LTP_inhibition Inhibition of LTP PKC->LTP_inhibition

Caption: Angiotensin II signaling through the AT1 receptor.

IGF-1 Signaling Pathway

IGF-1 binds to its receptor tyrosine kinase (IGF-1R), initiating cascades that are generally permissive for synaptic plasticity.[16][17]

IGF1_Signaling IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt SynapticPlasticity Modulation of Synaptic Plasticity Akt->SynapticPlasticity MAPK MAPK Ras->MAPK MAPK->SynapticPlasticity Bradykinin_Signaling BK Bradykinin B2R B2 Receptor BK->B2R Gq Gq B2R->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK PKC->MAPK GlutamatePotentiation Potentiation of Glutamatergic Transmission MAPK->GlutamatePotentiation

References

Comparative Efficacy of Angiotensin IV and ACE Inhibitors on Cognitive Function: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cognitive effects of Angiotensin IV and Angiotensin-Converting Enzyme (ACE) inhibitors. It synthesizes experimental data on their efficacy, details the methodologies of key experiments, and visualizes the complex signaling pathways involved.

The Renin-Angiotensin System (RAS) has long been a focal point in cardiovascular research. However, emerging evidence has illuminated its significant role in cognitive processes. Two key players in this system, this compound (Ang IV) and Angiotensin-Converting Enzyme (ACE) inhibitors, have garnered considerable attention for their potential to modulate cognitive function. This guide offers a detailed comparison of their effects, supported by experimental data, to inform future research and drug development in the field of cognitive enhancement.

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical and clinical studies on the effects of this compound, its analogs, and several ACE inhibitors on cognitive function.

Table 1: Effects of this compound and its Analogs on Cognitive Function in Animal Models
CompoundAnimal ModelCognitive TaskDosageRouteKey FindingsReference
This compound DBA2 MiceNovel Object Recognition0.47 mg/kgi.p.Spent ~40% more time exploring the novel object compared to ~10% for saline-treated animals (p < 0.05).[1]
This compound C57BL/6J MiceNovel Object Recognition0.1, 1.0, 10.0 nmoli.c.v.Significantly enhanced novel object recognition in a dose-dependent manner.[2]
This compound RatsPassive Avoidance Task1 nmoli.c.v.Significantly enhanced recall.[1]
Norleucine-Angiotensin IV RatsPassive Avoidance Task1 nmoli.c.v.Enhanced recall.[1]
Norleucine-Angiotensin IV RatsMorris Water Maze1 nmoli.c.v.Reversed scopolamine-induced amnesia by enhancing acquisition.[1]
LVV-Hemorphin-7 Sprague-Dawley RatsPlus Maze Spontaneous Alternation0.1 nmoli.c.v.Enhanced spatial working memory.[3]
Dihexa Rats (Scopolamine-induced cognitive dysfunction)Morris Water Maze0.1 or 1.0 nmoli.c.v.Significantly improved cognitive performance (latency to find the hidden platform).[4]
Table 2: Effects of ACE Inhibitors on Cognitive Function in Human Studies
ACE InhibitorStudy PopulationCognitive AssessmentKey FindingsReference
Captopril & Enalapril (B1671234) Hypertensive PatientsRey Auditory Verbal Learning Test, Wechsler Memory ScaleUntreated hypertensive patients scored significantly worse in cumulative recall (P < 0.05) and paired words association (P < 0.01). Captopril improved and enalapril reversed these adverse memory effects.[5]
Centrally Acting ACE Inhibitors (CACE-Is) Patients with DementiaStandardised Mini-Mental State Examination (SMMSE), Quick Mild Cognitive Impairment (Qmci)Use of CACE-Is was associated with a reduced rate of cognitive decline. Median SMMSE scores improved by 1.2 points in the first 6 months of new CACE-I treatment, compared to a 1 point decline in the non-CACE-I group (p=0.001).[6]
Enalapril Cognitively Normal Hypertensive ElderlyIncident Mild Cognitive Impairment (MCI)Associated with a significantly reduced risk of MCI compared to other antihypertensive users (HR 0.17, 95% CI 0.04–0.84).[7]
Lisinopril Hypertensive PatientsBattery of Cognitive TestsShowed a significant inverse correlation with the mosaic test (coeff. = -0.5779) and a negative effect on perceptual motor skills, complex attention, and learning.[8]
Perindopril (B612348) Patients with Cerebrovascular Disease-A combination of perindopril and indapamide (B195227) was associated with a significant reduction in cognitive decline.[6]
Telmisartan vs. Lisinopril Metabolic Syndrome PatientsMini-Mental State Examination (MMSE), Clock Drawing Test (CDT)Telmisartan treatment for 12 weeks led to a statistically significant (P < 0.05) increase in MMSE score. Lisinopril did not show significant improvement.
Centrally-active ACE inhibitors (e.g., captopril, lisinopril, perindopril) Heart Failure PatientsMontreal Cognitive Assessment (MoCA)Associated with better cognitive function (p=0.01). Higher dosages were associated with better cognitive function (R= 0.211, p=0.046).[9]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Morris Water Maze

The Morris water maze is a widely used test for spatial learning and memory in rodents.[10][11][12][13]

  • Apparatus: A circular pool (90-100 cm in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged 1 cm below the water's surface in a fixed location within one of the four quadrants of the pool.[13]

  • Procedure:

    • Acquisition Phase: For four consecutive days, mice undergo four trials per day. In each trial, the mouse is placed into the pool at one of four randomized starting positions (North, South, East, West). The mouse is allowed to swim for a maximum of 60 or 90 seconds to find the hidden platform.[11][13] If the mouse fails to find the platform within the allotted time, it is gently guided to it.[11] The mouse is allowed to remain on the platform for 15-30 seconds to orient itself using distal cues in the room.[11][13] The time taken to reach the platform (escape latency) is recorded.

    • Probe Trial: On the fifth day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.[11]

  • Data Analysis: Key metrics include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A shorter escape latency across trials indicates learning, and a greater preference for the target quadrant in the probe trial indicates better spatial memory.

Novel Object Recognition Test

This test assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[1][4][14][15][16]

  • Apparatus: An open-field arena (e.g., 40 x 60 x 19 cm). A variety of objects that are distinct in shape, color, and texture are used.[15]

  • Procedure:

    • Habituation: On the first day, the mouse is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[15][16]

    • Training/Familiarization Phase: On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes). The time spent exploring each object is recorded.[15] Exploration is defined as sniffing or touching the object with the nose or forepaws.

    • Testing Phase: After a retention interval (e.g., 2 hours or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes).[15][16]

  • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.

Mini-Mental State Examination (MMSE)

The MMSE is a widely used 30-point questionnaire to screen for cognitive impairment in humans.[5][9][17]

  • Domains Assessed:

    • Orientation (10 points): Time (year, season, date, day, month) and place (state, county, town, hospital, floor).

    • Registration (3 points): Naming three unrelated objects and asking the patient to repeat them.

    • Attention and Calculation (5 points): Serial sevens (counting backward from 100 by 7s) or spelling "world" backward.

    • Recall (3 points): Asking for the names of the three objects from the registration phase.

    • Language (9 points): Naming a pencil and a watch, repeating a phrase, following a three-stage command, reading and obeying a written command, writing a sentence, and copying a complex geometric figure.

  • Scoring: Each correct response receives one point. A score of 23 or lower is generally considered indicative of cognitive impairment.[17]

Rey Auditory Verbal Learning Test (RAVLT)

The RAVLT is a neuropsychological assessment used to evaluate verbal learning and memory.[3][6][18][19][20]

  • Procedure:

    • Learning Trials (Trials I-V): An examiner reads a list of 15 unrelated words (List A) at a rate of one word per second. After each reading, the individual is asked to recall as many words as possible in any order. This is repeated for five trials.

    • Interference Trial (List B): A second list of 15 different words (List B) is read, and the individual is asked to recall words from this new list.

    • Immediate Recall (Trial VI): Immediately after the List B recall, the individual is asked to recall as many words as possible from the first list (List A).

    • Delayed Recall (Trial VII): After a 20-30 minute delay, the individual is again asked to recall the words from List A.

    • Recognition: A longer list of words is presented, and the individual must identify which words were on List A.

  • Data Analysis: Scores are calculated for the number of words recalled in each trial, the total number of words recalled across the five learning trials, and the number of words recalled after the delay and in the recognition task.

Signaling Pathways and Mechanisms of Action

The cognitive effects of this compound and ACE inhibitors are mediated through distinct and complex signaling pathways.

This compound Signaling Pathways

This compound exerts its pro-cognitive effects primarily through its interaction with the AT4 receptor, which has been identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[10][14][21] More recent evidence also points to the involvement of the c-Met receptor.

  • AT4 Receptor (IRAP) Pathway: Ang IV binding to IRAP inhibits its enzymatic activity. This inhibition is thought to enhance cognition through several mechanisms:

    • Increased bioavailability of other neuropeptides: IRAP is responsible for the degradation of several memory-enhancing peptides, such as oxytocin (B344502) and vasopressin. By inhibiting IRAP, Ang IV may increase the levels of these peptides in the brain.

    • Enhanced neuronal glucose uptake: IRAP is co-localized with the glucose transporter GLUT4. Inhibition of IRAP may facilitate the translocation of GLUT4 to the neuronal membrane, increasing glucose uptake and providing more energy for cognitive processes.[14]

    • Potentiation of cholinergic transmission: Ang IV has been shown to increase the release of acetylcholine (B1216132) in the hippocampus, a neurotransmitter crucial for learning and memory.

Angiotensin_IV_IRAP_Pathway AngIV This compound IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds & Inhibits AChRelease Acetylcholine Release AngIV->AChRelease Degradation Degradation IRAP->Degradation GLUT4 GLUT4 Translocation IRAP->GLUT4 Modulates Neuropeptides Memory-enhancing Neuropeptides (e.g., Oxytocin) Neuropeptides->Degradation CognitiveEnhancement Cognitive Enhancement Neuropeptides->CognitiveEnhancement Increased Bioavailability GlucoseUptake Neuronal Glucose Uptake GLUT4->GlucoseUptake GlucoseUptake->CognitiveEnhancement AChRelease->CognitiveEnhancement

This compound/IRAP Signaling Pathway
  • c-Met Receptor Pathway: Ang IV and its analogs, such as Dihexa, can also bind to and activate the c-Met receptor, a tyrosine kinase involved in cell growth and survival.[22] Activation of the c-Met pathway is thought to promote:

    • Synaptogenesis and Dendritic Growth: Stimulation of c-Met can lead to the formation of new synapses and the growth of dendrites, enhancing neuronal connectivity.

    • Neuroprotection: The c-Met pathway can activate pro-survival signals that protect neurons from damage.

Angiotensin_IV_cMet_Pathway AngIV This compound / Dihexa cMet c-Met Receptor AngIV->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt MAPK_ERK MAPK/ERK Pathway cMet->MAPK_ERK Synaptogenesis Synaptogenesis PI3K_Akt->Synaptogenesis Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection DendriticGrowth Dendritic Growth MAPK_ERK->DendriticGrowth MAPK_ERK->Neuroprotection CognitiveEnhancement Cognitive Enhancement Synaptogenesis->CognitiveEnhancement DendriticGrowth->CognitiveEnhancement Neuroprotection->CognitiveEnhancement

This compound/c-Met Signaling Pathway
ACE Inhibitor Mechanism of Action

ACE inhibitors primarily function by blocking the conversion of Angiotensin I to Angiotensin II. Their cognitive benefits are thought to arise from:

  • Reduced Angiotensin II levels: Angiotensin II, acting through the AT1 receptor, can have detrimental effects on the brain, including promoting inflammation, oxidative stress, and reducing cerebral blood flow. By lowering Angiotensin II levels, ACE inhibitors can mitigate these negative effects.[23]

  • Increased this compound levels: By inhibiting the primary pathway for Angiotensin II production, ACE inhibitors may lead to an alternative processing of Angiotensin I, potentially increasing the levels of the pro-cognitive peptide this compound.

  • Improved Cerebral Blood Flow: By reducing vasoconstriction, ACE inhibitors can improve blood flow to the brain, which is essential for optimal cognitive function.

ACE_Inhibitor_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin->AngI AngII Angiotensin II AngI->AngII ACE ACE ACE->AngII ACEi ACE Inhibitors ACEi->ACE Inhibit AT1R AT1 Receptor AngII->AT1R AngIV This compound AngII->AngIV NegativeEffects Vasoconstriction, Inflammation, Oxidative Stress AT1R->NegativeEffects Aminopeptidase Aminopeptidase Aminopeptidase->AngIV AT4R AT4 Receptor AngIV->AT4R CognitiveEnhancement Cognitive Enhancement AT4R->CognitiveEnhancement

ACE Inhibitor Mechanism of Action

Conclusion

Both this compound and ACE inhibitors demonstrate potential for enhancing cognitive function, albeit through different primary mechanisms. This compound and its analogs appear to directly promote neuronal function and plasticity through the AT4/IRAP and c-Met pathways. In contrast, ACE inhibitors seem to confer cognitive benefits more indirectly, by mitigating the detrimental effects of Angiotensin II and potentially increasing this compound levels.

The distinction between centrally and non-centrally acting ACE inhibitors is a critical factor, with evidence suggesting that brain-penetrant drugs offer greater cognitive benefits. The data presented in this guide highlights the promising avenues for the development of novel therapeutics targeting the brain's Renin-Angiotensin System for the treatment of cognitive decline and neurodegenerative diseases. Further research, particularly well-controlled clinical trials, is necessary to fully elucidate the comparative efficacy and long-term safety of these compounds.

References

A Comparative Guide to the Metabolic Stability of Angiotensin IV and Its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Angiotensin IV (AngIV), a hexapeptide fragment of Angiotensin II, has garnered significant interest for its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection. However, its clinical utility is hampered by its inherent metabolic instability, leading to a short biological half-life. This has spurred the development of synthetic analogues designed to resist enzymatic degradation while retaining or even enhancing biological activity. This guide provides an objective comparison of the metabolic stability of this compound and several of its key synthetic analogues, supported by experimental data and detailed methodologies.

Quantitative Comparison of Metabolic Stability

The metabolic half-life of a peptide is a critical parameter in determining its therapeutic potential. The following table summarizes the available data on the in vitro plasma or serum half-lives of this compound and some of its synthetic analogues. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundStructure/ModificationHalf-life (in vitro)Key Findings
Angiotensin II(Precursor to this compound)~30 seconds (in circulation)[1]Rapidly degraded in circulation, but may have a longer half-life in tissues (15-30 minutes).[1][2]
This compoundVal-Tyr-Ile-His-Pro-PheVery shortSusceptible to rapid degradation by aminopeptidases.
Nle¹-AngIVNorleucine substitution at position 1< 2 minutes[3]N-terminal modification provides a slight increase in stability compared to the parent peptide.
D-Nle-Tyr-Ile-NH-(CH₂)₅-CONH₂D-amino acid and C-terminal modification80 minutes[4]The incorporation of a D-amino acid at the N-terminus and a C-terminal modification significantly enhances metabolic stability.
DihexaN-hexanoic-Tyr-Ile-(6) aminohexanoic amide5-6 hours (plasma stability)[5]N-terminal acylation and C-terminal amidation with a spacer dramatically improves metabolic stability, leading to a significantly prolonged half-life.[5][6]

Experimental Protocols

The determination of metabolic stability is crucial for the evaluation of drug candidates. A common in vitro method involves incubating the peptide with plasma or serum and quantifying its degradation over time using liquid chromatography-mass spectrometry (LC-MS).

In Vitro Metabolic Stability Assay in Plasma

Objective: To determine the in vitro half-life (t½) of this compound and its analogues in plasma.

Materials:

  • Test peptide (this compound or analogue)

  • Pooled human plasma (or other species as required)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (quenching solution)

  • Internal standard (a stable, non-interfering compound for LC-MS analysis)

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Procedure:

  • Preparation:

    • Thaw pooled plasma on ice and pre-warm to 37°C.

    • Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water).

    • Prepare working solutions of the test peptide by diluting the stock solution in PBS.

  • Incubation:

    • Add the test peptide working solution to the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).

    • Incubate the mixture at 37°C with gentle agitation.

    • At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a tube containing ice-cold quenching solution (e.g., 3 volumes of ACN with 0.1% formic acid and internal standard).

    • Vortex the mixture vigorously to precipitate plasma proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to a clean vial for LC-MS analysis.

    • Analyze the samples using a validated LC-MS method to quantify the remaining concentration of the parent peptide.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent peptide against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound exerts its biological effects through at least two distinct signaling pathways: the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (B13392206) (IRAP)[7][8], and the c-Met receptor, the receptor for hepatocyte growth factor (HGF)[6].

AngIV_Signaling_Pathways AngIV This compound / Analogue IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds cMet c-Met Receptor AngIV->cMet Binds and Potentiates Inhibition Inhibition of Catalytic Activity IRAP->Inhibition Activation Activation cMet->Activation Downstream_IRAP Downstream Effects: - Increased Synaptic Plasticity - Neuroprotection - Cognitive Enhancement Inhibition->Downstream_IRAP HGF HGF HGF->cMet Binds Downstream_cMet Downstream Effects: - Cell Proliferation - Migration - Survival Activation->Downstream_cMet

This compound Signaling Pathways
Experimental Workflow for In Vitro Metabolic Stability Assay

The following diagram illustrates the key steps in determining the metabolic stability of this compound and its analogues.

Metabolic_Stability_Workflow start Start prep_peptide Prepare Peptide Stock and Working Solutions start->prep_peptide prep_plasma Pre-warm Pooled Plasma to 37°C start->prep_plasma incubate Incubate Peptide with Plasma at 37°C prep_peptide->incubate prep_plasma->incubate sampling Collect Aliquots at Timed Intervals incubate->sampling quench Quench Reaction & Precipitate Proteins (ice-cold ACN + IS) sampling->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate slope (k) lcms->data_analysis half_life Calculate Half-Life (t½ = 0.693 / k) data_analysis->half_life end End half_life->end

In Vitro Metabolic Stability Workflow

References

A Comparative Guide to Angiotensin IV Quantification: Cross-Validation of HPLC-UV and Mass Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantification of Angiotensin IV. The information presented herein is supported by a synthesis of established methodologies and performance data from various studies to facilitate informed decisions in analytical method selection.

Introduction to this compound and its Quantification

This compound (Ang IV) is a bioactive hexapeptide fragment of Angiotensin II, playing a significant role in the renin-angiotensin system (RAS). It is implicated in various physiological processes, including memory enhancement, regulation of blood flow, and cellular growth. Accurate quantification of Ang IV in biological matrices is crucial for research into its physiological functions and for the development of therapeutic agents targeting the RAS. Both HPLC-UV and LC-MS are powerful analytical techniques employed for this purpose, each with distinct advantages and limitations.

Comparative Data on Method Performance

The choice between HPLC-UV and LC-MS for this compound quantification often depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or cost-effectiveness. The following table summarizes the typical performance characteristics of each method.

Performance MetricHPLC-UVMass Spectrometry (LC-MS/MS)
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 15% (biological samples)
Limit of Detection (LOD) ng/mL rangepg/mL range[1]
Limit of Quantification (LOQ) ng/mL rangepg/mL range[2]
Specificity ModerateHigh
Cost LowerHigher
Throughput HighModerate to High

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are critical for reproducible and accurate quantification of this compound.

Sample Preparation: Solid-Phase Extraction (SPE)

A common and effective method for extracting this compound from biological matrices such as plasma or tissue homogenates is Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Conditioning: The C18 SPE cartridge is first conditioned with 5 mL of methanol (B129727) followed by 15 mL of deionized water.[1]

  • Sample Loading: An internal standard (e.g., ¹³C₅¹⁵N₁-Ang IV) is added to the sample.[1] The sample is then acidified with formic acid to a final concentration of 0.5% and loaded onto the conditioned cartridge.[1]

  • Washing: The cartridge is washed with 3 mL of deionized water to remove interfering substances.[1]

  • Elution: this compound and other peptides are eluted from the cartridge with 7 mL of methanol containing 5% formic acid.[1]

  • Drying and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in the mobile phase for injection into the HPLC or LC-MS system.

Method 1: HPLC-UV Quantification

This protocol describes a typical Reverse-Phase HPLC method with UV detection for the quantification of this compound.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be a linear increase from 5% to 60% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm or 220 nm.

  • Quantification: Based on the peak area of this compound, calibrated against a standard curve of known concentrations.

Method 2: Mass Spectrometry (LC-MS/MS) Quantification

This protocol outlines a highly sensitive and selective method using tandem mass spectrometry.

  • Chromatographic System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[1]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) is typically used for quantification. This involves monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard. For this compound, the transition of m/z 775.4 → 249.2 is often monitored.

  • Quantification: Based on the ratio of the peak area of the analyte to the internal standard, calibrated against a standard curve.

Visualizing the Workflow and Biological Context

Diagrams created using Graphviz provide a clear visual representation of the analytical workflow and the biological pathway of this compound.

cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_data_analysis Data Analysis Biological_Sample Biological Sample (Plasma, Tissue) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard SPE Solid-Phase Extraction (SPE) Internal_Standard->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation Autosampler Autosampler Evaporation->Autosampler Evaporation->Autosampler HPLC-UV Path Evaporation->Autosampler LC-MS Path HPLC_Column C18 Column UV_Detector UV Detector (214 nm) HPLC_Column->UV_Detector HPLC_Column->UV_Detector HPLC-UV Path Mass_Spectrometer Mass Spectrometer (ESI-MS/MS) HPLC_Column->Mass_Spectrometer HPLC_Column->Mass_Spectrometer LC-MS Path HPLC_Pump Gradient Pump HPLC_Pump->HPLC_Column Autosampler->HPLC_Column Autosampler->HPLC_Column HPLC-UV Path Autosampler->HPLC_Column LC-MS Path Chromatogram_UV Chromatogram (Peak Area) UV_Detector->Chromatogram_UV UV_Detector->Chromatogram_UV HPLC-UV Path Chromatogram_MS Chromatogram (Peak Area Ratio) Mass_Spectrometer->Chromatogram_MS Mass_Spectrometer->Chromatogram_MS LC-MS Path Quantification_UV Quantification Chromatogram_UV->Quantification_UV Chromatogram_UV->Quantification_UV HPLC-UV Path Quantification_MS Quantification Chromatogram_MS->Quantification_MS Chromatogram_MS->Quantification_MS LC-MS Path

Caption: General workflow for this compound quantification.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Angiotensin_III Angiotensin III Angiotensin_II->Angiotensin_III Angiotensin_IV This compound Angiotensin_II->Angiotensin_IV Angiotensin_III->Angiotensin_IV Inactive_Fragments Inactive Fragments Angiotensin_IV->Inactive_Fragments Renin Renin Renin->Angiotensinogen ACE ACE ACE->Angiotensin_I Aminopeptidase_A Aminopeptidase A Aminopeptidase_A->Angiotensin_II Aminopeptidase_B Aminopeptidase B Aminopeptidase_B->Angiotensin_III Aminopeptidase_N Aminopeptidase N Aminopeptidase_N->Angiotensin_II

Caption: Renin-Angiotensin System signaling pathway.

Conclusion

The cross-validation of this compound quantification methods reveals that both HPLC-UV and LC-MS are viable techniques, with the choice being dictated by the specific analytical needs. LC-MS offers superior sensitivity and specificity, making it the preferred method for analyzing samples with low this compound concentrations or complex matrices.[1] HPLC-UV, on the other hand, provides a robust and cost-effective solution for routine analysis where high sensitivity is not the primary concern. The detailed protocols and comparative data in this guide serve as a valuable resource for researchers to select and implement the most appropriate method for their this compound quantification studies.

References

Differentiating the Signaling Pathways of Angiotensin IV and Angiotensin II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular and renal homeostasis. While Angiotensin II (Ang II) has long been considered the primary effector peptide of the RAS, other angiotensin-derived peptides, such as Angiotensin IV (Ang IV), are now recognized to have distinct biological activities and signaling pathways. Understanding the nuanced differences between these pathways is crucial for the development of targeted therapeutics with improved efficacy and reduced side effects. This guide provides a comprehensive comparison of the signaling mechanisms of this compound and Angiotensin II, supported by experimental data and detailed protocols.

Core Differences in Signaling Mechanisms

Angiotensin II and this compound elicit their physiological effects by binding to distinct cell surface receptors and initiating divergent intracellular signaling cascades. Ang II primarily interacts with the well-characterized G protein-coupled receptors (GPCRs), AT1 and AT2, while Ang IV binds to the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2]

Angiotensin II Signaling: The binding of Ang II to the AT1 receptor triggers a cascade of intracellular events, primarily through the activation of Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including vasoconstriction, cell growth, and inflammation. Furthermore, Ang II-AT1 receptor activation can also stimulate several other signaling pathways, including the MAP kinase (ERK1/2, p38), JAK/STAT, and PI3K/Akt pathways, contributing to its diverse physiological and pathological effects. The AT2 receptor, on the other hand, often mediates effects that counteract those of the AT1 receptor, such as vasodilation and anti-proliferation.

This compound Signaling: The signaling pathway of this compound is less well-defined compared to that of Angiotensin II. The binding of Ang IV to its receptor, IRAP (AT4), does not appear to involve classical G protein coupling.[3] Instead, three main hypotheses for its mechanism of action have been proposed:

  • Inhibition of IRAP's Enzymatic Activity: Ang IV acts as a competitive inhibitor of IRAP, preventing the degradation of other bioactive peptides and thereby prolonging their effects.[4]

  • Allosteric Modulation: Ang IV may bind to a site on IRAP distinct from the catalytic domain, inducing a conformational change that modulates the enzyme's activity or its interaction with other proteins.[5]

  • Direct Signal Transduction: The binding of Ang IV to the extracellular domain of IRAP may initiate an intracellular signal through the cytoplasmic tail of the enzyme.[1] Experimental evidence suggests that Ang IV can induce the tyrosine phosphorylation of focal adhesion kinase (FAK) and paxillin (B1203293), indicating a role in cell adhesion and migration.[3] There is also evidence for the activation of protein tyrosine kinases following Ang IV stimulation.[6][7]

Quantitative Comparison of Angiotensin II and this compound

The following tables summarize key quantitative data comparing the receptor binding affinities and functional potencies of Angiotensin II and this compound.

Parameter Angiotensin II This compound References
Primary Receptor AT1, AT2AT4 (IRAP)[1][2]
Receptor Type G Protein-Coupled ReceptorType II Transmembrane Enzyme[1][2]

Table 1: Receptor Characteristics

Ligand Receptor Cell/Tissue Type Binding Affinity (Ki/Kd) References
Angiotensin IIAT1Rabbit AortaKi = 0.64 nM
This compoundAT4Bovine Adrenal MembranesKi = 2.63 ± 0.12 nM[8]
This compoundAT4LLC-PK1/Cl4 CellsKd = 1.4 nM[3]
This compoundAT4Bovine HeartKd = 1.8 nM[5]
[Nle1]AIV (analog)AT4Bovine Adrenal MembranesKi = 3.59 ± 0.51 pM[9]

Table 2: Receptor Binding Affinities

Functional Assay Angiotensin II This compound References
Vasoconstriction (Rat Aorta) Potent~1000 times less active than Ang II
Tyrosine Kinase Activity (Rat Anterior Pituitary) IneffectiveMaximal effect at 10⁻¹⁰ M[7]
Inhibition of NMDA-induced current (Rat PFC) -Concentration-dependent inhibition[10]
IC50 for binding to IRAP -32 nM (HEK 293T cells)[4]

Table 3: Functional Potency and Cellular Effects

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways of Angiotensin II and this compound.

Angiotensin_II_Signaling cluster_AngII Angiotensin II Signaling cluster_AT1R AT1 Receptor cluster_AT2R AT2 Receptor AngII Angiotensin II AT1R AT1R AngII->AT1R AT2R AT2R AngII->AT2R Gq11 Gq/11 AT1R->Gq11 JAK_STAT JAK/STAT AT1R->JAK_STAT PI3K_Akt PI3K/Akt AT1R->PI3K_Akt PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Cellular_Response_AT1 Vasoconstriction, Cell Growth, Inflammation Ca2->Cellular_Response_AT1 MAPK MAPK (ERK1/2, p38) PKC->MAPK PKC->Cellular_Response_AT1 MAPK->Cellular_Response_AT1 JAK_STAT->Cellular_Response_AT1 PI3K_Akt->Cellular_Response_AT1 Gi Gi AT2R->Gi SHP1 SHP-1 Gi->SHP1 Cellular_Response_AT2 Vasodilation, Anti-proliferation, Apoptosis SHP1->Cellular_Response_AT2

Angiotensin II Signaling Pathways

Angiotensin_IV_Signaling cluster_AngIV This compound Signaling cluster_AT4R AT4 Receptor (IRAP) cluster_downstream Downstream Effects AngIV This compound IRAP IRAP (AT4 Receptor) AngIV->IRAP Inhibition Inhibition of IRAP Activity IRAP->Inhibition Allosteric Modulation TK_Activation Tyrosine Kinase Activation IRAP->TK_Activation Direct Signal Transduction Cellular_Response_AT4 Cell Adhesion, Migration, Memory Enhancement Inhibition->Cellular_Response_AT4 FAK_Paxillin FAK/Paxillin Phosphorylation TK_Activation->FAK_Paxillin FAK_Paxillin->Cellular_Response_AT4

This compound Signaling Pathway

Experimental Protocols

To aid researchers in differentiating the signaling pathways of Angiotensin II and this compound, detailed protocols for key experiments are provided below.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled ligands (Ang II or Ang IV) to their respective receptors by measuring their ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., AT1 or AT4/IRAP)

  • Radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II for AT1, [¹²⁵I]this compound for AT4)

  • Unlabeled competitor ligands (Angiotensin II, this compound, specific antagonists)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • GF/C glass fiber filters

  • Scintillation vials and scintillation fluid

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the unlabeled competitor ligands.

  • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

  • Add increasing concentrations of the unlabeled competitor ligands to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the GF/C filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor ligand and fit the data using a non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Western Blot Analysis of ERK1/2 Phosphorylation

This protocol is used to detect the activation of the MAP kinase pathway by measuring the phosphorylation of ERK1/2 in response to Angiotensin II or this compound stimulation.

Materials:

  • Cell line of interest (e.g., vascular smooth muscle cells)

  • Angiotensin II or this compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells to 70-80% confluency and serum-starve overnight to reduce basal ERK phosphorylation.

  • Treat cells with Angiotensin II or this compound at various concentrations and for different time points.

  • Lyse the cells with ice-cold lysis buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

  • Quantify the band intensities using densitometry software and express the results as the ratio of phosphorylated ERK to total ERK.

Conclusion

The signaling pathways of Angiotensin II and this compound are distinct in their receptor interactions and downstream intracellular cascades. While Angiotensin II primarily signals through the well-established AT1 and AT2 GPCRs to regulate a wide range of cardiovascular and renal functions, this compound interacts with the AT4 receptor (IRAP) to modulate cellular processes through less conventional mechanisms that are still being fully elucidated. A thorough understanding of these differences is paramount for the development of novel therapeutics that can selectively target specific arms of the renin-angiotensin system for the treatment of a variety of diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate and differentiate these important signaling pathways.

References

A Comparative Guide to Angiotensin IV in Rats and Mice for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Angiotensin IV (Ang IV) in rat and mouse models, two of the most widely used species in preclinical research. Understanding the species-specific similarities and differences in the physiological actions, receptor pharmacology, and signaling pathways of Ang IV is critical for the accurate interpretation of experimental data and its translation to human physiology. This document summarizes key findings from published literature, presents quantitative data in comparative tables, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows.

Cognitive Effects

This compound has been consistently shown to enhance learning and memory in both rats and mice. However, the magnitude of this effect and the optimal dosing can vary between species and even between different strains of mice.

Table 1: Comparative Cognitive Effects of this compound

ParameterRatMouseReference(s)
Cognitive Enhancement Improves learning of conditioned avoidance responses and facilitates recall of passive avoidance behavior.Enhances novel object recognition and spatial learning. Effects can be strain-dependent, with some strains like CD-1 being refractory.[1][2][3][4]
Effective Dose (ICV) 1 nmol significantly enhances recall and acquisition in avoidance tasks.0.1 - 10.0 nmol significantly enhances novel object recognition in C57BL/6J mice.[3][4]
Mechanism of Action Cognitive effects of Angiotensin II are suggested to be mediated through its conversion to this compound.Pro-cognitive effects are dependent on the AT4 receptor.[1][4]

Receptor Binding and Distribution

The primary receptor for this compound is the AT4 receptor, which has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP). The distribution and density of AT4 receptors show broad similarities across species, with high concentrations in brain regions associated with cognition.

Table 2: Comparative AT4 Receptor (IRAP) Characteristics

ParameterRatMouseReference(s)
Primary Receptor Insulin-Regulated Aminopeptidase (IRAP)Insulin-Regulated Aminopeptidase (IRAP)[2]
Brain Distribution High densities in neocortex, hippocampus, dentate gyrus, thalamus, and cerebellum.High densities in the cortex, hippocampus, amygdala, thalamus, and hypothalamus.[5]
Renal Distribution Localized to the cell body and apical membrane of convoluted and straight proximal tubules.Information on specific renal distribution is less detailed compared to rats.[6][7]

Cardiovascular and Renal Effects

The cardiovascular and renal effects of this compound are complex and can differ between rats and mice. In rats, Ang IV has been shown to have a biphasic effect on renal blood flow. Direct comparative studies on the pressor response in rats versus mice are limited, but Angiotensin II, the precursor to Ang IV, is known to induce hypertension in both species.

Table 3: Comparative Cardiovascular and Renal Effects of this compound

ParameterRatMouseReference(s)
Pressor Response High doses of Angiotensin II (precursor to Ang IV) induce hypertension. The direct pressor effect of Ang IV is less potent than Ang II.Angiotensin II infusion is a common model for inducing hypertension.[8][9][10]
Renal Blood Flow Intrarenal injection produces a dose-dependent rapid vasoconstriction followed by a transient vasodilation.Direct comparative data on the biphasic response is not readily available.[1][11]
Renal Sodium Transport Elicits a concentration-dependent decrease in transcellular Na+ transport in proximal tubules.Specific effects on renal sodium transport are not as well characterized as in rats.[6][7]

Metabolic Effects

The role of the renin-angiotensin system, including this compound, in metabolic regulation is an emerging area of research. Studies in both rats and mice suggest an influence on glucose homeostasis and energy balance, primarily through the actions of Angiotensin II and its downstream products.

Table 4: Comparative Metabolic Effects of the Renin-Angiotensin System

ParameterRatMouseReference(s)
Glucose Homeostasis Angiotensin-converting enzyme (ACE) inhibition improves glucose tolerance in MC4R-deficient rats.ACE-deficient mice have improved glucose clearance.[12][13]
Energy Expenditure Brain-specific RAS hyperactivity can lead to a lean phenotype through increased resting metabolic rate.Mice lacking angiotensinogen (B3276523) have impaired weight gain.[13]
IRAP and Metabolism Obesity in Zucker rats is associated with high plasma aminopeptidase A activity. IRAP inhibition improves whole-body glucose tolerance.IRAP deficiency in mice on a high-fat diet can prevent the development of obesity.[14]

Signaling Pathways

This compound, through its interaction with the AT4 receptor (IRAP), is known to modulate several intracellular signaling pathways. While direct comparative studies are limited, research in both rat and mouse models points to the involvement of pathways such as the MAPK/ERK and PI3K/Akt cascades.

AngIV_Signaling AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to PI3K PI3K AT4R->PI3K Activates MAPK_ERK MAPK/ERK AT4R->MAPK_ERK Activates Glucose_Uptake Neuronal Glucose Uptake AT4R->Glucose_Uptake Potential Mechanism Akt Akt PI3K->Akt Activates Cognitive Cognitive Enhancement (LTP, Memory) Akt->Cognitive Neuroprotection Neuroprotection Akt->Neuroprotection MAPK_ERK->Cognitive

Caption: this compound Signaling Pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data. Below are methodologies for key experiments to assess the effects of this compound in both rat and mouse models.

Intracerebroventricular (ICV) Cannulation and Injection

Objective: To deliver this compound directly into the central nervous system, bypassing the blood-brain barrier.

Materials:

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Surgical drill

  • Guide cannula and dummy cannula

  • Dental cement

  • Injection syringe and tubing

  • This compound solution (sterile, pyrogen-free)

  • Artificial cerebrospinal fluid (aCSF) as vehicle

Procedure:

  • Anesthetize the animal and mount it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda for stereotaxic coordinates.

  • Drill a small hole at the predetermined coordinates for the lateral ventricle (Coordinates will vary between rat and mouse and depend on the specific atlas used).

  • Lower the guide cannula to the desired depth and secure it to the skull with dental cement.

  • Insert a dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.

  • For injection, gently restrain the conscious animal, remove the dummy cannula, and connect the injection syringe via tubing to the guide cannula.

  • Infuse the this compound solution or vehicle slowly over a defined period (e.g., 1-2 minutes).

  • Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.

ICV_Workflow Anesthesia Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Cannula Cannula Implantation Stereotaxic->Cannula Recovery Recovery Period (≥ 1 week) Cannula->Recovery Injection ICV Injection (Ang IV or Vehicle) Recovery->Injection Behavioral Behavioral Testing Injection->Behavioral

Caption: Intracerebroventricular (ICV) Injection Workflow.

Blood Pressure Measurement using Tail-Cuff Plethysmography

Objective: To non-invasively measure systolic and diastolic blood pressure in response to this compound administration.

Materials:

  • Tail-cuff plethysmography system (including restrainer, cuff, and sensor)

  • Warming platform

  • Data acquisition system

Procedure:

  • Acclimatize the animals to the restrainer and the procedure for several days before the actual measurement to minimize stress-induced hypertension.

  • Place the animal in the restrainer on a warming platform to facilitate detection of the tail pulse.

  • Position the occlusion cuff and sensor on the tail.

  • The system will automatically inflate and deflate the cuff while recording the pressure and pulse.

  • Perform multiple measurement cycles and average the readings to obtain a reliable blood pressure value.

  • Measurements should be taken at the same time each day to account for circadian variations.

Assessment of Renal Function

Objective: To measure key indicators of renal function, such as Glomerular Filtration Rate (GFR), in response to this compound.

Materials:

  • Metabolic cages for urine collection

  • Analytical kits for measuring creatinine (B1669602) and blood urea (B33335) nitrogen (BUN)

  • FITC-inulin or other GFR markers

  • Fluorometer or other appropriate detection equipment

Procedure for GFR Measurement (FITC-Inulin Clearance):

  • Obtain a baseline blood sample.

  • Administer a single intravenous bolus of FITC-inulin.

  • Collect serial blood samples at specified time points (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes) post-injection.

  • Process the blood samples to obtain plasma.

  • Measure the fluorescence of the plasma samples.

  • Calculate GFR based on the two-compartment model of FITC-inulin clearance.

Conclusion and Future Directions

This guide highlights the current understanding of this compound in rat and mouse models. While both species have proven valuable in elucidating the roles of Ang IV, particularly in cognitive function, significant gaps in direct comparative data exist for its cardiovascular, renal, and metabolic effects. Future research should focus on head-to-head comparative studies in rats and mice under standardized experimental conditions to better understand species-specific differences. Such studies will be invaluable for selecting the most appropriate animal model for specific research questions and for enhancing the translational relevance of preclinical findings. The provided experimental protocols offer a foundation for conducting such comparative investigations.

References

Unlocking the Brain's Defense: Angiotensin IV's Therapeutic Promise in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The renin-angiotensin system (RAS), a key regulator of cardiovascular homeostasis, has emerged as a critical player in the complex landscape of neurodegenerative diseases. Beyond the well-known effects of Angiotensin II (AngII), its metabolite, Angiotensin IV (AngIV), is carving out a distinct and promising therapeutic niche. This guide provides a comparative analysis of AngIV's potential in preclinical models of neurodegeneration, presenting experimental data, detailed protocols, and visualizing the underlying signaling pathways to inform future research and drug development.

Performance in Neurodegenerative Models: A Data-Driven Comparison

This compound has demonstrated significant neuroprotective effects in various preclinical models, primarily by acting on the AT4 receptor (AT4R), also known as insulin-regulated aminopeptidase (B13392206) (IRAP). Its therapeutic efficacy often contrasts with the detrimental effects associated with the Angiotensin II Type 1 Receptor (AT1R) activation.

Alzheimer's Disease Models

In mouse models of Alzheimer's disease, AngIV and drugs that modulate its pathway, such as the AT1R blocker Losartan (whose benefits are partly mediated by increasing AngIV levels), have shown to improve cognitive function.[1]

Treatment GroupAnimal ModelKey Cognitive Outcome (Morris Water Maze)Amyloid-β (Aβ) PathologyReference
This compound APP J20 miceSignificantly reduced escape latency compared to control APP J20 mice.No significant alteration of Aβ pathology.[2]
Losartan APP mice (Swedish & Indiana mutations)Rescued spatial learning and memory deficits.No significant alteration of Aβ pathology.[1][1][3]
Vehicle/Control APP J20 mice / APP miceImpaired spatial learning and memory.Progressive Aβ plaque deposition.[1][2]

Table 1: Comparison of this compound and Losartan on cognitive function and amyloid pathology in Alzheimer's disease mouse models.

Ischemic Stroke Models

In experimental models of ischemic stroke, AngIV has shown remarkable cerebroprotective effects, significantly reducing the extent of brain damage and improving neurological outcomes.

| Treatment Group | Animal Model | Infarct Size Reduction | Neurological Deficit Improvement | Mortality Rate Reduction | Reference | |---|---|---|---|---| | This compound (1 nmol) | Rat (embolic stroke) | Decreased from 432 ± 26 mm³ to 185 ± 19 mm³. | Reduced from 3.8 ± 0.3 to 1.4 ± 0.3. | Reduced from 55% to 10%. |[4] | | Saline (Control) | Rat (embolic stroke) | 432 ± 26 mm³ | 3.8 ± 0.3 | 55% |[4] | | AngIV + Divalinal-AngIV (AT4 antagonist) | Rat (embolic stroke) | Protective effect abolished. | Protective effect abolished. | - |[4] | | Candesartan (ARB) | Rat (MCAO) | Reduced infarct volume. | Improved neurological function. | - |[5] | | Ramipril (ACE Inhibitor) | Rat (MCAO) | No neuroprotective effect on infarct volume. | - | - |[5] |

Table 2: Comparative effects of this compound and other RAS modulators in rodent models of ischemic stroke. MCAO: Middle Cerebral Artery Occlusion.

Unveiling the Mechanisms: Signaling Pathways

The neuroprotective effects of this compound are mediated by a distinct signaling cascade initiated by its binding to the AT4 receptor. This pathway often counteracts the pro-inflammatory and pro-oxidative effects of the Angiotensin II/AT1 receptor axis.

This compound/AT4R Neuroprotective Pathway

AngIV binding to the AT4R is thought to initiate a cascade that promotes cell survival, enhances synaptic plasticity, and improves cerebral blood flow. One of the key downstream pathways involves the activation of PI3K/Akt, a central regulator of cell survival and growth.

AngIV_Pathway AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R PI3K PI3K AT4R->PI3K Activation eNOS eNOS AT4R->eNOS Activation Akt Akt PI3K->Akt Activation Neuroprotection Neuroprotection (Cell Survival, Synaptic Plasticity) Akt->Neuroprotection NO Nitric Oxide eNOS->NO CBF Improved Cerebral Blood Flow NO->CBF

Caption: this compound neuroprotective signaling pathway.

Angiotensin II/AT1R Detrimental Pathway in Neurodegeneration

In contrast, the binding of Angiotensin II to its AT1 receptor is often associated with neuroinflammation, oxidative stress, and impaired neurovascular coupling. This pathway is a key target for Angiotensin Receptor Blockers (ARBs) like Losartan.

AngII_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R NADPH_Oxidase NADPH Oxidase AT1R->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Neuroinflammation Neuroinflammation ROS->Neuroinflammation NVC_Impairment Impaired Neurovascular Coupling ROS->NVC_Impairment Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage NVC_Impairment->Neuronal_Damage Losartan Losartan (ARB) Losartan->AT1R Inhibition

Caption: Angiotensin II detrimental signaling in the brain.

Experimental Protocols: A Guide to Key Methodologies

Reproducibility is paramount in scientific research. This section outlines the core experimental protocols used in the cited studies to facilitate further investigation into the therapeutic potential of this compound.

Animal Models
  • Alzheimer's Disease: Transgenic mouse models overexpressing human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease (e.g., APP/PS1, APP J20) are commonly used.[2][3] These mice develop age-dependent amyloid plaques and cognitive deficits.

  • Ischemic Stroke: Rodent models of embolic stroke are induced by intracarotid injection of calibrated microspheres to occlude cerebral arteries.[4] Alternatively, middle cerebral artery occlusion (MCAO) is achieved by inserting a filament into the internal carotid artery.

Key Experimental Procedures

Morris Water Maze for Cognitive Assessment

  • Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface.

  • Procedure: Mice are trained over several days to find the hidden platform using spatial cues around the room.

  • Data Collection: The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

Infarct Size Measurement in Stroke Models

  • Brain Sectioning: 24 hours after stroke induction, animals are euthanized, and their brains are removed and sectioned coronally.

  • Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted (damaged) tissue remains white.

  • Quantification: The area of infarction in each slice is measured using image analysis software, and the total infarct volume is calculated.

Drug Administration

  • This compound: Administered via intracerebroventricular (i.c.v.) or internal carotid infusion. Doses in stroke models have ranged from 0.01 to 1 nmol.[4]

  • Losartan: Typically administered in drinking water at a dose of approximately 10 mg/kg/day for several months in Alzheimer's models.[1]

  • Divalinal-AngIV (AT4R Antagonist): Used to block the effects of AngIV, administered via i.c.v. infusion.[4]

Experimental_Workflow cluster_AD Alzheimer's Disease Model cluster_Stroke Ischemic Stroke Model AD_Model APP Transgenic Mice AD_Treatment Chronic Treatment (e.g., Losartan in drinking water) AD_Model->AD_Treatment MWM Morris Water Maze (Cognitive Assessment) AD_Treatment->MWM AD_Analysis Brain Tissue Analysis (Aβ plaques, biomarkers) MWM->AD_Analysis Stroke_Model Rodent Model (Embolic Stroke or MCAO) Stroke_Treatment Acute Treatment (e.g., AngIV infusion) Stroke_Model->Stroke_Treatment Neuro_Deficit Neurological Deficit Scoring Stroke_Treatment->Neuro_Deficit Infarct_Analysis Infarct Volume Measurement (TTC Staining) Neuro_Deficit->Infarct_Analysis

Caption: General experimental workflows for neurodegeneration models.

Conclusion and Future Directions

The evidence strongly supports the therapeutic potential of this compound in preclinical models of neurodegeneration. Its unique mechanism of action via the AT4 receptor offers a promising alternative to traditional RAS-targeting drugs. Future research should focus on developing stable, brain-penetrant AngIV analogs or AT4R agonists. Furthermore, elucidating the full spectrum of the AngIV/AT4R signaling pathway will be crucial for identifying novel therapeutic targets and optimizing treatment strategies for devastating neurological disorders like Alzheimer's disease and ischemic stroke.

References

A Head-to-Head Comparison of Angiotensin IV and Other Cognitive Enhancers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals, this guide provides a comparative overview of Angiotensin IV against other prominent cognitive enhancers. This publication synthesizes available experimental data to objectively evaluate their performance and mechanisms of action.

The quest for effective cognitive enhancers is a cornerstone of neuroscience research and pharmaceutical development. Among the diverse array of compounds investigated, this compound (Ang IV) has emerged as a promising candidate due to its unique mechanism of action within the brain's renin-angiotensin system. This guide offers a head-to-head comparison of Ang IV with established and widely studied cognitive enhancers: the classic nootropic Piracetam (B1677957), the wakefulness-promoting agent Modafinil, and the acetylcholinesterase inhibitor Donepezil (B133215). We present quantitative data from preclinical and clinical studies, detail experimental methodologies for key assays, and provide visual representations of their signaling pathways to facilitate a comprehensive understanding for the scientific community.

Mechanisms of Action: A Divergent Landscape

The cognitive enhancers discussed herein exert their effects through distinct neurobiological pathways. This compound's mechanism is centered on its interaction with the AT4 receptor, now identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3][4] This contrasts with the more traditional neurotransmitter-focused actions of Piracetam, Modafinil, and Donepezil.

  • This compound: A hexapeptide derivative of Angiotensin II, Ang IV enhances cognitive processes like acquisition, consolidation, and recall in animal models.[1][2] Its primary proposed mechanism involves binding to the AT4 receptor (IRAP), which may lead to several downstream effects: enhanced neuronal glucose uptake, prevention of the metabolism of other neuroactive peptides, and the release of acetylcholine (B1216132) and dopamine (B1211576).[1][2][4]

  • Piracetam: As the prototypical "nootropic," Piracetam is thought to enhance cognitive function through multiple avenues. It is believed to increase the fluidity of neuronal cell membranes and positively modulate AMPA receptors, which are crucial for synaptic plasticity.[5] Evidence also suggests it can increase the density of muscarinic cholinergic receptors in the frontal cortex of aged mice.[6]

  • Modafinil: This wakefulness-promoting agent primarily acts as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[7][8] This action increases the concentration of dopamine in the synapse, which is thought to be a key contributor to its effects on alertness, vigilance, and executive function.[9][10]

  • Donepezil: A well-established treatment for Alzheimer's disease, Donepezil is a selective and reversible inhibitor of acetylcholinesterase (AChE).[11][12][13] By preventing the breakdown of acetylcholine, it increases the levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is critical for memory and learning.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to provide a comparative perspective on the efficacy and potency of these cognitive enhancers. It is important to note that direct comparative clinical trials across all these agents are limited, and the data presented are from individual studies.

Table 1: Preclinical and Clinical Efficacy Data
Cognitive EnhancerAnimal Model/PopulationKey FindingQuantitative Result
This compound C57BL/6J mice (Novel Object Recognition)Dose-dependent enhancement of novel object recognition.0.1, 1.0, or 10.0 nmol (i.c.v.) significantly enhanced recognition.[14][15]
DBA2 strain mice (Object Recognition)Increased exploration of novel object compared to familiar object.~40% more time exploring novel object with 0.47 mg/kg Ang IV vs. ~10% for saline.[1]
Rats (Passive Avoidance Task)Enhanced recall and acquisition of passive avoidance task.1 nmol (i.c.v.) significantly enhanced recall and acquisition.[1]
Piracetam Patients with cognitive impairment (Meta-analysis)Global improvement compared to placebo.Odds Ratio for improvement: 3.20 (95% CI: 2.05, 4.99).[16]
Aged female mice (18 months)Increased muscarinic cholinergic receptor density in the frontal cortex.~30-40% increase with chronic treatment (500 mg/kg).[6]
Modafinil Healthy volunteers (Simulated Night Shifts)Improved alertness and vigilance.Mean Psychomotor Vigilance Test lapses 40-200% higher in placebo group.[9]
Donepezil Patients with mild to moderate Alzheimer's DiseaseImproved cognitive function.Mean improvement of 2.5 to 3.1 points on ADAS-cog scale vs. placebo.[13]
Patients with mild to moderate Alzheimer's DiseaseImproved global clinical state.32-38% of patients showed clinical improvement vs. 18% for placebo on CIBIC plus.[13]
Table 2: Potency and Binding Affinity Data
Cognitive EnhancerTargetParameterValue
This compound AT4 Receptor (IRAP)IC50 (for binding of [125I]Nle1-angiotensin IV)32 nM[17]
Modafinil Dopamine Transporter (DAT)Ki2.6 µM[7]
Dopamine Transporter (DAT)IC50 (for [3H]DA uptake)4.0 µM[7]
Donepezil Acetylcholinesterase (AChE)Plasma IC50 (in vivo, human)53.6 ± 4.0 ng/mL[11]
Acetylcholinesterase (AChE)Plasma IC50 (in vivo, monkey)37 ± 4.1 ng/mL[12]
Acetylcholinesterase (AChE)IC50 (in vitro)0.021 µM[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments cited in the context of these cognitive enhancers.

Novel Object Recognition (NOR) Task (as applied to this compound)
  • Objective: To assess learning and memory in rodents.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Mice are allowed to freely explore the empty arena for a set period.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the mouse is allowed to explore for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.

    • Testing/Novelty Phase: After a retention interval (e.g., 10 or 20 minutes), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is measured.

  • Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better memory.

  • Drug Administration: this compound (or vehicle) is administered intracerebroventricularly (i.c.v.) at a specific time (e.g., 10, 20, or 30 minutes) before the testing phase.[14][15]

Psychomotor Vigilance Task (PVT) (as applied to Modafinil)
  • Objective: To measure sustained attention and reaction time.

  • Apparatus: A computerized testing device.

  • Procedure:

    • Participants are instructed to monitor a screen and respond as quickly as possible to a visual stimulus that appears at random intervals.

    • The task is typically performed for a set duration (e.g., 10 minutes).

  • Data Analysis: Key metrics include mean reaction time, number of lapses (responses exceeding a certain threshold, e.g., 500ms), and the reaction times of the slowest 10% of responses.[9]

  • Drug Administration: Modafinil (e.g., 200 mg) or placebo is administered orally at a specified time before the task.[9]

Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) (as applied to Donepezil)
  • Objective: To assess the level of cognitive dysfunction in Alzheimer's disease.

  • Procedure:

    • A trained administrator conducts a standardized battery of tests evaluating memory, language, and praxis.

    • The test consists of 11 tasks, including word recall, naming objects and fingers, following commands, and orientation.

  • Data Analysis: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment. The change from baseline is the primary outcome measure in clinical trials.[13][19][20]

  • Drug Administration: Donepezil (e.g., 5 or 10 mg/day) or placebo is administered over a prolonged period (e.g., 12-24 weeks), with ADAS-Cog assessments at baseline and subsequent time points.[13][19][20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways and a generalized experimental workflow for evaluating cognitive enhancers.

Angiotensin_IV_Signaling AngIV This compound AT4R AT4 Receptor (IRAP) AngIV->AT4R Binds to GlucoseUptake Increased Neuronal Glucose Uptake AT4R->GlucoseUptake PeptideMetabolism Inhibition of Neuroactive Peptide Metabolism AT4R->PeptideMetabolism NeurotransmitterRelease Release of Acetylcholine and Dopamine AT4R->NeurotransmitterRelease CognitiveEnhancement Cognitive Enhancement (Memory, Learning) GlucoseUptake->CognitiveEnhancement PeptideMetabolism->CognitiveEnhancement NeurotransmitterRelease->CognitiveEnhancement

Caption: Proposed signaling pathway for this compound.

Other_Cognitive_Enhancers_Signaling cluster_donepezil Donepezil cluster_modafinil Modafinil cluster_piracetam Piracetam Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Increased Acetylcholine AChE->ACh Prevents breakdown of Cognition Cognitive Enhancement ACh->Cognition Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits reuptake via Dopamine Increased Dopamine DAT->Dopamine Dopamine->Cognition Piracetam Piracetam Membrane Neuronal Membrane Fluidity Piracetam->Membrane AMPAR AMPA Receptor Modulation Piracetam->AMPAR mAChR Muscarinic Receptor Density Piracetam->mAChR Membrane->Cognition AMPAR->Cognition mAChR->Cognition

Caption: Mechanisms of action for Donepezil, Modafinil, and Piracetam.

Experimental_Workflow Start Hypothesis AnimalModel Select Animal Model (e.g., mouse, rat) Start->AnimalModel DrugAdmin Drug Administration (Ang IV / Other Enhancer / Vehicle) AnimalModel->DrugAdmin BehavioralTest Behavioral Testing (e.g., NOR, PVT) DrugAdmin->BehavioralTest DataCollection Data Collection (e.g., time, errors, scores) BehavioralTest->DataCollection Analysis Statistical Analysis DataCollection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Generalized experimental workflow for preclinical cognitive enhancer evaluation.

Conclusion

This compound presents a novel and distinct mechanism of action for cognitive enhancement compared to more established nootropics like Piracetam, Modafinil, and Donepezil. While the latter primarily modulate key neurotransmitter systems, Ang IV's effects are mediated through the AT4 receptor/IRAP, potentially influencing neuronal metabolism and peptidergic signaling.

The available data, largely from preclinical models for this compound and a mix of preclinical and clinical studies for the others, indicate that all these compounds can produce significant cognitive improvements in specific domains. However, the lack of direct comparative trials makes it difficult to establish a clear hierarchy of efficacy.

For researchers and drug development professionals, the unique pathway of this compound warrants further investigation, particularly in conditions where neuronal energy metabolism and peptidergic systems are compromised. The choice of a cognitive enhancer for further study will depend on the specific cognitive domain of interest and the underlying neurobiological hypothesis being tested. Future research should aim for more direct, head-to-head comparisons to better delineate the specific cognitive profiles and therapeutic potential of these diverse agents.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Angiotensin IV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is paramount for ensuring a safe and compliant laboratory environment. While many peptides, like Angiotensin IV, may not be classified as hazardous, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious approach to its disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, adhering to general best practices for laboratory peptide waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to don the appropriate Personal Protective Equipment (PPE). This serves as the first line of defense against potential exposure to chemical or biological hazards.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing.

All handling of this compound, particularly in its lyophilized powder form which can be easily aerosolized, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound and any contaminated materials is to treat it as chemical waste. Strict adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Step 1: Waste Segregation

Proper segregation of waste is critical to prevent accidental reactions and to ensure that waste streams are managed correctly. All items that have come into contact with this compound must be separated from general laboratory waste.

Categories of this compound Waste:

  • Unused or Expired Peptide: Both solid (lyophilized powder) and reconstituted solutions.

  • Contaminated Consumables: Pipette tips, tubes, vials, and weighing papers.

  • Contaminated PPE: Gloves and disposable lab coats.

Step 2: Containerization

Utilize designated, leak-proof, and clearly labeled hazardous waste containers. The type of container should be appropriate for the form of the waste.

  • Solid Waste: Use a robust, sealable container.

  • Liquid Waste: Use a sealed, leak-proof container.

  • Sharps: Any needles or other sharps must be placed in a designated sharps container.

The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.

Step 3: Chemical Inactivation of Liquid Waste (Optional Pre-treatment)

For liquid waste containing this compound, chemical inactivation can provide an additional layer of safety before collection, if permitted by your institution. Strong oxidizing agents or changes in pH can effectively degrade peptides.[1][2]

Protocol for Chemical Inactivation:

Inactivating AgentConcentration & RatioContact TimeProcedure
Sodium Hypochlorite (Bleach) 10% solution (0.5-1.0% final concentration); 1:10 ratio of waste to bleach solution.[2]30 - 60 minutes[2]1. Work in a certified chemical fume hood. 2. Slowly add the liquid peptide waste to the bleach solution. 3. Allow the mixture to react for the specified contact time. 4. Neutralize the solution if required by local regulations. 5. Dispose of the inactivated solution as chemical waste.[2]
Strong Acid (e.g., 1M HCl) or Strong Base (e.g., 1M NaOH) 1 M solutionMinimum 30 minutes1. Work in a certified chemical fume hood. 2. Slowly add the liquid peptide waste to the acid or base solution. 3. Allow the mixture to react. 4. Neutralize the solution to a pH between 6.0 and 8.0. 5. Dispose of the neutralized, inactivated solution as chemical waste.

Important Note: Even after inactivation, the resulting solution should be collected in a labeled hazardous waste container for disposal through your institution's EHS department.[2]

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and ideally in a secondary containment tray to mitigate any potential spills.

Step 5: Final Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[3] Never dispose of peptide waste down the drain or in the regular trash. [2]

Experimental Workflow and Decision-Making

The following diagrams illustrate the procedural workflow for the proper disposal of this compound waste and the logical decision-making process for handling peptides with unknown hazards.

G cluster_0 This compound Waste Disposal Workflow A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Segregate from General Lab Waste A->B C Select Appropriate Labeled Hazardous Waste Container B->C D Place Solid Waste & Contaminated Materials in Container C->D E Liquid Waste Pre-treatment (Optional - See Protocol) C->E F Place Liquid Waste in Sealed Container C->F G Store Sealed Container in Designated Accumulation Area D->G E->F F->G H Contact EHS for Pickup and Final Disposal G->H

Workflow for the proper disposal of this compound waste.

G cluster_1 Handling Peptides with Unknown Hazards start Peptide with no specific SDS q1 Assume Potential Hazard start->q1 p1 Wear Full PPE (Gloves, Eye Protection, Lab Coat) q1->p1 Yes p2 Handle in a Fume Hood or BSC p1->p2 p3 Treat all Waste as Chemical Waste p2->p3 end Follow Institutional Disposal Protocols p3->end

Logical relationship for handling peptides with unknown hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angiotensin IV
Reactant of Route 2
Angiotensin IV

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。